3,4-Dihydro-2H-pyrano[3,2-b]pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-4-8-7(9-5-1)3-2-6-10-8/h1,4-5H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNARZJQXBMWIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500040 | |
| Record name | 3,4-Dihydro-2H-pyrano[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70381-92-9 | |
| Record name | 3,4-Dihydro-2H-pyrano[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine
Executive Summary: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide a fertile ground for drug discovery is perpetual. Heterocyclic compounds, particularly those fusing different ring systems, are of paramount importance due to their ability to present functional groups in a well-defined three-dimensional space, enabling precise interactions with biological targets.[1] The 3,4-Dihydro-2H-pyrano[3,2-b]pyridine core is one such "privileged structure." This bicyclic system, which marries a dihydropyran ring with a pyridine ring, offers a unique combination of structural rigidity, synthetic tractability, and electronic properties that make it an attractive starting point for developing new therapeutic agents. This guide provides a comprehensive overview of the fundamental physicochemical properties, basicity, reactivity, and synthetic considerations for this scaffold, grounding the discussion in established chemical principles and providing actionable insights for its application in research and development.
Core Physicochemical and Structural Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The this compound scaffold is no exception. Its properties are a direct consequence of the fusion of its two constituent rings.
Molecular Identity and Key Data
A clear definition of the molecule's core attributes is essential for any research endeavor. The key identifiers and computed properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO | [2] |
| Molecular Weight | 135.16 g/mol | |
| CAS Number | 70381-92-9 | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | C1CC2=C(C=CC=N2)OC1 | [2] |
| InChI Key | XNARZJQXBMWIQU-UHFFFAOYSA-N | [2] |
| Appearance | Solid (Predicted/Vendor Data) | |
| XlogP (Computed) | 1.3 | [2][3] |
| Topological Polar Surface Area | 22.1 Ų | [2] |
Structural Analysis
The molecule's geometry is a fusion of a planar, aromatic pyridine ring and a non-planar, partially saturated dihydropyran ring.[4] This fusion imparts a distinct V-shape to the scaffold. The pyridine ring provides a rigid anchor and a site of basicity, while the dihydropyran ring introduces conformational flexibility and additional sites for chemical modification. This unique architecture is a key reason for its utility as a scaffold in drug design, allowing for the precise projection of substituents into the binding pockets of target proteins.
Basicity and Reactivity Profile
Understanding the electronic nature of the scaffold is critical to predicting its behavior in reactions and its potential interactions with biological macromolecules.
Basicity: The Pyridine Nitrogen
The basicity of the this compound core is dominated by the lone pair of electrons on the pyridine nitrogen atom.
-
Causality: The nitrogen atom in the pyridine ring is sp² hybridized. Its lone pair resides in an sp² orbital in the plane of the ring and does not participate in the aromatic π-system.[5] This makes the lone pair readily available to accept a proton.
-
Quantitative Insight: While the precise pKa of the conjugate acid of this compound has not been extensively reported, it can be reliably estimated from the parent pyridine system. The pKa of the pyridinium ion (C₅H₅NH⁺) is approximately 5.25.[5][6] Therefore, the target molecule is expected to be a weak base, readily protonated under moderately acidic conditions. This property is crucial for its pharmacokinetic profile, as it can influence solubility and interactions with acidic residues in proteins.
Reactivity: A Tale of Two Rings
The scaffold's reactivity is twofold, stemming from the distinct chemical natures of the pyridine and dihydropyran rings.
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The Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring is generally resistant to electrophilic aromatic substitution but is susceptible to nucleophilic attack, particularly when activated or in the presence of strong organometallic reagents.[5]
-
The Dihydropyran Ring: The enol ether functionality within the dihydropyran ring is the primary site of reactivity. This moiety is susceptible to:
-
Acid-Catalyzed Addition: In the presence of acid, the enol ether can be protonated, making the C2 position highly electrophilic and prone to attack by nucleophiles, such as alcohols. This is the fundamental chemistry behind the widespread use of dihydropyran (DHP) as a protecting group for alcohols.[7][8]
-
Michael Addition: If a substituent at the C7 position (alpha to the pyridine nitrogen) is electron-withdrawing, the double bond can act as a Michael acceptor.[9]
-
Cycloadditions: The electron-rich double bond can participate in cycloaddition reactions, such as the hetero-Diels-Alder reaction, providing a pathway to more complex fused systems.[10]
-
Synthesis and Spectroscopic Characterization
The accessibility of a scaffold is a prerequisite for its use in discovery campaigns. While a specific, dedicated synthesis for this compound is not widely published, a plausible and robust pathway can be designed based on established organochemical principles.
Proposed Synthetic Pathway: Intramolecular Cyclization
A logical approach involves the construction of a suitably functionalized pyridine precursor followed by an intramolecular reaction to form the dihydropyran ring. A common and effective strategy is the intramolecular O-alkylation or cyclization of a pyridine derivative bearing a hydroxyalkyl side chain.
Caption: Plausible synthetic workflow for the target scaffold.
Spectroscopic Characterization Profile
Confirmation of the structure is unequivocally dependent on spectroscopic analysis. Based on data from analogous structures, including 3,4-dihydro-2H-pyran and 2,3-disubstituted pyridines, the following spectral characteristics are expected.[11]
Table 2: Predicted NMR and IR Data
| Technique | Expected Signals and Rationale |
|---|---|
| ¹H NMR | Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C5 (adjacent to N) will be the most downfield. Dihydropyran Protons: Three signals in the aliphatic region. - O-CH₂ - (C2): A triplet around δ 4.2-4.4 ppm. - CH₂ -C= (C4): A triplet around δ 2.6-2.8 ppm. - -CH₂-CH₂ -CH₂-: A multiplet (quintet) around δ 1.9-2.1 ppm. |
| ¹³C NMR | Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm). Dihydropyran Carbons: Three signals in the aliphatic/enol ether region. - O-C H₂- (C2): ~δ 65-70 ppm. - C H₂-C= (C4): ~δ 25-30 ppm. - -CH₂-C H₂-CH₂-: ~δ 20-25 ppm. |
| IR Spectroscopy | C=N/C=C Stretch: Characteristic pyridine ring stretches around 1570-1610 cm⁻¹. C-O-C Stretch: Strong, characteristic ether stretch around 1050-1150 cm⁻¹. C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. |
| Mass Spectrometry | [M+H]⁺: Expected molecular ion peak at m/z = 136.0757.[3] |
Applications in Medicinal Chemistry and Drug Discovery
The true value of the this compound scaffold lies in its proven potential as a core for biologically active molecules. Fused pyranopyridine and related pyran-heterocycle systems are prevalent in compounds with a wide array of pharmacological activities.[12][13]
Table 3: Reported Biological Activities of Related Pyranopyridine Scaffolds
| Biological Activity | Therapeutic Area | Description and Rationale | Source(s) |
|---|---|---|---|
| Anticancer | Oncology | Derivatives have shown inhibitory activity against kinases like EGFR and VEGFR-2, crucial targets in cancer therapy. The scaffold orients substituents to interact with the ATP-binding pocket. | [14] |
| Antimicrobial | Infectious Disease | The fused heterocyclic system has been incorporated into compounds with significant activity against various bacterial and fungal strains. | [1] |
| Antiviral | Infectious Disease | The rigid structure is suitable for designing inhibitors of viral enzymes or entry processes. Related structures have been investigated as SARS-CoV-2 inhibitors. | [12][13] |
| Anti-inflammatory | Immunology | The scaffold can be used to develop inhibitors of inflammatory pathway components. |[12] |
The general workflow for leveraging this scaffold in a drug discovery program involves using the core as a template for generating a diverse chemical library, which is then screened for biological activity.
Caption: Drug discovery workflow using the pyranopyridine scaffold.
Key Experimental Protocol: N-Alkylation of the Pyridine Ring
To demonstrate the utility of this scaffold, the following protocol details a representative reaction: the N-alkylation of the pyridine nitrogen to form a pyridinium salt. This is a foundational step for altering the molecule's charge, solubility, and potential for ionic interactions with a biological target.
Objective: To synthesize 5-benzyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-5-ium bromide.
Methodology Rationale: This protocol employs a standard Sₙ2 reaction. The pyridine nitrogen acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively solvates the starting materials and the forming salt without interfering with the reaction. Heating accelerates the reaction rate.
Step-by-Step Protocol:
-
Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (135 mg, 1.0 mmol).
-
Solvent Addition: Add 10 mL of anhydrous acetonitrile to the flask. Stir the mixture until the solid is fully dissolved.
-
Electrophile Addition: Add benzyl bromide (188 mg, 1.1 mmol, 1.1 equivalents) to the solution dropwise via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. A precipitate of the pyridinium salt should form.
-
If precipitation is incomplete, cool the flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether (2 x 5 mL) to remove any unreacted benzyl bromide.
-
-
Purification and Characterization:
-
Dry the collected solid under high vacuum.
-
The product can be further purified by recrystallization from an ethanol/ether solvent system if necessary.
-
Confirm the structure of the resulting pyridinium salt by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Self-Validating System: The formation of the product is validated by the disappearance of the starting material on TLC and the appearance of a new, more polar spot. Spectroscopic analysis provides definitive proof: in ¹H NMR, a characteristic downfield shift of the pyridine protons and the appearance of new signals for the benzyl group will be observed. HRMS will confirm the exact mass of the cation.
Conclusion and Future Outlook
The this compound scaffold represents a confluence of desirable properties for modern drug discovery. Its defined three-dimensional structure, combined with its inherent basicity and the versatile reactivity of the dihydropyran ring, provides a robust platform for the synthesis of diverse and complex molecules. The established record of related pyranopyridine systems in yielding potent, biologically active compounds underscores its potential.[13][14] Future research will undoubtedly continue to exploit this scaffold, leading to the discovery of novel chemical entities capable of addressing a wide range of therapeutic challenges.
References
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Elattar, K. M., El-Khateeb, A. Y., & Hamed, S. E. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry, 13(5), 522-567. [Link][12]
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An In-Depth Technical Guide to 3,4-Dihydro-2H-pyrano[3,2-b]pyridine: A Scaffold of Interest in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyranopyridine Core
The fusion of pyran and pyridine rings to form the pyranopyridine scaffold has garnered considerable attention in medicinal chemistry. These heterocyclic compounds exhibit a diverse range of pharmacological properties, making them valuable frameworks in the development of novel therapeutics.[1] Research into pyranopyridine derivatives has revealed their potential as antibacterial, antifungal, and anticancer agents.[1] The structural versatility of this ring system allows for extensive modifications to enhance biological activity and optimize pharmacokinetic profiles. This guide provides a comprehensive overview of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine, a key member of this promising class of compounds.
Nomenclature and Structural Elucidation
The correct IUPAC name for the compound of interest is This compound . Its structure, chemical formula, and other key identifiers are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.16 g/mol |
| CAS Number | 70381-92-9 |
| SMILES | C1CC2=C(C=CC=N2)OC1 |
| InChI Key | XNARZJQXBMWIQU-UHFFFAOYSA-N |
A compilation of key identifiers for this compound.
Synthetic Strategies: Assembling the Pyranopyridine Core
The synthesis of pyranopyridine derivatives can be approached through various methodologies, including traditional reactions, microwave-assisted methods, and green chemistry approaches.[1] Multicomponent reactions (MCRs) are particularly noteworthy for their efficiency in constructing complex molecular architectures in a single step.[2][3]
Conceptual Synthetic Workflow
A logical synthetic approach would involve the construction of the dihydropyran ring onto a pre-existing pyridine core. This can be conceptualized in the following workflow:
Caption: Conceptual workflow for the synthesis of this compound.
A plausible synthetic route could start from a commercially available 2-chloronicotinaldehyde. The aldehyde functionality can be used to introduce the necessary carbon atoms for the pyran ring, followed by an intramolecular cyclization to form the fused heterocyclic system. The specific reagents and conditions would need to be optimized to achieve a good yield and purity.
Chemical Reactivity and Functionalization
The this compound scaffold possesses several sites for chemical modification, making it an attractive starting point for the generation of compound libraries for drug discovery. The pyridine nitrogen is basic and can be protonated or alkylated. The aromatic pyridine ring is susceptible to electrophilic substitution, although the electron-withdrawing nature of the nitrogen atom can influence the regioselectivity of these reactions. The dihydropyran ring offers opportunities for functionalization through various reactions, including oxidation, reduction, and ring-opening.
A Key Application: Inhibition of Bacterial Efflux Pumps
A significant area of interest for pyranopyridine derivatives is their potent activity as inhibitors of bacterial efflux pumps.[4][5] Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby contributing to multidrug resistance (MDR).[6][7] The Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in Escherichia coli, are major contributors to MDR in Gram-negative bacteria.[8][9]
Mechanism of Action: Targeting the AcrB Transporter
Derivatives of the pyranopyridine scaffold have been shown to be potent inhibitors of the AcrB protein, the inner membrane transporter component of the AcrAB-TolC efflux pump.[4][6] These inhibitors are believed to bind to a hydrophobic pocket within AcrB, preventing the binding and subsequent efflux of antibiotic substrates.[8] By inhibiting the efflux pump, these compounds can restore the efficacy of existing antibiotics against resistant bacterial strains.[10]
Caption: Mechanism of action of pyranopyridine efflux pump inhibitors.
The development of potent and specific efflux pump inhibitors based on the pyranopyridine scaffold represents a promising strategy to combat the growing threat of antibiotic resistance.
Spectroscopic Characterization
While a dedicated, published spectrum for the parent this compound is not available in the searched literature, the expected spectral data can be inferred from the analysis of related structures.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the downfield region (δ 7.0-8.5 ppm). The protons on the dihydropyran ring would appear in the upfield region, with characteristic multiplets for the methylene groups.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the dihydropyran ring. The chemical shifts would be influenced by the neighboring heteroatoms.
-
IR Spectroscopy: The infrared spectrum would likely show characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C=N and C=C stretching vibrations from the pyridine ring and C-O stretching from the pyran ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (135.16 g/mol ).
Safety and Handling
According to available safety data, this compound is classified as harmful if swallowed and causes serious eye irritation.[10] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling this compound.
Conclusion and Future Perspectives
This compound is a valuable heterocyclic scaffold with significant potential in drug discovery. Its derivatives have demonstrated potent activity as bacterial efflux pump inhibitors, offering a promising avenue for addressing the challenge of multidrug resistance. Future research in this area will likely focus on the development of efficient and scalable synthetic routes to a diverse range of pyranopyridine analogs, as well as in-depth structure-activity relationship studies to optimize their pharmacological properties. The continued exploration of this versatile scaffold is expected to yield novel therapeutic agents with improved efficacy and safety profiles.
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An In-depth Technical Guide to 3,4-Dihydro-2H-pyrano[3,2-b]pyridine (CAS Number: 70381-92-9)
A Note to the Researcher: Publicly available scientific literature and patent databases contain limited specific biological data for 3,4-Dihydro-2H-pyrano[3,2-b]pyridine. This guide provides a comprehensive overview of its chemical properties and situates it within the broader, biologically active class of pyranopyridines, offering a foundational understanding for researchers and drug development professionals. The synthesis and potential applications are discussed in the context of related, well-documented analogs.
Part 1: Core Chemical Identity and Physicochemical Properties
1.1. Nomenclature and Structural Information
1.2. Physicochemical Data
| Property | Value | Source |
| Physical Form | Solid | [2] |
| Boiling Point | 227.4 °C at 760 mmHg | Synblock |
Part 2: The Pyranopyridine Scaffold: A Privileged Structure in Medicinal Chemistry
While specific biological targets for this compound are not extensively documented, the pyranopyridine core is a well-established "privileged structure" in drug discovery. This heterocyclic system is present in a variety of biologically active molecules.
2.1. Known Biological Activities of Pyranopyridine Derivatives
Derivatives of the broader pyranopyridine class have demonstrated a wide range of pharmacological activities, suggesting potential avenues of investigation for the title compound. These activities include:
-
Antiviral Properties: Certain 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines have shown potent in vitro activity against multiple rhinovirus serotypes.[3] This suggests that the pyranopyridine scaffold may serve as a basis for the development of agents targeting viral entry or replication.
-
Enzyme Modulation: Some pyranopyridine derivatives have been investigated for their ability to modulate enzyme activity. For example, related structures have been explored as potential modulators of metabotropic glutamate receptor 2 (mGluR2) activity.[4]
It is important to note that these activities are for related but structurally distinct molecules. Direct biological evaluation of this compound is necessary to determine its specific pharmacological profile.
Part 3: Synthetic Strategies and Chemical Reactivity
3.1. General Synthetic Approaches
The construction of the pyranopyridine ring system often involves cyclization reactions of appropriately functionalized pyridine precursors.[4] Patents related to pyranopyridine derivatives describe multi-step sequences to generate diverse analogs for screening.[5][6]
A generalized workflow for the synthesis of a pyranopyridine scaffold might involve the following logical steps:
Caption: Generalized synthetic workflow for pyranopyridine derivatives.
3.2. Experimental Protocol: A Representative Synthesis of a Pyrano[3,4-c]pyridine-1-one Derivative
The following protocol, adapted from a patented synthesis, illustrates a common strategy for constructing a related pyranopyridine system and can serve as a conceptual basis for developing a synthesis for the title compound.
Objective: To synthesize 3,4-dihydro-pyrano[3,4-c]pyridine-1-one from 4-(2-hydroxy-ethyl)-nicotinonitrile.[6]
Materials:
-
4-(2-hydroxy-ethyl)-nicotinonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate
Procedure:
-
To 765 mg of 4-(2-hydroxy-ethyl)-nicotinonitrile, add 13.6 mL of concentrated HCl.
-
Stir the mixture at reflux for approximately 12 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in water.
-
Alkalinize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography using a mixture of ethyl acetate and hexane (1:2 v/v) to yield 3,4-dihydro-pyrano[3,4-c]pyridine-1-on as a white solid (Yield: 760 mg, 98%).[6]
Part 4: Safety and Handling
4.1. Hazard Identification
Based on available safety data, this compound is classified with the following hazards:
4.2. Recommended Precautionary Measures
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
Part 5: Future Research Directions
The lack of specific biological data for this compound presents a clear opportunity for further investigation. Based on the known activities of the broader pyranopyridine class, future research could focus on:
-
Screening for Biological Activity: Evaluating the compound in a broad range of biological assays, particularly those focused on antiviral and enzyme inhibition activities.
-
Target Identification: If biological activity is observed, subsequent studies to identify the specific molecular target(s) and mechanism of action would be crucial.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how structural modifications impact its biological activity.
References
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-
This compound - PubChem . National Center for Biotechnology Information. Available at: [Link]
- EP2595994B1 - Process for preparing pyrano - [2,3-c]pyridine derivatives - Google Patents.
- WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same - Google Patents.
-
Bargar, T. M., et al. 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity . Journal of Medicinal Chemistry, 1986, 29(9), 1590-5. Available at: [Link]
-
US Patent No. 8829195 - Regulations.gov . Available at: [Link]
-
This compound-8-carbaldehyde, 98% Purity, C9H9NO2, 100 mg . Available at: [Link]
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3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - Preprints.org . Available at: [Link]
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3,4-Dihydro-2H-pyrano[2,3-b]pyridine - PubChem . National Center for Biotechnology Information. Available at: [Link]
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Narhe, B. D., et al. Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory . ResearchGate, 2017. Available at: [Link]
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An In-depth Technical Guide to the Molecular Structure of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The unique fusion of a dihydropyran ring with a pyridine moiety imparts specific stereoelectronic properties that are crucial for its interaction with biological targets. This document delves into the structural elucidation, conformational analysis, and synthetic considerations of this important molecule, offering insights for its application in drug discovery and development.
Core Molecular Architecture
The foundational structure of this compound consists of a bicyclic system where a dihydropyran ring is fused to a pyridine ring. The formal IUPAC name is this compound.[1] Its chemical formula is C₈H₉NO, with a molecular weight of approximately 135.16 g/mol .[1]
Caption: 2D representation of this compound.
The fusion of the saturated dihydropyran ring with the aromatic pyridine ring results in a conformationally restrained structure. The dihydropyran ring typically adopts a half-chair or sofa conformation to minimize steric strain. This conformational preference is a key determinant of the molecule's three-dimensional shape and, consequently, its binding affinity to target proteins.
Synthesis and Structural Characterization
The synthesis of pyranopyridine scaffolds can be achieved through various synthetic strategies. A common approach involves the condensation of a substituted aminopyridine with a suitable pyran precursor. For instance, multicomponent reactions have been successfully employed for the synthesis of related dihydropyridone derivatives.[2]
Generalized Synthetic Protocol
A plausible synthetic route to this compound could involve the following steps:
-
Step 1: Preparation of a Pyridine Precursor. Synthesis of a 2-amino-3-hydroxypyridine derivative.
-
Step 2: Cyclization. Reaction of the aminopyridine precursor with an appropriate three-carbon synthon, such as acrolein or a related α,β-unsaturated aldehyde, under acidic or basic conditions to facilitate the cyclization and formation of the dihydropyran ring.
Caption: Generalized synthetic workflow for pyranopyridine synthesis.
Structural Elucidation Workflow
The definitive structural confirmation of this compound relies on a combination of spectroscopic techniques.
Caption: Workflow for the structural elucidation of organic molecules.
Spectroscopic and Computational Analysis
While a publicly available, detailed experimental spectrum for this compound is not readily found in the scientific literature, its spectral characteristics can be reliably predicted based on data from analogous pyranopyridine derivatives and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the dihydropyran ring. The aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), while the methylene protons of the dihydropyran ring would be observed in the upfield region (δ 1.5-4.5 ppm).
¹³C NMR: The carbon NMR spectrum would complement the proton data, with the aromatic carbons of the pyridine ring resonating at lower field (δ 120-160 ppm) and the saturated carbons of the dihydropyran ring appearing at higher field (δ 20-70 ppm).
Predicted NMR Data Summary
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | ~4.2 (t) | ~65 |
| 3 | ~1.9 (m) | ~22 |
| 4 | ~2.8 (t) | ~25 |
| 6 | ~7.0 (dd) | ~120 |
| 7 | ~7.8 (d) | ~145 |
| 8 | ~8.2 (d) | ~150 |
| 4a | - | ~118 |
| 8a | - | ~158 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ is approximately 136.0757.
Computational Modeling
Density Functional Theory (DFT) calculations are invaluable for predicting the conformational preferences and electronic properties of the molecule. Such studies on related pyranopyridine systems have provided insights into the low-energy conformations, which are crucial for understanding receptor-ligand interactions.[3]
Caption: Workflow for computational analysis of molecular structure.
Significance in Drug Development
The pyranopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of this core have shown a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5] The rigid, conformationally defined nature of the this compound core makes it an excellent starting point for the design of potent and selective inhibitors for various therapeutic targets.
Conclusion
A thorough understanding of the molecular structure of this compound is fundamental for its rational application in drug discovery. This guide has provided a detailed overview of its core architecture, synthetic considerations, and the analytical techniques employed for its structural elucidation. While direct experimental data for the parent molecule remains elusive in public databases, the principles and data from analogous systems presented herein offer a robust framework for researchers working with this important heterocyclic scaffold.
References
-
El-Sayed, N. F., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431475. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules, 28(13), 5081. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(13), 4229. [Link]
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- 3. benchchem.com [benchchem.com]
- 4. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the SMILES Notation of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate and standardized representation of molecular structures is a cornerstone of modern chemical and pharmaceutical research. The Simplified Molecular Input Line Entry System (SMILES) provides a robust, machine-readable format for encapsulating complex structural information in a simple text string. This guide provides an in-depth technical analysis of the SMILES notation for 3,4-Dihydro-2H-pyrano[3,2-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. We will deconstruct the molecule's structure, elucidate the fundamental principles of SMILES generation, provide a step-by-step derivation of its notation, and discuss the critical importance of canonicalization in ensuring data integrity across diverse computational platforms.
The Structural Identity of this compound
This compound is a bicyclic heterocyclic compound. Its name reveals its core components: a dihydropyran ring fused to a pyridine ring. The "[3,2-b]" designation specifies the fusion points between the two ring systems. This scaffold is a key building block in the synthesis of novel therapeutic agents, with derivatives showing promise in areas such as oncology and antimicrobial research.[1][2][3][4][5]
A precise understanding of its identity is paramount before delving into its linear notation. The following table summarizes its key identifiers sourced from authoritative chemical databases.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 70381-92-9 | Sigma-Aldrich, Synblock[6] |
| Molecular Formula | C₈H₉NO | PubChem |
| Molecular Weight | 135.16 g/mol | PubChem |
| Canonical SMILES | C1CC2=C(C=CC=N2)OC1 | PubChem |
| InChI | 1S/C8H9NO/c1-4-8-7(9-5-1)3-2-6-10-8/h1,4-5H,2-3,6H2 | Sigma-Aldrich |
| InChIKey | XNARZJQXBMWIQU-UHFFFAOYSA-N | PubChem |
Foundational Principles of SMILES Notation
SMILES translates a 2D or 3D molecular structure into a one-dimensional string of ASCII characters.[7][8] This conversion is governed by a set of grammatical rules that represent a depth-first traversal of the molecular graph. For the purpose of this guide, the essential rules are:
-
Atoms: Atoms are represented by their standard elemental symbols. Elements within the "organic subset" (B, C, N, O, P, S, F, Cl, Br, I) can be written without brackets if they have their lowest normal valence.[9][10][11]
-
Bonds: Single bonds are typically implied by adjacency. Double bonds are represented by =, triple bonds by #, and aromatic bonds by a colon : or by using lowercase letters for the aromatic atoms.[9][11][12]
-
Branches: A branch from the main molecular chain is enclosed in parentheses ().[12]
-
Rings: Cyclic structures are represented by breaking one bond in each ring. The two atoms connected by this "broken" bond are each followed by the same digit, known as a ring closure number.[8][11][13]
The following diagram illustrates the logical workflow for generating a SMILES string from a chemical structure.
Caption: Workflow for generating a SMILES notation.
Systematic Derivation of the SMILES for this compound
To derive the SMILES string, we must first visualize and number the atoms of the molecule. The choice of numbering and the bond broken to linearize the structure will affect the resulting (non-canonical) SMILES string.
Let's follow one possible path to generate a valid SMILES string.
Step 1: Number the Atoms and Break the Rings We conceptually break the C-O bond in the pyran ring and the C-C bond between the two rings to linearize the structure for traversal. We will assign ring closure 1 to the pyran ring and 2 to the pyridine ring fusion.
Caption: Atom numbering for SMILES derivation.
Step 2: Traverse the Structure and Write the String
-
Start at the Oxygen (O1): We begin by writing O.
-
Move to Carbon (C6): This is a single bond, so we write C. The string is now OC.
-
Move to Carbon (C5): Another single bond. The string is OCC. This atom closes the first ring with the starting oxygen, so we add the ring closure 1. The string becomes OCC1.
-
Backtrack to Oxygen (O1) and close the ring: We add the ring closure 1 to the oxygen. The string is O1CC1.
-
Move from Oxygen (O1) to Carbon (C8): This is a new branch of atoms. The string is O1(C... )CC1.
-
Continue along the pyridine ring: We traverse from C8 to C9, then C4, C3, N2, and finally C7. The pyridine ring is aromatic, which can be denoted by lowercase letters. A common representation uses alternating double bonds. Let's use the explicit bond and uppercase notation first. The sequence is C8=C9C4=C3N=C7.
-
Handle the Ring Fusions:
-
The bond between C8 and C9 is part of the fused system. We need a second ring closure number, 2.
-
Let's restart the traversal for clarity, focusing on the fused system. A simpler way is to traverse one ring and then describe its fusion to the other.
-
A More Intuitive Protocol (leading to a common SMILES variant):
-
Start with the saturated pyran ring: Traverse the carbon chain C-C-C and the oxygen O.
-
Linearize: C-C-O-C.
-
Close the ring: Break the C-C bond. Start at one carbon, C1. Move to the next, C. Move to the oxygen, O. Move to the last carbon, C. This carbon connects back to the start, so we close the ring: C1CCOC1.
-
Attach the pyridine ring: The pyridine ring is fused to the C-C bond of the pyran ring. In SMILES, this fusion is shown by adding the atoms of the second ring and using a second ring closure number.
-
Combine and denote aromaticity: A common SMILES is C1COc2cccnc2C1. Let's break this down:
-
C1: Start at a carbon and assign it ring closure 1.
-
CO: Move to the oxygen and the next carbon.
-
c2: This carbon is aromatic (lowercase c) and starts a new ring, 2.
-
cccn: Traverse the aromatic pyridine ring (3 carbons, 1 nitrogen).
-
c2: The final aromatic carbon, which closes ring 2.
-
C1: This carbon is attached to the previous c and closes the first ring 1.
-
The Imperative of Canonical SMILES
As demonstrated, multiple valid SMILES strings can be written for a single molecule depending on the starting atom, traversal path, and ring-bond breaking choices.
-
C1COc2cccnc2C1
-
C1CC2=C(C=CC=N2)OC1
-
O1C=C(CCC1)C=CN=C2 (another possible, albeit less common, variant)
This ambiguity poses a significant problem for chemical databases and computational modeling, where a unique identifier is essential. To solve this, algorithms were developed to produce a Canonical SMILES . A canonicalization algorithm processes all possible valid SMILES strings for a molecule and selects a single, unique one based on a series of deterministic rules.[13][14]
For this compound, the canonical SMILES according to the PubChem database is C1CC2=C(C=CC=N2)OC1 . This notation should be preferentially used in all research and database submissions to ensure consistency and avoid ambiguity.
Protocol: Validation of a SMILES Notation
Researchers must have a reliable method to validate a given SMILES string or convert a drawn structure into its canonical representation. The following protocol outlines a self-validating workflow using widely available cheminformatics tools.
Objective: To verify that a SMILES string accurately represents this compound.
Materials:
-
A computer with internet access.
-
A SMILES string to be validated (e.g., C1COc2cccnc2C1).
-
Access to an online chemical database or structure editor (e.g., PubChem, ChemSpider, MolView).
Methodology:
-
Navigate to a Chemical Structure Tool: Open a web browser and go to a resource like the PubChem Sketcher.
-
Input the SMILES String: Locate the "Import" or "Load from Identifier" function. Select "SMILES" as the input type and paste the string into the text box.
-
Generate the 2D Structure: Execute the import function. The tool will parse the SMILES string and render a 2D depiction of the molecule.
-
Structural Verification: Carefully compare the generated 2D structure with the known structure of this compound. Confirm that:
-
A six-membered dihydropyran ring is present.
-
A six-membered pyridine ring is present.
-
The fusion between the rings is correct ([3,2-b] fusion).
-
All atoms and bonds are correctly represented.
-
-
Canonicalization (Optional but Recommended): Use the tool's features to export the structure as a "Canonical SMILES". Compare this output with the known canonical SMILES (C1CC2=C(C=CC=N2)OC1) to confirm identity.
The following diagram visualizes this validation workflow.
Caption: A workflow for the validation of a SMILES string.
Conclusion
The SMILES notation C1CC2=C(C=CC=N2)OC1 serves as the unique, canonical identifier for this compound in the language of computational chemistry. Understanding the derivation of this string from the molecule's fused heterocyclic structure reinforces the logical grammar of the SMILES system. For drug development professionals and researchers, the consistent use of canonical SMILES is not merely a matter of convention; it is a critical requirement for ensuring the accuracy, interoperability, and integrity of chemical data in databases, publications, and computational discovery pipelines.
References
- Heidenreich, H. (n.d.). SMILES: Compact Notation for Chemical Structures.
- WebAssign. (n.d.). SMILES.
- DrugXpert. (n.d.). Complete SMILES Notation Guide: Chemical Structure Representation.
- Daylight Chemical Information Systems, Inc. (n.d.). Daylight Theory: SMILES.
- U.S. Environmental Protection Agency. (2012). Appendix F SMILES Notation Tutorial.
- Chemistry LibreTexts. (2020). 5.8: Line Notation (SMILES and InChI).
- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Zymvol. (2024). How to write a reaction in SMILES format.
- thatbiochemistryguy. (2021). Tutorial to SMILES and canonical SMILES explained with examples.
- Synblock. (n.d.). CAS 70381-92-9 | this compound.
- Al-Ostath, A., et al. (n.d.). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery.
- O'Boyle, N. M., et al. (2012). Towards a Universal SMILES representation - A standard method to generate canonical SMILES based on the InChI. PubMed Central.
- Srour, A. M., et al. (n.d.). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central.
- Al-Said, M. S., et al. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery.
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An In-depth Technical Guide to 3,4-Dihydro-2H-pyrano[3,2-b]pyridine: Properties, Synthesis, and Analysis
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine (CAS No: 70381-92-9). As a member of the pyranopyridine class of heterocyclic compounds, this molecule represents a scaffold of significant interest to researchers in medicinal chemistry and drug development. This document consolidates available data on its molecular structure, physicochemical characteristics, and potential reactivity. Furthermore, it outlines a representative synthetic route and proposes standardized protocols for its analytical characterization. This guide is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of novel therapeutics, particularly in areas such as antibacterial drug discovery where pyranopyridine derivatives have shown promise.
Introduction: The Pyranopyridine Scaffold in Drug Discovery
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen- and oxygen-containing ring systems being particularly prevalent in a vast array of therapeutic agents. The this compound core is a fused bicyclic system that marries the structural features of a dihydropyran ring with a pyridine moiety. This combination imparts a unique three-dimensional architecture and a distinct electronic profile, making it an attractive scaffold for exploring new chemical space.
The broader class of pyranopyridines has been identified as a source of promising biological activity. Notably, derivatives of this scaffold have been investigated as efflux pump inhibitors (EPIs) in Gram-negative bacteria.[1][2] Efflux pumps are a primary mechanism of multidrug resistance (MDR), and their inhibition can restore the efficacy of existing antibiotics.[3] The exploration of the structure-activity relationships (SAR) within this class provides a strong rationale for the detailed study of core scaffolds like this compound.[2] This guide aims to equip researchers with the fundamental knowledge required to effectively synthesize, characterize, and utilize this compound in their research endeavors.
Molecular Structure and Identification
The fundamental identity of a compound is established by its structure and unique identifiers.
Caption: Molecular structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [4] |
| CAS Number | 70381-92-9 | [5][6][7] |
| Molecular Formula | C₈H₉NO | [4] |
| Molecular Weight | 135.16 g/mol | [4][7] |
| InChI | InChI=1S/C8H9NO/c10-8-4-2-6-1-3-7(8)9-5-6/h1,3,5H,2,4H2 | [5] |
| InChIKey | XNARZJQXBMWIQU-UHFFFAOYSA-N | [5] |
| SMILES | C1CC2=C(OC1)C=CN=C2 |[5] |
Physical and Chemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. While extensive experimental data for this compound is not widely published, a combination of vendor-supplied information and computed data provides a solid foundation.
Table 2: Physical and Chemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Physical State | Solid | [5] |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform); limited solubility in water and nonpolar alkanes. | Analogous Structures[8] |
| logP (octanol/water) | 1.3 | Computed (XLogP3)[4] |
| Topological Polar Surface Area (TPSA) | 22.1 Ų | Computed[4] |
Solubility Profile: An Expert Assessment
The predicted logP of 1.3 suggests a molecule with a balance of lipophilic and hydrophilic character.[4] The presence of the pyridine nitrogen atom, capable of acting as a hydrogen bond acceptor, will enhance its solubility in polar protic solvents compared to its simple carbocyclic analogue. Conversely, the dihydropyran and fused ring system contribute to its lipophilicity. Therefore, for research applications, solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and lower-alcohols (methanol, ethanol) are recommended for solubilization. Its solubility in aqueous buffers is expected to be limited but may be enhanced at lower pH due to the potential for protonation of the pyridine nitrogen (pKa of pyridine is ~5.2).
Chemical Stability and Reactivity
The chemical reactivity of this compound is dictated by the interplay between the electron-rich dihydropyran ring and the electron-deficient pyridine ring.
-
Pyridine Ring Reactivity: The pyridine nitrogen makes the aromatic ring electron-deficient and generally resistant to electrophilic aromatic substitution, which would require harsh conditions. Conversely, it is susceptible to nucleophilic attack, particularly after activation (e.g., N-oxide formation).
-
Dihydropyran Ring Reactivity: The enol ether-like double bond within the dihydropyran moiety is electron-rich and thus susceptible to electrophilic addition reactions. It can also participate in cycloaddition reactions. The saturated carbons of the pyran ring offer sites for potential radical substitution.
-
Stability: Dihydropyran systems can be sensitive to strong acids, which may catalyze hydrolysis or rearrangement. The stability of alkylidene dihydropyridines, related structures, can be influenced by the presence of oxygen, leading to oxidation.[9] It is reasonable to infer that this compound should be stored under an inert atmosphere and protected from strong acids to prevent degradation.
Synthesis and Purification
The following diagram illustrates a conceptual workflow for a potential synthesis.
Caption: Conceptual workflow for the synthesis of a pyranopyridine scaffold.
Representative Synthetic Protocol
This protocol is a representative example based on common methodologies for pyran ring formation and should be optimized for the specific target.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxynicotinaldehyde (1.0 eq), an active methylene compound like malononitrile or ethyl cyanoacetate (1.1 eq), and a ketone such as acetone (1.1 eq) in absolute ethanol.
-
Catalysis: Add a catalytic amount of a basic catalyst, such as piperidine or L-proline (0.1 eq). The choice of catalyst can influence reaction time and yield.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A solid product may precipitate. If so, collect the crude product by filtration. If not, concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: Combine the fractions containing the pure product, evaporate the solvent, and dry the final compound under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.
Spectroscopic Analysis (Expected Data)
While experimental spectra are not publicly available, the expected spectral characteristics can be predicted based on the molecular structure.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - Aromatic Protons (Pyridine): Three distinct signals in the δ 7.0-8.5 ppm region. - Aliphatic Protons (Pyran): Signals corresponding to the -OCH₂-, -CH₂-, and bridgehead -CH- groups, likely in the δ 2.0-4.5 ppm range. The -OCH₂- protons would be the most downfield of this group. |
| ¹³C NMR | - Aromatic Carbons (Pyridine): Five signals in the δ 120-155 ppm region. - Alkene Carbons (Pyran): Two signals in the δ 100-140 ppm region. - Aliphatic Carbons (Pyran): Two signals for the saturated carbons in the δ 20-70 ppm range. |
| FT-IR | - C=N, C=C Stretching (Aromatic): 1600-1450 cm⁻¹ - C-O Stretching (Ether): Strong band around 1250-1050 cm⁻¹ - C-H Stretching (Aromatic/Aliphatic): 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ respectively. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 135. - Fragmentation: Expect fragmentation patterns corresponding to the loss of small molecules (e.g., CO, HCN) or cleavage of the dihydropyran ring, such as a retro-Diels-Alder reaction. |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound.
Table 4: General HPLC Protocol
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: Water with 0.1% Formic Acid or TFA B: Acetonitrile or Methanol with 0.1% Formic Acid or TFA | Acid modifier ensures good peak shape for the basic pyridine nitrogen. |
| Gradient | Start with a high percentage of A, and increase the percentage of B over 15-20 minutes. | To elute the compound and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard for analytical columns. |
| Detection | UV at 254 nm or 280 nm | The aromatic pyridine ring provides strong UV absorbance for sensitive detection.[12] |
| Injection Volume | 5-10 µL | Standard injection volume. |
| Column Temp. | 25-30 °C | For reproducible retention times. |
Safety and Handling
According to the Globally Harmonized System (GHS) classification, this compound presents the following hazards:
Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a heterocyclic scaffold with significant potential for applications in medicinal chemistry and drug discovery, particularly in the development of novel antibacterial agents. This guide has consolidated the available structural and computed physicochemical data, providing a solid foundation for its use in research. While detailed experimental data on its properties and synthesis are limited, this document offers expert-derived predictions and representative protocols to guide researchers in their work. The proposed analytical methods provide a framework for ensuring the quality and purity of the compound. As research into pyranopyridine derivatives continues, a deeper understanding of this specific scaffold will undoubtedly emerge, paving the way for its application in the development of next-generation therapeutics.
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The Therapeutic Potential of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Versatility of a Privileged Scaffold
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 3,4-Dihydro-2H-pyrano[3,2-b]pyridine scaffold has emerged as a "privileged structure" – a molecular framework that demonstrates a remarkable propensity for interacting with a diverse array of biological targets. This guide provides an in-depth technical exploration of the multifaceted biological activities of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate their potential. We will delve into the core anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of this fascinating class of molecules, supported by detailed experimental protocols and mechanistic insights to empower your research endeavors.
I. The this compound Core: A Gateway to Diverse Bioactivity
The fusion of a dihydropyran ring with a pyridine moiety creates the this compound nucleus, a unique heterocyclic system that exhibits a wide spectrum of pharmacological activities.[1] The structural versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical properties and biological effects.[1] This adaptability is a key reason for the significant interest in these derivatives within the drug discovery community.
II. Anticancer Activity: Targeting the Hallmarks of Malignancy
Derivatives of the pyranopyridine scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[2][3]
A. Mechanistic Insights: Disrupting Cancer Cell Signaling
The anticancer activity of pyranopyridine derivatives is often attributed to their ability to interfere with critical signaling pathways that govern cell proliferation, survival, and angiogenesis. Notably, certain derivatives have been shown to inhibit key protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] Inhibition of these receptors can disrupt downstream signaling cascades, including the Wnt/β-catenin pathway, leading to cell cycle arrest and apoptosis.[6]
Caption: Anticancer signaling pathway of pyranopyridine derivatives.
B. Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
III. Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key contributor to a multitude of diseases. Pyranopyridine derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators.
A. Mechanistic Insights: Modulating Inflammatory Pathways
The anti-inflammatory properties of these derivatives are often linked to their ability to suppress the production of pro-inflammatory enzymes and cytokines. This is achieved by modulating signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][8] By inhibiting these pathways, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is downregulated, leading to a reduction in the production of nitric oxide (NO) and prostaglandins, respectively.[2][9][10]
Caption: Anti-inflammatory signaling pathway of pyranopyridine derivatives.
B. Experimental Protocol: In Vitro Anti-inflammatory Assays
1. Inhibition of Protein Denaturation:
Principle: Denaturation of proteins is a well-documented cause of inflammation.[11] This assay measures the ability of a compound to inhibit thermally induced protein denaturation.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the test compound at various concentrations, 0.5 mL of 1% w/v bovine serum albumin (BSA), and 4.5 mL of phosphate-buffered saline (pH 6.3).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance at 660 nm. Diclofenac sodium can be used as a positive control.
-
Calculation: Calculate the percentage inhibition of protein denaturation.
2. Red Blood Cell (RBC) Membrane Stabilization Assay:
Principle: The stabilization of the RBC membrane from hypotonicity-induced lysis can be correlated with anti-inflammatory activity.[11]
Step-by-Step Methodology:
-
RBC Suspension Preparation: Prepare a 10% v/v suspension of red blood cells in isosaline.
-
Reaction Mixture: To 1 mL of the test compound solution, add 0.5 mL of the RBC suspension and 2 mL of hyposaline.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Hemoglobin Estimation: Estimate the hemoglobin content in the supernatant by measuring the absorbance at 560 nm.
-
Calculation: Calculate the percentage of membrane stabilization.
IV. Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyranopyridine derivatives have shown promising activity against a variety of bacterial and fungal strains.[12]
A. Experimental Protocol: Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the pyranopyridine derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
V. Neuroprotective Effects: A Frontier in Neurological Drug Discovery
Emerging evidence suggests that dihydropyridine-based compounds, including those with a pyranopyridine scaffold, may possess neuroprotective properties.[15][16] These effects are often linked to their antioxidant capabilities and their ability to modulate calcium channels.[17]
A. Mechanistic Insights: Shielding Neurons from Damage
The neuroprotective potential of these derivatives is thought to arise from their ability to scavenge free radicals, thereby reducing oxidative stress, a key contributor to neurodegenerative diseases.[17] Furthermore, their ability to act as antagonists of L-type voltage-dependent calcium channels can help maintain calcium homeostasis and prevent excitotoxicity-induced neuronal death.[17]
Caption: Workflow for investigating the neuroprotective activity of pyranopyridine derivatives.
B. Future Directions in Neuroprotective Research
Further investigation into the neuroprotective potential of this compound derivatives is warranted. Detailed structure-activity relationship (SAR) studies are needed to identify the key structural features responsible for neuroprotection. In vitro assays using neuronal cell lines subjected to various insults (e.g., oxidative stress, excitotoxicity) will be crucial for initial screening. Promising candidates can then be advanced to in vivo models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.
VI. Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and emerging neuroprotective effects. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration and optimization of these compounds. Future research should focus on elucidating the precise molecular targets of these derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates through preclinical and clinical development. The continued investigation of this privileged scaffold holds immense potential for addressing unmet medical needs across a spectrum of diseases.
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022). PubMed Central. Retrieved from [Link]
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Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (2025). PubMed. Retrieved from [Link]
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Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents. (2022). MDPI. Retrieved from [Link]
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Ecofriendly synthesis of pyrano[2,3‐d]pyrimidine derivatives and related heterocycles with anti‐inflammatory activities. (2020). ResearchGate. Retrieved from [Link]
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A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. (2021). PubMed Central. Retrieved from [Link]
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Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (2020). PubMed Central. Retrieved from [Link]
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3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). PubMed Central. Retrieved from [Link]
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Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. (2022). MDPI. Retrieved from [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances. Retrieved from [Link]
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Guidelines for the in vitro determination of anti‐inflammatory activity. (2022). ResearchGate. Retrieved from [Link]
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An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (2023). PubMed Central. Retrieved from [Link]
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Antimicrobial Susceptibility Testing. (n.d.). APEC. Retrieved from [Link]
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A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. (2024). African Journal of Biomedical Research. Retrieved from [Link]
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Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). PubMed Central. Retrieved from [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2022). MDPI. Retrieved from [Link]
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Antimicrobia Susceptibility Testing Protocols. (n.d.). ASM Press. Retrieved from [Link]
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Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3‐ b ]pyridine and Pyrrolo[2,3 -... (2018). ResearchGate. Retrieved from https://www.researchgate.net/publication/329671569_Design_Synthesis_Molecular_Modeling_Study_and_Antimicrobial_Activity_of_Some_Novel_Pyrano23-bpyridine_and_Pyrrolo23-b_pyrano23-d_pyridine_Derivatives
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]
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Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. Retrieved from [Link]
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Discovery and history of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine
An In-depth Technical Guide to the 3,4-Dihydro-2H-pyrano[3,2-b]pyridine Core: From Synthetic Challenge to Medicinal Promise
Abstract
The this compound scaffold is a significant heterocyclic motif that, while less common than some of its isomers, holds considerable potential in medicinal chemistry. This guide provides a comprehensive overview of this unique molecular architecture, intended for researchers, scientists, and drug development professionals. We will explore the historical context of its synthesis, detailing the evolution of methodologies from foundational chemical principles to modern, efficient routes. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into accessing this valuable template. Key synthetic protocols are detailed, and the scaffold's established and potential applications in drug discovery, underscored by its biological activities, are thoroughly examined. This document serves as a technical resource, consolidating key knowledge and providing a forward-looking perspective on the future of this compound and its derivatives.
Introduction: The Pyrano[3,2-b]pyridine Scaffold
The fusion of pyran and pyridine rings gives rise to a class of heterocyclic compounds known as pyranopyridines. These structures are of significant interest in pharmaceutical chemistry due to their presence in a variety of biologically active molecules and their utility as "privileged scaffolds" in drug design.[1][2] The specific isomer, this compound (CAS No. 70381-92-9), presents a unique spatial arrangement of its heteroatoms and saturated/aromatic rings.[3]
Historically, this bicyclic system has been considered a relatively rare template, primarily due to the synthetic challenges associated with its regioselective construction.[4] Unlike its more accessible isomers, the [3,2-b] fusion requires precise control over bond formation at the less reactive positions of the pyridine ring. This guide traces the development of synthetic strategies that have overcome these hurdles, thereby unlocking the potential of this core for further investigation and application. We will delve into the logic behind these synthetic routes, their mechanistic underpinnings, and the resulting impact on medicinal chemistry programs.
Foundational Synthetic Strategies and Historical Context
The history of this compound is not marked by a single, seminal discovery but rather by the gradual development of synthetic organic chemistry techniques capable of constructing such fused heterocyclic systems. Early challenges centered on controlling the regioselectivity of reactions on the pyridine ring.
A pivotal strategy in accessing this "relatively rare" pyrano[3,2-b]pyridin-4-one template involves starting from a pre-functionalized pyridine precursor, such as 3-hydroxypyridine.[4] A significant hurdle in the functionalization of pyridine derivatives is directing substitution to the C2 position in the presence of an existing C3 substituent. To overcome this, chemists have employed directing groups. For instance, a diisopropylsilyloxy moiety can be used to direct lithiation specifically to the less favored C2 position, a critical step in building the fused pyran ring.[4] This approach exemplifies the need for sophisticated synthetic design to access specific isomers within the pyranopyridine family.
Key Synthetic Methodologies: A Technical Deep-Dive
Access to the this compound core and its derivatives relies on multi-step synthetic sequences that require careful planning and execution. Below, we detail a validated and authoritative approach.
Synthesis via Directed Ortho-Metalation and Cyclization
A robust method for constructing the pyrano[3,2-b]pyridine ring system begins with 3-hydroxypyridine, leveraging a silyl protecting group to direct C-C bond formation.[4] This strategy allows for the introduction of substituents at the 2- and 3-positions of the final bicyclic product.
Step 1: Protection of 3-Hydroxypyridine
-
To a solution of 3-hydroxypyridine in an anhydrous aprotic solvent (e.g., THF), add a suitable silylating agent (e.g., diisopropylsilyl chloride) and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Work up the reaction by quenching with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent. Purify via column chromatography to yield the silyl-protected 3-hydroxypyridine.
-
Causality: The bulky diisopropylsilyl group not only protects the hydroxyl moiety but also serves as a powerful directing group for the subsequent lithiation step, sterically and electronically favoring metalation at the C2 position.
Step 2: Directed Ortho-Metalation and Acylation
-
Dissolve the silyl-protected pyridine in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).
-
Add a strong lithium base, such as n-butyllithium, dropwise. The solution will typically develop a deep color, indicating anion formation.
-
After stirring for a defined period, add an acylating agent (e.g., an acid chloride or anhydride) to introduce the precursor for the pyran ring.
-
Allow the reaction to warm to room temperature, then quench and extract the acylated product.
-
Causality: The silyloxy group directs the deprotonation to the adjacent C2 position, which is less acidic than the C4 position, thus ensuring the correct regiochemistry for the subsequent cyclization.
Step 3: Deprotection and Intramolecular Cyclization
-
Treat the acylated intermediate with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) in THF to cleave the silyl ether.
-
The resulting intermediate, now bearing a free hydroxyl group and the acyl side chain, is then subjected to conditions that promote intramolecular cyclization (e.g., heating or treatment with a mild acid/base) to form the pyranone ring.
-
Purification by chromatography yields the desired pyrano[3,2-b]pyridin-4-one template.
-
Causality: The fluoride-mediated deprotection is a clean and high-yielding method that unmasks the nucleophilic hydroxyl group, positioning it perfectly for an intramolecular reaction to close the six-membered pyran ring.
Caption: Synthetic workflow for the pyrano[3,2-b]pyridine core.
Physicochemical Properties and Structural Analysis
The core this compound is a stable, research-grade chemical available from various suppliers. Its fundamental properties provide a baseline for understanding the behavior of its derivatives in biological and chemical systems.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 70381-92-9 | [3] |
| Molecular Formula | C₈H₉NO | [3] |
| Molecular Weight | 135.16 g/mol | [3] |
| InChIKey | XNARZJQXBMWIQU-UHFFFAOYSA-N | [3] |
| SMILES | C1CC2=C(C=CC=N2)OC1 | [3] |
Structurally, the molecule features a planar, aromatic pyridine ring fused to a non-planar, saturated dihydropyran ring. This fusion creates a rigid, three-dimensional architecture that is highly attractive for drug design, as it can position substituents in well-defined vectors to interact with biological targets.
Role in Medicinal Chemistry and Drug Development
While the parent compound's biological profile is not extensively documented, derivatives of the broader pyranopyridine class, including the pyrano[3,2-b]pyridine scaffold, have demonstrated significant and diverse pharmacological activities. This validates the core as a valuable starting point for drug discovery campaigns.
The inherent structural features of the dihydropyran motif, often including a chiral center and various functional group handles, offer a versatile platform for creating diverse chemical libraries.[5] The fusion with the pyridine ring, a common pharmacophore, further enhances its drug-like properties.[2] Research into various pyranopyridine isomers has revealed potent activity across several therapeutic areas.
Caption: Logic flow from core scaffold to therapeutic applications.
Summary of Biological Activities of Pyrano[3,2-b]pyridine and Related Analogs
| Biological Activity | Specific Derivative Class | Key Findings | Reference |
| Antirhinovirus | 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines | Certain analogs showed potent in vitro activity against multiple rhinovirus serotypes with median MIC₅₀ values as low as 0.05 µg/mL. | [6] |
| Anticancer | Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones | Compounds demonstrated significant antiproliferative activity and antitubulin effects. | [7] |
| Anticancer | Pyrano-pyridine conjugates | Designed conjugates exhibited inhibitory activity against EGFR and VEGFR-2 kinases, with some compounds showing high potency against cancer cell lines. | [1][8] |
| Antiviral (Anti-HBV) | Piperazine-Substituted Pyranopyridines | Novel derivatives were identified as inhibitors of Hepatitis B Virus (HBV) virion production, showing selective antiviral activity. | [2][9] |
| Receptor Agonism | Derivatives of 3,4-dihydro-2H-pyran-2-carboxaldehyde | This closely related scaffold has been used to synthesize potent adenosine A₂A and A₃ receptor agonists. | [10] |
| Antimicrobial | Dihydropyran-containing compounds | Various derivatives of the dihydropyran class have shown significant antimicrobial and antifungal effects. | [5] |
Conclusion and Future Outlook
The this compound core has transitioned from a synthetically challenging and "relatively rare" entity to an accessible and medicinally relevant scaffold.[4] The historical development of its synthesis, particularly through directed metalation and cyclization strategies, has been crucial to this evolution. The demonstrated biological potential of its derivatives, especially in antiviral and anticancer applications, confirms its value as a privileged structure in drug discovery.[2][6][7]
Future research in this area will likely focus on several key avenues:
-
Enantioselective Synthesis: Developing asymmetric routes to access single enantiomers of chiral derivatives will be critical for elucidating structure-activity relationships and optimizing pharmacological profiles.
-
Library Synthesis and Screening: The application of modern high-throughput synthesis and screening techniques to diverse libraries based on this core could uncover novel biological activities.
-
New Therapeutic Targets: Exploring the activity of pyrano[3,2-b]pyridine derivatives against a broader range of biological targets, including enzymes and ion channels, is a promising area for investigation.
The continued exploration of the this compound scaffold and its analogs holds great promise for the development of new therapeutic agents to address unmet medical needs.
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Hadjipavlou-Litina, D., et al. (2007). Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. Journal of Medicinal Chemistry. Available from: [Link]
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The Ascendant Scaffold: A Technical Guide to 3,4-Dihydro-2H-pyrano[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-Dihydro-2H-pyrano[3,2-b]pyridine core represents a compelling heterocyclic scaffold in medicinal chemistry, offering a unique three-dimensional architecture that is ripe for exploration in drug discovery. This guide provides a comprehensive technical overview of this emerging scaffold, consolidating the current understanding of its synthesis, reactivity, and burgeoning biological applications. By examining methodologies applied to analogous pyranopyridine isomers and related heterocyclic systems, we aim to equip researchers with the foundational knowledge and strategic insights necessary to unlock the full therapeutic potential of this promising molecular framework.
Introduction: The Strategic Value of the Pyrano[3,2-b]pyridine Core
The fusion of a dihydropyran ring with a pyridine moiety in the [3,2-b] orientation creates a conformationally constrained yet versatile scaffold. The pyridine ring, a ubiquitous pharmacophore, imparts aqueous solubility and diverse hydrogen bonding capabilities, while the dihydropyran ring introduces stereochemical complexity and specific spatial arrangements of substituents. This unique combination of features makes the this compound core an attractive starting point for the design of novel therapeutic agents targeting a wide array of biological targets. While literature directly focused on the [3,2-b] isomer is nascent, the broader family of pyranopyridines has demonstrated significant pharmacological potential, including anticancer, antimicrobial, and antiviral activities, underscoring the importance of a detailed exploration of this specific isomer.
Synthetic Strategies: Assembling the Core
The construction of the this compound scaffold can be approached through several strategic disconnections. While specific, optimized protocols for this isomer are not extensively documented, established methodologies for related pyran-fused heterocycles provide a robust starting point.
Intramolecular Hetero-Diels-Alder (IMHDA) Reaction
The intramolecular hetero-Diels-Alder reaction stands out as a powerful strategy for the stereocontrolled synthesis of the dihydropyran ring. This approach involves the synthesis of a precursor containing a diene and a dienophile tethered together, which upon thermal or Lewis acid-catalyzed activation, undergoes cyclization to form the bicyclic system.
Conceptual Workflow for IMHDA Synthesis
Caption: Intramolecular Hetero-Diels-Alder (IMHDA) approach.
Tandem Cyclization Strategies
One-pot tandem reactions offer an efficient and atom-economical approach to the pyranopyridine core. These reactions often involve a sequence of transformations, such as a Michael addition followed by an intramolecular cyclization, to rapidly build molecular complexity from simple starting materials. For instance, acid-catalyzed tandem reactions have been successfully employed for the synthesis of related pyrano[3,2-c]quinolones.[1]
Experimental Protocol: A Generalized Tandem Synthesis (Adapted from Related Scaffolds)
-
Reaction Setup: To a solution of a suitably functionalized 2-hydroxypyridine derivative (1.0 eq) in an appropriate solvent (e.g., dioxane, ethanol), add the Michael acceptor (1.1 eq).
-
Catalyst Addition: Introduce a catalytic amount of a suitable acid or base (e.g., piperidine, acetic acid).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.
Chemical Reactivity and Functionalization
The reactivity of the this compound core is dictated by the interplay of the electron-deficient pyridine ring and the electron-rich dihydropyran moiety. This dual nature allows for a range of chemical transformations to introduce molecular diversity.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, reactions such as nitration, halogenation, and sulfonation can be achieved under forcing conditions, typically occurring at the C-6 and C-8 positions (meta to the ring nitrogen).
Nucleophilic Reactions
The pyridine nitrogen can be quaternized with alkyl halides, and the dihydropyran ether linkage can be susceptible to cleavage under strong acidic conditions. The reactivity of the core can be modulated by the introduction of activating or deactivating groups.
Reactivity Map of the Pyrano[3,2-b]pyridine Core
Caption: Key sites for chemical functionalization.
Biological Applications and Therapeutic Potential
While the biological profile of the this compound core is still under active investigation, the documented activities of its isomers and related structures provide compelling evidence for its therapeutic potential.
Anticancer Activity
Derivatives of the closely related pyrano[3,2-c]pyridine scaffold have demonstrated significant anticancer activity. For example, certain compounds have shown potent inhibitory effects against EGFR and VEGFR-2 kinases, crucial targets in cancer therapy.[2][3] This suggests that the this compound core could serve as a valuable template for the design of novel kinase inhibitors.
Table 1: Anticancer Activity of Representative Pyrano[3,2-c]pyridine Derivatives [2]
| Compound | Target Cell Line | IC50 (µM) |
| 8a | A549 (Lung) | 0.23 |
| 8b | A549 (Lung) | 0.15 |
| Erlotinib | A549 (Lung) | 0.18 |
Antimicrobial Activity
Fused pyranopyridine systems have been explored for their antimicrobial properties. Research on pyrazolo[3,4-b]pyridine derivatives has revealed promising antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa.[4] The unique electronic and steric properties of the this compound scaffold may lead to the discovery of new antimicrobial agents with novel mechanisms of action.
Antiviral Activity
Notably, derivatives of the 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine series have exhibited potent in vitro activity against multiple rhinovirus serotypes.[4][5] This highlights the potential of the pyranopyridine framework in the development of antiviral therapeutics.
Neurotropic Activity
Fused heterocyclic systems incorporating a pyranopyridine moiety have been investigated for their effects on the central nervous system. Certain pyrano[4,3-d]thieno[2,3-b]pyridines have shown anticonvulsant and anxiolytic properties, suggesting that the this compound core could be a valuable starting point for the development of novel neurotropic agents.[3]
Future Directions and Conclusion
The this compound scaffold represents a frontier in heterocyclic chemistry with significant untapped potential in drug discovery. While direct research on this specific isomer is limited, the wealth of information on related pyranopyridine systems provides a strong foundation for future exploration. The development of robust and stereoselective synthetic routes is a critical next step to enable the systematic investigation of its structure-activity relationships. Further biological screening of a diverse library of this compound derivatives is warranted to uncover novel therapeutic applications. The insights and methodologies presented in this guide are intended to catalyze further research and development efforts centered on this promising and versatile heterocyclic core.
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Antiviral Potential of 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines: A Technical Guide for Drug Discovery Professionals
Executive Summary
The quest for effective antiviral agents against common human pathogens remains a significant challenge in medicinal chemistry. Among the most prevalent of these are the picornaviruses, particularly human rhinoviruses (HRVs), the primary causative agents of the common cold. This technical guide provides an in-depth exploration of a specific and potent class of antirhinoviral compounds: the 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines. Synthesized through a robust chemical pathway, these molecules have demonstrated remarkable efficacy in vitro against a wide range of rhinovirus serotypes.[1][2] This guide will detail their synthesis, elucidate their proposed mechanism of action as viral capsid binders, provide comprehensive protocols for their biological evaluation, and analyze their structure-activity relationships to inform future drug development endeavors. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore and advance this promising class of antiviral compounds.
Introduction: The Pyrano[2,3-b]pyridine Scaffold in Antiviral Research
The pyridine ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiviral properties.[3] When fused with a pyran ring to form the pyrano[2,3-b]pyridine scaffold, a unique bicyclic heterocyclic system is created that has shown potential in various therapeutic areas.
The Challenge of Picornaviral Infections, Particularly Human Rhinovirus (HRV)
The Picornaviridae family comprises a large group of small, non-enveloped, single-stranded RNA viruses. This family includes significant human pathogens such as rhinoviruses, enteroviruses, and coxsackieviruses. Human rhinoviruses are the leading cause of upper respiratory tract infections, commonly known as the common cold. While typically self-limiting in healthy individuals, HRV infections can lead to severe exacerbations of chronic respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). The existence of over 150 distinct HRV serotypes has made the development of a broadly effective vaccine a formidable challenge, underscoring the urgent need for effective small-molecule antiviral therapies.
Emergence of 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines as a Promising Antirhinoviral Scaffold
In the mid-1980s, a series of 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines were synthesized and identified as potent inhibitors of human rhinovirus replication.[1][2] These compounds exhibited high potency against a wide range of rhinovirus serotypes in cell culture-based assays.[1] Notably, certain analogues demonstrated the potential for oral efficacy in animal models, a critical attribute for treating respiratory infections.[1] This initial discovery highlighted the therapeutic potential of this chemical class and laid the groundwork for further investigation into their antiviral properties.
Synthesis and Chemical Characterization
The synthesis of the 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine core is accessible through established organic chemistry methodologies. A general and efficient synthesis has been reported, allowing for the introduction of various substituents on both the pyridine and phenyl rings, which is crucial for structure-activity relationship studies.[1]
Core Synthesis Strategy: A Detailed Walkthrough
The foundational synthesis involves a multi-step process that can be adapted to generate a library of analogues. The general approach relies on the construction of the fused pyranopyridine ring system from appropriately substituted pyridine precursors. While various synthetic routes to dihydropyrans and pyranopyridines exist, the initial successful synthesis of the antirhinoviral compounds provides a reliable starting point.[1][4][5][6][7]
Below is a diagram illustrating the general synthetic workflow.
Caption: General Synthetic Workflow for 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines.
Step-by-Step Synthetic Protocol
The following is a representative, detailed protocol adapted from the literature for the synthesis of a 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine analogue.
Materials:
-
Substituted 2-chloronicotinic acid
-
Substituted phenol
-
Thionyl chloride
-
Appropriate alcohol for esterification
-
Sodium hydride
-
Substituted acetophenone
-
Reducing agent (e.g., sodium borohydride)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvents (e.g., DMF, toluene)
Procedure:
-
Synthesis of the Diphenyl Ether Intermediate: A solution of the substituted 2-chloronicotinic acid and a substituted phenol in an appropriate solvent (e.g., pyridine) is heated. The product is then isolated and purified.
-
Esterification: The resulting carboxylic acid is converted to its corresponding ester (e.g., ethyl ester) using standard methods, such as reaction with thionyl chloride followed by the addition of ethanol.
-
Claisen Condensation: The ester is then subjected to a Claisen condensation with a substituted acetophenone in the presence of a strong base like sodium hydride in an anhydrous solvent such as DMF. This forms a 1,3-diketone intermediate.
-
Reduction and Cyclization: The diketone is selectively reduced, for example with sodium borohydride, to yield a diol. Subsequent acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid in refluxing toluene) affords the final 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine.
-
Purification: The final compound is purified by column chromatography on silica gel, followed by recrystallization.
Purification and Analytical Characterization
Purification is typically achieved through silica gel column chromatography, with the appropriate solvent system determined by thin-layer chromatography (TLC). Characterization and confirmation of the structure are performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the stereochemistry of the dihydropyran ring.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Elemental Analysis: To confirm the purity and empirical formula of the synthesized compound.
Mechanism of Antiviral Action: Targeting the Viral Capsid
The proposed mechanism of action for 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines against rhinoviruses is the inhibition of the early stages of the viral replication cycle by binding to the viral capsid.[2]
The Picornavirus Capsid as a Drug Target
The picornavirus capsid is a non-enveloped, icosahedral protein shell that encloses the viral RNA genome. It is composed of 60 copies of four structural proteins: VP1, VP2, VP3, and VP4. The capsid is not merely a passive container but plays active roles in host cell receptor binding, entry, and the uncoating process (release of the viral RNA into the cytoplasm). A hydrophobic pocket exists within the VP1 protein of many picornaviruses. This pocket is a well-validated target for a class of antiviral compounds known as "capsid binders".[8]
Evidence for Capsid Binding Activity of Pyrano[2,3-b]pyridine Analogs
While direct structural evidence for the binding of 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines to the rhinovirus capsid is not yet published, their mechanism is strongly inferred from the activity of other antirhinoviral compounds with different chemical scaffolds that are known capsid binders.[8][9][10] These compounds, such as pleconaril and pirodavir, bind to the hydrophobic pocket in VP1, stabilizing the capsid and preventing the conformational changes necessary for uncoating.[9][10] The similar biological profile of the pyranopyridines suggests they operate through a comparable mechanism.
Proposed Mechanism: Inhibition of Viral Attachment, Entry, and/or Uncoating
By binding to the VP1 hydrophobic pocket, these compounds are thought to stabilize the virion, thereby inhibiting the uncoating process and the release of the viral RNA into the host cell's cytoplasm.[11] Depending on the specific compound and virus serotype, capsid binders can also interfere with the attachment of the virus to its cellular receptor.[8]
The proposed sequence of events is depicted in the following diagram:
Caption: Proposed mechanism of action via capsid binding and stabilization.
In Vitro Evaluation of Antiviral Efficacy
A critical step in the development of any antiviral agent is the robust in vitro characterization of its efficacy and toxicity. Standardized cell-based assays are employed to determine the compound's potency and its therapeutic window.
Essential Assays for Antirhinoviral Activity
-
Plaque Reduction Assay (PRA): This is the gold standard for quantifying the inhibition of viral replication. It measures the reduction in the number of viral plaques (zones of cell death) in the presence of the test compound.
-
Cytotoxicity Assay: This assay determines the concentration of the compound that is toxic to the host cells. Common methods include the MTT or MTS assays, which measure mitochondrial activity as an indicator of cell viability.
-
Selectivity Index (SI): The SI is a crucial parameter that defines the therapeutic window of a compound. It is calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the 50% effective concentration (EC₅₀). A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.
Detailed Protocol: Plaque Reduction Assay for Efficacy Determination
Objective: To determine the EC₅₀ of a test compound against a specific rhinovirus serotype.
Materials:
-
Confluent monolayers of a susceptible cell line (e.g., HeLa or MRC-5) in 6-well plates.
-
Rhinovirus stock of known titer.
-
Test compound serially diluted in assay medium (e.g., MEM with 2% FBS).
-
Overlay medium (e.g., 0.5% agarose in assay medium).
-
Crystal violet staining solution.
Procedure:
-
Cell Preparation: Seed 6-well plates with HeLa or MRC-5 cells to achieve a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay medium.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 33-34°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the viral inoculum and add the serially diluted test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add an equal volume of molten 1% agarose (at ~42°C) to each well containing the compound dilutions and swirl to mix. Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates at 33-34°C in a CO₂ incubator for 2-3 days, or until plaques are visible.
-
Staining and Counting: Fix the cells with formaldehyde and then stain with crystal violet. Aspirate the stain and wash the wells. Plaques will appear as clear zones against a purple background of viable cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.
Detailed Protocol: Cytotoxicity Assay for Selectivity Index Calculation
Objective: To determine the CC₅₀ of a test compound on the host cell line used for the antiviral assay.
Materials:
-
Host cells (e.g., HeLa or MRC-5) in a 96-well plate.
-
Test compound serially diluted in growth medium.
-
MTT or MTS reagent.
-
Solubilization solution (if using MTT).
Procedure:
-
Cell Seeding: Seed a 96-well plate with cells at a density that will not reach full confluency during the incubation period. Allow cells to attach overnight.
-
Treatment: Remove the medium and add serial dilutions of the test compound to the wells. Include a cell control (no compound).
-
Incubation: Incubate the plate for the same duration as the plaque reduction assay (e.g., 2-3 days) at 37°C in a CO₂ incubator.
-
Cell Viability Measurement: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions. If using MTT, add the solubilization solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC₅₀ is the concentration of the compound that reduces cell viability by 50%.
Structure-Activity Relationship (SAR) and Lead Optimization
The initial study by Bargar et al. provides a solid foundation for understanding the SAR of this compound class.[1] By systematically modifying substituents on both the pyridine and the 2-phenyl rings, key structural features required for potent antirhinoviral activity were identified.
Analysis of Substituent Effects on Antirhinoviral Potency
The following table summarizes the in vitro activity of selected analogues against three rhinovirus serotypes, highlighting the impact of different substituents.
| Compound | R (Pyridine Ring) | R' (Phenyl Ring) | MIC₅₀ (µg/mL) vs. HRV-1A | MIC₅₀ (µg/mL) vs. HRV-9 | MIC₅₀ (µg/mL) vs. HRV-64 |
| 1a | H | H | >100 | >100 | >100 |
| 1b | 6-Br | H | 1.0 | 0.32 | 0.32 |
| 1c | 6-Br | 3',4'-di-Cl | 0.03 | 0.03 | 0.03 |
| 1d | 6-Cl | 3',4'-di-Cl | 0.10 | 0.10 | 0.10 |
| 1h | 6-SO₂CH₃ | 3',4'-di-Cl | 0.10 | 0.10 | 0.10 |
| 1j | 6-Br | 4'-Cl | 0.10 | 0.10 | 0.10 |
| 1k | 6-Br | 3'-Cl | 0.32 | 0.32 | 0.32 |
Data adapted from Bargar et al., J Med Chem. 1986.[1]
Key Structural Features for Optimal Activity
-
Substitution on the Pyridine Ring is Essential: The unsubstituted parent compound (1a) is inactive. Introduction of a substituent at the 6-position of the pyridine ring is critical for activity.
-
Halogens and Electron-Withdrawing Groups at Position 6 are Favorable: A bromo (Br), chloro (Cl), or methylsulfonyl (SO₂CH₃) group at the 6-position confers potent activity.
-
Substitution on the 2-Phenyl Ring Enhances Potency: While a 6-bromo substituent alone provides some activity (1b), the addition of chloro substituents on the 2-phenyl ring dramatically increases potency.
-
Dichlorophenyl Substitution is Optimal: A 3',4'-dichloro substitution pattern on the phenyl ring (as in 1c) provides the most potent compounds in the series. Single chloro substitutions (1j, 1k) are also effective but generally less potent than the dichloro analogues.
Caption: Key SAR insights for 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines. (Note: A placeholder image is used in the DOT script; a chemical structure would be inserted here).
Future Directions for Lead Optimization
Future efforts in lead optimization could focus on several areas:
-
Exploring a Wider Range of Substituents: Investigating other electron-withdrawing groups at the 6-position of the pyridine ring and different halogen patterns on the phenyl ring.
-
Bioisosteric Replacements: Replacing key functional groups with bioisosteres to potentially improve pharmacokinetic properties while maintaining potency.
-
Computational Modeling: Employing molecular docking and other in silico methods to model the binding of these compounds to the VP1 pocket of various rhinovirus serotypes.[12][13] This could provide insights for the rational design of new, more potent analogues.
In Vivo Efficacy and Pharmacokinetic Profile
The ultimate test of a potential antiviral drug is its efficacy in a living organism. The 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine series has shown promise in early in vivo studies.
Preclinical Evaluation in Murine Models of Picornavirus Infection
While a specific rhinovirus infection model in mice was not detailed in the original study, the in vivo potential was assessed by examining serum levels of the compounds after oral administration.
Assessment of Oral Bioavailability and Serum Levels
Mice were dosed orally with two of the most potent compounds, 1c (6-bromo-3',4'-dichlorophenyl analogue) and 1h (6-methylsulfonyl-3',4'-dichlorophenyl analogue), at a dose of 200 mg/kg.[1] The resulting serum levels of the compounds were found to be well in excess of their in vitro MIC₅₀ values.[1] This crucial finding indicates that these compounds are orally bioavailable and can achieve systemic concentrations sufficient for antiviral activity, making them viable candidates for further preclinical and clinical development.
Conclusion and Future Perspectives
The 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine scaffold represents a historically significant and potent class of antirhinoviral agents. Their straightforward synthesis, high in vitro potency against a broad range of rhinovirus serotypes, and promising oral bioavailability in animal models make them a compelling starting point for modern antiviral drug discovery programs. The likely mechanism of action, as capsid binders that prevent viral uncoating, aligns with a clinically validated strategy for inhibiting picornavirus replication.
Future research should focus on confirming the precise molecular mechanism of these compounds, potentially through high-resolution structural studies of the virus-compound complex. A broader evaluation of their antiviral spectrum against other picornaviruses and a comprehensive assessment of their in vivo efficacy in established animal models of rhinovirus infection are also critical next steps. With the application of modern drug design tools and a renewed focus on combating respiratory viruses, the 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines hold the potential to be developed into a much-needed therapeutic for the common cold and its serious complications.
References
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Bargar, T. M., Dulworth, J. K., Kenny, M. T., Massad, R., Daniel, J. K., Wilson, T., & Sargent, R. N. (1986). 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity. Journal of Medicinal Chemistry, 29(9), 1590–1595. [Link]
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Rollinger, J. M., & Schmidtke, M. (2011). The human rhinovirus: human‐pathological impact, mechanisms of antirhinoviral agents, and strategies for their discovery. Medicinal Research Reviews, 31(1), 42-92. [Link]
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De Palma, A. M., Vliegen, I., De Clercq, E., & Neyts, J. (2008). Selective inhibitors of picornavirus replication. Medicinal research reviews, 28(6), 823-884. [Link]
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Feil, S. C., Hamilton, S., Krippner, G. Y., Lin, B., Luttick, A., McConnell, D. B., ... & Ryan, J. (2012). An orally available 3-ethoxybenzisoxazole capsid binder with clinical activity against human rhinovirus. ACS medicinal chemistry letters, 3(4), 303-307. [Link]
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Ghaffari, S., Ghasemi, S., Gholami, M., & Ghasemi, Y. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current organic synthesis, 18(6), 575–601. [Link]
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Verma, R. P., & Hansch, C. (2007). Understanding human rhinovirus infections in terms of QSAR. Virology, 359(1), 152-161. [Link]
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Koubaa, A., et al. (2024). Synthesis, Antimicrobial Evaluation, DFT, and Molecular Docking Studies of Pyrano [4,3-b] Pyranone and Pyrano[2,3-b]Pyridinone Systems. Chemistry & Biodiversity. [Link]
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MDPI. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules. [Link]
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MDPI. (n.d.). Special Issue : Recent Advances in the Development of Antiviral Agents. Retrieved from [Link]
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PubMed Central. (2014). Recent advances in the development of antiviral agents using computer-aided structure based approaches. Current pharmaceutical design. [Link]
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PubMed. (2001). Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. Archiv der Pharmazie. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]
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MDPI. (2022). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. Molecules. [Link]
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PubMed. (2008). An orally bioavailable oxime ether capsid binder with potent activity against human rhinovirus. Bioorganic & medicinal chemistry letters. [Link]
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ResearchGate. (2009). General Synthetic Approach to 4-Substituted 2,3-Dihydrofuro[2,3-b]pyridines and 5-Substituted 3,4Dihydro2H-pyrano[2,3-b]pyridines. Synlett. [Link]
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Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]
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The Pyranopyridine Scaffold: A Privileged Heterocycle in Modern Anticancer Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the pyranopyridine scaffold, a class of heterocyclic compounds demonstrating significant promise in the development of next-generation anticancer therapeutics. We will delve into the synthetic strategies, diverse mechanisms of action, and critical structure-activity relationships that underscore the therapeutic potential of these molecules. This document is intended for drug discovery professionals, offering field-proven insights into the causality behind experimental design and validation, thereby empowering researchers to rationally design and advance novel pyranopyridine-based drug candidates.
Introduction: The Rise of the Pyranopyridine Core
The landscape of cancer therapy has been revolutionized by the shift towards targeted treatments that exploit specific molecular vulnerabilities of cancer cells. Within this paradigm, heterocyclic scaffolds have emerged as foundational building blocks for a multitude of approved drugs. Pyranopyridines, which feature a fused pyran and pyridine ring system, are recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from their synthetic tractability and their ability to engage a wide array of biological targets with high affinity and specificity.
Pyranopyridine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[3][4][5] Their structural rigidity and defined three-dimensional geometry make them ideal candidates for fitting into the binding pockets of key oncogenic proteins, particularly protein kinases. This guide will synthesize current research to provide a clear, actionable understanding of their potential in oncology.
Synthetic Strategies: Building the Core Scaffold
The therapeutic potential of any scaffold is contingent upon the ability to synthesize a diverse library of analogues for biological screening. Pyranopyridine derivatives are often synthesized through efficient and robust multi-component reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step.
A common and effective approach involves the condensation of an aldehyde, malononitrile, an active methylene compound (like ethyl acetoacetate), and an ammonium salt. This strategy provides a versatile platform for introducing chemical diversity at multiple positions around the core structure.
Generalized Experimental Protocol: One-Pot Synthesis of a 2-Amino-4H-pyrano[3,2-c]pyridine Derivative
This protocol describes a representative one-pot synthesis, a common strategy for generating pyranopyridine libraries.
-
Reagent Preparation: In a round-bottom flask, dissolve the selected aromatic aldehyde (10 mmol), malononitrile (10 mmol), and a suitable carbonyl compound (e.g., dimedone) (10 mmol) in 20 mL of ethanol.
-
Catalyst Addition: Add ammonium acetate (15 mmol) to the mixture. The choice of catalyst can be crucial; nano-catalysts are also being explored to improve yield and reaction conditions under green chemistry principles.[1]
-
Reaction Execution: Stir the mixture vigorously at reflux for 3-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The precipitated solid product is collected by filtration.
-
Recrystallization: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol/DMF) to yield the pure pyranopyridine derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4]
Rationale: The one-pot nature of this synthesis is highly advantageous in a drug discovery setting. It minimizes waste, reduces reaction time, and, most importantly, allows for the straightforward creation of a diverse library of compounds by simply varying the initial aldehyde and carbonyl inputs. This diversity is essential for exploring the structure-activity relationship (SAR).
Anticancer Mechanisms of Action
Pyranopyridine scaffolds exert their anticancer effects through several distinct and often complementary mechanisms. The most prominently studied of these are the inhibition of protein kinases and the induction of programmed cell death (apoptosis).
Inhibition of Oncogenic Kinases: EGFR and VEGFR-2
Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6][7] Several pyranopyridine derivatives have been identified as potent inhibitors of key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][8]
-
EGFR: A receptor tyrosine kinase that, upon activation, triggers downstream pathways (e.g., RAS/MAPK, PI3K/AKT) promoting cell proliferation and survival. Its overactivity is common in lung, colon, and breast cancers.
-
VEGFR-2: The primary mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. Inhibiting VEGFR-2 can starve the tumor and prevent metastasis.[9]
The dual inhibition of both EGFR and VEGFR-2 is a particularly attractive strategy, as it can simultaneously halt tumor growth and cut off its blood supply, potentially leading to synergistic anticancer effects.[3][10]
Table 1: Kinase Inhibitory Activity of Representative Pyranopyridine Compounds
| Compound | Target Kinase | IC₅₀ (µM) | Cancer Cell Line Context | Reference |
| 8a | EGFR | 1.21 | MCF-7 (Breast) | [3][10] |
| VEGFR-2 | 2.65 | [3][10] | ||
| 8b | EGFR | 0.15 vs Erlotinib (0.18) | HCT-116, HepG-2, A-549 | [3][10] |
Insight: The data in Table 1, particularly for compound 8b, demonstrates that optimized pyranopyridine scaffolds can achieve inhibitory potency comparable to, or even exceeding, established drugs like Erlotinib. This underscores the scaffold's viability for developing highly effective targeted agents.
Induction of Apoptosis and Cell Cycle Arrest
Beyond targeted inhibition, many pyranopyridine derivatives effectively kill cancer cells by inducing apoptosis, a form of programmed cell death.[11][12][13] This is a critical mechanism for anticancer drugs, as it leads to the safe and efficient elimination of malignant cells. The induction of apoptosis by these compounds is often preceded by cell cycle arrest, typically at the G2/M or S phase.[3][14]
Key molecular events associated with pyranopyridine-induced apoptosis include:
-
Increased Reactive Oxygen Species (ROS): Some derivatives induce apoptosis by significantly increasing intracellular ROS levels, leading to oxidative stress and cellular damage.[11]
-
Upregulation of p53 and p21: Treatment can lead to an increase in the tumor suppressor protein p53 and its downstream target p21, which are crucial regulators of cell cycle arrest and apoptosis.[14]
-
Activation of JNK Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, can be activated, further promoting apoptosis.[14]
-
Increased Sub-G1 Population: Flow cytometry analysis of treated cells often shows a significant increase in the sub-G1 population, which is a hallmark of apoptotic cells with fragmented DNA.[12][13]
Experimental Protocol: Assessing Apoptosis via Annexin V/Propidium Iodide Staining
This protocol is a gold-standard method for quantifying apoptosis induced by a test compound.
-
Cell Seeding and Treatment: Seed cancer cells (e.g., MCF-7, K562) in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the pyranopyridine compound (and a vehicle control) for 24, 48, or 72 hours.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately using a flow cytometer.
-
Rationale: Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[12]
-
Structure-Activity Relationship (SAR) Analysis
SAR studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a lead scaffold to enhance potency, selectivity, and pharmacokinetic properties.[15][16] For the pyranopyridine core, systematic modification of substituents at various positions has yielded crucial insights into the structural requirements for potent anticancer activity.[2][17]
Key SAR Insights:
-
Aromatic Substituents: The nature and position of substituents on aromatic rings attached to the core are critical. For example, in one study, a 4-chlorophenyl group at the C4 position of the pyrano[3,2-c]pyridine core was found to be crucial for high potency against breast cancer cells. The compound 4-CP.P, featuring this substitution, was the most potent among the tested analogues.[12]
-
Nitrogen- and Oxygen-Containing Groups: The presence of groups like methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂) often enhances antiproliferative activity. These groups can act as hydrogen bond donors or acceptors, improving interactions with the target protein's active site.[15]
-
Fused Heterocycles: Expanding the core by fusing other heterocyclic rings, such as pyrimidine or pyrazole, can modulate the compound's activity. Pyrano[2,3-d]pyrimidine derivatives, for instance, have shown promising results as dual EGFR/VEGFR-2 inhibitors.[3]
-
Piperazine Substitutions: The introduction of a piperazine moiety has been shown to yield compounds with potent antiproliferative activity across a wide range of tumor cell lines, with some exhibiting sub-micromolar efficacy.[5]
Table 2: Cytotoxicity of Pyranopyridine Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| P.P | MCF-7 (Breast) | 100 ± 5.0 | [12][13] |
| TPM.P | MCF-7 (Breast) | 180 ± 6.0 | [12][13] |
| 4-CP.P | MCF-7 (Breast) | 60 ± 4.0 | [12][13] |
| 3-NP.P | MCF-7 (Breast) | 140 ± 5.0 | [12][13] |
| 4-CP.P | K562 (Leukemia) | 20 | [11] |
| Compound 12 | HepG2 (Liver) | More potent than Doxorubicin | [4] |
| Compound 14 | HCT116 (Colorectal) | More potent than Doxorubicin | [4] |
Insight: The comparative data in Table 2 clearly illustrates key SAR principles. The superior potency of 4-CP.P across both breast and leukemia cell lines highlights the positive contribution of the 4-chlorophenyl substituent.[11][12] This type of data is invaluable for guiding the next cycle of rational drug design, focusing synthetic efforts on scaffolds with proven high-potential substitutions.
Future Perspectives and Conclusion
The pyranopyridine scaffold has firmly established itself as a versatile and potent platform for the development of novel anticancer agents. The research synthesized in this guide demonstrates that these compounds can effectively target multiple hallmarks of cancer, including uncontrolled proliferation via kinase inhibition and the evasion of cell death through apoptosis induction.
Future research in this area will likely focus on several key challenges and opportunities:
-
Improving Selectivity: While potent, many kinase inhibitors face challenges with off-target effects. Future design efforts will focus on fine-tuning the scaffold to achieve greater selectivity for specific kinases, thereby improving the therapeutic index.[9]
-
Overcoming Drug Resistance: The development of resistance to targeted therapies is a major clinical hurdle. The design of novel pyranopyridine derivatives that can inhibit mutated forms of kinases or that possess entirely different mechanisms of action will be critical.[9][18]
-
Advanced Drug Delivery: Employing nanotechnology-based drug delivery systems could help overcome challenges related to the solubility and bioavailability of some pyranopyridine derivatives, enhancing their delivery to tumor sites.[9][18]
References
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Srour, A. M., Nossier, E. S., Altwaijry, N. A., Mousa, S. M., Awad, H. M., & Elzahabi, H. S. A. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). RSC Medicinal Chemistry. [Link]
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Zare, A., Gholami, M., Al-Sadegh, M., Ranjbar, A., & Shabeeb, D. (2018). Cytotoxicity, oxidative stress, and apoptosis in K562 leukemia cells induced by an active compound from pyrano-pyridine derivatives. Human & Experimental Toxicology, 37(10), 1105–1116. [Link]
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Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Research on Chemical Intermediates. [Link]
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Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (2015). Oncology Letters. [Link]
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Zare, A., Gholami, M., Hasanian, S. M., Tebyanian, H., & Shabeeb, D. (2018). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. Acta Biochimica Polonica, 65(3), 431-437. [Link]
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Zare, A., Gholami, M., Hasanian, S. M., Tebyanian, H., Shabeeb, D., & Musa, A. E. (2018). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivative against MCF-7 Breast Cancer Cells. ResearchGate. [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). PubMed Central. [Link]
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A Technical Guide to the Antimicrobial and Antifungal Activity of Pyranopyridine Derivatives
Abstract
The escalating threat of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Pyranopyridine derivatives, a versatile class of fused heterocyclic compounds, have emerged as a particularly promising area of research.[1] These compounds exhibit a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[2][3] This technical guide provides an in-depth analysis of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols related to the antimicrobial and antifungal evaluation of pyranopyridine derivatives. It is intended for researchers, medicinal chemists, and drug development professionals dedicated to combating infectious diseases.
Introduction: The Pyranopyridine Scaffold in Medicinal Chemistry
Pyranopyridines are bicyclic heterocyclic systems containing a fused pyran and pyridine ring. This structural motif is found in both natural and synthetic compounds and is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The inherent structural diversity, achievable through various synthetic routes, allows for the fine-tuning of physicochemical and pharmacological properties.
While their applications are diverse, ranging from anticancer to anti-inflammatory agents, their potential as anti-infective agents is particularly noteworthy.[1][3] Pyranopyridine derivatives have demonstrated potent activity against a panel of clinically relevant bacteria and fungi, including resistant strains, positioning them as a focal point for the development of next-generation therapeutics.[2][4][5]
Synthesis of Bioactive Pyranopyridine Derivatives
The biological evaluation of pyranopyridines begins with their chemical synthesis. Multi-component reactions (MCRs) are often employed for their efficiency, atom economy, and ability to generate molecular diversity in a single step. A common approach involves the condensation of a 1,3-dicarbonyl compound, an aldehyde, and an aminopyridine or a related nitrogen-containing precursor, often with malononitrile, to construct the core structure.
The strategic selection of starting materials allows for the introduction of various substituents at multiple positions around the pyranopyridine core. This chemical "decoration" is fundamental to exploring the structure-activity relationship and optimizing the scaffold for potency, selectivity, and drug-like properties.
Caption: Generalized one-pot synthesis of a pyranopyridine core.
Core Mechanism of Action: Overcoming Multidrug Resistance
A primary and well-elucidated mechanism of action for many antibacterial pyranopyridine derivatives is the inhibition of bacterial efflux pumps.[6] This is particularly significant in the context of Gram-negative bacteria, which utilize these pumps as a primary defense against antibiotics.
3.1. Inhibition of Resistance-Nodulation-Division (RND) Efflux Pumps
Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa rely on the AcrAB-TolC efflux pump system, a member of the RND superfamily, to expel a wide range of antibiotics from the cell, thereby conferring multidrug resistance.[7] Novel pyranopyridine derivatives have been developed that act as potent efflux pump inhibitors (EPIs).[6][7]
These inhibitors, such as the extensively studied MBX2319 and its analogs, bind to the periplasmic domain of the AcrB transporter protein.[7] This binding event obstructs the pump's function, preventing the extrusion of co-administered antibiotics. The result is an increased intracellular concentration of the antibiotic, restoring its efficacy against otherwise resistant bacteria.[8][9] This synergistic activity makes pyranopyridine EPIs powerful candidates for adjunctive therapy.
Caption: Workflow for the Broth Microdilution MIC Assay.
6.2. Protocol: Efflux Pump Inhibition (Synergy) Assay
The checkerboard assay is used to quantify the synergistic effect between a pyranopyridine EPI and a conventional antibiotic.
Objective: To determine if the pyranopyridine derivative potentiates the activity of a known antibiotic.
Procedure:
-
Setup: Use a 96-well plate. Dilute the antibiotic (Drug A) horizontally (e.g., across columns) and the pyranopyridine EPI (Drug B) vertically (e.g., down rows).
-
Inoculation: Inoculate the plate with the target bacterium as described in the MIC protocol.
-
Incubation & Reading: Incubate and read the plate to determine the MIC of each drug alone and in combination.
-
Calculation: Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index (FICI) = FIC of A + FIC of B
-
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Future Perspectives and Conclusion
Pyranopyridine derivatives represent a highly adaptable and promising scaffold for the development of novel anti-infective agents. Their most compelling application lies in their role as efflux pump inhibitors, which can potentially revitalize existing classes of antibiotics and combat the challenge of multidrug resistance in Gram-negative pathogens. [6]The broad antibacterial and antifungal activities of other derivatives further underscore the versatility of this chemical class. [3][4] Future research must focus on optimizing the pharmacokinetic and safety profiles (ADME/Tox) of lead compounds to advance them toward clinical development. In-depth mechanistic studies to elucidate all possible cellular targets and in-vivo efficacy studies in relevant infection models are critical next steps. The continued exploration of the vast chemical space surrounding the pyranopyridine nucleus is a vital strategy in the global fight against infectious diseases.
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The Pyranopyridine Nucleus: A Privileged Scaffold for Modulating the Inflammatory Cascade
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword
Inflammation, a fundamental biological process, is a double-edged sword. While essential for host defense and tissue repair, its dysregulation underpins a vast spectrum of human pathologies, from autoimmune disorders to cancer and neurodegenerative diseases. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual challenge in medicinal chemistry. This guide delves into the burgeoning field of pyranopyridine-based therapeutics, illuminating the chemical architecture and biological mechanisms that position this heterocyclic core as a potent modulator of the inflammatory response. As Senior Application Scientists, our objective is to bridge the gap between theoretical chemistry and practical application, providing a comprehensive resource grounded in mechanistic insights and validated experimental protocols.
The Pyranopyridine Core: A Strategic Blueprint for Anti-inflammatory Drug Design
The pyranopyridine nucleus, a heterocyclic scaffold integrating a pyran ring with a pyridine ring, represents a "privileged structure" in medicinal chemistry. This designation stems from its ability to interact with a wide array of biological targets with high affinity. The unique electronic and steric properties of this fused ring system provide a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The therapeutic rationale for exploring pyranopyridine derivatives as anti-inflammatory agents is rooted in their documented ability to interfere with key nodes of the inflammatory cascade. Numerous studies have demonstrated that compounds incorporating this core structure can potently inhibit the production of pro-inflammatory mediators and modulate the activity of critical signaling pathways that govern the inflammatory response.[1][2]
Unraveling the Anti-inflammatory Mechanisms: Key Molecular Targets and Signaling Pathways
The anti-inflammatory effects of pyranopyridine derivatives are not attributable to a single mechanism but rather a multi-pronged attack on the inflammatory cascade. The primary modes of action converge on the inhibition of key inflammatory enzymes and the modulation of intracellular signaling pathways that orchestrate the expression of pro-inflammatory genes.
Inhibition of Pro-inflammatory Mediators
A hallmark of the inflammatory response is the overproduction of signaling molecules that perpetuate tissue damage. Pyranopyridine derivatives have been shown to effectively suppress the synthesis of several of these key mediators:
-
Nitric Oxide (NO): In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of NO, a potent vasodilator and pro-inflammatory molecule. Several pyranopyridine analogues have demonstrated significant inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated macrophage models.[3][4] This inhibition is often a direct consequence of downregulating iNOS expression.[3][5]
-
Prostaglandins (PGE₂): Prostaglandin E₂ (PGE₂) is a principal mediator of inflammation, pain, and fever, synthesized by the cyclooxygenase (COX) enzymes. Certain pyranopyridine derivatives exhibit potent inhibitory activity against COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[6][7][8] This selective inhibition of COX-2 is a highly sought-after therapeutic attribute, as it can mitigate the gastrointestinal side effects associated with non-selective COX inhibitors.[9][10]
-
Pro-inflammatory Cytokines: Pyranopyridine compounds have been shown to reduce the expression and release of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][5][11] These cytokines are central to the amplification and perpetuation of the inflammatory response.
Modulation of Key Signaling Pathways
The expression of iNOS, COX-2, and pro-inflammatory cytokines is tightly regulated by a complex network of intracellular signaling pathways. Pyranopyridine derivatives exert their anti-inflammatory effects by intervening at critical junctures within these pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[12][13][14] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.[12][15] Several pyranopyridine-based compounds have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[16][17]
Figure 2: Modulation of the MAPK signaling pathway by the pyranopyridine nucleus.
Experimental Validation: Protocols for In Vitro Anti-inflammatory Assays
The translation of theoretical mechanisms into tangible therapeutic candidates necessitates rigorous experimental validation. The following protocols outline key in vitro assays for evaluating the anti-inflammatory potential of pyranopyridine derivatives.
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line is a widely used and accepted model for studying inflammation in vitro. [3][5]* Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
Prior to evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compounds.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyranopyridine derivatives for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The Griess assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of the pyranopyridine derivatives for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatants.
-
Mix the supernatants with Griess reagent and incubate in the dark at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Western Blot Analysis for Protein Expression
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, and phosphorylated forms of MAPK and IκBα.
-
Protocol:
-
Treat RAW 264.7 cells with pyranopyridine derivatives and/or LPS as described for the NO assay.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-JNK).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Figure 3: A generalized workflow for Western blot analysis.
Quantitative Data and Structure-Activity Relationships
The anti-inflammatory potency of pyranopyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes representative data from the literature, highlighting the inhibitory concentrations (IC₅₀) of various derivatives against key inflammatory markers.
| Compound ID | Target | Assay System | IC₅₀ (µM) | Reference |
| Compound 7a | NO Production | LPS-stimulated RAW 264.7 | 76.6 | [4][18] |
| Compound 9d | NO Production | LPS-stimulated RAW 264.7 | 88.7 | [4][18] |
| Compound 19 | iNOS & COX-2 Expression | LPS-stimulated RAW 264.7 | Dose-dependent inhibition at 6.25 & 12.5 µM | [3] |
| Pyranochalcone 6b | NF-κB Activation | TNF-α-induced HEK293T | 0.29 | [16] |
| Pyrazolopyridine 5j | COX-2 Inhibition | In vitro enzyme assay | <10 nM (binding affinity) | [11] |
Structure-Activity Relationship (SAR) Insights:
While a comprehensive SAR is beyond the scope of this guide, several general trends have emerged from the literature:
-
The presence of specific electron-withdrawing or electron-donating groups at certain positions on the pyranopyridine ring system can significantly influence anti-inflammatory activity.
-
The incorporation of additional heterocyclic rings, such as pyrazole or pyrimidine, can enhance potency and selectivity. [6][19]* The nature of the substituent on the pyridine nitrogen can impact the compound's ability to interact with target enzymes and signaling proteins.
Conclusion and Future Perspectives
The pyranopyridine nucleus has unequivocally established itself as a versatile and potent scaffold for the development of novel anti-inflammatory agents. Its ability to modulate multiple key targets within the inflammatory cascade, including the NF-κB and MAPK signaling pathways, underscores its therapeutic potential. The continued exploration of the chemical space around this privileged core, guided by robust in vitro and in vivo screening paradigms, holds immense promise for the discovery of next-generation anti-inflammatory drugs with superior efficacy and safety profiles.
Future research should focus on:
-
Elucidating precise molecular interactions: Co-crystallization studies of lead compounds with their target proteins will provide invaluable insights for rational drug design.
-
Optimizing pharmacokinetic properties: Modifications to the pyranopyridine scaffold to improve oral bioavailability, metabolic stability, and tissue distribution are crucial for clinical translation.
-
Exploring novel therapeutic applications: The anti-inflammatory properties of pyranopyridine derivatives may be harnessed for the treatment of a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
By integrating the principles of medicinal chemistry, molecular biology, and pharmacology, the full therapeutic potential of the pyranopyridine nucleus can be unlocked, offering new hope for patients suffering from inflammatory-driven diseases.
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- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine
Abstract
The 3,4-dihydro-2H-pyrano[3,2-b]pyridine scaffold is a heterocyclic motif of increasing interest in medicinal chemistry and materials science. Its rigid, fused-ring structure provides a unique three-dimensional architecture for the development of novel chemical entities. This document provides a comprehensive guide for researchers, detailing a robust and logical synthetic strategy for the preparation of the parent compound (CAS 70381-92-9). We delve into the causality behind the chosen synthetic route, offer a detailed step-by-step protocol, and discuss alternative strategies, grounding our recommendations in established chemical principles and authoritative literature.
Introduction: Significance of the Pyrano[3,2-b]pyridine Scaffold
Fused heterocyclic systems are the cornerstone of modern drug discovery. The pyranopyridine core, which combines a pyran ring with a pyridine ring, is found in a variety of biologically active molecules. The specific isomer, this compound, presents a valuable building block for creating structurally diverse compound libraries. The dihydropyran moiety offers stereochemical complexity, while the pyridine ring provides a handle for further functionalization and modulation of physicochemical properties such as solubility and basicity. Access to reliable synthetic routes is therefore critical for exploring the full potential of this scaffold in fields ranging from agrochemicals to pharmaceuticals.
Strategic Analysis of Synthetic Routes
Several strategies can be envisioned for the construction of the pyrano[3,2-b]pyridine core. The optimal choice depends on factors like starting material availability, desired scale, and substituent tolerance.
-
Intramolecular Cyclization (Primary Recommended Route): This is a classic and highly reliable strategy. It involves constructing a pyridine precursor bearing a functionalized three-carbon chain at the C2 position, which is then induced to cyclize onto the oxygen atom of a C3-hydroxyl group. This approach offers excellent control over the final structure.
-
Inverse Electron Demand Hetero-Diels-Alder (IEDDA) Reaction: A more convergent and modern approach involves the [4+2] cycloaddition of an electron-rich dienophile (like an enol ether) with an electron-deficient azadiene. This method can rapidly build complexity but may require more specialized precursors and careful optimization.[1][2]
-
Multicomponent Reactions (MCRs): MCRs offer high atom economy by combining three or more starting materials in a single pot to form the complex product. While powerful, developing a new MCR for a specific scaffold can be a significant research undertaking itself.[3][4]
This guide will focus on the Intramolecular Cyclization strategy due to its logical progression, adaptability, and grounding in fundamental organic chemistry principles, making it a highly reliable method for researchers.
Proposed Primary Synthetic Workflow
The recommended pathway proceeds in three main stages starting from commercially available 2-chloro-3-hydroxypyridine.
Caption: Overall workflow for the synthesis of the target molecule.
Detailed Application Notes and Protocols
This section provides a step-by-step protocol for the synthesis of this compound, grounded in expert rationale.
Reagents and Materials
| Reagent/Material | CAS Number | Supplier Suggestion | Purpose |
| 2-Chloro-3-hydroxypyridine | 6636-83-5 | Major suppliers | Starting Material |
| Allyl Bromide | 106-95-6 | Major suppliers | C3 Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Major suppliers | Base for Alkylation |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Major suppliers | Solvent |
| Borane-THF complex (1M) | 14044-65-6 | Major suppliers | Hydroboration Reagent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Major suppliers | Base for Oxidation |
| Hydrogen Peroxide (H₂O₂, 30%) | 7722-84-1 | Major suppliers | Oxidizing Agent |
| Sodium Hydride (NaH, 60% disp.) | 7646-69-7 | Major suppliers | Base for Cyclization |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Major suppliers | Solvent |
| Diethyl Ether | 60-29-7 | Major suppliers | Extraction Solvent |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | Major suppliers | Drying Agent |
Protocol: Stage 1 - O-Allylation of 2-Chloro-3-hydroxypyridine
Objective: To introduce the three-carbon chain required for the pyran ring.
Mechanism Rationale: This is a standard Williamson ether synthesis. The phenolic proton of 2-chloro-3-hydroxypyridine is weakly acidic and can be deprotonated by a moderate base like potassium carbonate. The resulting phenoxide acts as a nucleophile, attacking the electrophilic allyl bromide in an Sₙ2 reaction to form the desired allyl ether. DMF is an excellent polar aprotic solvent for this transformation, promoting the Sₙ2 pathway.
Step-by-Step Protocol:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-hydroxypyridine (5.0 g, 38.6 mmol).
-
Add anhydrous potassium carbonate (8.0 g, 57.9 mmol, 1.5 equiv).
-
Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).
-
To the stirring suspension, add allyl bromide (4.0 mL, 46.3 mmol, 1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the mixture to room temperature and pour it into 300 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-chloro-3-(allyloxy)pyridine as a clear oil.
Protocol: Stage 2 - Hydroboration-Oxidation
Objective: To convert the terminal alkene into a primary alcohol, setting the stage for cyclization.
Mechanism Rationale: Hydroboration-Oxidation is a classic method for the anti-Markovnikov hydration of an alkene. Borane (BH₃) adds across the double bond, with the boron atom adding to the less substituted carbon. Subsequent oxidative workup with hydrogen peroxide and base replaces the boron with a hydroxyl group. This two-step, one-pot procedure reliably produces the terminal alcohol needed for the subsequent ring-closing step.
Step-by-Step Protocol:
-
Dissolve the 2-chloro-3-(allyloxy)pyridine (from Stage 1, ~38.6 mmol) in 80 mL of anhydrous THF in a 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add 1.0 M borane-THF complex (46.3 mL, 46.3 mmol, 1.2 equiv) via syringe over 20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction back to 0 °C and slowly add 20 mL of water to quench the excess borane.
-
Carefully add 3 M aqueous sodium hydroxide (20 mL), followed by the dropwise addition of 30% hydrogen peroxide (20 mL), ensuring the internal temperature does not exceed 25 °C.
-
Stir the mixture vigorously at room temperature for 1 hour.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(2-chloro-pyridin-3-yloxy)-propan-1-ol , which is often used in the next step without further purification.
Protocol: Stage 3 - Intramolecular SₙAr Cyclization
Objective: To form the dihydropyran ring via intramolecular nucleophilic aromatic substitution.
Mechanism Rationale: The final step is an intramolecular SₙAr (Nucleophilic Aromatic Substitution) reaction. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the terminal alcohol, forming a potent alkoxide nucleophile. This nucleophile then attacks the electron-deficient carbon atom bearing the chlorine substituent on the pyridine ring. The chloride ion is displaced as a leaving group, resulting in the formation of the fused six-membered dihydropyran ring. Anhydrous conditions are critical to prevent quenching of the sodium hydride.
Caption: Key mechanism of the intramolecular SₙAr cyclization step.
Step-by-Step Protocol:
-
In a flame-dried 500 mL round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 2.3 g, 57.9 mmol, 1.5 equiv) in 150 mL of anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve the crude 3-(2-chloro-pyridin-3-yloxy)-propan-1-ol (from Stage 2, ~38.6 mmol) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. (Note: Hydrogen gas evolution will occur).
-
After the addition is complete, allow the mixture to warm to room temperature, then gently reflux for 3-5 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography (using a gradient elution, e.g., from 10% to 40% ethyl acetate in hexanes) to yield This compound .
Characterization and Validation
The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the three distinct pyridine protons (doublets and a doublet of doublets). Three sets of signals for the dihydropyran ring protons: two triplets and a multiplet (quintet), each integrating to 2H. |
| ¹³C NMR | 8 distinct carbon signals: 3 for the pyridine ring CHs, 2 for the pyridine quaternary carbons, and 3 for the aliphatic carbons of the dihydropyran ring. |
| Mass Spec. | (ESI+) Expected [M+H]⁺ ion at m/z = 136.07. |
| IR | Absence of a broad O-H stretch (~3300 cm⁻¹). Presence of C-O-C ether stretches (~1100-1250 cm⁻¹) and C=N/C=C stretches of the pyridine ring (~1550-1600 cm⁻¹). |
Safety and Handling
-
Allyl bromide is toxic, a lachrymator, and flammable. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium hydride (NaH) is a highly reactive, water-sensitive solid. It can ignite upon contact with water or moist air. Handle as a mineral oil dispersion under an inert atmosphere. Quench reactions carefully at low temperatures.
-
Borane-THF is flammable and corrosive. Handle under an inert atmosphere.
-
Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with skin and combustible materials.
-
Always wear safety glasses, a lab coat, and appropriate gloves when performing these procedures.
References
-
Schmidt, B. (2003). An Olefin Metathesis/Double Bond Migration Sequence of Allyl Ethers to Cyclic Enol Ethers. European Journal of Organic Chemistry, 2003(5), 816-819. [Link]
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Sharma, D. et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6S). [Link]
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PubChem (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Rodriguez, H. et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(13), 4233. [Link]
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Prajapati, D., & Gohain, M. (2020). Inverse electron-demand hetero-Diels-Alder reaction for the synthesis of pyrano [2,3-d]pyrimidines 5 and furopyrano [2,3-d]pyrimidines 7. ResearchGate. [Link]
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Capozzi, M. A. M. et al. (2023). Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. Molecules, 28(2), 703. [Link]
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PubChemLite (n.d.). This compound. [Link]
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Appretech Scientific Limited (n.d.). This compound. [Link]
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Rodriguez, H. et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]
-
Request PDF (n.d.). Synthesis of Pyrano[3,2‐b]indole Derivatives Based on Intramolecular Hetero‐Diels—Alder of 2‐Benzylidene‐2,3‐dihydro‐1H‐indol‐3‐ones. ResearchGate. [Link]
-
Request PDF (n.d.). A Diels—Alder Synthesis of Pyridines. ResearchGate. [Link]
-
Jain, M. et al. (2007). Polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines via microwave-activated inverse electron demand Diels–Alder reactions. Tetrahedron, 63(34), 8286-8297. [Link]
-
ResearchGate (n.d.). Transformations of 3,3,4-tricyano-3,4-dihydro-2H-pyran-4-carboxamides. Synthesis of pyrano[3,4-c]pyrrole derivatives. [Link]
-
Frie, J. L., & Johnson, J. S. (2014). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Chemical Communications, 50(85), 12837-12847. [Link]
-
MDPI (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3788. [Link]
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Application Notes and Protocols: A Comprehensive Guide to the Hantzsch Pyridine Synthesis
Introduction: The Enduring Legacy of the Hantzsch Synthesis
First described in 1882 by the German chemist Arthur Rudolf Hantzsch, the Hantzsch pyridine synthesis has remained a cornerstone of heterocyclic chemistry for over a century.[1][2][3] This robust and versatile multi-component reaction provides a straightforward and efficient route to synthesize 1,4-dihydropyridines (1,4-DHPs), also known as Hantzsch esters, and their corresponding pyridine derivatives.[2][4][5] The reaction's significance extends far beyond academic curiosity, finding extensive application in medicinal chemistry. Notably, it is instrumental in the synthesis of a class of drugs known as calcium channel blockers, such as nifedipine, amlodipine, and felodipine, which are widely used to treat cardiovascular diseases like hypertension.[6][7][8]
This application note provides a detailed experimental protocol for the Hantzsch pyridine synthesis, grounded in a thorough understanding of the reaction mechanism. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool. We will delve into the causality behind the experimental choices, offering insights into modern variations and best practices to ensure reproducible and high-yielding results.
Deconstructing the Synthesis: The Reaction Mechanism
The Hantzsch synthesis is a classic example of a one-pot reaction, where multiple components react in a single vessel to form a complex product.[1][9] The overall transformation involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[2][10] The reaction proceeds through a series of well-established intermediates to first form a 1,4-dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine.[1][6] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.
The key steps of the mechanism are as follows:
-
Knoevenagel Condensation: The reaction initiates with the condensation of one equivalent of the β-ketoester with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[6]
-
Enamine Formation: Concurrently, a second equivalent of the β-ketoester reacts with ammonia to form a β-enamino ester.[6]
-
Michael Addition: The enamine then acts as a nucleophile and undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[6]
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to yield the 1,4-dihydropyridine core.[1][6]
This intricate yet elegant sequence of reactions highlights the efficiency of multi-component reactions in building molecular complexity from simple starting materials.
Caption: Reaction mechanism of the Hantzsch pyridine synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol details a classic Hantzsch synthesis of diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate. This procedure is robust and can be adapted for a variety of aldehydes and β-ketoesters.
Materials and Reagents
| Reagent/Material | Quantity (for a 10 mmol scale) | Notes |
| Benzaldehyde | 1.06 g (10 mmol) | Freshly distilled for best results. |
| Ethyl acetoacetate | 2.60 g (20 mmol) | Reagent grade. |
| Ammonium acetate | 0.77 g (10 mmol) | Can be substituted with aqueous ammonia. |
| Ethanol (95%) | 20 mL | Solvent. |
| Ethyl acetate | 50 mL | For extraction. |
| Saturated sodium chloride solution (Brine) | 20 mL | For washing. |
| Anhydrous sodium sulfate | ~5 g | For drying the organic layer. |
| Silica gel (230-400 mesh) | ~30 g | For column chromatography. |
| Hexane/Ethyl acetate mixture | Varies | Eluent for column chromatography. |
Experimental Workflow
Caption: Experimental workflow for the Hantzsch pyridine synthesis.
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).
-
Solvent Addition: Add 20 mL of 95% ethanol to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reaction Completion: Continue refluxing for 4-6 hours or until TLC analysis indicates the consumption of the starting materials.
-
Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.[11]
-
Work-up: Dissolve the resulting residue in 30 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 20 mL of water and 20 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate as a solid.
Oxidation to Pyridine (Optional)
The isolated 1,4-dihydropyridine can be oxidized to the corresponding pyridine. A common and effective method involves using an oxidizing agent such as nitric acid or potassium permanganate.[2][6]
-
Dissolution: Dissolve the purified 1,4-dihydropyridine in a suitable solvent such as acetic acid.
-
Oxidant Addition: Slowly add the oxidizing agent (e.g., a solution of sodium nitrite in acetic acid) to the solution at room temperature.
-
Reaction and Work-up: Stir the reaction mixture until the oxidation is complete (monitored by TLC). The work-up procedure will vary depending on the oxidant used but typically involves neutralization and extraction.
Modern Variations and Considerations
The classical Hantzsch synthesis, while reliable, often requires long reaction times and harsh conditions.[2] Modern advancements have focused on developing more sustainable and efficient protocols.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[12][13][14] Reactions can often be completed in minutes rather than hours.
-
Solvent-Free Conditions: Performing the reaction under solvent-free conditions, often with the aid of a catalyst, offers a greener alternative by reducing solvent waste.[9][15]
-
Catalysis: A wide range of catalysts, including Lewis acids, Brønsted acids, and even nanoparticles, have been employed to enhance the efficiency of the Hantzsch synthesis.[3][9][16] For instance, γ-alumina nanoparticles have been used as a reusable catalyst for the one-pot synthesis of 1,4-dihydropyridines under solvent-free conditions.[9]
Safety Precautions
Standard laboratory safety practices should be followed. The reaction should be performed in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Aldehydes can be irritants and sensitizers, and appropriate care should be taken when handling them.
Conclusion
The Hantzsch pyridine synthesis remains a powerful and relevant tool in the arsenal of the modern chemist. Its ability to construct highly functionalized pyridine and dihydropyridine scaffolds in a single step makes it an attractive method for both academic research and industrial applications. By understanding the underlying mechanism and embracing modern advancements, researchers can effectively utilize this classic reaction to synthesize a diverse array of valuable heterocyclic compounds.
References
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Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
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Hantzsch pyridine synthesis. (n.d.). ChemTube3D. Retrieved January 11, 2026, from [Link]
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Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]
-
ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Tyagi, P. K., & Kapoord, B. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Results in Chemistry, 7, 101435.
- Eynde, J. J. V., & Lewkowicz, A. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study. Molecules, 19(7), 9985–9999.
-
Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]
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- Vanden Eynde, J. J., & Rutot, D. (2003). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 8(1), 40–53.
- Bagley, M. C., Lunn, R., & Xiong, X. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1349–1357.
-
Hantzsch ester. (n.d.). Grokipedia. Retrieved January 11, 2026, from [Link]
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-
Hantzsch pyridine synthesis. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]
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Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. (n.d.). Bentham Science. Retrieved January 11, 2026, from [Link]
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Application Note: High-Resolution ¹H NMR Spectroscopic Analysis of 3,4-Dihydro-2H-pyran
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the analysis of 3,4-Dihydro-2H-pyran (DHP) using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. DHP is a critical heterocyclic building block in organic synthesis, most notably for the protection of hydroxyl groups as tetrahydropyranyl (THP) ethers[1]. Accurate structural confirmation and purity assessment are paramount, and ¹H NMR is the primary analytical technique for this purpose. This document details the interpretation of the ¹H NMR spectrum of DHP, including chemical shift assignments and spin-spin coupling analysis. Furthermore, it provides validated, step-by-step protocols for sample preparation, spectral acquisition, and data processing to ensure the generation of high-quality, reproducible data.
Principles of ¹H NMR and Relevance to DHP Structure
¹H NMR spectroscopy provides unparalleled insight into molecular structure by probing the electronic environment of hydrogen nuclei (protons)[2]. Three key pieces of information are extracted from a ¹H NMR spectrum:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton. Protons near electronegative atoms (like the oxygen in DHP) or π-systems are "deshielded" and appear at a higher chemical shift (downfield)[3][4][5].
-
Integration: The area under a signal is proportional to the number of protons it represents. This allows for the relative quantification of different proton types within the molecule[5].
-
Spin-Spin Coupling (J-coupling): The splitting of a signal into a multiplet (e.g., doublet, triplet) arises from the magnetic influence of protons on adjacent carbons. This phenomenon, mediated through chemical bonds, provides direct evidence of proton connectivity[6]. The number of peaks in a multiplet generally follows the "n+1 rule," where 'n' is the number of equivalent neighboring protons.
The structure of 3,4-Dihydro-2H-pyran presents several distinct proton environments, making it an excellent model for illustrating these principles. Its spectrum features signals for vinylic, allylic, and oxygen-adjacent aliphatic protons, each with a characteristic chemical shift and coupling pattern.
Detailed ¹H NMR Spectrum Analysis of 3,4-Dihydro-2H-pyran
The ¹H NMR spectrum of 3,4-Dihydro-2H-pyran shows four distinct sets of signals corresponding to the protons at the C2, C3, C4, and C6 positions. The protons on the vinylic carbon (C5) are not present.
-
H-6 Protons (δ ≈ 6.4 ppm): These are the most downfield protons, appearing as a doublet of triplets. Their significant downfield shift is attributed to their vinylic nature and the deshielding effect of the adjacent ether oxygen[3]. This proton is coupled to the H-5 proton (which is not present in the title compound, but would be in a related structure) and the two allylic protons at C-4.
-
H-2 Protons (δ ≈ 4.13 ppm): These protons are on a carbon directly bonded to the ether oxygen, causing them to be significantly deshielded and appear as a triplet[3][7]. They are coupled only to the two adjacent protons at the C-3 position, hence the triplet multiplicity (n=2, 2+1=3).
-
H-4 Protons (δ ≈ 2.27 ppm): These are allylic protons, meaning they are on a carbon adjacent to the C=C double bond[3][4]. This position results in a moderate downfield shift. They appear as a triplet, being coupled to the two protons at the C-3 position[7].
-
H-3 Protons (δ ≈ 1.90 ppm): These aliphatic protons are the most shielded in the molecule. They are coupled to both the H-2 protons and the H-4 protons. This complex coupling environment results in a multiplet, often appearing as a doublet of triplets or a quintet[7].
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift |
| H-6 | ~6.4 | Not specified in sources | Not specified in sources | Vinylic proton deshielded by adjacent ether oxygen. |
| H-2 | ~4.13 | Triplet (t) | J = 5.2 Hz | Aliphatic protons deshielded by adjacent ether oxygen[7]. |
| H-4 | ~2.27 | Triplet (t) | J = 6.2 Hz | Allylic protons adjacent to the double bond[7]. |
| H-3 | ~1.90 | Doublet of Triplets (dt) | J = 6.2 Hz, 5.2 Hz | Aliphatic protons coupled to both H-2 and H-4[7]. |
Note: Chemical shifts are typically reported for samples dissolved in deuterated chloroform (CDCl₃) and can vary slightly based on solvent and concentration.[2]
Caption: Molecular structure of 3,4-Dihydro-2H-pyran with key proton groups and their through-bond J-coupling relationships highlighted.
Protocol for ¹H NMR Sample Preparation and Spectral Acquisition
Adherence to a meticulous experimental protocol is essential for acquiring a high-quality, high-resolution spectrum.
-
3,4-Dihydro-2H-pyran sample
-
High-quality 5 mm NMR tube and cap[8]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, >99.8% D)
-
Pasteur pipette with a small plug of glass wool or cotton[8]
-
Small vial for dissolution
-
NMR Spectrometer (e.g., 400 MHz or higher)
This protocol is designed to produce a sample free of particulate matter and of the appropriate concentration for routine ¹H NMR analysis.
-
Weigh the Sample: In a clean, dry vial, weigh approximately 5-25 mg of the 3,4-Dihydro-2H-pyran sample[9].
-
Add Deuterated Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial[10][11]. The solvent serves three purposes: it dissolves the analyte, its deuterium signal is used by the spectrometer to "lock" the magnetic field, and it avoids a large interfering solvent signal in the proton spectrum[10].
-
Ensure Complete Dissolution: Gently swirl the vial to ensure the sample is fully dissolved. A homogeneous solution is critical for good spectral resolution[11].
-
Filter the Sample: Prepare a Pasteur pipette with a small, tight plug of glass wool. This step is crucial to remove any suspended solid particles, which can severely degrade the magnetic field homogeneity and result in broad, poorly resolved peaks[11].
-
Transfer to NMR Tube: Carefully filter the solution directly into a clean, dry NMR tube. The final sample height should be approximately 4-5 cm (corresponding to 0.6-0.7 mL)[8][11].
-
Cap and Label: Cap the NMR tube securely and label it clearly.
The following are generalized acquisition parameters. On modern spectrometers, many of these can be set up using standard, pre-defined experiments[12].
-
Insert Sample: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock and Shim: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed, which is the process of optimizing the homogeneity of the magnetic field across the sample volume to achieve the sharpest possible peaks[12]. This is often an automated process.
-
Set Acquisition Parameters:
-
Experiment: Select a standard 1D proton acquisition experiment.
-
Pulse Angle: Use a 30° or 90° pulse. A 90° pulse provides the maximum signal for a single scan[12].
-
Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm, to ensure all signals are captured.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually adequate for qualitative ¹H NMR.
-
Data Processing Workflow
Raw NMR data is collected as a Free Induction Decay (FID), which is a time-domain signal. A series of mathematical operations are required to convert this into an interpretable frequency-domain spectrum[13][14].
-
Apodization (Window Function): The FID is multiplied by a mathematical function (e.g., an exponential decay) to improve the signal-to-noise ratio or enhance resolution before Fourier transformation.
-
Fourier Transform (FT): This is the core mathematical process that converts the time-domain FID into the frequency-domain spectrum, revealing the characteristic peaks[14].
-
Phase Correction: After FT, the peaks may not be perfectly symmetrical and absorptive. Manual or automatic phase correction is applied to ensure all peaks are upright and have a proper Lorentzian lineshape.
-
Baseline Correction: The baseline of the spectrum is adjusted to be flat and at zero intensity.
-
Referencing: The chemical shift axis is calibrated. For CDCl₃, the small residual proton signal of CHCl₃ is set to its known value of 7.26 ppm. If tetramethylsilane (TMS) was added as an internal standard, its signal is set to 0.00 ppm.
-
Integration: The final step is to integrate the signals to determine the relative number of protons each represents.
Caption: Standard workflow for processing raw NMR FID data into a final, analyzable ¹H NMR spectrum.
References
-
Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link]
-
Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]
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Queen Mary University of London. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Spectroscopy Letters. (1996). ASSIGNMENT OF THE H AND '3C NMR CHEMICAL SHIFTS OF (3,4-DIHYDRO-2H-PYRAN-5-YL)-OXO-ACETIC ACID METHYL ESTER USING THE TWO DIMENSIONAL HMBC TECHNIQUE. Retrieved from [Link]
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Stark, J. L., et al. (2017). NMR data processing, visualization, analysis and structure calculation with NMRFx. Nature Methods. Retrieved from [Link]
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Western University. (n.d.). NMR SAMPLE PREPARATION. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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University of Bristol. (n.d.). How to make an NMR sample. Retrieved from [Link]
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The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]
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Encyclopedia of Magnetic Resonance. (n.d.). NMR Data Processing. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]
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Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Educator.com, Organic Chemistry. Retrieved from [Link]
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Studylib. (n.d.). NMR ACQUISITION OF AN UNKNOWN SOLID. Retrieved from [Link]
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University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
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Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
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Wiley Science Solutions. (n.d.). 3,4-Dihydro-2h-pyran. SpectraBase. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Ethyl vinyl ether. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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ChemGuides. (2020). 1H NMR: Chemical Shift. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3,4-dihydro-2H-pyran. PubChem. Retrieved from [Link]
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MathWorks. (2024). NMR Data Processing and Analysis. MATLAB Central File Exchange. Retrieved from [Link]
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OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
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Durham University. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
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Weizmann Institute of Science. (n.d.). J-Coupling. Retrieved from [Link]
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Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
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Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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Introduction: The Analytical Imperative for Dihydropyridone Characterization
An Application Guide to the Mass Spectrometry Characterization of Dihydropyridones
Dihydropyridones, particularly the 1,4-dihydropyridine (1,4-DHP) scaffold, are a cornerstone in medicinal chemistry. They are most recognized as L-type calcium channel blockers, a class of drugs indispensable for treating hypertension and other cardiovascular disorders.[1] The precise structural characterization of these molecules is paramount throughout the drug development pipeline—from discovery and metabolic studies to formulation and quality control. Mass spectrometry (MS) has emerged as the definitive analytical technique for this purpose, offering unparalleled sensitivity, specificity, and structural elucidation capabilities.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and protocols for the robust characterization of dihydropyridones using mass spectrometry. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.
The Challenge: Structural Complexity and Analytical Hurdles
Characterizing dihydropyridones is not without its challenges. The core structure, while well-defined, is often adorned with various functional groups and esters that influence its ionization and fragmentation behavior. Furthermore, a critical, and often underestimated, property of 1,4-dihydropyridines is their inherent photolability. Exposure to light can induce oxidation of the dihydropyridine ring to its more stable pyridine analogue, which is also a primary metabolite.[4] This transformation can occur during sample preparation and storage, leading to inaccurate quantification and characterization.[4] Therefore, all sample handling must be performed under conditions that minimize light exposure.
Part 1: Foundational Protocols - Sample Preparation
The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent, at an appropriate concentration, and free from interfering matrix components that can cause ion suppression.[5][6] Given the photolability of dihydropyridones, it is imperative to use amber vials or light-blocking containers for all solutions.[4]
Protocol 1.1: General Sample Preparation from Solution (e.g., for standards, formulations)
This protocol is suitable for relatively clean samples where the dihydropyridone is the primary component.
Rationale: The objective is a simple dilution into a solvent compatible with the subsequent LC-MS analysis. The choice of acetonitrile and methanol is based on their excellent compatibility with reversed-phase chromatography and electrospray ionization. The addition of a small amount of formic acid is crucial for promoting protonation ([M+H]+) in positive-ion ESI, which is the preferred ionization pathway for these compounds.[7]
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh the dihydropyridone standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL). Use amber volumetric flasks.
-
Serial Dilutions: Perform serial dilutions from the stock solution using the initial mobile phase of your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to prepare working standards and calibration curve points.
-
Final Dilution: Ensure the final concentration of the injected sample is within the linear dynamic range of the mass spectrometer (typically in the ng/mL to low µg/mL range).
-
Filtration (Optional but Recommended): If any particulate matter is suspected, filter the final solution through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE) to prevent clogging of the LC system.
-
Transfer to Autosampler: Transfer the final solutions to amber autosampler vials for analysis.
Protocol 1.2: Solid-Phase Extraction (SPE) for Biological Matrices (e.g., Plasma)
This protocol is designed to extract dihydropyridines from complex biological fluids, removing proteins, salts, and phospholipids that interfere with MS analysis.[2]
Rationale: SPE provides a much cleaner extract compared to simple protein precipitation or liquid-liquid extraction. A reversed-phase (e.g., C18) SPE cartridge is chosen based on the moderately lipophilic nature of most dihydropyridone drugs. The wash step is critical for removing polar interferences, while the elution step uses a high-organic solvent to recover the analyte.
Step-by-Step Methodology:
-
Sample Pre-treatment: Thaw plasma samples at room temperature. For a 500 µL plasma sample, add an equal volume of 4% phosphoric acid in water to precipitate proteins and adjust the pH. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove hydrophilic impurities.
-
Elution: Elute the dihydropyridone from the cartridge using 2 mL of a strong organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Reconstitute the residue in a known, small volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Vortex the reconstituted sample and transfer it to an amber autosampler vial for LC-MS/MS analysis.
Part 2: Mass Spectrometry Approaches
The choice of ionization source and mass analyzer is critical for successful analysis. For dihydropyridones, coupling liquid chromatography with mass spectrometry (LC-MS) is the standard approach.[2][8]
Primary Technique: Liquid Chromatography-Coupled Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
LC-ESI-MS/MS is the workhorse for both quantification and structural confirmation of dihydropyridones.[2][4] ESI is a soft ionization technique that generates intact molecular ions (or, more accurately, pseudomolecular ions), minimizing in-source fragmentation and preserving the molecular weight information.[9] Coupling this with tandem mass spectrometry (MS/MS) allows for the selective fragmentation of the target ion, generating a characteristic fingerprint that provides immense structural specificity.[10][11]
Workflow for Dihydropyridone Analysis
Caption: General workflow for LC-MS/MS analysis of dihydropyridones.
Ionization Polarity: Positive vs. Negative Mode
-
Positive Ion Mode (ESI+): This is the most common and generally most sensitive mode for dihydropyridone analysis.[12][13] The basic nitrogen on the dihydropyridine ring readily accepts a proton in an acidic mobile phase, forming a stable [M+H]+ ion. Adduct formation with sodium ([M+Na]+) and potassium ([M+K]+) is also frequently observed, which can aid in confirming the molecular weight.[7][14]
-
Negative Ion Mode (ESI-): While less common, ESI in negative mode can be useful for certain dihydropyridones, particularly those with acidic protons. However, for the typical calcium channel blocker structure, sensitivity is generally lower than in positive mode.
Alternative Ionization: Atmospheric Pressure Photoionization (APPI)
APPI has been shown to be a highly effective alternative, especially in negative ion mode.[3][12] In contrast to ESI, APPI can produce intense deprotonated molecules ([M-H]-) for dihydropyridines.[13][15] This provides a complementary and often highly specific fragmentation pattern, making it a powerful tool for structural confirmation.[3]
Part 3: Decoding the Spectra - Fragmentation Analysis
The true power of MS/MS lies in the interpretation of fragmentation patterns.[16][17] By colliding the selected precursor ion with an inert gas (e.g., argon or nitrogen), reproducible and structurally informative product ions are generated.
Positive Ion Mode (ESI+): Common Fragmentation Pathways
High-resolution mass spectrometry studies have revealed several characteristic fragmentation pathways for protonated 1,4-dihydropyridines.[18]
-
Loss of Ester Groups: A dominant fragmentation route involves the loss of the ester side chains. For example, a common initial loss is that of an alcohol (R-OH) from a carboxyl group, or the entire ester group as an alkene (e.g., loss of C2H4 from an ethyl ester).[12][18][19]
-
Cleavage of the C4-Substituent: The bond between the C4 carbon of the dihydropyridine ring and its substituent (often an aromatic ring) is labile. Cleavage at this position is a common fragmentation event.[20]
-
Ring Fragmentation/Rearrangement: More complex fragmentations involving the dihydropyridine ring itself can occur, sometimes leading to the formation of a stable pyridine nucleus.[18] An interesting phenomenon observed is the potential for in-source oxidation, where the analyte loses a hydride to form an [M-H]+ ion, which is effectively the oxidized pyridine form.[21]
Caption: Key fragmentation pathways of dihydropyridones in positive ESI-MS/MS.
Negative Ion Mode (APPI-): A Complementary Approach
When using APPI in negative mode, the fragmentation is distinct and highly informative. Studies on compounds like nifedipine show that the deprotonated molecule [M-H]- undergoes rearrangements, including hydride shifts.[12][13] A characteristic fragmentation pathway often leads to the formation of a stable product ion corresponding to the nitro-phenyl group, observed at m/z 122 for nifedipine.[3][15]
Part 4: Advanced Protocols - Instrumental Analysis
The following are generalized protocols. Specific parameters must be optimized for the particular instrument and analyte.
Protocol 4.1: LC-MS/MS Method for Dihydropyridone Quantification (Triple Quadrupole)
Rationale: This method uses a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2] MRM is the gold standard for quantification because of its exceptional selectivity and sensitivity. It involves selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring for a specific product ion in the third quadrupole (Q3).
Step-by-Step Methodology:
-
LC Setup:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Setup (ESI+):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: ~3.5-4.5 kV.
-
Source Temperature: ~120-150°C.
-
Desolvation Gas (N2) Temperature: ~350-450°C.
-
MRM Transitions: Determine the optimal precursor -> product ion transitions by infusing a standard solution of the analyte. Select at least two transitions per compound for confident identification (one for quantification, one for confirmation). Collision energy (CE) must be optimized for each transition.
-
Protocol 4.2: High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation (Q-TOF/Orbitrap)
Rationale: HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitraps provide highly accurate mass measurements (<5 ppm).[18][22][23] This allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments, which is invaluable for identifying unknowns (e.g., metabolites, degradants) and confirming structures.
Step-by-Step Methodology:
-
LC Setup: Use the same LC conditions as in Protocol 4.1 to ensure chromatographic consistency.
-
MS Setup (ESI+):
-
Mode: Full scan MS and data-dependent MS/MS (dd-MS2) or targeted MS/MS.
-
Mass Range (Full Scan): e.g., m/z 100-1000.
-
Resolution: Set to a high value (e.g., >20,000 for TOF, >70,000 for Orbitrap).
-
MS/MS Acquisition: In dd-MS2 mode, the instrument automatically selects the most intense ions from the full scan for fragmentation. For targeted analysis, create an inclusion list with the accurate mass of the expected [M+H]+ ion.
-
Collision Energy: Use a stepped or ramped collision energy to generate a rich fragmentation spectrum.
-
-
Data Analysis: Use software to extract the accurate masses of the precursor and product ions. Calculate the elemental composition and compare the measured mass to the theoretical mass to confirm identity.
Data Interpretation Summary Tables
Table 1: Common Adducts in ESI+ Mass Spectrometry
| Adduct Ion | Mass Difference from M | Common Sources |
| [M+H]+ | +1.0078 Da | Acidified mobile phase (e.g., formic acid) |
| [M+Na]+ | +22.9898 Da | Glassware, mobile phase contaminants, buffers[14] |
| [M+K]+ | +38.9637 Da | Glassware, mobile phase contaminants[7] |
| [M+NH4]+ | +18.0344 Da | Ammonium formate/acetate buffer |
| [M+ACN+H]+ | +42.0344 Da | Acetonitrile in mobile phase |
Table 2: Summary of Characteristic Fragmentations
| Ionization Mode | Precursor Ion | Common Neutral Loss / Product Ion (m/z) | Fragmentation Pathway |
| ESI (+) MS/MS | [M+H]+ | Loss of R-OH | Loss of alcohol from ester side chain[19] |
| ESI (+) MS/MS | [M+H]+ | Loss of Alkene | Elimination from ester side chain[18] |
| ESI (+) MS/MS | [M+H]+ | Loss of C4-Substituent | Cleavage of the substituent at the C4 position[20] |
| APPI (-) MS/MS | [M-H]- | Product ion at m/z 122 (for nifedipine) | Rearrangement and cleavage to form nitro-phenyl anion[3][12] |
Conclusion
The mass spectrometric characterization of dihydropyridones is a robust and highly informative endeavor when approached with a clear understanding of the underlying chemistry. By selecting the appropriate sample preparation techniques—with stringent attention to preventing photodegradation—and leveraging the power of LC-MS/MS, researchers can achieve both accurate quantification and confident structural elucidation. The complementary nature of positive-ion ESI and negative-ion APPI, combined with the capabilities of both triple quadrupole and high-resolution mass analyzers, provides a comprehensive toolkit for tackling the analytical challenges posed by this important class of pharmaceutical compounds.
References
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Mueller, C. A., Baranda González, A. B., & Weinmann, W. (2004). Screening for Dihydropyridine Calcium Channel Blockers in Plasma by Automated Solid-Phase Extraction and Liquid chromatography/tandem Mass Spectrometry. Journal of Mass Spectrometry, 39(6), 639-46. [Link]
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Pereira, A. S., Bicalho, B., Ilha, J. O., & De Nucci, G. (2008). Analysis of dihydropyridine calcium channel blockers using negative ion photoionization mass spectrometry. Journal of Chromatographic Science, 46(1), 35-41. [Link]
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Pereira, A. S., Bicalho, B., Ilha, J. O., & De Nucci, G. (2008). Analysis of Dihydropyridine Calcium Channel Blockers Using Negative Ion Photoionization Mass Spectrometry. Journal of Chromatographic Science, Oxford Academic. [Link]
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ResearchGate. (n.d.). Proposed mass fragmentation pathways for dihydropiridines by ESI (Felodipine case). [Link]
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Maurer, H. H., & Arlt, M. (1999). Screening procedure for detection of dihydropyridine calcium channel blocker metabolites in urine as part of a systematic toxicological analysis procedure for acidic compounds by gas chromatography-mass spectrometry after extractive methylation. Journal of Analytical Toxicology, 23(2), 73-80. [Link]
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ResearchGate. (2008). Analysis of Dihydropyridine Calcium Channel Blockers Using Negative Ion Photoionization Mass Spectrometry. [Link]
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Dos Santos Pereira, A., Bicalho, B., Ilha, J. O., & De Nucci, G. (2008). Analysis of Dihydropyridine Calcium Channel Blockers Using Negative Ion Photoionization Mass Spectrometry. Journal of Chromatographic Science. [Link]
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ResearchGate. (n.d.). Hydride abstraction in positive-ion electrospray interface: Oxidation of 1,4-dihydropyridines in electrospray ionization mass spectrometry. [Link]
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Mittal, R. D. (2015). Tandem Mass Spectroscopy in Diagnosis and Clinical Research. Indian Journal of Clinical Biochemistry, 30(2), 121–122. [Link]
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ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
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Fiehn Lab. (n.d.). MS Adduct Calculator. [Link]
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Rubino, F. M., & Marshall, A. G. (2014). Advances in High-Resolution MALDI Mass Spectrometry for Neurobiology. PubMed Central. [Link]
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Application Note: A Guide to In Vitro Antimicrobial Assays for 3,4-Dihydro-2H-pyrano[3,2-b]pyridine and its Analogs
Abstract
The emergence of multidrug-resistant pathogens necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. The pyranopyridine nucleus, a heterocyclic system, represents a promising area of investigation due to the diverse biological activities observed in related structures.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro antimicrobial assays for 3,4-Dihydro-2H-pyrano[3,2-b]pyridine and its derivatives. We present detailed, step-by-step protocols for determining key antimicrobial parameters: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. The causality behind experimental choices is explained, and the protocols are grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure scientific integrity and reproducibility.[3][4]
Introduction: The Rationale for Investigating Pyranopyridines
This compound is a heterocyclic compound featuring a fused dihydropyran and pyridine ring system.[5][6] While extensive research has been conducted on various pyridine- and pyran-containing molecules, demonstrating a wide range of biological activities including antimicrobial and antiviral properties, the specific scaffold of this compound remains a relatively underexplored area for antimicrobial applications.[7][8][9] The structural motifs present suggest potential for interaction with bacterial targets. Therefore, a systematic in vitro evaluation is the critical first step in determining its potential as an antimicrobial lead compound.
This guide provides the foundational experimental framework to assess the antimicrobial efficacy of this compound class. The following protocols are designed to be robust and self-validating, providing the quantitative data necessary for initial lead characterization and further development.
Foundational Assays: Determining Static Antimicrobial Activity
The initial assessment of a novel compound involves determining the lowest concentration that can inhibit microbial growth (MIC) and the lowest concentration that can kill the microbe (MBC). The broth microdilution method is a standardized and widely accepted technique for these determinations.[10]
Principle of Broth Microdilution
The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound (e.g., this compound) in a liquid growth medium.[11] After a specified incubation period, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[10]
Experimental Workflow for MIC Determination
The following diagram illustrates the core workflow for determining the Minimum Inhibitory Concentration.
Caption: Workflow for MIC determination using broth microdilution.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13]
Materials:
-
This compound (or analog)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well U-bottom microtiter plates
-
Quality control bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in sterile DMSO. The concentration should be high enough to account for subsequent dilutions (e.g., 1280 µg/mL). Causality: DMSO is a common solvent for organic compounds; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid inhibiting bacterial growth.
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting.
-
Continue this process from well 2 to well 10. Discard 100 µL from well 10.[10]
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10] This standardization is critical for reproducibility.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. This typically requires a 1:100 dilution.
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is now 200 µL. This step dilutes the compound concentrations by half, resulting in the final desired test concentrations.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
-
Result Interpretation:
-
After incubation, visually inspect the plate. The sterility control (well 12) should be clear. The growth control (well 11) should be turbid.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.[11]
-
Determining Bactericidal Activity: The MBC Assay
While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) assay determines the concentration required to kill the bacteria.[14] The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% (≥3-log₁₀) reduction in the initial bacterial inoculum.[15][16]
Caption: Workflow for MBC determination following an MIC assay.
Detailed Protocol: Minimum Bactericidal Concentration (MBC) Assay
Procedure:
-
Perform MIC Assay: Complete the MIC assay as described in section 2.3.
-
Subculturing: From the wells showing no visible growth (the MIC well and wells with higher concentrations), and the growth control well, plate a 10 µL aliquot onto a sterile MHA plate.[15] Causality: This step transfers bacteria from a bacteriostatic environment to a nutrient-rich, antibiotic-free medium to determine if they are still viable.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[15]
-
Enumeration: After incubation, count the number of colonies on each plate.
-
MBC Calculation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count determined at the start of the MIC assay.[17] The relationship between MBC and MIC (MBC/MIC ratio) is often used to classify the agent's activity; a ratio of ≤4 is generally considered indicative of bactericidal activity.[15]
Data Presentation: MIC and MBC
Results should be summarized in a clear, tabular format. The following is an illustrative example.
Table 1: Illustrative MIC and MBC Data for a Pyranopyridine Derivative
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|
| Staphylococcus aureus | ATCC 29213 | 4 | 8 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 16 | 128 | 8 | Bacteriostatic |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >256 | >4 | Bacteriostatic |
| Enterococcus faecalis | ATCC 29212 | 8 | 32 | 4 | Bactericidal |
Note: Interpretation of MIC values as Susceptible, Intermediate, or Resistant requires established clinical breakpoints from standards organizations like CLSI or EUCAST, which are not available for novel compounds.[10]
Dynamic Assessment: Time-Kill Kinetics Assay
The time-kill kinetics assay provides a dynamic picture of antimicrobial activity, revealing the rate at which a compound kills a bacterial population over time.[18][19] This is crucial for understanding the pharmacodynamics of a potential drug.
Principle of Time-Kill Assays
A standardized bacterial inoculum is exposed to the test compound at various concentrations (often multiples of the MIC). At specific time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated to enumerate the surviving viable bacteria (CFU/mL). The results are plotted as log₁₀ CFU/mL versus time.[19]
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[18]
-
Bacteriostatic activity is generally characterized by less than a 3-log₁₀ reduction in CFU/mL.[19]
Detailed Protocol: Time-Kill Kinetics Assay
Procedure:
-
Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth and dilute it in fresh CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[20]
-
Assay Setup: Prepare flasks or tubes containing CAMHB with the test compound at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no compound.
-
Inoculation: Inoculate each flask with the prepared bacterial suspension.
-
Sampling and Plating: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[21]
-
Perform ten-fold serial dilutions of the aliquot in sterile saline or PBS.
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.
-
-
Incubation and Counting: Incubate the plates at 35°C ± 2°C for 24-48 hours, then count the colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the mean log₁₀ CFU/mL against time for each concentration and the growth control.
Data Presentation: Time-Kill Curve
The results are best visualized in a time-kill curve plot.
Table 2: Illustrative Time-Kill Assay Data (log₁₀ CFU/mL)
| Time (h) | Growth Control | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC |
|---|---|---|---|---|---|
| 0 | 5.70 | 5.71 | 5.69 | 5.72 | 5.70 |
| 2 | 6.55 | 5.80 | 5.10 | 4.35 | 3.81 |
| 4 | 7.61 | 5.91 | 4.45 | 3.15 | 2.55 |
| 8 | 8.82 | 6.10 | 3.50 | <2.00 | <2.00 |
| 24 | 9.15 | 7.50 | 3.30 | <2.00 | <2.00 |
Note: <2.00 represents the lower limit of detection.
Conclusion and Future Directions
This application note provides a standardized and robust framework for the initial in vitro antimicrobial evaluation of this compound and its derivatives. By meticulously following these protocols for MIC, MBC, and time-kill kinetic assays, researchers can generate reliable and reproducible data. Positive results from these assays, such as low MIC/MBC values and rapid bactericidal activity, would provide a strong rationale for advancing promising compounds to further stages of drug discovery, including mechanism of action studies, toxicity screening, and in vivo efficacy models.
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Protocol for Evaluating the Anticancer Activity of Pyranopyridine Derivatives
Introduction: The Therapeutic Potential of Pyranopyridine Scaffolds
Pyranopyridine derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities.[1] Notably, their structural similarity to natural purines allows them to interact with various biological targets, making them promising candidates for anticancer drug development.[1] Recent research has highlighted the potential of pyranopyridine compounds to inhibit cell growth and induce apoptosis in various cancer cell lines.[2][3] Some derivatives have demonstrated potent cytotoxic activity against leukemia, breast, colon, and lung cancer cells.[2][3][4] The development of novel pyranopyridine-based agents is an active area of research focused on creating more selective and potent cancer therapies.[1] This document provides a comprehensive set of protocols for the initial in vitro evaluation of newly synthesized pyranopyridine derivatives to characterize their anticancer properties.
Phase 1: Initial Screening for Cytotoxic Activity
The primary step in assessing the anticancer potential of pyranopyridine derivatives is to determine their cytotoxic (cell-killing) and cytostatic (cell growth-inhibiting) effects. A robust and high-throughput method is essential for screening a library of compounds.
The NCI-60 Human Tumor Cell Line Screen: A Powerful Initial Assessment
For a comprehensive initial screening, leveraging the U.S. National Cancer Institute's (NCI) 60 human tumor cell line anticancer drug screen (NCI-60) is highly recommended.[5] This free resource assesses the anti-cancer activity of compounds across a diverse panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[6][7][8] The NCI-60 screen provides a wealth of data on the differential sensitivity of various cancer types to the test compounds, which can offer early insights into potential mechanisms of action through the COMPARE algorithm.[6]
In-House Cytotoxicity Assessment: The MTT Assay
For laboratories preferring to conduct initial screening in-house, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[9]
Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A-549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well.[11][12] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the pyranopyridine derivatives in the appropriate cell culture medium. Add the diluted compounds to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11] Incubate the plates for 48-72 hours.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Parameter | Description |
| Cell Lines | A panel representing diverse cancer types (e.g., MCF-7, HCT-116, A-549, K562).[2][10] |
| Compound Concentration | A range of concentrations (e.g., 0.1 to 100 µM) to determine a dose-response curve. |
| Incubation Time | Typically 48 or 72 hours.[12] |
| Controls | Vehicle (e.g., DMSO), Negative (untreated cells), Positive (e.g., Doxorubicin).[11] |
| Endpoint | IC₅₀ (half-maximal inhibitory concentration). |
Phase 2: Elucidating the Mechanism of Action
Once promising pyranopyridine derivatives with significant cytotoxic activity are identified, the next critical step is to investigate their mechanism of action. This involves determining whether the compounds induce programmed cell death (apoptosis) and/or affect the cell cycle progression.
Apoptosis Detection: Identifying Programmed Cell Death
Apoptosis is a key mechanism by which many anticancer drugs eliminate tumor cells.[13] Therefore, assessing the ability of pyranopyridine derivatives to induce apoptosis is crucial. The Annexin V/Propidium Iodide (PI) assay is a widely used and reliable method for detecting apoptosis by flow cytometry.[14][15]
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[16]
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cancer cells in 6-well plates and treat them with the pyranopyridine compound at its IC₅₀ concentration for predetermined time points (e.g., 24 and 48 hours).[11]
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[11]
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[11] Incubate in the dark at room temperature for 15 minutes.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
dot graph TD { subgraph Experimental Workflow for Anticancer Activity Screening A[Start: Synthesized Pyranopyridine Derivatives] --> B{Phase 1: Cytotoxicity Screening}; B --> C[MTT Assay on Cancer Cell Lines]; C --> D{Calculate IC50 Values}; D --> E{Identify Hit Compounds}; E --> F{Phase 2: Mechanism of Action Studies}; F --> G[Apoptosis Assay (Annexin V/PI)]; F --> H[Cell Cycle Analysis (PI Staining)]; G --> I{Quantify Apoptotic Cells}; H --> J{Analyze Cell Cycle Distribution}; I --> K[Determine Pro-apoptotic Activity]; J --> L[Identify Cell Cycle Arrest Phase]; K --> M{Elucidate Anticancer Mechanism}; L --> M; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style J fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style K fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style L fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style M fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: Workflow for anticancer screening of pyranopyridine derivatives.
Cell Cycle Analysis: Investigating Effects on Cell Division
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[17] Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19]
Principle: PI is a fluorescent dye that stoichiometrically binds to DNA.[17] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[19] This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).[17]
Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry
-
Cell Treatment: Treat cancer cells with the pyranopyridine derivative at its IC₅₀ concentration for various time points (e.g., 12, 24, and 48 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[11][12]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[11][12] Incubate in the dark for 30 minutes at room temperature.[11][12]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[11] The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[20]
Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) compared to the control group indicates that the compound interferes with cell cycle progression at that particular checkpoint.
| Assay | Principle | Typical Results |
| Apoptosis Assay (Annexin V/PI) | Detects translocation of phosphatidylserine and loss of membrane integrity.[16] | Increased percentage of Annexin V-positive cells. |
| Cell Cycle Analysis (PI Staining) | Quantifies DNA content to determine cell cycle phase distribution.[17] | Accumulation of cells in G0/G1, S, or G2/M phase. |
Phase 3: Target Identification and Validation (Advanced)
For compounds demonstrating significant and specific anticancer activity, further investigation into their molecular targets is warranted. This can provide a deeper understanding of their mechanism of action and guide further drug development.
Kinase Inhibition Assays
Many pyranopyridine derivatives are designed as kinase inhibitors.[11] In vitro kinase assays are essential to determine their specific activity against target kinases that are often dysregulated in cancer, such as EGFR and VEGFR-2.[3][21]
Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase, typically by quantifying the phosphorylation of a substrate.[11]
Protocol (General): A variety of commercially available kinase assay kits utilize different detection methods, including fluorescence-based, luminescence-based, and radiometric assays.[11] The general procedure involves combining the target kinase, its specific substrate, ATP, and the pyranopyridine inhibitor at various concentrations in a microplate.[11] The extent of substrate phosphorylation is then measured to determine the inhibitory activity of the compound.
dot graph TD { subgraph Simplified Signaling Pathway of Apoptosis Induction A[Pyranopyridine Derivative] --> B{Cellular Stress}; B --> C[Activation of Pro-apoptotic Proteins (e.g., Bax)]; B --> D[Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2)]; C --> E{Mitochondrial Outer Membrane Permeabilization}; D --> E; E --> F[Release of Cytochrome c]; F --> G[Caspase Activation Cascade]; G --> H[Execution of Apoptosis]; H --> I[Cell Death]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style H fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style I fill:#202124,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: Potential apoptotic pathway activated by pyranopyridine derivatives.
Conclusion
This comprehensive protocol provides a systematic and robust framework for the initial in vitro evaluation of the anticancer activity of novel pyranopyridine derivatives. By following this phased approach, researchers can effectively screen for cytotoxic compounds, elucidate their primary mechanisms of action, and identify promising candidates for further preclinical and clinical development. The integration of established assays and a logical experimental workflow ensures the generation of reliable and reproducible data, which is essential for advancing the field of cancer drug discovery.
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Application Notes & Protocols for In Vivo Efficacy Studies of Pyrano[3,2-c]quinoline Analogues as TNF-α Inhibitors
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic, pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory disorders, most notably rheumatoid arthritis (RA).[1][2] Its pivotal role has made it one of the most validated therapeutic targets in immunology, with biologic drugs like infliximab and etanercept revolutionizing patient care.[3] However, the high cost and parenteral administration of biologics necessitate the development of orally bioavailable small-molecule inhibitors. The pyrano[3,2-c]quinoline scaffold has emerged as a promising chemical series, with analogues demonstrating potent anti-inflammatory activity by inhibiting TNF-α production and signaling.[4][5][6]
This guide provides a comprehensive framework for the preclinical in vivo evaluation of novel pyrano[3,2-c]quinoline analogues. It is designed to move beyond a simple recitation of steps, instead offering a strategic, field-proven approach that connects molecular mechanism to whole-animal pathophysiology. We will detail a two-tiered validation workflow, from acute pharmacodynamic assessment to a chronic, disease-relevant arthritis model, ensuring a robust and translatable data package for lead candidate selection.
Section 1: The Scientific Rationale: Target, Pathway, and Models
A successful in vivo study is built upon a solid understanding of the biological system being perturbed. The choice of animal model and experimental endpoints must be directly informed by the drug's mechanism of action.
The TNF-α Signaling Cascade: The Target in Context
TNF-α exerts its effects by binding to two distinct cell surface receptors: TNFR1 (p55) and TNFR2 (p75).[1][2] TNFR1 is ubiquitously expressed and is considered the primary mediator of TNF-α's inflammatory and cytotoxic effects.[1][7] Upon trimerization by TNF-α, TNFR1 recruits a series of adaptor proteins, initiating complex downstream signaling cascades.
The two most critical pathways activated are:
-
NF-κB (Nuclear Factor-KappaB) Pathway: This is a master regulator of inflammation and cell survival.[7][8] Recruitment of TRADD and TRAF2 to the receptor complex leads to the activation of the IKK complex, which phosphorylates and triggers the degradation of the inhibitor of κB (IκBα).[4][6] This liberates NF-κB to translocate to the nucleus and drive the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8] A key measure of target engagement for an inhibitor is its ability to prevent IκBα degradation.[4][6]
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: TNF-α also activates several MAPK pathways, including JNK, p38, and ERK.[1][9] These pathways contribute to both inflammation and, under certain conditions, apoptosis.
A pyrano[3,2-c]quinoline analogue that effectively inhibits TNF-α should, therefore, demonstrably suppress these downstream events.
Selecting the Right In Vivo Models: A Two-Tiered Approach
To efficiently evaluate a novel inhibitor, a staged approach is recommended. This strategy uses a rapid, acute model to confirm in vivo activity and guide dose selection, followed by a more complex, chronic disease model to assess true therapeutic potential.
-
Tier 1: Acute Pharmacodynamic (PD) Model — Lipopolysaccharide (LPS)-Induced Endotoxemia.
-
Rationale: This model is the industry standard for rapid in vivo screening of TNF-α inhibitors. Administration of bacterial lipopolysaccharide (LPS) to rodents triggers a potent innate immune response, primarily through Toll-like receptor 4 (TLR4) on macrophages, leading to a massive and transient surge in serum TNF-α.[10][11] The peak of this cytokine storm occurs reliably around 1.5 to 2 hours post-LPS challenge.[12]
-
Purpose: To provide rapid proof-of-concept that the test compound can engage its target and suppress TNF-α production in vivo. It is ideal for establishing a dose-response relationship and informing dose selection for longer, more resource-intensive studies.
-
-
Tier 2: Chronic Disease Model — Collagen-Induced Arthritis (CIA).
-
Rationale: The CIA model is one of the most widely used and clinically relevant animal models of human rheumatoid arthritis.[13] Immunization of susceptible mouse strains (e.g., DBA/1J) with type II collagen emulsified in adjuvant induces an autoimmune response that targets the joints.[14] The resulting pathology mirrors human RA, including synovial inflammation, pannus formation, cartilage degradation, and bone erosion.[13][15] Crucially, TNF-α is a key pathogenic cytokine in this model, and clinically approved anti-TNF biologics are highly effective at ameliorating disease.[14][16]
-
Purpose: To evaluate the therapeutic efficacy of a pyrano[3,2-c]quinoline analogue in a disease-relevant context. Success in this model indicates not just target engagement, but a genuine disease-modifying anti-arthritic effect (DMAAD) potential.
-
Section 2: Experimental Design and Protocols
Scientific rigor is paramount. The following protocols are designed as self-validating systems, incorporating appropriate controls to ensure data integrity.
Preliminary Considerations
-
Compound Formulation: The success of an oral dosing study hinges on achieving adequate drug exposure. The pyrano[3,2-c]quinoline analogue must be formulated in a vehicle that ensures its solubility and stability. Common vehicles include 0.5% (w/v) carboxymethylcellulose (CMC) or 10% Solutol HS 15 in water. Preliminary formulation and pharmacokinetic (PK) studies are highly recommended to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Animal Selection & Husbandry:
-
LPS Model: Female BALB/c mice (8-10 weeks old) are commonly used.[4]
-
CIA Model: Male DBA/1J mice (8-10 weeks old) are highly susceptible to CIA.[4][6]
-
All animals should be acclimatized for at least one week before experimentation. Standard housing conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) must be maintained.
-
-
Ethical Review: All animal procedures must be described in a protocol submitted to and approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 1: LPS-Induced TNF-α Inhibition in BALB/c Mice
This protocol aims to determine the dose-dependent effect of a test compound on LPS-induced TNF-α production.
Step-by-Step Methodology:
-
Animal Grouping: Randomly assign female BALB/c mice (n=8-10 per group) to treatment cohorts:
-
Group 1: Vehicle Control (e.g., 0.5% CMC)
-
Group 2: Test Compound, Low Dose (e.g., 10 mg/kg)
-
Group 3: Test Compound, Mid Dose (e.g., 30 mg/kg)
-
Group 4: Test Compound, High Dose (e.g., 100 mg/kg)
-
Group 5: Positive Control (e.g., an established TNF-α inhibitor)
-
-
Compound Administration: Administer the vehicle, test compound, or positive control orally (p.o.) via gavage at a volume of 10 mL/kg.
-
LPS Challenge: One hour after compound administration, challenge all mice with an intraperitoneal (i.p.) injection of LPS (from E. coli O111:B4) at a dose of 100 µg per mouse.[12]
-
Blood Collection: Ninety minutes after the LPS challenge (i.e., 2.5 hours after oral dosing), euthanize the mice and collect blood via cardiac puncture. This time point corresponds to the peak of serum TNF-α.[12]
-
Serum Preparation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the serum samples using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.[17]
-
Data Analysis: Calculate the mean TNF-α concentration for each group. The percent inhibition for each dose is calculated as: [1 - (Mean TNFα_Compound / Mean TNFα_Vehicle)] * 100.
Protocol 2: Collagen-Induced Arthritis (CIA) Efficacy in DBA/1J Mice
This protocol evaluates the therapeutic efficacy of a test compound on established arthritis.
Step-by-Step Methodology:
-
Induction of Arthritis:
-
Day -21 (Primary Immunization): Emulsify bovine type II collagen (CII) with Complete Freund's Adjuvant (CFA). Anesthetize male DBA/1J mice and administer a 100 µL subcutaneous (s.c.) injection at the base of the tail.[14]
-
Day 0 (Booster Immunization): Emulsify bovine CII with Incomplete Freund's Adjuvant (IFA). Administer a 100 µL s.c. injection at the base of the tail.[15]
-
-
Disease Monitoring and Grouping:
-
Beginning on Day 7, monitor animals daily for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema/mild swelling of one digit, 2=moderate swelling of multiple digits, 3=severe swelling of the entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
-
When an animal reaches a cumulative clinical score of ≥ 4, enroll it in the study and randomize it into a treatment group (n=10-12 per group):
-
-
Therapeutic Treatment: Begin daily oral gavage of the vehicle or test compound immediately upon randomization. Continue dosing for 21 days (or until study termination).
-
Efficacy Endpoints:
-
Clinical Score: Record the clinical score for each mouse daily.
-
Paw Volume: Measure the volume of the hind paws using a plethysmometer at baseline (day of randomization) and weekly thereafter.
-
Body Weight: Record body weight daily as a measure of general health.
-
-
Terminal Procedures (Day of Termination):
-
Blood Collection: Collect blood via cardiac puncture for serum analysis of anti-CII antibodies and inflammatory cytokines.
-
Histopathology: Harvest hind paws, fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin & Eosin (H&E) and Safranin O to evaluate inflammation, pannus formation, and cartilage/bone erosion.
-
Spleen/Lymph Nodes: Harvest spleen and draining lymph nodes for optional ex vivo analysis, such as flow cytometry for immune cell populations or restimulation assays.
-
Protocol 3: Preliminary In Vivo Safety and Toxicity Assessment
This is a non-GLP study to identify any overt toxicity before committing to long-term efficacy models.
Step-by-Step Methodology:
-
Animal Grouping: Use healthy, non-diseased mice (e.g., BALB/c), with 3-5 animals per sex per group.
-
Group 1: Vehicle Control
-
Group 2: Test Compound, Mid Efficacious Dose
-
Group 3: Test Compound, High Efficacious Dose
-
-
Dosing: Administer the compound or vehicle by oral gavage once daily for 7-14 days.
-
Monitoring:
-
Clinical Observations: Perform detailed clinical observations twice daily, noting any changes in posture, activity, or grooming.
-
Body Weight: Record body weight daily. A loss of >15-20% is a common humane endpoint.[18]
-
-
Terminal Procedures:
Section 3: Data Analysis and Interpretation
Summarizing Quantitative Data
Data should be presented clearly to allow for easy comparison between groups.
Table 1: Example Data Summary for a Pyrano[3,2-c]quinoline Analogue (Compound PQC-X)
| Experiment | Parameter | Vehicle Control | PQC-X (30 mg/kg) | PQC-X (100 mg/kg) | Positive Control |
| LPS Model | Serum TNF-α (pg/mL) | 5250 ± 650 | 2890 ± 430 | 1150 ± 210 | 980 ± 180 |
| % TNF-α Inhibition | - | 45% | 78% | 81% | |
| CIA Model | Mean Clinical Score (AUC) | 210 ± 25 | 135 ± 18 | 88 ± 15 | 75 ± 12 |
| % Inhibition of Score | - | 36% | 58% | 64% | |
| Paw Volume Change (mL) | 0.45 ± 0.05 | 0.28 ± 0.04 | 0.19 ± 0.03 | 0.15 ± 0.02 | |
| % Reduction in Swelling | - | 38% | 58% | 67% | |
| Histology Score (Inflammation) | 3.5 ± 0.4 | 2.1 ± 0.3 | 1.4 ± 0.2 | 1.1 ± 0.2 | |
| 7-Day Toxicity | Body Weight Change | +2.5% | +1.8% | -1.5% | N/A |
| ALT (U/L) | 35 ± 5 | 40 ± 6 | 42 ± 8 | N/A |
Data are presented as mean ± SEM and are hypothetical for illustrative purposes.
Interpreting the Results
-
LPS Model Insights: The dose-dependent reduction in serum TNF-α provides direct evidence that the compound is hitting its target in vivo and exerting the expected pharmacodynamic effect. The efficacy of the 100 mg/kg dose in this example (78% inhibition) is comparable to a positive control, suggesting potent activity.[4][6]
-
CIA Model Insights: The reduction in clinical score, paw swelling, and histological damage demonstrates a true therapeutic benefit.[20] A significant, dose-dependent improvement in these parameters, as shown in the example table, strongly suggests the compound has disease-modifying potential. The correlation between the reduction in clinical signs and the preservation of joint architecture on histology is a powerful indicator of efficacy.
-
Safety & Tolerability: The preliminary toxicity study provides crucial context. In the example, the lack of significant body weight loss or elevation in liver enzymes (ALT) at efficacious doses suggests a favorable initial safety profile.[18] This data is critical for deciding whether to proceed with further development.
Conclusion
The systematic, two-tiered approach detailed in this guide provides a robust pathway for evaluating the in vivo efficacy of novel pyrano[3,2-c]quinoline analogues as TNF-α inhibitors. By first confirming on-target pharmacodynamic activity in an acute LPS model and then demonstrating disease modification in the highly relevant CIA model, researchers can build a compelling data package. Integrating these efficacy studies with concurrent safety and pharmacokinetic assessments is essential for confidently selecting lead candidates and advancing them toward clinical development for the treatment of rheumatoid arthritis and other inflammatory diseases.
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Karsan, A., & Harlan, J. M. (2001). Signaling pathways mediated by tumor necrosis factor a. Histology and Histopathology. Available at: [Link]
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Notley, C. A., et al. (2008). Blockade of tumor necrosis factor in collagen-induced arthritis reveals a novel immunoregulatory pathway for Th1 and Th17 cells. Journal of Experimental Medicine. Available at: [Link]
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Kirkham, B. W., et al. (2020). Combined Blockade of TNFα and IL-17A Ameliorates Progression of Collagen-Induced Arthritis without Causing Serious Infections in Mice. The Journal of Immunology. Available at: [Link]
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Keffer, J., et al. (1991). The TNF-alpha transgenic mouse model of inflammatory arthritis. The EMBO Journal. Available at: [Link]
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Upadhyay, A., et al. (2018). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ResearchGate. Available at: [Link]
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Charles River Laboratories. (n.d.). Collagen-Induced Arthritis (CIA) Models. Charles River Laboratories. Available at: [Link]
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Hu, Y. L., et al. (2020). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Pharmaceutics. Available at: [Link]
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Pop, C. R., et al. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. Nutrients. Available at: [Link]
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Wang, D., et al. (2022). TNF-α inhibitor ameliorates immune-related arthritis and pneumonitis in humanized mice. Frontiers in Immunology. Available at: [Link]
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ResearchGate. (n.d.). In vivo zebrafish assays for analyzing drug toxicity. ResearchGate. Available at: [Link]
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Semantic Scholar. (n.d.). Modalities of experimental TNF blockade in vivo: mouse models. Semantic Scholar. Available at: [Link]
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O'Connell, J., et al. (2022). An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis. Frontiers in Immunology. Available at: [Link]
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Brambilla, R., et al. (2021). TNFα in MS and Its Animal Models: Implications for Chronic Pain in the Disease. Frontiers in Neurology. Available at: [Link]
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ResearchGate. (n.d.). TNF-α levels in serum of B6D2/F1 mice in response to LPS. ResearchGate. Available at: [Link]
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Vogel, S. N., et al. (2012). Beneficial Dysregulation of the Time Course of Inflammatory Mediators in Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Factor-Deficient Mice. Infection and Immunity. Available at: [Link]
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Toshchakov, V. Y., et al. (2007). Regulation of Lipopolysaccharide-Induced Translation of Tumor Necrosis Factor-Alpha by the Toll-Like Receptor 4 Adaptor Protein TRAM. The Journal of Immunology. Available at: [Link]
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Flouri, I., et al. (2015). Eight-year survival study of first-line tumour necrosis factor α inhibitors in rheumatoid arthritis: real-world data from a university centre registry. Rheumatology. Available at: [Link]
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Lin, H.-Y., et al. (2020). Peptide-Based TNF-α-Binding Decoy Therapy Mitigates Lipopolysaccharide-Induced Liver Injury in Mice. International Journal of Molecular Sciences. Available at: [Link]
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Williams, R. O., et al. (2000). The in vivo effects of tumour necrosis factor blockade on the early cell mediated immune events and syndrome expression in rat adjuvant arthritis. Annals of the Rheumatic Diseases. Available at: [Link]
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Springer Nature Experiments. (n.d.). Methods for Evaluation of TNF-α Inhibition Effect. Springer Nature. Available at: [Link]
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Li, Q., et al. (2020). Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
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El-Damasy, A. K., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Zhuravel, I. O., et al. (2022). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. Pharmaceuticals. Available at: [Link]
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Maalej, E., et al. (2014). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. Available at: [Link]
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ResearchGate. (n.d.). New pyranoquinoline derivatives as vascular-disrupting anticancer agents. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Efficient Synthesis of Novel Pyranoquinoline Derivatives from Simple Acetanilide Derivatives: Experimental and Theoretical Study of their Physicochemical Properties using DFT Calculations. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Synthetic Approaches for Pyranoquinolines: A Concise Review. ResearchGate. Available at: [Link]
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Application of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine in Antiviral Research Against Rhinoviruses
Introduction: The Unmet Need in Rhinovirus Therapeutics
Human rhinoviruses (HRVs) are the predominant cause of the common cold, leading to significant morbidity and economic loss through missed work and school days.[1] While typically self-limiting in healthy individuals, HRV infections can lead to severe complications in vulnerable populations, such as individuals with asthma or chronic obstructive pulmonary disease (COPD).[1][2] With over 160 serotypes, the development of a broadly effective vaccine has been challenging.[3] This underscores the urgent need for effective antiviral therapeutics. The viral life cycle, from attachment and entry to replication and assembly, presents multiple targets for drug discovery.[1][4]
The 3,4-Dihydro-2H-pyrano[3,2-b]pyridine scaffold has emerged as a promising starting point for the development of novel anti-rhinovirus agents. This heterocyclic system offers a versatile three-dimensional structure amenable to chemical modification, allowing for the exploration of structure-activity relationships to optimize antiviral potency and pharmacokinetic properties.
The this compound Scaffold: A Privileged Structure in Antiviral Discovery
The pyranopyridine core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. The synthesis of this compound derivatives can be achieved through various established organic synthesis routes.[5][6][7] The ability to readily introduce diverse substituents at various positions on the bicyclic ring system allows for the fine-tuning of antiviral activity against a broad range of rhinovirus serotypes. Early studies have demonstrated that certain derivatives of this scaffold exhibit potent in vitro activity against multiple rhinovirus serotypes.[8]
Proposed Mechanism of Action: Targeting the Viral Capsid
A key target for many anti-rhinovirus compounds is the viral capsid, a protein shell that protects the viral RNA genome.[1] Several successful rhinovirus inhibitors act by binding to a hydrophobic pocket within the VP1 capsid protein.[3][9] This binding stabilizes the capsid, preventing the conformational changes necessary for uncoating and release of the viral RNA into the host cell cytoplasm.[1][4] It is hypothesized that this compound derivatives may exert their antiviral effect through a similar mechanism, acting as capsid binders.
Experimental Protocols for Evaluating Antiviral Efficacy
The following protocols provide a framework for the initial assessment of novel this compound derivatives against rhinoviruses. A critical first step is to assess the cytotoxicity of the compounds to ensure that any observed antiviral activity is not due to general toxicity to the host cells.
Protocol 1: Cytotoxicity Assay (MTT Assay)
Rationale: Before evaluating antiviral activity, it is crucial to determine the concentration at which a compound becomes toxic to the host cells.[10] The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[11] This allows for the determination of the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%.
Materials:
-
HeLa cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed HeLa cells in 96-well plates at a density that will result in 90-100% confluency after 24 hours.
-
Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
After 24 hours, remove the medium from the cells and add the compound dilutions. Include a "cells only" control (medium only) and a "vehicle" control (medium with the highest concentration of DMSO used).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control and determine the CC50 value.
Protocol 2: Antiviral Activity Assessment (CPE Inhibition Assay)
Rationale: The Cytopathic Effect (CPE) inhibition assay is a widely used method to screen for antiviral compounds.[12][13] Rhinoviruses typically cause visible damage to infected cells, and an effective antiviral agent will protect the cells from this damage.[14] This assay determines the 50% effective concentration (EC50), the concentration of the compound that inhibits the viral CPE by 50%.
Materials:
-
HeLa cells
-
DMEM with 2% FBS and 1% Penicillin-Streptomycin
-
Rhinovirus stock (e.g., HRV-14, HRV-16)
-
This compound derivatives
-
Crystal violet solution
-
96-well plates
-
CO2 incubator (33-35°C, 5% CO2)
Procedure:
-
Seed HeLa cells in 96-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of the test compounds in DMEM with 2% FBS.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Immediately add a predetermined amount of rhinovirus (e.g., 100 TCID50) to all wells except the "cell control" wells. Include "virus control" wells that receive virus but no compound.
-
Incubate the plates at 33-35°C in a 5% CO2 incubator for 3-5 days, or until CPE is observed in 90-100% of the cells in the "virus control" wells.
-
Remove the medium and stain the cells with crystal violet solution.
-
Gently wash the plates with water to remove excess stain and allow them to dry.
-
Visually or spectrophotometrically assess the degree of CPE inhibition for each compound concentration and calculate the EC50 value.
Protocol 3: Plaque Reduction Assay
Rationale: The plaque reduction assay is a more quantitative method for determining antiviral activity than the CPE inhibition assay.[15][16] It measures the ability of a compound to reduce the number of infectious virus particles, or plaques, that form in a cell monolayer.[14]
Materials:
-
Confluent monolayers of HeLa cells in 6-well or 12-well plates
-
Rhinovirus stock
-
This compound derivatives
-
Agarose overlay medium (e.g., 2x MEM containing 4% FBS, mixed 1:1 with 1.8% agarose)
-
Crystal violet solution
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Remove the growth medium from the confluent cell monolayers.
-
Pre-incubate the cells with the compound dilutions for 1-2 hours at 33-35°C.
-
Infect the cells with a dilution of rhinovirus that will produce 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells.
-
Add the agarose overlay medium containing the respective compound dilutions to each well.
-
Incubate the plates at 33-35°C in a 5% CO2 incubator for 3-5 days until plaques are visible.
-
Fix the cells with formaldehyde and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the "virus control" wells. Determine the EC50 value.
Data Presentation and Interpretation
The results from the cytotoxicity and antiviral assays should be compiled to calculate the Selectivity Index (SI).
Selectivity Index (SI) = CC50 / EC50
A higher SI value indicates a more promising compound, as it suggests a larger therapeutic window where the compound is effective against the virus at concentrations that are not toxic to the host cells.
| Compound | CC50 (µM) | EC50 (µM) vs. HRV-14 | SI vs. HRV-14 | EC50 (µM) vs. HRV-16 | SI vs. HRV-16 |
| Example 1 | >100 | 0.5 | >200 | 0.8 | >125 |
| Example 2 | 50 | 2.0 | 25 | 2.5 | 20 |
| Control | >100 | 0.1 | >1000 | 0.15 | >667 |
Table 1: Example data summary for the evaluation of this compound derivatives.
Visualizing the Experimental Workflow
Figure 1: Workflow for the in vitro evaluation of this compound derivatives against rhinoviruses.
Proposed Mechanism of Action Pathway
Sources
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- 4. Rhinovirus Inhibitors: Including a New Target, the Viral RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. ibtbioservices.com [ibtbioservices.com]
- 14. Infectivity assays of human rhinovirus-A and -B serotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Infectious Rhinovirus A and B Serotypes by Plaque Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Solid-phase organic synthesis of 3,4-dihydro-2(1H)-pyridone derivatives
An Application Note and Protocol for the Solid-Phase Organic Synthesis of 3,4-Dihydro-2(1H)-Pyridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dihydro-2(1H)-pyridone (DHPO) scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] These heterocycles exhibit a wide array of pharmacological activities, including cardiotonic, anti-HIV, and antitumor effects, making them highly valuable targets in drug discovery.[2] Solid-Phase Organic Synthesis (SPOS) offers a robust and efficient platform for the construction of DHPO libraries, streamlining the synthetic process through simplified purification and the ability to drive reactions to completion with excess reagents.[3][4] This guide provides a comprehensive, field-proven protocol for the solid-phase synthesis of diverse 3,4-dihydro-2(1H)-pyridone derivatives, detailing the underlying chemical principles, step-by-step experimental procedures, and critical analytical monitoring techniques.
Introduction: The Significance of the Dihydropyridone Scaffold
N-heterocyclic compounds are cornerstones of modern pharmacology. Among them, 3,4-dihydro-2(1H)-pyridones have emerged as crucial building blocks and pharmacophores.[1][5] Their synthetic accessibility and diverse biological profile make them attractive targets for high-throughput screening and lead optimization campaigns. Traditional solution-phase syntheses can be laborious, often requiring tedious chromatographic purification after each step. Solid-phase synthesis elegantly circumvents these challenges by anchoring the initial substrate to an insoluble polymer support, allowing for all subsequent reactions and wash steps to be performed in a single vessel via simple filtration.[6][7] This methodology is exceptionally well-suited for combinatorial chemistry, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Principle of the Solid-Phase Synthesis Strategy
The strategy outlined herein involves a multi-step sequence performed on a solid support, culminating in the formation and subsequent cleavage of the target dihydropyridone. The general workflow begins with the immobilization of an acetophenone derivative onto a suitable resin. The core scaffold is then constructed through a sequence of condensation, Michael addition, and finally, a cyclative-cleavage step that releases the desired product in high purity.[4] This approach leverages the benefits of solid-phase chemistry to both facilitate the reactions and simplify the isolation of the final compounds.
Overall Synthetic Workflow
The entire process, from resin functionalization to the final product, is depicted in the workflow diagram below.
Caption: High-level workflow for the solid-phase synthesis of 3,4-dihydro-2(1H)-pyridones.
Detailed Experimental Protocols
Part A: Resin Selection and Preparation
The choice of solid support is critical for the success of SPOS. The resin must be chemically inert to the reaction conditions and exhibit good swelling properties in the chosen solvents to ensure accessibility of the reactive sites.[6][8] For the synthesis of C-terminal acids or amides, Wang resin and Rink Amide resin are excellent choices, respectively.[9][10]
Protocol A1: Resin Swelling
-
Place the desired amount of resin (e.g., 1.0 g, with a loading capacity of 0.5-1.0 mmol/g) into a fritted polypropylene syringe or a dedicated solid-phase reaction vessel.
-
Add N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of resin) to the vessel.
-
Agitate the resin slurry gently using a shaker or manual swirling for 30-60 minutes at room temperature.[8] This allows the polymer matrix to swell, making the functional groups accessible for the subsequent reaction.
-
After swelling, drain the solvent by applying gentle vacuum or positive pressure of an inert gas (N₂ or Ar).
-
Wash the resin with DMF (3 x 10 mL) to remove any impurities.
Part B: Attachment of the Acetophenone Starter Unit
This protocol describes the loading of a functionalized acetophenone onto Wang resin, which possesses a p-alkoxybenzyl alcohol linker suitable for anchoring carboxylic acids.[9] The resulting ester linkage is stable to many reaction conditions but can be readily cleaved with strong acid.[9][11]
Protocol B1: Loading onto Wang Resin
-
To the pre-swollen Wang resin from step A1, add a solution of the desired 4-carboxyacetophenone derivative (3-5 equivalents relative to the resin loading capacity).
-
Add a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC) (3-5 equiv.), and a catalyst, 4-dimethylaminopyridine (DMAP) (0.1-0.5 equiv.), dissolved in a minimal amount of anhydrous Dichloromethane (DCM) or DMF.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Reaction Monitoring: To confirm the completion of the loading, a small sample of the resin can be washed, dried, and subjected to a test cleavage. Alternatively, a colorimetric test for free hydroxyl groups can be performed.
-
Once the reaction is complete, drain the solvent and wash the resin extensively with DMF (3x), DCM (3x), and Methanol (MeOH) (3x) to remove all unbound reagents.
-
Dry the resin under high vacuum for several hours. The loading efficiency can be determined gravimetrically or spectrophotometrically after cleaving a known mass of resin.
Part C: On-Bead Synthesis of the Acyclic Precursor
With the starter unit anchored, the carbon backbone is assembled directly on the solid support.
Protocol C1: Claisen-Schmidt Condensation to form Chalcone
-
Swell the acetophenone-functionalized resin (from B1) in a suitable solvent like THF or DMF.
-
Add a solution of the desired aryl aldehyde (5-10 equivalents) to the resin suspension.
-
Add a base, such as sodium ethoxide or potassium tert-butoxide (5-10 equivalents), to catalyze the condensation.
-
Agitate the mixture at room temperature or with gentle heating (e.g., 50 °C) for 6-12 hours.
-
Monitor the reaction by taking a few beads, washing them, and performing a test cleavage followed by TLC or LC-MS analysis. The disappearance of the acetophenone starting material is a key indicator.[12]
-
Upon completion, wash the resin thoroughly with DMF, water/DMF mixtures to remove base, followed by DMF, DCM, and MeOH washes to remove excess aldehyde.
Protocol C2: Michael Addition
-
Swell the resin-bound chalcone (from C1) in an appropriate solvent (e.g., THF).
-
Add a solution of a Michael donor, such as methyl or allyl malonate (5-10 equivalents).
-
Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5-10 equivalents), to generate the enolate.
-
Agitate the mixture at room temperature for 8-16 hours.[4]
-
Monitor the reaction's progress via test cleavage and analysis.
-
Wash the resin extensively with THF, DCM, and MeOH to remove all excess reagents. Dry the resin under vacuum.
Part D: Cyclization and Cleavage from Solid Support
The final heterocyclic ring is formed in a key cyclization step, which is often coupled with cleavage from the resin. This "cyclative cleavage" is a powerful strategy in SPOS for synthesizing heterocyclic libraries.[13]
Protocol D1: Cyclization with Amine and Cleavage
-
Swell the resin-bound Michael adduct (from C2) in a cleavage-compatible solvent like DCM.
-
Prepare a cleavage cocktail. A common and effective mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[3] TIS acts as a scavenger to trap reactive cations generated during cleavage.
-
Add the primary amine of choice (e.g., benzylamine, methylamine) (10-20 equivalents) directly to the resin slurry, followed by the cleavage cocktail (approx. 10 mL per gram of resin). The acetic acid used in some solution-phase syntheses can be incorporated here to catalyze the cyclization.[4]
-
Agitate the mixture at room temperature for 2-4 hours. The strong acid (TFA) simultaneously cleaves the ester linkage to the Wang resin while the amine drives the intramolecular cyclization to form the 3,4-dihydro-2(1H)-pyridone ring.
-
After the reaction is complete, filter the resin and collect the filtrate, which now contains the crude product.
-
Wash the resin with additional fresh DCM or TFA to ensure complete recovery of the product.
-
Combine all filtrates and concentrate the solution under reduced pressure (e.g., using a rotary evaporator). Be cautious, as the filtrate is highly acidic.
Part E: Final Product Purification
-
The crude residue obtained after evaporation is typically a thick oil or semi-solid.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or ethyl acetate).
-
Purify the product using standard techniques such as flash column chromatography on silica gel or preparative HPLC to yield the pure 3,4-dihydro-2(1H)-pyridone derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Reaction Monitoring and Analytical Techniques
Effective monitoring is crucial for optimizing reaction conditions and ensuring the success of a multi-step solid-phase synthesis.[14] A combination of on-bead and off-bead techniques should be employed.
On-Bead Analysis:
-
FT-IR Spectroscopy: A powerful, non-destructive technique for qualitative monitoring.[15] A small sample of dry resin beads can be analyzed directly. The disappearance of the acetophenone's carbonyl stretch (~1685 cm⁻¹) and the appearance of the chalcone's carbonyl (~1660 cm⁻¹) and C=C stretch (~1600 cm⁻¹) can be readily observed in Protocol C1.
Off-Bead Analysis (after test cleavage):
-
Thin-Layer Chromatography (TLC): A small aliquot of resin (~5-10 mg) is treated with the cleavage cocktail in a microvial. The resulting solution is then spotted on a TLC plate to quickly assess the conversion of starting material to product.[12]
-
LC-MS: Provides more definitive information about the identity and purity of the cleaved product, confirming the expected molecular weight.
-
Kaiser (Ninhydrin) Test: A colorimetric test used to detect the presence of free primary amines.[15] While not directly used in this specific sequence, it is invaluable in SPOS involving amine deprotection steps (e.g., Fmoc removal) to ensure reactions have gone to completion.
Mechanistic Insight: Cyclization Step
The formation of the dihydropyridone ring proceeds via an intramolecular condensation reaction. The primary amine attacks one of the ester carbonyls of the malonate-derived adduct, followed by cyclization and elimination of an alcohol molecule to form the stable six-membered lactam ring.
Caption: Key mechanistic steps in the formation of the dihydropyridone ring.
Data Presentation: Representative Synthesis Results
The described solid-phase protocol is versatile and can be used to generate a library of substituted 3,4-dihydro-2(1H)-pyridones. The table below summarizes representative results adapted from the literature.[4]
| Entry | Aryl Aldehyde (for Chalcone) | Amine (for Cyclization) | Final Product Yield (%) | Purity (%) |
| 1 | Benzaldehyde | Benzylamine | 85 | >95 |
| 2 | 4-Chlorobenzaldehyde | Benzylamine | 91 | >95 |
| 3 | 4-Methoxybenzaldehyde | Benzylamine | 82 | >95 |
| 4 | 2-Naphthaldehyde | Benzylamine | 88 | >95 |
| 5 | Benzaldehyde | Cyclohexylamine | 75 | >95 |
| 6 | 4-Chlorobenzaldehyde | Allylamine | 90 | >95 |
Yields and purities are reported after cleavage from the solid support and purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Loading of Starter Unit | 1. Incomplete resin swelling.2. Inefficient coupling reagents or conditions.3. Steric hindrance from the substrate. | 1. Ensure resin is fully swollen before starting.2. Use fresh coupling reagents (e.g., DIC, HOBt/HATU). Increase reaction time or temperature.3. Use a less sterically hindered linker or a different coupling strategy (e.g., Mitsunobu reaction). |
| Incomplete Reaction on Solid Support | 1. Insufficient excess of reagents.2. Poor solvent penetration/resin swelling.3. Reaction temperature is too low. | 1. Increase the equivalents of the soluble reagent (typically 5-10 eq).2. Switch to a better swelling solvent (e.g., NMP instead of DMF).3. Gently heat the reaction vessel (e.g., 40-60 °C), ensuring solvent and reagent stability. |
| Low Yield of Cleaved Product | 1. Incomplete cleavage from the resin.2. Degradation of the product by the cleavage cocktail.3. Premature cleavage of the product from the resin in an earlier step. | 1. Increase cleavage time or use a stronger acid cocktail (if the product is stable).2. Decrease cleavage time, perform at a lower temperature (0 °C), or use different scavengers.3. Ensure linker is stable to all intermediate reaction conditions. Use a more robust linker if necessary. |
| Multiple Byproducts after Cleavage | 1. Side reactions during on-bead synthesis.2. Incomplete reaction at an intermediate step.3. Side reactions caused by scavengers or cleavage conditions. | 1. Re-evaluate protecting group strategy and reaction conditions.2. Use capping steps (e.g., with acetic anhydride) to block unreacted sites after each coupling.3. Optimize the cleavage cocktail; TIS is generally a good scavenger but others may be needed for specific functional groups. |
Conclusion
The solid-phase synthesis of 3,4-dihydro-2(1H)-pyridone derivatives is a powerful and highly adaptable methodology for modern drug discovery. The protocols detailed in this guide provide a validated framework for the efficient construction of these valuable heterocyclic scaffolds. By leveraging the advantages of SPOS—including the use of excess reagents, simplified purification, and amenability to automation—researchers can rapidly generate diverse libraries of dihydropyridones for biological evaluation, accelerating the pace of pharmaceutical research and development.
References
-
Borgia, C., & Fara, M. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]
- BenchChem. (2025).
- Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
-
Paulvannan, K., & Chen, T. (2000). Simple and efficient synthesis of 3,4-dihydro-2-pyridones via novel solid-supported aza-annulation. The Journal of Organic Chemistry, 65(26), 9103–9113. [Link]
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Sucholeiki, I. (2000). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Organic Letters, 2(24), 3809–3811. [Link]
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Noguez, M. O., et al. (2011). Infrared Assisted Production of 3,4-Dihydro-2(1H)-pyridones in Solvent-Free Conditions. International Journal of Molecular Sciences, 12(4), 2641–2649. [Link]
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Application Note: Accelerating Dihydropyridone Synthesis with Microwave Irradiation for Enhanced Yields and Efficiency
Abstract
Dihydropyridone scaffolds are pivotal intermediates in the synthesis of natural products, particularly alkaloids, and are integral to the development of novel therapeutics due to their diverse pharmacological activities.[1][2] Traditional synthesis methods, however, are often hampered by long reaction times, harsh conditions, and modest yields. This application note provides a comprehensive guide to leveraging Microwave-Assisted Organic Synthesis (MAOS) for the rapid and high-yield production of dihydropyridones. We will explore the fundamental principles of microwave heating, its distinct advantages over conventional methods, and provide detailed, validated protocols for key synthetic transformations, including the Hantzsch and Biginelli reactions.
Introduction: The Case for Microwave-Assisted Synthesis
The synthesis of heterocyclic compounds like dihydropyridones is a cornerstone of medicinal chemistry. However, conventional thermal methods, which rely on conductive heating, transfer energy inefficiently from an external source through the vessel walls to the reaction mixture.[3] This process creates thermal gradients, can lead to localized overheating at the vessel surface, and often requires extended reaction times, which increases the likelihood of side product formation and thermal degradation.
Microwave-assisted synthesis offers a transformative alternative. Unlike conventional methods, microwave irradiation heats the reaction mixture volumetrically and uniformly.[4][5] This is achieved through dielectric heating, where microwave energy directly couples with polar molecules or ions in the reaction mixture, causing them to rapidly oscillate and generate heat.[6][7]
The primary advantages of this mechanism include:
-
Dramatic Rate Acceleration: Reactions can be completed in minutes rather than hours.[8][9][10] This is due to the rapid and efficient energy transfer, which allows for reaching and maintaining target temperatures with high precision.[5]
-
Improved Yields and Purity: The rapid heating profile and uniform temperature distribution minimize the formation of by-products and prevent the degradation of sensitive reagents, leading to cleaner reactions and higher isolated yields.[10][11][12]
-
Enhanced Reproducibility: Dedicated laboratory microwave reactors offer precise control over temperature, pressure, and power, ensuring consistent and reproducible results.[6]
-
Access to Novel Chemical Space: The ability to use sealed vessels allows for superheating solvents far above their atmospheric boiling points, creating unique reaction conditions that can drive difficult transformations and enable syntheses that are not feasible with conventional heating.[5][6]
This guide will provide the protocols and scientific rationale necessary for researchers to successfully implement MAOS for the synthesis of dihydropyridone and related heterocyclic structures.
Core Synthetic Protocols & Methodologies
We present two widely applicable, microwave-assisted, multi-component reactions for the synthesis of 1,4-dihydropyridines (Hantzsch Synthesis) and 3,4-dihydropyrimidin-2(1H)-ones (Biginelli Reaction), whose core principles are directly applicable to dihydropyridone synthesis.
Protocol 1: Hantzsch 1,4-Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form 1,4-dihydropyridines (1,4-DHPs).[13][14] Microwave irradiation dramatically accelerates this process, often under solvent-free conditions.[8]
R-CHO + 2 CH₃COCH₂CO₂Et + NH₄OAc → 1,4-Dihydropyridine derivative
digraph "Hantzsch_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Workflow for Microwave-Assisted Hantzsch Synthesis", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=11, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=10];// Node Definitions A[label="1. Reagent Mixing\n- Aldehyde (10 mmol)\n- Ethyl Acetoacetate (20 mmol)\n- Ammonium Acetate (30 mmol)", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="2. Microwave Irradiation\n- Place mixture in MW vessel\n- Irradiate at 90-180W\n- Time: 3-5 minutes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Work-up\n- Cool to room temp\n- Add crushed ice\n- Filter solid product", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="4. Purification\n- Column Chromatography\n (Silica Gel)\n- Eluent: Methanol/Chloroform", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Pure 1,4-DHP\nYield: 85-95%", shape=ellipse, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#202124"]; // Edges A -> B[label=" Transfer to Reactor "]; B -> C [label=" Post-Reaction "]; C -> D [label=" Isolate Crude "]; D -> E [label=" Purify "];
}
Caption: General experimental workflow for the solvent-free synthesis of 1,4-DHPs.
-
In a 10 mL microwave process vial, combine the aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (30 mmol).
-
Mix the components thoroughly with a glass rod. Note: No solvent is required for this protocol.
-
Seal the vial and place it in the cavity of a dedicated laboratory microwave synthesizer.
-
Irradiate the mixture for 3-5 minutes at a power of 90W. The target temperature should be monitored and maintained around 100-120°C.
-
After irradiation is complete, allow the vessel to cool to room temperature (typically via a compressed air stream).
-
Pour the resulting mixture into a beaker containing crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purify the crude product by silica gel column chromatography, eluting with a methanol:chloroform (2:8) mixture to yield the pure 1,4-dihydropyridine.[8]
The primary advantage of the microwave protocol is the profound reduction in reaction time while achieving excellent yields.
| Entry (R-group) | Conventional Method (Time) | Microwave Method (Time) | Yield (%)[8] |
| 4-Nitrophenyl | 3.5 hours | 4 minutes | 94 |
| 3-Nitrophenyl | 2 hours | 4 minutes | 95 |
| 3-Bromophenyl | 45 minutes | 3 minutes | 95 |
| Phenyl | 1.5 hours | 3 minutes | 92 |
| 3-Pyridyl | 5 hours | 4 minutes | 93 |
Protocol 2: Biginelli Reaction for Dihydropyrimidinones (DHPMs)
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (or thiourea).[15] It is a cornerstone for producing dihydropyrimidinones, which are structurally analogous to dihydropyridones and share similar synthetic challenges that are overcome by MAOS. Using a solid-supported catalyst under solvent-free microwave conditions provides a green, efficient, and high-yielding protocol.[11][12]
Caption: Key mechanistic steps in the acid-catalyzed Biginelli condensation.
-
Combine the aromatic aldehyde (1 mmol), the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), urea (1.5 mmol), and an efficient catalyst such as sulfamic acid or an acid-functionalized polymer (approx. 6 wt.% relative to the aldehyde).[12][15]
-
Mix the components thoroughly in an open beaker or microwave vial.
-
Place the vessel in the microwave reactor and irradiate for the specified time (typically 2-10 minutes) at a moderate power setting (e.g., 50-180W).[12][15] Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with cold water to remove excess urea and the catalyst.
-
Filter the solid material and wash with hot ethyl acetate.
-
Concentrate the filtrate and recrystallize the solid product from ethanol to yield the pure DHPM.[11]
Microwave irradiation provides significantly higher yields compared to conventional heating, even with robust catalysts.
| Aldehyde | Method | Catalyst | Time (min) | Yield (%) |
| 4-Nitrobenzaldehyde | Conventional | AFMP | 60 | 25[12] |
| 4-Nitrobenzaldehyde | Microwave | AFMP | 10 | 98 [12] |
| 4-Chlorobenzaldehyde | Conventional | AFMP | 60 | 18[12] |
| 4-Chlorobenzaldehyde | Microwave | AFMP | 10 | 95 [12] |
| Benzaldehyde | Conventional | AFMP | 60 | 15[12] |
| Benzaldehyde | Microwave | AFMP | 10 | 89 [12] |
*AFMP = Acid-Functionalized Mesoporous Polymer
Conclusion and Future Outlook
Microwave-assisted synthesis represents a paradigm shift in the preparation of dihydropyridones and related heterocyclic scaffolds. The protocols outlined in this guide demonstrate that MAOS is not merely an alternative but a superior methodology, offering unparalleled speed, efficiency, and higher yields compared to traditional approaches.[9][11] By adopting this technology, researchers in drug discovery and organic synthesis can significantly accelerate their development timelines, reduce waste in accordance with green chemistry principles, and potentially access novel molecular architectures that are challenging to synthesize under conventional thermal conditions.[10]
References
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Rezaei, R., Mohammadi, M. K., & Khaledi, A. (n.d.). Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as a Solid Support. Rasayan J. Chem. Available at: [Link]
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Pai, N., Waghmode, K., & Khandekar, D. (n.d.). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. E-Journal of Chemistry. Available at: [Link]
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Smith, C. J., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1339–1347. Available at: [Link]
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Vanden Eynde, J. J., & Rutot, D. (2002). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 7(10), 739-748. Available at: [Link]
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Delaude, L., et al. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study. Molecules, 19(7), 9985-10001. Available at: [Link]
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Vanden Eynde, J. J. (2001). Microwave Activation in the Chemistry of Hantzsch 1,4-Dihydropyridines. Molbank. Available at: [Link]
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Elias, R., et al. (2010). Microwave-Assisted Synthesis of Novel 2,3-Dihydro-4-Pyridinones. Molecules, 15(11), 8146–8154. Available at: [Link]
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Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis–a review. Tetrahedron, 57(45), 9225-9283. Available at: [Link]
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Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(07), 986-992. Available at: [Link]
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Bhaskar, R., et al. (2020). Microwave-assisted synthesis of 3,4-Dihydropyrimidin-2(1H)-ones using acid-functionalized mesoporous polymer. ChemRxiv. Available at: [Link]
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Kotharkar, S. A., & Shinde, D. B. (2006). Microwave assisted synthesis of 1,4 dihydropyridines. Ukrainica Bioorganica Acta, 1, 3-5. Available at: [Link]
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Kamal, A., et al. (2006). Microwave-assisted synthesis of antimicrobial dihydropyridines and tetrahydropyrimidin-2-ones: novel compounds against aspergillosis. Bioorganic & Medicinal Chemistry Letters, 16(8), 2291-2295. Available at: [Link]
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Kumar, B. S., et al. (2017). One Pot Microwave Assisted Synthesis and Biological Activities of 1, 4-Dihydropyridines. Journal of Pharmaceutical and Medicinal Chemistry, 3(1), 1-6. Available at: [Link]
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De la Hoz, A., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(1), 10. Available at: [Link]
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Pramanik, T., et al. (2015). Microwave assisted green synthesis of pharmaceutically important dihydropyrimidinones in fruit juice medium. International Journal of Pharmacy and Pharmaceutical Sciences, 7(11), 221-226. Available at: [Link]
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Sharma, D., & Pathare, R. S. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC advances, 13(48), 34091-34114. Available at: [Link]
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Calvo-Peña, X., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 14(3), 1259. Available at: [Link]
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Application Note & Protocol: Ultrasound-Assisted Multicomponent Preparation of 3,4-Dihydro-2(1H)-pyridones
Abstract
This document provides a comprehensive guide for the synthesis of 3,4-dihydro-2(1H)-pyridones via an ultrasound-assisted, one-pot, four-component reaction. This application note delves into the principles of sonochemistry that underpin the reaction's acceleration, offers a detailed experimental protocol, and presents insights into optimizing reaction conditions and characterizing the products. The intended audience includes researchers in organic synthesis, medicinal chemistry, and drug development who are looking for efficient and environmentally friendly methods to construct this valuable heterocyclic scaffold.
Introduction: Leveraging Sonochemistry for Multicomponent Reactions
The 3,4-dihydro-2(1H)-pyridone core is a significant structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Traditional methods for synthesizing these molecules often involve multiple steps, leading to longer reaction times and considerable waste.[2] Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all initial materials, present a more streamlined and efficient synthetic route.
The application of ultrasound irradiation, or sonochemistry, to MCRs is a notable advancement in green chemistry.[2][3] Ultrasound enhances reaction rates through a phenomenon known as acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles within the reaction medium.[4][5][6] This process creates localized hot spots with extremely high temperatures and pressures, which improves mass transfer, accelerates reaction rates, and frequently results in higher yields in shorter times when compared to conventional heating methods.[4][5]
This application note details the ultrasound-assisted, one-pot, four-component synthesis of 3,4-dihydro-2(1H)-pyridones using an aromatic aldehyde, an active methylene compound (like Meldrum's acid or malononitrile), a β-ketoester, and an ammonium salt.[7][8][9]
Reaction Mechanism and the Influence of Ultrasound
The reaction proceeds through a series of interconnected equilibrium steps, and the precise pathway can vary depending on the specific substrates and reaction conditions. A widely accepted mechanism involves an initial Knoevenagel condensation followed by a Michael addition.[10]
Proposed Mechanistic Pathway:
-
Knoevenagel Condensation: The aromatic aldehyde reacts with the active methylene compound, often catalyzed by an amine or ammonium salt, to form a reactive ylidene intermediate.
-
Michael Addition: Simultaneously, the β-ketoester can react with the ammonium salt to form an enamine intermediate. This enamine then acts as a Michael donor, adding to the ylidene intermediate (the Michael acceptor).
-
Cyclization and Dehydration: The resulting adduct undergoes intramolecular cyclization and subsequent dehydration to yield the final 3,4-dihydro-2(1H)-pyridone product.
The Role of Ultrasound in Accelerating the Reaction:
-
Enhanced Mass Transport: The micro-jets and shockwaves produced during cavitation overcome diffusion barriers, ensuring efficient mixing and interaction of the reactants.[8][9]
-
Increased Reaction Rates: The extreme localized temperatures and pressures generated by cavitation provide the necessary activation energy for the reaction to proceed rapidly, often at room temperature.[5]
-
Green Chemistry Alignment: The use of ultrasound often allows for the use of more environmentally benign solvents, such as water or ethanol, and reduces energy consumption due to shorter reaction times.[2]
Caption: A proposed reaction pathway for the four-component synthesis of 3,4-dihydro-2(1H)-pyridones, highlighting the key intermediates that are rapidly formed under ultrasonic irradiation.
Experimental Protocol
This protocol provides a general procedure that can be optimized for specific substrates.
Materials and Equipment
-
Reactants:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., Meldrum's acid)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Ammonium acetate
-
-
Solvent: Glacial acetic acid or ethanol are commonly used.[7][8]
-
Equipment:
-
Ultrasonic bath or probe with adjustable power and frequency
-
Reaction vessel (e.g., a 50 mL double-walled glass tube)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)
-
Column chromatography setup
-
Rotary evaporator
-
Step-by-Step Procedure
Caption: A streamlined workflow for the ultrasound-assisted synthesis of 3,4-dihydro-2(1H)-pyridones, from reagent setup to final product characterization.
-
Reagent Setup: In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), Meldrum's acid (1 mmol), an alkyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol) in glacial acetic acid (5 mL).[7][8]
-
Ultrasonic Irradiation: Place the vessel in an ultrasonic bath, ensuring the liquid level inside the vessel is the same as the water level in the bath. Irradiate the mixture at a specified power (e.g., 250-350 W) and frequency (e.g., 25-40 kHz) at room temperature.[11]
-
Reaction Monitoring: Monitor the reaction's progress using TLC with an appropriate eluent (e.g., a hexane/ethyl acetate mixture). The reaction is typically complete when the starting aldehyde spot disappears.
-
Workup: Upon completion (usually within 10-20 minutes), pour the reaction mixture into a beaker containing ice water to precipitate the solid product.[7]
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: The collected solid can be further purified by recrystallization from a suitable solvent, such as ethanol.[7]
-
Characterization: Confirm the structure of the purified product using standard analytical methods like ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Data and Optimization
The success of this sonochemical method is demonstrated by significantly improved reaction times and yields compared to conventional methods.
| Parameter | Typical Value/Condition | Optimization Insights |
| Reaction Time | 10 - 20 minutes | Drastically shorter than conventional heating methods which can take several hours.[7][8] Monitoring by TLC is crucial to prevent potential degradation from overexposure to ultrasound. |
| Yield | 85 - 96% | Consistently high yields are reported for a variety of aromatic aldehydes with both electron-donating and electron-withdrawing substituents.[7] |
| Solvent | Glacial Acetic Acid, Ethanol | Glacial acetic acid has been shown to be a highly effective solvent for this transformation under ultrasound.[7][8] Green solvents like ethanol and water are also viable for similar reactions.[2] |
| Ultrasound Power | 250 - 350 W | The power should be sufficient to induce cavitation. Optimization may be needed depending on the specific ultrasonic equipment and scale of the reaction. |
| Temperature | Room Temperature | A key advantage is that this reaction proceeds efficiently at ambient temperature, eliminating the need for external heating.[7][8][9] |
Troubleshooting and Key Considerations
-
Low Yield:
-
Reagent Purity: Ensure all starting materials are pure.
-
Ultrasound Positioning: The placement of the reaction vessel within the ultrasonic bath can impact the efficiency of cavitation. Position it in an area of maximum energy transfer.
-
Solvent Choice: While glacial acetic acid is effective, for certain substrates, other polar protic solvents might be more suitable.
-
-
Incomplete Reaction:
-
Increase Irradiation Time: While typically fast, some less reactive aldehydes may require slightly longer exposure.
-
Check Ultrasound Power: Verify that the ultrasound equipment is operating at the desired power output.
-
-
Purification Difficulties:
-
If the product does not readily precipitate or is oily, an extraction with a suitable organic solvent may be necessary after neutralizing the acidic reaction mixture.
-
Conclusion
The ultrasound-assisted four-component synthesis of 3,4-dihydro-2(1H)-pyridones represents a superior, efficient, and environmentally conscious methodology for constructing this important heterocyclic core.[8][9] By harnessing the power of acoustic cavitation, this protocol dramatically shortens reaction times, achieves excellent yields, and operates under mild, room temperature conditions.[7][9] This approach is well-aligned with the principles of green chemistry and provides a robust tool for the rapid synthesis of compound libraries for drug discovery and development.
References
- Pagadala, R., Kasi, V., Shabalala, N. G., & Jonnalagadda, S. B. (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Results in Chemistry, 3, 100222.
- Yadav, A., & Sharma, G. K. (2009). One pot synthesis of unsymmetrical dihydropyridines by green, catalyst free and environmentally benign protocol.
- Kanukula, R., K, R., & K, S. (2022). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 10, 856758.
- Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2013). Ultrasound-Promoted One-Pot, Four-Component Synthesis of Pyridin-2(1H)
- Guchhait, S. K., & Chaudhary, P. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170133.
- Baghernejad, B., & Talebi, M. (2021). One-pot synthesis of 1,4-dihydropyridine derivatives using nano-cerium oxide as an efficient catalyst. Asian Journal of Green Chemistry, 5(4), 368-377.
- Kasi, V. (2021). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review.
- Li, J.-T., & Li, X.-L. (2014). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory.
- Suárez, M., et al. (2011). Ultrasound-assisted one-pot, four component synthesis of 4-aryl 3,4-dihydropyridone derivatives.
- Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Ultrasound-promoted green synthesis of 1,4-dihydropyridines using fuctionalized MWCNTs as a highly efficient heterogeneous catalyst. Journal of Chemical Sciences, 128(9), 1479-1485.
- Ramírez-López, H., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(15), 5070.
- Sharma, R. K., & Gaur, R. (2019). Multicomponent Reactions and Ultrasound: A Synergistic Approach for the Synthesis of Bioactive Heterocycles. Current Green Chemistry, 6(2), 99-114.
- Chemat, F., & Cravotto, G. (Eds.). (2013). Microwave-assisted and ultrasound-assisted chemistry for the synthesis of bioactive heterocycles. Bentham Science Publishers.
- Calvino-Casilda, V., & Pérez-Álvarez, R. (2021). Use of Ultrasound in the Synthesis of Heterocycles of Medicinal Interest.
- Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2013). Ultrasound-promoted one-pot, four-component synthesis of pyridin-2(1H)
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Application Note: A Scientist's Guide to High-Purity Isolation of Pyridine Derivatives by Column Chromatography
Abstract
Pyridine and its derivatives are fundamental heterocyclic scaffolds in pharmaceuticals, agrochemicals, and materials science. Their inherent basicity, however, presents a significant challenge for purification via standard silica gel column chromatography, often leading to poor separation, severe peak tailing, and low recovery. This technical guide provides researchers, scientists, and drug development professionals with an in-depth, experience-driven framework for purifying pyridine-containing compounds. We will dissect the underlying chemical interactions, offer robust protocols for method development, and provide a systematic approach to troubleshooting common issues, ensuring the consistent isolation of highly pure materials.
The Core Challenge: Understanding Pyridine-Silica Interactions
The primary obstacle in the chromatographic purification of pyridine derivatives is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This acid-base interaction leads to a secondary, non-ideal retention mechanism, causing a portion of the analyte molecules to lag behind the main chromatographic band. The result is a characteristic "tailed" peak, which significantly compromises resolution and can lead to cross-contamination of fractions.[1][3][4]
To achieve successful purification, this interaction must be effectively mitigated. This can be accomplished by either modifying the mobile phase to "shield" the silanol groups or by selecting an alternative, less acidic stationary phase.
Diagram: Mechanism of Peak Tailing and Mitigation
The following diagram illustrates the interaction between a pyridine derivative and the silica surface, with and without a basic modifier.
Caption: Interaction of pyridine with unmodified vs. TEA-modified silica gel.
Pre-Chromatography Strategy: Setting the Foundation for Success
Thoughtful planning before packing the column is the most critical phase for a successful separation. This involves a systematic evaluation of the stationary phase, mobile phase, and sample loading technique.
Stationary Phase Selection
While standard silica gel is the most common choice, its acidity makes it problematic for pyridines.[5] Consider these alternatives based on your compound's stability and properties:
| Stationary Phase | Key Characteristics & Best Use Cases | Considerations |
| Standard Silica Gel | High resolving power, cost-effective. Suitable for less basic pyridines or when used with a basic mobile phase modifier. | Inherently acidic; will cause tailing without additives.[2][5] |
| Triethylamine-Treated Silica | Silica gel pre-washed or "deactivated" with a triethylamine (TEA) solution.[5][6] Excellent for acid-sensitive or strongly basic compounds. | Can be prepared in-house or purchased. Reduces the need for TEA in the mobile phase. |
| Neutral or Basic Alumina | A good alternative for purifying amines and other basic compounds.[5] Less acidic than silica. | Can have different activity levels (I, II, III). May have lower resolving power than silica for some compounds. |
| End-Capped Silica (e.g., C18) | Primarily used for reverse-phase chromatography. The silanol groups are chemically capped, making the surface much less acidic.[1][3] | Elution order is reversed (polar compounds elute first). Requires different solvent systems (e.g., water/acetonitrile).[7] |
Scientist's Insight: For most routine purifications of pyridine derivatives, using standard silica gel and adding a basic modifier to the mobile phase offers the best balance of cost, convenience, and performance.
Mobile Phase Development and Optimization
The mobile phase not only carries the sample through the column but also plays a crucial role in modulating the interactions with the stationary phase.[8][9][10]
-
Initial Screening with Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly determining an appropriate solvent system.[11][12]
-
Goal: Find a solvent system that provides a retention factor (Rf) of 0.2-0.35 for the target compound. This Rf range typically translates well to column chromatography, ensuring the compound doesn't elute too quickly (co-eluting with impurities) or too slowly (leading to band broadening).[12]
-
Common Solvents: Start with a binary mixture of a non-polar solvent (e.g., Hexanes, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane). For more polar pyridines, a system like Dichloromethane/Methanol might be necessary.
-
-
Incorporating a Basic Modifier: This is the key to overcoming peak tailing on silica gel.
-
Triethylamine (TEA): The most common choice. Add 0.1% to 1% (v/v) of TEA to your eluent mixture.[6] TEA is a competitive base that preferentially interacts with the acidic silanol sites, effectively "shielding" them from your pyridine analyte.[7][13][14]
-
Ammonia: Often used in a 2M or 7M solution in methanol, which is then added as the polar component in a system like Dichloromethane/Methanol.[6]
-
Pyridine: In some cases, adding a small amount of pyridine itself can suppress tailing, but this is less common and can complicate solvent removal.
-
Protocol: TLC Screening with a Basic Modifier
-
Prepare three small TLC developing chambers.
-
In each, place a filter paper and add your chosen solvent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
To Chamber 1, add no modifier. To Chamber 2, add 0.1% TEA. To Chamber 3, add 0.5% TEA.
-
Allow the chambers to equilibrate for 5-10 minutes.
-
Spot your crude reaction mixture on three separate TLC plates and develop one in each chamber.
-
Visualize the plates under UV light and/or with a stain. Compare the spot shape and Rf value of your target compound. The ideal system will show a round, well-defined spot with an Rf in the 0.2-0.35 range.
Detailed Protocol: Column Chromatography of a Model Pyridine Derivative
This protocol outlines a robust procedure for purifying a hypothetical pyridine derivative using a TEA-modified solvent system and dry sample loading.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for pyridine derivative purification.
Materials
-
Crude reaction mixture containing the target pyridine derivative.
-
Silica gel (flash grade, e.g., 230-400 mesh).
-
Solvents: Hexane, Ethyl Acetate (HPLC grade).
-
Additive: Triethylamine (TEA).
-
Glass chromatography column, sand, collection tubes.
Step-by-Step Methodology
-
Column Preparation (Wet Packing):
-
Prepare a slurry by mixing silica gel (typically 50-100 times the weight of your crude sample) with the initial, least polar solvent mixture (e.g., 9:1 Hexane:EtOAc + 0.5% TEA).[15]
-
Secure the column vertically. With the stopcock closed, pour the slurry into the column.
-
Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles. The goal is a stable, homogenous bed.
-
Add a thin layer (0.5-1 cm) of sand on top of the silica bed to prevent disruption during solvent addition.[15] Drain the solvent until it is just level with the sand.
-
-
Sample Preparation (Dry Loading):
-
Dry loading is highly recommended as it often leads to better resolution than wet loading, especially if the compound is not very soluble in the mobile phase.[16][17][18]
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., Dichloromethane or Acetone).
-
Add a small amount of silica gel (2-3 times the weight of your crude sample) to the flask.
-
Thoroughly mix to create a slurry and then remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.
-
-
Sample Loading and Elution:
-
Carefully add the dry-loaded sample powder to the top of the column, creating a thin, even layer on top of the sand.
-
Gently add another thin layer of sand on top of the sample layer.
-
Carefully add your mobile phase to the column, opening the stopcock to begin elution. Do not disturb the packed bed.
-
Maintain a constant head of solvent above the stationary phase throughout the run.
-
Begin collecting fractions immediately.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the separation by spotting fractions onto TLC plates. A multi-spotter can make this process efficient.
-
Develop the TLC plates in the same eluent used for the column.
-
Once the desired compound has fully eluted, you can increase the solvent polarity (e.g., switch to 1:1 Hexane:EtOAc) to flush out any remaining highly polar impurities.
-
-
Isolation:
-
Based on the TLC analysis, combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Important Note on TEA Removal: Triethylamine is volatile but can sometimes persist. If necessary, co-evaporate the sample with a solvent like toluene or dissolve the residue in a suitable solvent and wash with a dilute acid (e.g., 1M HCl) to remove the last traces of TEA, then re-extract your product. Be cautious if your product is acid-sensitive.
-
Troubleshooting Guide
Even with careful planning, issues can arise. This table provides solutions to common problems encountered during the purification of pyridine derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Insufficient basic modifier.[1][3] 2. Column overload (too much sample).[1] 3. Inappropriate stationary phase (too acidic). | 1. Increase TEA or ammonia concentration in the mobile phase (e.g., from 0.2% to 0.5% or 1%). 2. Reduce the amount of crude material loaded onto the column. A general rule is a 1:50 to 1:100 sample-to-silica ratio. 3. Switch to neutral alumina or pre-treat the silica with TEA.[5][6] |
| Poor Separation / Co-elution | 1. Mobile phase is too polar. 2. Mobile phase is not polar enough. 3. Poor column packing or sample loading. | 1. Re-optimize by TLC using a less polar solvent system to increase the separation between spots (lower the Rf). 2. Use a more polar solvent system to move the compounds off the baseline. 3. Use a finer grade of silica. Ensure the column is packed homogeneously and use the dry loading technique for a narrow starting band.[17] |
| Low Recovery / Compound Stuck on Column | 1. Irreversible adsorption to acidic sites. 2. Compound is unstable on silica. 3. Mobile phase is not polar enough to elute the compound. | 1. Increase the concentration of the basic modifier significantly or switch to an alumina column.[5] 2. Deactivate the silica gel thoroughly before use or use a less reactive stationary phase.[5][6] 3. After the target compound has eluted, flush the column with a much more polar solvent system (e.g., 5-10% Methanol in Dichloromethane) to recover strongly bound material. |
| Compound Elutes at the Solvent Front | The mobile phase is too polar, giving the compound no retention. | Develop a new, much less polar solvent system via TLC to achieve an Rf between 0.2 and 0.35. |
Conclusion
The successful purification of pyridine derivatives by column chromatography is not a matter of chance, but of systematic and informed method development. By understanding the fundamental acid-base interactions with the silica stationary phase, chemists can proactively address the common challenge of peak tailing. The strategic use of basic mobile phase modifiers like triethylamine, coupled with careful TLC analysis and proper loading techniques, transforms a potentially frustrating separation into a reliable and reproducible method. This guide provides the foundational principles and actionable protocols to empower researchers to consistently achieve high-purity isolation of these vital chemical building blocks.
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Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns?. YouTube. Retrieved from [Link]
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Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
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Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. Retrieved from [Link]
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Reddit. (2020, January 3). Dry vs. Wet Loading in Column Chromatography. Retrieved from [Link]
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Reddit. (2022, July 1). When do you dry load and when do you wet load? (silica column chromatography). Retrieved from [Link]
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PubMed. (2011, December 16). Ionic liquids as silica deactivating agents in gas chromatography for direct analysis of primary amines in water. Retrieved from [Link]
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Teledyne ISCO. (2023, April 26). Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]
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Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. Retrieved from [Link]
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Reddit. (2021, March 20). If a paper cites a solvent system for column chromatography, will this same system generally work for TLC?. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 2). What Is The Relationship Between Column Chromatography And TLC?. YouTube. Retrieved from [Link]
-
Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results?. Retrieved from [Link]
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ResearchGate. (2025, August 6). Carbon dioxide capture using amine functionalized silica gel. Retrieved from [Link]
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BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
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University of California, Davis. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography?. YouTube. Retrieved from [Link]
-
Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds?. Retrieved from [Link]
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PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Retrieved from [Link]
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Chemtips. (2013, January 29). Dry Loading in Flash Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Separation of Inorganic Anions on a Pyridine Stationary Phase in Ion Chromatography. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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HETEROCYCLES. (n.d.). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Retrieved from [Link]
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Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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Inter-Research Science Publisher. (2025, March 31). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 13). What Is The Mobile Phase In Column Chromatography?. YouTube. Retrieved from [Link]
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Application Notes and Protocols for Molecular Docking Studies of Pyranopyridine Derivatives
Abstract
Pyranopyridine scaffolds represent a class of "privileged structures" in medicinal chemistry, exhibiting a wide array of biological activities, including potent anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The therapeutic potential of these derivatives is often linked to their ability to selectively interact with specific biological targets. Molecular docking, a cornerstone of computer-aided drug design (CADD), provides an indispensable computational framework for predicting and analyzing these interactions at a molecular level.[5][6][7] This guide offers an in-depth, protocol-driven approach for researchers and drug development professionals to effectively conduct molecular docking studies on pyranopyridine derivatives. It moves beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring a robust and scientifically valid computational analysis.
Foundational Concepts: Pyranopyridines and Their Biological Targets
The versatility of the pyranopyridine core allows for synthetic modifications that can tune its binding affinity and selectivity for various protein targets. A crucial first step in any docking study is the identification of a biologically relevant target. For pyranopyridine derivatives, extensive research has identified several key protein families that are frequently implicated in disease pathogenesis.
Common Biological Targets:
-
Protein Kinases: These enzymes are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[8][9][10] Pyranopyridine derivatives have shown significant inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[1][11][12]
-
Tubulin: As the monomeric subunit of microtubules, tubulin is a validated target for anticancer agents. Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. Several pyridine-based compounds have been investigated as tubulin inhibitors.[13][14]
-
Other Enzymes and Receptors: The pyranopyridine scaffold has also been explored for its inhibitory effects on other targets, including cholinesterases in the context of Alzheimer's disease and various viral proteins.[15][16]
| Pyranopyridine Derivative Class | Biological Target | Reported Activity (IC₅₀) | Therapeutic Area | Reference |
| Pyrano[3,2-c]pyridines | EGFR / VEGFR-2 | 1.21 µM / 2.65 µM | Anticancer | [1][12] |
| Pyrazolo[3,4-b]pyridines | CDK2/cyclin A2 | 0.24 µM - 4.45 µM | Anticancer | [11] |
| Trimethoxyphenyl Pyridines | Tubulin | 8.92 nM | Anticancer | [14] |
| Piperazine-Substituted Pyranopyridines | HBV Virion Production | - | Antiviral | [15] |
The Molecular Docking Workflow: A Strategic Overview
A successful molecular docking experiment is a systematic process that can be broken down into three core phases: Preparation, Simulation, and Analysis. Each phase contains critical steps that directly influence the quality and reliability of the final results.
PART I: PRE-DOCKING PREPARATION PROTOCOLS
The quality of your input structures dictates the reliability of the docking output. Garbage in, garbage out. This phase is about meticulously preparing both the ligand (pyranopyridine derivative) and the receptor (protein target).
Protocol 1: Ligand Preparation
Objective: To generate a chemically correct, low-energy 3D conformation of the pyranopyridine derivative.
Rationale: The docking algorithm explores various rotations of the ligand's bonds, but it starts from an initial 3D structure. An energetically unfavorable starting conformation can prevent the algorithm from finding the true optimal binding pose. Correct atom types, bond orders, and protonation states are essential for the scoring function to accurately calculate interaction energies.[17]
Methodology:
-
Obtain 2D Structure:
-
Draw the pyranopyridine derivative using chemical drawing software (e.g., ChemDraw, Marvin Sketch).
-
Alternatively, retrieve the structure from databases like PubChem if available. Save the structure as a SMILES string or in .mol format.
-
-
Convert to 3D and Add Hydrogens:
-
Import the 2D structure into a molecular modeling program (e.g., UCSF Chimera, Avogadro, MOE).
-
Use the software's built-in tools to convert the 2D representation into a 3D structure.
-
Add hydrogens. Crucially, ensure hydrogens are added appropriate for a physiological pH of ~7.4 , as this affects the protonation state of acidic and basic groups and is vital for hydrogen bond formation.[17]
-
-
Energy Minimization:
-
Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or AMBER). This process adjusts bond lengths and angles to find a stable, low-energy conformation.
-
This step resolves any steric clashes or unfavorable geometries from the initial 3D conversion.
-
-
File Format Conversion:
-
Save the final, energy-minimized ligand structure in the format required by the docking software. For the widely used AutoDock Vina, this is the .pdbqt format, which includes atomic coordinates, partial charges, and atom type definitions.[18] Tools like AutoDockTools (ADT) can be used for this conversion.
-
Protocol 2: Target Protein Preparation
Objective: To prepare a clean, chemically correct receptor structure ready for docking.
Rationale: Crystal structures from the Protein Data Bank (PDB) are experimental snapshots and often contain non-essential molecules (water, ions, co-factors) and may lack hydrogen atoms or have missing side chains.[19] These must be corrected to create a realistic model of the protein's binding site.
Methodology:
-
Retrieve Protein Structure:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB) ([Link]).
-
Expert Insight: When choosing a PDB entry, prioritize structures with high resolution (<2.5 Å), minimal missing residues, and preferably, a co-crystallized ligand bound in the active site of interest. The presence of a known ligand helps validate the location of the binding pocket.[20]
-
-
Clean the PDB File:
-
Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, Discovery Studio).
-
Remove all non-essential molecules, including water (HOH), ions, and co-factors, unless they are known to be critical for ligand binding.
-
If the downloaded structure is a multimer, retain only the single protomer (chain) that contains the active site of interest.[19]
-
Remove any existing co-crystallized ligands. It is good practice to save this ligand in a separate file for later use in validating the docking protocol.
-
-
Prepare the Receptor:
-
Using software tools (e.g., the Dock Prep tool in Chimera or AutoDockTools), perform the following crucial steps:[19]
-
Add Hydrogens: Add all hydrogen atoms, including polar hydrogens, which are essential for forming hydrogen bonds.
-
Assign Partial Charges: Assign partial atomic charges to all atoms. Gasteiger charges are commonly used for this purpose.[21]
-
Repair Missing Residues: If there are missing loops or side chains in the crystal structure within the binding site, they should be modeled and repaired using tools like SWISS-MODEL or the built-in functions of your modeling software.
-
-
-
Save the Prepared Receptor:
-
Save the final, cleaned receptor structure in the required format (e.g., .pdbqt for AutoDock Vina).
-
Protocol 3: Active Site Definition (Grid Generation)
Objective: To define the three-dimensional search space where the docking algorithm will attempt to place the ligand.
Rationale: To make the conformational search computationally feasible, the docking process is restricted to a defined volume within the protein, typically centered on the binding pocket.[22]
Methodology:
-
Identify the Binding Pocket:
-
If a co-crystallized ligand was present in the original PDB file, its location is the most reliable indicator of the active site.
-
If not, use data from the literature or a binding site prediction server to identify the key amino acid residues that form the pocket.
-
-
Generate the Grid Box:
-
Using your docking software's preparatory tools (e.g., AutoGrid, part of the AutoDock suite), define a 3D grid (a "box") that encompasses the entire binding pocket.
-
The center of the box should be the geometric center of the binding pocket.
-
The dimensions (x, y, z) of the box should be large enough to allow the ligand to move and rotate freely within the site, typically with a buffer of 4-5 Å around the key residues.
-
Expert Insight: A grid box that is too small may artificially constrain the ligand and prevent it from finding its optimal pose. A box that is excessively large will dramatically increase computation time and can lead to the identification of irrelevant binding sites.
-
PART II: PERFORMING THE DOCKING SIMULATION
With prepared inputs, the next step is to run the docking simulation. The choice of software is important, as different programs use distinct search algorithms and scoring functions.
| Docking Software | Cost | Key Algorithm/Feature | Common Scoring Function | Reference |
| AutoDock Vina | Free (Open-Source) | Lamarckian Genetic Algorithm & Broyden-Fletcher-Goldfarb-Shanno (BFGS) local search | Vina empirical scoring function | [6][23] |
| Glide (Schrödinger) | Commercial | Hierarchical search protocol, systematic and stochastic searches | GlideScore, Emodel | [6][24] |
| GOLD | Commercial | Genetic Algorithm | GoldScore, ChemScore, ASP, PLP | [6][25] |
| MOE Dock | Commercial | Triangle Matcher placement, Affinity dG scoring | London dG, GBVI/WSA dG | [6][25] |
Protocol 4: Running the Simulation with AutoDock Vina
Objective: To execute the docking calculation and generate predicted binding poses and their corresponding scores.
Methodology:
-
Create a Configuration File:
-
Prepare a text file (e.g., conf.txt) that specifies the input files and search parameters.
-
-
Understand Key Parameters:
-
exhaustiveness: Controls the thoroughness of the search. Higher values (e.g., 16, 32) increase the probability of finding the true energy minimum but take longer. A value of 8 is a reasonable starting point.[23]
-
num_modes: The number of binding poses (conformations) to generate in the output file.
-
-
Execute the Docking Run:
-
Run Vina from the command line, pointing it to your configuration file: vina --config conf.txt --log docking_log.txt
-
PART III: ANALYSIS AND INTERPRETATION OF RESULTS
The raw output of a docking run is a set of poses and scores. The real scientific insight comes from careful analysis and interpretation of these results.
Protocol 5: Analyzing Docking Output
Objective: To evaluate the docking results to identify the most likely binding mode and understand the molecular interactions driving the binding.
Methodology:
-
Examine Docking Scores:
-
The primary output is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[20]
-
Rank your pyranopyridine derivatives based on this score. The top-scoring pose (Mode 1) is the one with the lowest binding energy.
-
Trustworthiness: It is crucial to remember that this score is a theoretical prediction. Small differences in scores between different ligands (~1 kcal/mol) may not be significant. The primary use is for ranking a series of compounds and prioritizing them for experimental testing.[5]
-
-
Visualize and Analyze Binding Interactions:
-
Load the receptor (protein.pdbqt) and the docking output file (docking_results.pdbqt) into a molecular visualizer like PyMOL or Discovery Studio Visualizer.[26][27]
-
For the top-scoring pose, carefully inspect the interactions between your pyranopyridine derivative and the amino acid residues of the protein. Identify:
-
Hydrogen Bonds: These are critical for specificity and affinity.
-
Hydrophobic Interactions: Interactions between nonpolar groups.
-
π-π Stacking: Interactions between aromatic rings.
-
Electrostatic Interactions: Salt bridges between charged groups.
-
-
Generate 2D and 3D interaction diagrams to clearly illustrate these binding modes.[24]
-
PART IV: VALIDATION AND DOWNSTREAM ANALYSIS
A docking result should not be taken at face value. It is a hypothesis that requires validation, both computationally and experimentally.
Protocol 6: Computational Validation
Objective: To build confidence in the docking protocol and parameters used.
Methodology:
-
Re-docking the Native Ligand:
-
If your chosen PDB structure contained a co-crystallized ligand, this is the gold standard for validation.
-
Extract this native ligand, and then dock it back into the receptor using the exact same protocol (grid box, parameters) as for your pyranopyridine derivatives.
-
Self-Validation: Superimpose the top-scoring docked pose of the native ligand with its original crystal pose. Calculate the Root Mean Square Deviation (RMSD) between the two. An RMSD value below 2.0 Å indicates that your docking protocol is reliable and can accurately reproduce a known binding mode.[20][28][29]
-
Protocol 7: In Silico Drug-Likeness and ADMET Prediction
Objective: To evaluate whether the top-ranked compounds have properties consistent with a potential drug candidate.
Rationale: High binding affinity is useless if a compound has poor absorption, distribution, metabolism, excretion (ADME) properties or is predicted to be toxic (T).
Methodology:
-
Lipinski's Rule of Five: A common filter for "drug-likeness." Use online servers like Molinspiration or SwissADME to calculate these properties from the ligand's SMILES string.[30][31][32]
-
Molecular Weight ≤ 500 Da
-
LogP (octanol-water partition coefficient) ≤ 5
-
Hydrogen Bond Donors ≤ 5
-
Hydrogen Bond Acceptors ≤ 10
-
-
Bioactivity and ADMET Prediction:
| Compound ID | Mol. Weight | LogP | H-Donors | H-Acceptors | Rule of 5 Violations | Predicted Kinase Inhibitor Score |
| PYP-001 | 421.5 | 3.8 | 2 | 6 | 0 | 0.45 |
| PYP-002 | 510.2 | 4.5 | 3 | 8 | 1 (MW) | 0.21 |
| PYP-003 | 380.4 | 5.6 | 1 | 5 | 1 (LogP) | -0.15 |
Note: A higher positive bioactivity score suggests higher activity. This is hypothetical data.
Conclusion: From Silico to Bench
Molecular docking is a powerful and cost-effective tool for prioritizing pyranopyridine derivatives for further development.[25] By following a rigorous and validated protocol, researchers can generate credible hypotheses about the binding mechanisms of their compounds, guiding synthetic efforts and increasing the efficiency of the drug discovery pipeline. However, it is imperative to recognize that these computational predictions are not a substitute for experimental validation.[5][35] The most promising candidates identified through docking must ultimately be synthesized and evaluated in biochemical and cell-based assays to confirm their activity and therapeutic potential.
References
-
Title: New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies Source: PubMed Central URL: [Link]
-
Title: How to interprete and analyze molecular docking results? Source: ResearchGate URL: [Link]
-
Title: How to validate the molecular docking results ? Source: ResearchGate URL: [Link]
-
Title: How I can analyze and present docking results? Source: Matter Modeling Stack Exchange URL: [Link]
-
Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: RSC Publishing URL: [Link]
-
Title: PyRx Tutorial - Prepare Proteins & Ligands for Docking Source: YouTube URL: [Link]
-
Title: 6. Preparing the protein and ligand for docking Source: University of Edinburgh Wiki URL: [Link]
-
Title: How can I validate docking result without a co-crystallized ligand? Source: Matter Modeling Stack Exchange URL: [Link]
-
Title: Analysis and Mapping of Molecular Docking Results Source: CD ComputaBio URL: [Link]
-
Title: Molecular Docking Software Source: CD ComputaBio URL: [Link]
-
Title: Molinspiration software: Significance and symbolism Source: iKSP URL: [Link]
-
Title: HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio Source: YouTube URL: [Link]
-
Title: How to validate molecular docking results with no proper crystal structure?? Source: ResearchGate URL: [Link]
-
Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: PubMed Central URL: [Link]
-
Title: Computational protein-ligand docking and virtual drug screening with the AutoDock suite Source: Nature Protocols URL: [Link]
-
Title: AutoDock Source: The Scripps Research Institute URL: [Link]
-
Title: Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives Source: SpringerLink URL: [Link]
-
Title: A Comprehensive Review on the Top 10 Molecular Docking Softwares Source: Pars Silico URL: [Link]
-
Title: Drug likeness computed by Molinspiration software Source: ResearchGate URL: [Link]
-
Title: Property Calculation, Molecular Database Search Source: Molinspiration URL: [Link]
-
Title: New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies Source: Taylor & Francis Online URL: [Link]
-
Title: New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Source: Semantic Scholar URL: [Link]
-
Title: Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity Source: MDPI URL: [Link]
-
Title: New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies Source: PubMed URL: [Link]
-
Title: Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase Source: PMC - NIH URL: [Link]
-
Title: Proteins and ligand preparation for docking. (a) Structure of a model... Source: ResearchGate URL: [Link]
-
Title: Session 4: Introduction to in silico docking Source: Nanyang Technological University URL: [Link]
-
Title: MOLINSPIRATION IS INSPIRATION TO MOLECULE BY SOFTWARE IN DRUG DISCOVERY Source: World Journal of Pharmaceutical and Medical Research URL: [Link]
-
Title: Molinspiration Cheminformatics Source: Molinspiration URL: [Link]
-
Title: Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production Source: MDPI URL: [Link]
-
Title: MOLECULAR DOCKING AND ADMET STUDIED OF NOVEL PYRIDOPYRIMIDINE DERIVATIVES Source: JETIR.org URL: [Link]
-
Title: A review: Biological activities of novel cyanopyridine derivatives Source: PubMed URL: [Link]
-
Title: Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors Source: Hilaris Publisher URL: [Link]
-
Title: Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking Source: PMC - NIH URL: [Link]
-
Title: In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening Source: PMC - NIH URL: [Link]
-
Title: Pyranopyrimidine: A Promising Scaffold with various Biological activities Source: Asian Journal of Pharmaceutical Research URL: [Link]
-
Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: ResearchGate URL: [Link]
-
Title: (PDF) MOLECULAR DOCKING AND ADMET STUDIED OF NOVEL PYRIDOPYRIMIDINE DERIVATIVES Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological application of pyranopyrimidine derivatives catalyzed by efficient nanoparticles and their nucleoside a Source: Cairo University Scholar URL: [Link]
-
Title: (PDF) Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications Source: ResearchGate URL: [Link]
-
Title: (PDF) Synthesis, Biological Validation, and Docking Studies of Novel Purine Derivatives Containing Pyridopyrimidine, Pyrazolopyridine, and Pyranonapthyridine Rings Source: ResearchGate URL: [Link]
-
Title: Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers Source: RSC Publishing URL: [Link]
-
Title: Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines Source: MDPI URL: [Link]
-
Title: Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties Source: MDPI URL: [Link]
Sources
- 1. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianjpr.com [asianjpr.com]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
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- 25. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
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- 35. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Pyranopyridine Synthesis
Welcome to the Technical Support Center for pyranopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyranopyridine scaffolds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your experimental design and troubleshooting.
This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.
Frequently Asked Questions (FAQs)
Q1: My pyranopyridine synthesis is resulting in a very low yield. What are the most common initial factors to investigate?
A low yield in a multicomponent reaction for pyranopyridine synthesis can often be traced back to a few key areas. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.
Initial Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields in pyranopyridine synthesis.
-
Purity of Starting Materials: This is the foundational step. Impurities in your aldehyde, active methylene compound (e.g., malononitrile), or the third component can act as inhibitors or lead to unwanted side reactions. It is crucial to ensure the purity of your reagents before starting the reaction.
-
Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. Some reactions require heating to overcome the activation energy, while others may need lower temperatures to prevent byproduct formation. Screening different solvents is also advisable as solvent polarity can significantly impact reaction rates.
-
Catalyst Activity: If you are using a catalyst, its activity could be compromised. Consider the possibility of catalyst deactivation. Ensure your catalyst is fresh or properly activated. The choice of catalyst itself is also a critical factor.[1]
-
Work-up and Purification: Product loss during the work-up and purification stages is a common source of low yield. Review your extraction and chromatography procedures to ensure they are optimized for your specific pyranopyridine derivative.
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions?
In the common three-component synthesis of pyranopyridines from an aldehyde, malononitrile, and a third component (like a 1,3-dicarbonyl compound), several side reactions can occur:
-
Knoevenagel Condensation Product: The initial reaction between the aldehyde and malononitrile forms a Knoevenagel condensation product (an ylidene malononitrile). If the subsequent Michael addition and cyclization steps are slow, this intermediate can accumulate.
-
Michael Adduct: The Michael addition of the third component to the Knoevenagel product forms an open-chain intermediate. Incomplete cyclization will lead to the presence of this adduct in your crude product.
-
Formation of Dimers or Polymers: Under certain conditions, especially with prolonged reaction times or high temperatures, starting materials or intermediates can undergo self-condensation or polymerization.
To minimize side product formation, consider a stepwise addition of reagents. For instance, pre-forming the Knoevenagel adduct before adding the third component can sometimes lead to a cleaner reaction profile.
Q3: How does the choice of catalyst affect my pyranopyridine synthesis?
The catalyst plays a pivotal role in the efficiency and selectivity of pyranopyridine synthesis. A wide range of catalysts can be employed, from simple bases to more complex heterogeneous catalysts.
| Catalyst Type | Examples | Advantages | Potential Issues |
| Basic Catalysts | Piperidine, Triethylamine, K2CO3 | Readily available, inexpensive. | Can lead to side reactions if not used in optimal amounts. |
| Acidic Catalysts | p-Toluenesulfonic acid (p-TSA), Acetic Acid | Can accelerate the Knoevenagel condensation and cyclization steps. | May cause degradation of sensitive starting materials. |
| Ionic Liquids | [bmim]OH | Can act as both catalyst and solvent, often recyclable.[2] | Can be expensive and may require specific work-up procedures. |
| Nanocatalysts | Magnetic nanoparticles, SBA-Pr-SO3H | High surface area, often reusable, and can lead to shorter reaction times.[1][3] | May require specialized preparation and characterization. |
The optimal catalyst will depend on your specific substrates and desired reaction conditions. It is often beneficial to screen a small panel of catalysts to identify the most effective one for your system.
In-depth Troubleshooting Guides
Issue 1: The reaction is not proceeding to completion.
If you observe a significant amount of unreacted starting materials after the expected reaction time, consider the following:
Troubleshooting Incomplete Conversion
Caption: A decision tree for addressing incomplete reactions in pyranopyridine synthesis.
Detailed Steps:
-
Increase Temperature: Many multicomponent reactions for pyranopyridine synthesis are conducted at elevated temperatures (e.g., reflux in ethanol). If your reaction is sluggish at room temperature, gradually increasing the temperature may be necessary.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The optimal reaction time can vary significantly depending on the substrates.
-
Optimize Catalyst: If you are using a catalyst, its loading might be insufficient. Try increasing the catalyst amount incrementally. Alternatively, a different type of catalyst might be more effective for your specific transformation.
-
Solvent Effects: The choice of solvent can have a profound impact on reaction kinetics. If the reaction is slow in a non-polar solvent, switching to a more polar solvent like ethanol or even a water-ethanol mixture might accelerate the reaction.[4]
Issue 2: Difficulty in purifying the final pyranopyridine product.
Purification of pyranopyridine derivatives can be challenging due to their polarity and potential for interaction with silica gel.
Purification Strategies:
-
Column Chromatography:
-
Tailing: The basic nitrogen atom in the pyridine ring can interact with acidic silanol groups on the silica gel, leading to peak tailing. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to your eluent.
-
Solvent System: A gradient elution starting from a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone) is often effective.
-
-
Recrystallization:
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing pyranopyridine derivatives include ethanol, isopropanol, and ethyl acetate/hexane mixtures.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and perform a hot filtration. Allow the solution to cool slowly to induce crystallization. The purified crystals can then be collected by vacuum filtration.[5]
-
Experimental Protocol: Recrystallization of a Pyranopyridine Derivative
-
Place the crude pyranopyridine product in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring.
-
Continue adding the solvent dropwise until the solid is completely dissolved at the boiling point of the solvent.
-
If the solution is colored, remove it from the heat and add a spatula-tip of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]
Mechanistic Insights
Understanding the reaction mechanism can provide valuable clues for troubleshooting. The three-component synthesis of a pyrano[2,3-d]pyrimidine derivative from an aldehyde, malononitrile, and barbituric acid typically proceeds through the following steps:
Caption: A simplified mechanism for the three-component synthesis of pyrano[2,3-d]pyrimidines.
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the aldehyde and malononitrile to form an electron-deficient alkene (Knoevenagel adduct).[3][6]
-
Michael Addition: The active methylene compound (in this case, barbituric acid) then undergoes a Michael addition to the Knoevenagel adduct.[3]
-
Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to yield the final pyranopyrimidine product.[3]
If your reaction is stalling, it could be due to a slow step in this sequence. For example, a weak base might not be sufficient to efficiently promote the initial Knoevenagel condensation.
References
-
Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PMC. [Link]
-
An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid. Organic Chemistry Portal. [Link]
-
Suggested mechanism for the synthesis of pyrano[3,2-b]pyran catalyzed by Si–Mg–FA. ResearchGate. [Link]
-
Three‐component reaction for the synthesis of pyrano[2,3‐d]pyrimidine 18 derivatives. Wiley Online Library. [Link]
-
Multicomponent synthesis of pyrano-pyrazolo-pyridones by a bimetallic cobalt-cadmium magnetic catalyst. PMC. [Link]
-
Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]
-
Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC. [Link]
-
Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. MDPI. [Link]
-
Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
-
Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. National Institutes of Health. [Link]
-
A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. MDPI. [Link]
-
A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. ResearchGate. [Link]
-
Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of pyridine-3,5-dicarbonitriles. PubMed. [Link]
-
The reactions of different aromatic aldehydes, malononitrile, and ethyl acetoacetate.a. ResearchGate. [Link]
-
Three-component Reaction of Aromatic Aldehyde, Malononitrile and Aliphatic Amine Leading to Different Pyridine Derivatives. ResearchGate. [Link]
-
Purification by Recrystallization. CUNY. [Link]
-
A Review Report on Active Methylene group in Malononitrile. Asian Journal of Research in Chemistry. [Link]
Sources
- 1. Multicomponent synthesis of pyrano-pyrazolo-pyridones by a bimetallic cobalt-cadmium magnetic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid [organic-chemistry.org]
- 3. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. ajrconline.org [ajrconline.org]
Technical Support Center: Hantzsch Pyridine Synthesis with p-Toluenesulfonic Acid
Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance reaction yields and troubleshoot common issues when employing p-toluenesulfonic acid (p-TsOH) as a catalyst. This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the successful and efficient synthesis of 1,4-dihydropyridines and their subsequent aromatization to pyridines.
Introduction to the Hantzsch Synthesis & the Role of p-TsOH
The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a cornerstone multi-component reaction in organic chemistry for the preparation of dihydropyridines and pyridines.[1][2][3] These heterocyclic compounds are of significant interest in medicinal chemistry, with many derivatives exhibiting a wide range of pharmacological activities, including use as calcium channel blockers for treating cardiovascular diseases.[1][3][4]
The classical Hantzsch reaction, a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate, often suffers from drawbacks such as long reaction times, harsh conditions, and consequently, low product yields.[1][5] The use of an acid catalyst is often necessary to drive the reaction. p-Toluenesulfonic acid (p-TsOH), a strong, non-oxidizing organic acid, has emerged as a highly effective catalyst for this transformation.[6][7] Its role is to protonate the carbonyl group of the aldehyde, increasing its electrophilicity and facilitating the initial Knoevenagel condensation, a key step in the reaction mechanism. This leads to significantly improved reaction rates and higher yields of the desired 1,4-dihydropyridine product.[6][7]
Troubleshooting Guide
This section addresses specific issues that may arise during the Hantzsch pyridine synthesis using p-TsOH.
Problem 1: Low Yield of 1,4-Dihydropyridine
Possible Causes:
-
Insufficient Catalyst: The amount of p-TsOH is critical. Too little catalyst will result in a sluggish reaction and incomplete conversion.
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. A temperature that is too low will lead to long reaction times and potentially incomplete reaction, while a temperature that is too high can promote side reactions.
-
Impurities in Reagents or Solvents: Water or other impurities in the reactants or solvent can interfere with the reaction.
-
Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can slow down the reaction rate.
-
Inefficient Mixing: In heterogeneous or solvent-free conditions, poor mixing can lead to localized concentration gradients and reduced reaction efficiency.
Solutions & Experimental Protocols:
| Solution | Detailed Protocol & Explanation |
| Optimize Catalyst Loading | Systematically vary the molar percentage of p-TsOH. A typical starting point is 10-20 mol%.[6][7] For a model reaction with benzaldehyde, ethyl acetoacetate, and ammonium acetate, you can set up parallel reactions with 5, 10, 15, and 20 mol% of p-TsOH to determine the optimal catalyst concentration for your specific substrates.[6] |
| Adjust Reaction Temperature | For solvent-free reactions, a temperature of 80-100°C is often effective.[7] If using a solvent like ethanol or acetic acid, reflux conditions are common. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time. |
| Ensure Anhydrous Conditions | Use freshly distilled solvents and dry reagents. If necessary, dry the reagents over a suitable drying agent before use. |
| Increase Reaction Time | For sterically hindered substrates, a longer reaction time may be necessary. Monitor the reaction by TLC until the starting materials are consumed. |
| Improve Agitation | Ensure vigorous stirring, especially in solvent-free conditions, to maintain a homogeneous reaction mixture. |
Problem 2: Formation of Side Products
Possible Causes:
-
Self-Condensation of the β-Ketoester: Under acidic conditions, the β-ketoester can undergo self-condensation.
-
Oxidation of the Aldehyde: If the aldehyde is sensitive to oxidation, this can occur as a side reaction.
-
Formation of Knoevenagel Adduct as the Main Product: The initial Knoevenagel condensation product between the aldehyde and one equivalent of the β-ketoester may be isolated if the subsequent steps of the reaction are slow.
-
Michael Addition of a Second Aldehyde: In some cases, a second molecule of the aldehyde can participate in a Michael addition.
Solutions & Experimental Protocols:
| Solution | Detailed Protocol & Explanation |
| Control Stoichiometry | Use a precise 1:2:1 molar ratio of aldehyde, β-ketoester, and ammonia source (e.g., ammonium acetate). An excess of the β-ketoester can favor self-condensation. |
| Lower Reaction Temperature | Running the reaction at a lower temperature can sometimes suppress the formation of side products by favoring the desired reaction pathway. |
| Stepwise Addition of Reagents | Consider adding the ammonia source last, after pre-mixing the aldehyde and β-ketoester with the catalyst for a short period. This can favor the initial Knoevenagel condensation and enamine formation pathways. |
| Purification Strategy | If side products are unavoidable, careful purification by column chromatography or recrystallization is necessary to isolate the desired 1,4-dihydropyridine. |
Problem 3: Difficulty with Product Isolation/Purification
Possible Causes:
-
Product is an Oil: The 1,4-dihydropyridine product may be a viscous oil that is difficult to crystallize.
-
Product is Highly Soluble in the Reaction Solvent: This can lead to low recovery during workup.
-
Residual p-TsOH: The acidic catalyst can co-precipitate with the product or make the crude product oily.
Solutions & Experimental Protocols:
| Solution | Detailed Protocol & Explanation |
| Induce Crystallization | Try scratching the flask with a glass rod, adding a seed crystal, or cooling the solution to a lower temperature. Trituration with a non-polar solvent like hexane can also help to induce crystallization. |
| Solvent Selection for Recrystallization | If the product is an oil, attempt to dissolve it in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and then cool it slowly to promote crystallization. A solvent/anti-solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be effective. |
| Aqueous Workup | After the reaction is complete, cool the mixture and add a saturated aqueous solution of sodium bicarbonate to neutralize the p-TsOH. This will convert the acid to its sodium salt, which is more soluble in the aqueous phase and can be removed by extraction. |
| Column Chromatography | If recrystallization is unsuccessful, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the p-TsOH catalyzed Hantzsch synthesis?
The mechanism is a multi-step process.[2][8] First, p-TsOH protonates the aldehyde, making it more susceptible to nucleophilic attack by the enamine of the β-ketoester (formed in situ from the β-ketoester and ammonia). This is followed by a Knoevenagel condensation between the aldehyde and another molecule of the β-ketoester to form an α,β-unsaturated dicarbonyl compound. A Michael addition of the enamine to this unsaturated intermediate, followed by cyclization and dehydration, yields the 1,4-dihydropyridine.
Caption: Simplified workflow of the Hantzsch pyridine synthesis.
Q2: Can I use other acid catalysts instead of p-TsOH?
Yes, other Brønsted acids like sulfuric acid or hydrochloric acid can be used. However, p-TsOH is often preferred because it is a solid, non-volatile, and less corrosive acid, making it easier to handle. Lewis acids have also been reported to catalyze the Hantzsch reaction.[9]
Q3: My final product is the 1,4-dihydropyridine, but I need the corresponding pyridine. How do I perform the oxidation?
The aromatization of the 1,4-dihydropyridine to the pyridine is a crucial final step.[1] While classical oxidants like nitric acid or potassium permanganate can be used, they often lead to harsh conditions and side products.[1] Milder and more efficient methods are preferred. A simple and effective method is to stir the 1,4-dihydropyridine in acetic acid in the presence of p-TsOH, which can facilitate autoxidation.[10] Other common oxidizing agents include ceric ammonium nitrate (CAN) or iodine in refluxing methanol.[1]
Q4: Is it possible to perform the Hantzsch synthesis under solvent-free conditions with p-TsOH?
Yes, a key advantage of using p-TsOH is its effectiveness under solvent-free conditions.[6][7] This approach is environmentally friendly and often leads to shorter reaction times and simpler workup procedures.[6][7]
Q5: What is the optimal molar ratio of reactants?
The generally accepted stoichiometry is 1 equivalent of the aldehyde, 2 equivalents of the β-ketoester, and at least 1 equivalent of the ammonia source (ammonium acetate is often used in excess, e.g., 1.2-1.5 equivalents).[7]
Experimental Protocol: p-TsOH-Catalyzed Solvent-Free Hantzsch Synthesis
This protocol provides a general procedure for the synthesis of a 1,4-dihydropyridine using p-TsOH under solvent-free conditions.[7]
Materials:
-
Aldehyde (1 mmol)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate) (2 mmol)
-
Ammonium acetate (1.5 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 mmol, 20 mol%)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
TLC plates and developing chamber
Procedure:
-
To a clean, dry round-bottom flask, add the aldehyde (1 mmol), β-dicarbonyl compound (2 mmol), ammonium acetate (1.5 mmol), and p-TsOH·H₂O (0.2 mmol).
-
Place the flask in a preheated oil bath or heating mantle set to 80°C.
-
Stir the reaction mixture vigorously. The mixture will likely become a melt.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 15-60 minutes.
-
Once the reaction is complete (as indicated by the disappearance of the starting aldehyde), remove the flask from the heat and allow it to cool to room temperature.
-
Add a small amount of ethanol (e.g., 5-10 mL) to the solidified crude product and stir to break up the solid.
-
Filter the solid product and wash it with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine.
Caption: Step-by-step experimental workflow for the synthesis.
Data Summary
The following table summarizes typical reaction conditions and yields for the p-TsOH-catalyzed Hantzsch synthesis with various aldehydes under solvent-free conditions.
| Aldehyde | Reaction Time (min) | Yield (%) |
| Benzaldehyde | 15 | 92 |
| 4-Chlorobenzaldehyde | 10 | 95 |
| 4-Methylbenzaldehyde | 20 | 90 |
| 4-Methoxybenzaldehyde | 15 | 94 |
| 2-Nitrobenzaldehyde | 25 | 88 |
Data adapted from representative literature procedures. Actual results may vary.
References
- Recent advances in Hantzsch 1,4-dihydropyridines. (URL: )
- Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. (URL: )
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem. (URL: )
-
Hantzsch pyridine synthesis. Wikipedia. (URL: [Link])
-
Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Bentham Science. (URL: [Link])
-
Hantzsch pyridine synthesis - overview. ChemTube3D. (URL: [Link])
- Hantzsch pyridine synthesis. (URL: )
-
An efficient Hantzsch synthesis of 1,4-dihydropyridines using p-toluenesulfonic acid under solvent-free condition. ResearchGate. (URL: [Link])
-
Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. (URL: [Link])
-
MIL-101-SO3H metal–organic framework as a Brønsted acid catalyst in Hantzsch reaction: an efficient and sustainable methodology for one-pot synthesis of 1,4-dihydropyridine. New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. MDPI. (URL: [Link])
-
Hantzsch synthesis of pyridine. Química Organica.org. (URL: [Link])
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. (URL: [Link])
-
Hantzsch Pyridine Synthesis. Scribd. (URL: [Link])
-
Synthesis of Hantzsch 1,4-Dihydropyridines under Solvent-Free Conditions Using Zn[(L)proline]2 as Lewis Acid Catalyst. ResearchGate. (URL: [Link])
-
An efficient Hantzsch synthesis of 1,4-dihydropyridines using p-toluenesulfonic acid under solvent-free. (URL: [Link])
-
p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. (URL: [Link])
-
p-Toluene Sulfonic Acid Catalyzed One-Pot Synthesis of Unsymmetrical 1,4-Dihydropyridines Derivatives via Hantzsch Reaction. Asian Journal of Chemistry. (URL: [Link])
-
Facile Aromatisation of Hantzsch 1,4-Dihydropyridines by Autoxidation in the Presence of P -toluenesulfonic Acid in Acetic Acid. ResearchGate. (URL: [Link])
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Multicomponent Pyridine Synthesis
Welcome to the technical support center for multicomponent pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered during the synthesis of substituted pyridines. This resource provides in-depth technical guidance, field-proven insights, and validated protocols to enhance your experimental success.
Introduction to Multicomponent Pyridine Synthesis
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules like substituted pyridines in a single, atom-economical step.[1][2] Prominent MCRs for pyridine synthesis include the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions.[3] While elegant in concept, these reactions are often sensitive to a variety of parameters. This guide will walk you through optimizing these conditions to achieve high yields and purity.
General Troubleshooting Workflow
Before diving into specific reaction types, here is a general workflow for troubleshooting suboptimal results in your multicomponent pyridine synthesis.
Caption: A general workflow for troubleshooting multicomponent pyridine synthesis.
Hantzsch Pyridine Synthesis: FAQs and Troubleshooting
The Hantzsch synthesis is a classic MCR for producing dihydropyridines, which are subsequently oxidized to pyridines.[4][5]
Q1: My Hantzsch reaction is giving very low yields. What are the most likely causes?
A: Low yields in the Hantzsch synthesis can often be attributed to several factors.[6] The classical one-pot method can suffer from harsh reaction conditions and long reaction times.[4]
-
Inefficient Reaction Conditions: Consider using a catalyst. For example, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution has been shown to significantly improve yields to as high as 96%.[4][6]
-
Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is critical. While classical oxidants like nitric acid or potassium permanganate are used, they can lead to side products.[4][6] Consider milder and more efficient oxidizing agents. A one-pot synthesis with direct aromatization using ferric chloride has proven effective.[4]
-
Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways.[4] Carefully controlling the reaction temperature and reactant stoichiometry can help favor the desired pathway.
Q2: I'm observing a lot of side products. How can I improve the selectivity?
A: Poor selectivity is a common issue. Here are some strategies to enhance it:
-
Optimize Reaction Temperature: Temperature can influence the rates of competing reactions. Experiment with running the reaction at both lower and higher temperatures to see if it favors your desired product.[6]
-
Change the Order of Reagent Addition: In some cases, adding reagents stepwise can prevent the formation of side products. For instance, pre-forming an intermediate before adding the final component can lead to a cleaner reaction.[6]
-
Modified Three-Component Hantzsch Approach: For non-symmetrically substituted pyridines, a more efficient strategy is to react an aromatic aldehyde, a 1,3-dicarbonyl derivative, and a pre-formed enaminoester.[5]
Q3: Can I run the Hantzsch synthesis under greener conditions?
A: Yes, significant research has been dedicated to making the Hantzsch synthesis more environmentally friendly.[4]
-
Aqueous Conditions: The reaction has been demonstrated to proceed efficiently in water, which can be coupled with direct aromatization using agents like ferric chloride.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation can lead to excellent yields (82-94%), pure products, and dramatically shorter reaction times (2-7 minutes).[6][7]
-
Ionic Liquids: Using ionic liquids as catalysts can be a non-toxic and easy-to-handle alternative to traditional catalysts for room temperature reactions.[4][5]
Data Presentation: Solvent and Catalyst Effects in Hantzsch-type Reactions
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 24h | Good | [8][9] |
| TBAH | Acetonitrile | RT | Shorter | Similar to Piperidine/Ethanol | [8][9] |
| PTSA (Ultrasonic) | Aqueous Micelles | N/A | N/A | 96 | [4] |
| None (Microwave) | Ethanol | 120 | 2-10 min | 82-94 | [6] |
Guareschi-Thorpe Pyridine Synthesis: FAQs and Troubleshooting
The Guareschi-Thorpe reaction is a valuable method for synthesizing hydroxypyridines or their pyridone tautomers.[10]
Q1: My Guareschi-Thorpe reaction is not proceeding to completion. What should I check first?
A: Incomplete conversion can often be traced back to the nitrogen source and reaction medium.
-
Nitrogen Source: A systematic study has shown that ammonium carbonate can be a highly effective nitrogen source, acting as both a reactant and a reaction promoter.[10][11] In a model reaction, using ammonium carbonate in water at 80°C gave significantly better yields compared to ammonium acetate.[10][12]
-
Solvent: Water is an excellent, green solvent for this reaction.[10] The use of an aqueous medium often allows for the precipitation of the final product, simplifying purification.[10]
Q2: How can I optimize the Guareschi-Thorpe reaction for higher yields?
A: An advanced, high-yielding version of this reaction involves the three-component condensation of an alkyl cyanoacetate or cyanoacetamide with a 1,3-dicarbonyl and ammonium carbonate in an aqueous medium.[13] This protocol is praised for its use of accessible starting materials, high yields, simple work-up without organic solvents, and environmentally friendly conditions.[11]
Experimental Protocol: Green Guareschi-Thorpe Synthesis
-
Reaction Setup: In a round-bottom flask, combine the alkyl cyanoacetate (1 mmol), 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (2 mmol) in water (2 mL).[10][11]
-
Reaction Conditions: Stir the mixture at 80°C. Monitor the reaction progress by TLC. Solidification of the product may occur during this time.[10]
-
Work-up: After the reaction is complete, add cold water to the mixture.
-
Isolation: Filter the precipitated solid product, wash with water, and dry. Further purification is often not necessary.[10]
Bohlmann-Rahtz Pyridine Synthesis: FAQs and Troubleshooting
The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to produce substituted pyridines.[14][15]
Q1: What are the main challenges with the traditional Bohlmann-Rahtz synthesis?
A: The classical Bohlmann-Rahtz synthesis has a couple of significant drawbacks: the need to isolate and purify the aminodiene intermediate and the high temperatures required for the final cyclodehydration step.[16]
Q2: How can I overcome the limitations of the Bohlmann-Rahtz synthesis?
A: Modern modifications have made this reaction more practical.
-
One-Pot Procedures: Employing one-pot procedures with acid catalysis can facilitate the cyclodehydration at lower temperatures.[16] Catalysts such as ytterbium triflate, zinc bromide, or Amberlyst-15 have been used successfully.[16][17]
-
In Situ Enamine Generation: For enamines that are difficult to synthesize, they can be generated in situ by using ammonium acetate as the amino group source.[17]
-
Microwave and Flow Chemistry: These techniques can improve conversion times and yields.[3][18]
Caption: Key steps in the Bohlmann-Rahtz pyridine synthesis.
Purification of Substituted Pyridines
Q: I'm having trouble removing the pyridine-based solvent/byproducts from my final product. What are the best methods?
A: Pyridine and its derivatives can be challenging to remove due to their high boiling points.
-
Acidic Wash: Pyridine is a basic compound. Washing your organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the pyridine, forming a water-soluble pyridinium salt that can be extracted into the aqueous layer.[19]
-
Distillation/Recrystallization: For neutral products, distillation under reduced pressure can be effective. If your product is a solid, recrystallization from an appropriate solvent system is a good option.[20][21]
-
Column Chromatography: If other methods fail, column chromatography on silica gel is a reliable method for separating your product from pyridine impurities.
References
-
Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. [Link][8][22]
-
Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of pyridine-3,5-dicarbonitriles. PubMed. [Link][9]
-
Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry. [Link][23]
-
A mini-review on the multicomponent synthesis of pyridine derivatives. Ask this paper | Bohrium. [Link][1]
-
Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles. Nanjing University of Technology. [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Unknown Source.[3]
-
Process optimization of vapor phase pyridine synthesis using response surface methodology. Khalifa University. [Link][24]
-
Metal-Free Multicomponent Syntheses of Pyridines. Chemical Reviews. [Link][5]
-
Synthesis of pyridine derivatives using multicomponent reactions | Request PDF. ResearchGate. [Link][2]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link][10][11][13]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. PMC - NIH. [Link][18]
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link][14]
-
Process for the preparation of substituted pyridines. Google Patents. [20]
-
Purification method of pyridine and pyridine derivatives. Google Patents. [21]
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC - NIH. [Link][7]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. [Link][12]
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- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 15. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
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- 20. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 21. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 22. pubs.acs.org [pubs.acs.org]
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- 24. khazna.ku.ac.ae [khazna.ku.ac.ae]
Preventing side product formation in Bohlmann-Rahtz pyridine synthesis
Welcome to the technical support center for the Bohlmann-Rahtz pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the construction of substituted pyridines. Here, we address common challenges, particularly the formation of unwanted side products, and provide experimentally-grounded solutions to optimize your reaction outcomes.
Introduction: The Challenge of Selectivity
The Bohlmann-Rahtz synthesis is a robust two-step method for creating 2,3,6-trisubstituted pyridines from enamines and ethynyl ketones.[1][2][3] The reaction proceeds through an aminodiene intermediate, which, upon heating, undergoes cyclodehydration to form the desired aromatic pyridine ring.[2][3] While versatile, a significant drawback that has historically limited its application is the requirement for high temperatures for the final cyclization step.[4][5] These forcing conditions can lead to the formation of stable, acyclic aminodiene byproducts and other impurities, complicating purification and reducing yields.
This guide provides direct answers to common issues, explains the mechanistic origins of side products, and offers validated protocols to enhance selectivity and ensure the successful synthesis of your target pyridines.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My reaction yields a significant amount of a yellow/orange, non-polar solid, and I'm getting a low yield of the desired pyridine. What is this byproduct and how can I prevent it?
Answer: This is the most common issue in the Bohlmann-Rahtz synthesis. The colored solid is almost certainly the stable (2Z,4E)-aminodiene intermediate.[4] It forms after the initial Michael addition but fails to undergo the necessary Z/E isomerization and subsequent cyclodehydration required to form the pyridine ring.[4] The high thermal barrier for this isomerization is the primary reason for its accumulation.[4][5]
Solutions:
-
Catalyst-Mediated Cyclization: The most effective solution is to lower the energy barrier for cyclization using a catalyst. High temperatures can be avoided by performing the condensation under acidic conditions.[5]
-
Solid Acid Catalysts: Heterogeneous catalysts like Montmorillonite K-10 clay or silica gel are highly effective.[6][7][8][9] They provide an acidic surface that facilitates both the initial condensation and the final cyclization at significantly lower temperatures, often leading to excellent yields with high selectivity.[6]
-
Lewis Acids: Catalysts such as Zinc Bromide (ZnBr₂) or Ytterbium Triflate (Yb(OTf)₃) can effectively promote the reaction, though they may not be suitable for acid-sensitive substrates.[2][4]
-
Iodine-Based Reagents: N-Iodosuccinimide (NIS) has been demonstrated to act as a mild Lewis acid, promoting rapid cyclodehydration at temperatures as low as 0 °C to ambient, providing the pyridine product in high yield with excellent regiocontrol.[1][10]
-
-
Solvent Choice: The choice of solvent can influence the reaction outcome.
Question 2: My reaction has stalled. I see unreacted starting materials (enamine and/or ethynyl ketone) even after prolonged heating. What's going wrong?
Answer: Reaction stalling typically points to two issues: inefficient formation of the key aminodiene intermediate or catalyst deactivation.
Solutions:
-
Ensure Complete Intermediate Formation: The initial Michael addition must go to completion. The traditional Bohlmann-Rahtz protocol often involves isolating the aminodiene intermediate first.[1][4] You can monitor this step by TLC or ¹H NMR to confirm the disappearance of starting materials before proceeding to the cyclization step.
-
In Situ Enamine Generation: If the enamine starting material is unstable or difficult to prepare, consider a three-component, one-pot approach. By using an ammonium source like ammonium acetate or ammonium fluoride with a β-dicarbonyl compound and the ethynyl ketone, the enamine is generated in situ.[2][4][12] This avoids issues with enamine stability and can streamline the process.
-
Catalyst Integrity: If using a solid acid catalyst, ensure it is properly activated and dry. Water can inhibit the reaction. For Lewis acids, ensure you are using the correct catalytic loading (typically 15-20 mol%).[4]
-
Check Substrate Reactivity: Highly substituted or sterically hindered enamines or ethynyl ketones may require more forcing conditions or a more potent catalytic system.
Experimental Protocols & Data
To provide a practical framework, here is a comparison of catalytic systems and a detailed protocol for an optimized, one-pot synthesis.
Table 1: Comparison of Catalytic Systems for Bohlmann-Rahtz Cyclodehydration
| Catalyst System | Typical Solvent | Temperature (°C) | Key Advantages | Potential Drawbacks | Reference(s) |
| Thermal (No Catalyst) | Toluene, Xylene | 120 - 160 | Simple setup | Low yields, byproduct formation, high energy | [4][5] |
| Brønsted Acid (AcOH) | Toluene | Reflux | Improved yields, lower temp. than thermal | Not suitable for acid-sensitive groups | [4] |
| Lewis Acid (ZnBr₂, Yb(OTf)₃) | Toluene | Reflux | Good to excellent yields, catalytic | Can decompose sensitive substrates | [2][4] |
| N-Iodosuccinimide (NIS) | Ethanol | 0 - RT | Very mild, rapid, high yields, excellent control | Stoichiometric reagent may be needed | [1][10] |
| Montmorillonite K-10 | Solvent-free or Toluene | 80 - 110 | Green, reusable, high selectivity, simple workup | Requires solid handling | [6][7][8] |
| Silica Gel | Toluene | Reflux | Inexpensive, effective, readily available | May require higher loading than other catalysts | N/A |
Optimized Protocol: One-Pot Synthesis using Montmorillonite K-10
This protocol is adapted from methodologies demonstrating the utility of clay catalysts for pyridine synthesis.[6][7]
Materials:
-
β-Ketoester (1.0 equiv)
-
Ethynyl ketone (1.0 equiv)
-
Ammonium Acetate (1.5 equiv)
-
Montmorillonite K-10 clay (20% w/w of limiting reagent)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-ketoester, ethynyl ketone, ammonium acetate, and Montmorillonite K-10 clay.
-
Add toluene as the solvent (approx. 0.2 M concentration with respect to the limiting reagent).
-
Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the clay catalyst. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings, and concentrate the solvent in vacuo.
-
Purify the crude residue by column chromatography on silica gel to afford the desired substituted pyridine.
Visualizing the Reaction: Mechanism & Workflow
Understanding the reaction pathways is key to troubleshooting.
Mechanism: Desired Pyridine vs. Side Product
The diagram below illustrates the critical branch point in the reaction. The desired pathway involves a crucial Z to E isomerization of the aminodiene, which allows for the 6-π electrocyclization and subsequent elimination of water to form the aromatic pyridine. The side reaction occurs when the stable (2Z,4E)-aminodiene intermediate fails to isomerize and is isolated as a byproduct.
Caption: Reaction pathway showing the formation of the pyridine versus the trapped aminodiene side product.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common experimental issues.
Caption: A decision tree for troubleshooting low-yielding Bohlmann-Rahtz reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the Z/E isomerization of the aminodiene intermediate so critical and often difficult? A1: The initial Michael addition stereoselectively forms the (2Z,4E)-aminodiene. For the subsequent 6-π electrocyclization to occur, the diene must adopt a cisoid conformation, which is only possible after isomerization of the C2-C3 double bond to the E configuration. This isomerization has a high activation energy, which is why thermal conditions often require high temperatures.[4] Catalysts, particularly acids, lower this activation barrier by protonating the carbonyl oxygen, which reduces the double-bond character of the C2-C3 bond and facilitates rotation.
Q2: Can I run this reaction without isolating the enamine? A2: Yes, and it is often advantageous. A three-component reaction using a 1,3-dicarbonyl compound, an ammonium source (like ammonium acetate), and the ethynyl ketone is a highly efficient way to generate the enamine in situ.[2] This approach improves the overall process facility, especially when the required enamine is not commercially available or is unstable.[4]
Q3: Are there any functional groups that are incompatible with the optimized, acid-catalyzed conditions? A3: Yes. Substrates containing acid-sensitive functional groups, such as tert-butyl esters or certain protecting groups (e.g., silyl ethers), may undergo decomposition or cleavage under strong Brønsted or Lewis acid catalysis.[4] In these cases, milder methods are required. The use of N-Iodosuccinimide (NIS) at 0 °C is an excellent alternative for acid-sensitive substrates.[1][10] Alternatively, using a solid, recyclable acid catalyst like Amberlyst-15 can sometimes offer a good compromise, allowing for easy removal and potentially preventing degradation of sensitive substrates.[2][4]
References
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Kannan, V., & Sreekumar, K. (2013). Montmorillonite K10 Clay Catalyzed One Pot Synthesis of 2,4,6-Tri Substituted Pyridine under Solvent Free Condition. Modern Research in Catalysis, 2, 42-46. [Link]
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Reddy, T. J., et al. (2012). Montmorillonite K-10 mediated green synthesis of cyano pyridines: Their evaluation as potential inhibitors of PDE4. European Journal of Medicinal Chemistry, 48, 265-74. [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]
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Reddy, T. J., et al. (2012). Montmorillonite K-10 mediated green synthesis of cyano pyridines: Their evaluation as potential inhibitors of PDE4. PubMed. [Link]
-
Mondal, S., et al. (2023). Montmorillonite K10 clay accelerated green protocol for the pseudo-five-component synthesis of substituted imidazo[1,2-a]pyridines. Synthetic Communications, 54(4). [Link]
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Borah, K. J., et al. (2023). Montmorillonite K-10 catalyzed synthesis of Hantzsch dihydropyridine derivatives from methyl arenes via in situ generated ammonia under microwave irradiation in neat conditions. RSC Advances. [Link]
-
Bagley, M. C., et al. (2010). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Molecules, 15(5), 3211-3224. [Link]
-
Saito, K., et al. (2025). Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones. Chemistry – A European Journal. [Link]
-
Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett. [Link]
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. [Link]
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Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. [Link]
-
SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Literature. [Link]
-
Lunn, R. (2008). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Cardiff University. [Link]
-
Bagley, M. C., et al. (2010). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. ResearchGate. [Link]
-
Bagley, M. C., et al. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Synthesis. [Link]
-
Bagley, M. C., et al. (2002). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Technical Support Center: Navigating Exothermic Events in Pyridine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center focused on the critical challenge of managing exothermic reactions during pyridine synthesis. The construction of the pyridine ring, a cornerstone of many pharmaceutical and agrochemical compounds, often involves highly energetic transformations. Uncontrolled heat release not only compromises reaction yield and purity but also poses significant safety risks, including thermal runaway and reactor failure.[1]
This guide, structured in a practical question-and-answer format, offers in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to anticipate, control, and safely manage these exothermic events.
Part 1: General Principles of Exotherm Management
This section addresses overarching strategies applicable to various pyridine synthesis routes.
Frequently Asked Questions (FAQs)
Q1: I'm planning a new pyridine synthesis. How can I proactively assess the potential for a dangerous exotherm?
A1: A proactive thermal hazard assessment is paramount before any scale-up.[2] This involves a combination of theoretical calculations and experimental analysis:
-
Reaction Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are invaluable for quantifying the heat of reaction and identifying the onset temperature of decomposition.[3]
-
Adiabatic Temperature Rise Calculation: This calculation provides a "worst-case scenario" by estimating the temperature increase if all the reaction heat is absorbed by the reaction mass without any cooling.[4] A high adiabatic temperature rise signals a significant thermal risk.
Q2: What are the fundamental process parameters I should focus on to control an exothermic reaction?
A2: Several key parameters are crucial for managing heat generation:
-
Rate of Reagent Addition: Slow, controlled addition of a limiting reagent is often the most effective way to manage the rate of heat generation.[5][6] This is typically achieved using a syringe pump or a dropping funnel.
-
Efficient Cooling: Ensure your reactor is equipped with a cooling system (e.g., ice bath, cryostat) with sufficient capacity to dissipate the heat generated.[5][7]
-
Agitation: Vigorous and efficient stirring is essential to ensure uniform temperature distribution and prevent the formation of localized hot spots.[4][6]
-
Dilution: Conducting the reaction at a lower concentration increases the thermal mass of the system, allowing it to absorb more heat without a significant temperature spike.[3][5]
Q3: My reaction is showing signs of a thermal runaway! What are the immediate emergency steps?
A3: In the event of a suspected thermal runaway, immediate and decisive action is critical.[6] The primary goals are to stop the reaction and cool the system.
-
Stop Reagent Addition: Immediately cease the addition of all reactants.[4]
-
Maximize Cooling: Apply maximum cooling to the reactor.[4] If available, switch to a backup or emergency cooling system.[4]
-
Emergency Quench: If the temperature continues to rise rapidly, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.[6]
-
Evacuate: If the situation cannot be brought under control, evacuate the area and alert safety personnel.
Part 2: Troubleshooting Specific Pyridine Syntheses
This section provides targeted advice for managing exotherms in common named reactions used for pyridine synthesis.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis, a multicomponent reaction involving an aldehyde, a β-ketoester, and a nitrogen source, is a widely used method for preparing dihydropyridines, which are then oxidized to pyridines.[8][9][10] The initial condensation steps can be particularly exothermic.[3]
Q4: My Hantzsch reaction is exhibiting a strong exotherm upon adding the reagents. How can I mitigate this?
A4: The initial condensation phase of the Hantzsch synthesis is often where the most significant heat is generated.[3] Consider the following:
-
Staggered Reagent Addition: Instead of mixing all components at once, try a stepwise approach. For instance, pre-mixing the aldehyde and β-ketoester before slowly adding the ammonia source can help to control the initial exotherm.
-
Lower Initial Temperature: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to the desired reaction temperature.[3]
-
Catalyst and Solvent Choice: Modern variations of the Hantzsch synthesis utilize milder catalysts and solvent systems. For example, using p-toluenesulfonic acid (PTSA) in aqueous micelles under ultrasonic irradiation can lead to high yields under gentler conditions.[4]
| Parameter | Classic Hantzsch | Modified Hantzsch |
| Temperature | Often requires heating | Can be run at room temperature[8] |
| Solvent | Typically ethanol | Aqueous micelles, ionic liquids[8] |
| Catalyst | None or acid/base | PTSA, Ceric Ammonium Nitrate (CAN)[8] |
Experimental Protocol: Modified Hantzsch Synthesis with Temperature Control
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine the aldehyde (1 equivalent) and β-ketoester (2 equivalents) in the chosen solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the nitrogen source (e.g., ammonium acetate, 1 equivalent) dissolved in a minimal amount of solvent via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the desired reaction time.
-
Monitor the reaction progress by TLC.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[11][12] While generally considered to have milder conditions than some other methods, exotherms can still occur, particularly at larger scales.
Q5: I'm observing a significant temperature increase during my Kröhnke synthesis. What are the likely causes and solutions?
A5: Exotherms in the Kröhnke synthesis can arise from the Michael addition and subsequent cyclization steps.[13]
-
Reagent Purity: Ensure the α,β-unsaturated carbonyl compound is pure and free from polymerization, as impurities can lead to uncontrolled side reactions.[13]
-
Temperature Control: Maintaining the optimal reaction temperature is crucial. While some heating may be necessary, excessive temperatures can promote side reactions and decomposition.[13] A lower temperature with a longer reaction time often improves selectivity and safety.[13]
-
Solvent Choice: The polarity and proticity of the solvent can influence the reaction rate. Glacial acetic acid is often used and can play a catalytic role, but its viscosity at lower temperatures should be considered for efficient stirring.[13]
Chichibabin Reaction
The Chichibabin reaction involves the amination of pyridine with sodium amide to produce 2-aminopyridine.[14][15] This reaction is notoriously energetic and requires careful handling.
Q6: The Chichibabin reaction is known to be hazardous. What are the key safety precautions and control measures?
A6: The Chichibabin reaction is highly exothermic and involves the use of sodium amide, a water-reactive and pyrophoric solid.[15] Strict adherence to safety protocols is essential.
-
Inert Atmosphere: The reaction must be carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of sodium amide with atmospheric moisture and oxygen.
-
Temperature Control: Traditional methods often use high temperatures in inert solvents like xylene or toluene.[14] Modern variations utilize liquid ammonia at low temperatures with potassium amide, which can be a safer alternative for some substrates.[16]
-
Quenching: The quenching of the reaction mixture must be done with extreme care, typically by slowly adding a proton source (e.g., water or ammonium chloride) at a low temperature.
Workflow for a Safer Chichibabin Reaction
Caption: Workflow for a safer Chichibabin reaction.
Part 3: Advanced Strategies for Exotherm Management
For particularly challenging or large-scale reactions, more advanced techniques may be necessary.
Q7: Are there any modern technologies that can help manage highly exothermic pyridine syntheses?
A7: Yes, flow chemistry offers a significant advantage for managing highly exothermic reactions.[6] The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat exchange, providing precise temperature control and minimizing the risk of thermal runaway.[6] This is particularly beneficial for reactions like direct fluorination to produce fluorinated pyridines, which are often highly exothermic.[6]
Decision Tree for Managing Exothermic Reactions
Caption: Decision tree for managing exothermic reactions.
By understanding the principles of reaction thermodynamics and implementing the appropriate control strategies, researchers can safely and effectively perform a wide range of pyridine syntheses. Always prioritize a thorough understanding of the reaction's thermal profile before proceeding, especially when scaling up.
References
- Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis - Benchchem.
- troubleshooting common issues in substituted pyridine synthesis - Benchchem.
- Managing exothermic reactions in 3-(Trifluoromethyl)pyridine synthesis - Benchchem.
- Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis - Benchchem.
- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers - Benchchem.
- Technical Support Center: Kröhnke Pyyridine Synthesis - Benchchem.
- Kröhnke pyridine synthesis - Wikipedia.
- Hantzsch pyridine synthesis - Wikipedia.
- Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis - Benchchem.
- Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited.
- Understanding Pharmaceutical Manufacturing Safety Hazards + Risk Assessments.
- Chichibabin reaction - Grokipedia.
- Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal.
- Chichibabin reaction - Wikipedia.
- The Chichibabin amination reaction - Scientific Update - UK.
- Pyridine - Wikipedia.
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- 15. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 16. scientificupdate.com [scientificupdate.com]
Technical Support Center: Mastering the Aromatization of Dihydropyridine Intermediates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in synthetic chemistry. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address a critical and often challenging step in pyridine synthesis: the incomplete oxidation of dihydropyridine intermediates. As your virtual Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome experimental hurdles and achieve high-yielding, clean reactions.
Introduction: The Crucial Aromatization Step
The Hantzsch dihydropyridine synthesis is a cornerstone in heterocyclic chemistry, offering a straightforward route to 1,4-dihydropyridines (1,4-DHPs).[1][2][3] These intermediates are pivotal in the synthesis of a wide array of biologically active pyridine derivatives, including notable calcium channel blockers like nifedipine and amlodipine.[1][3][4][5] The final, and often most challenging, step in this synthesis is the oxidation (aromatization) of the 1,4-DHP ring to the corresponding pyridine.[1][6] Incomplete oxidation is a frequent impediment, leading to reduced yields and complex purification challenges.[7] This guide is designed to dissect the common causes of incomplete oxidation and provide you with a robust toolkit of solutions.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch reaction is complete, but I'm struggling to convert the dihydropyridine intermediate to the final pyridine product. What are the likely causes of this incomplete oxidation?
A1: Incomplete oxidation of the 1,4-dihydropyridine intermediate is a common bottleneck.[7] The primary reasons for this issue often fall into one of the following categories:
-
Inappropriate Choice or Potency of Oxidizing Agent: The selected oxidizing agent may not be strong enough to efficiently aromatize your specific dihydropyridine substrate under the chosen reaction conditions.[4] The stability of the 1,4-DHP ring can be influenced by the substituents at various positions.
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent can significantly impact the efficiency of the oxidation.[7] For instance, some oxidations require heating to proceed at a reasonable rate, while others may be more effective at lower temperatures to minimize side reactions.
-
Incorrect Stoichiometry: An insufficient amount of the oxidizing agent will naturally lead to incomplete conversion of the starting material.[7]
-
Steric Hindrance: Bulky substituents on the dihydropyridine ring can sterically hinder the approach of the oxidizing agent, slowing down or preventing the reaction.[1]
-
Formation of Stable Intermediates: In some cases, the reaction may stall at an intermediate stage prior to full aromatization.
Q2: I am observing a complex mixture of products after my oxidation reaction, including my desired pyridine, unreacted dihydropyridine, and other byproducts. How can I improve the selectivity of the reaction?
A2: A lack of clean conversion is often a sign of either an inappropriate oxidizing agent or harsh reaction conditions. Traditional oxidants like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be effective but often require carefully optimized conditions to avoid side reactions.[4][8] To improve selectivity:
-
Consider Milder Oxidizing Agents: Reagents like iodine in refluxing methanol or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can offer a cleaner conversion for many substrates.[7][8][9]
-
Optimize Reaction Temperature: High temperatures can sometimes lead to decomposition or the formation of side products.[10] It is often beneficial to start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
pH Control: The pH of the reaction medium can influence the reactivity of both the substrate and the oxidizing agent. In some cases, the addition of a mild acid or base can improve the reaction outcome.
Q3: How do I effectively monitor the progress of my dihydropyridine oxidation reaction?
A3: Careful reaction monitoring is crucial to determine the optimal reaction time and to avoid over-oxidation or decomposition of the product. The most common and effective techniques include:
-
Thin Layer Chromatography (TLC): TLC is a simple and rapid method for qualitatively assessing the progress of a reaction.[7] You should observe the disappearance of the dihydropyridine starting material spot and the appearance of the more polar pyridine product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or for a more quantitative assessment, LC-MS is an invaluable tool. It allows you to monitor the consumption of your starting material and the formation of your product, as well as to identify any potential byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction. A key indicator of successful oxidation is the disappearance of the N-H proton signal from the dihydropyridine.[11][12][13]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, scenario-based approach to troubleshooting incomplete oxidation.
Scenario 1: The reaction is sluggish or shows no conversion.
If your reaction is not proceeding, consider the following troubleshooting steps, presented in a logical workflow:
Caption: Troubleshooting workflow for a stalled dihydropyridine oxidation.
Expert Insights: The choice of oxidizing agent is paramount. For electron-rich dihydropyridines, a milder oxidant may suffice. Conversely, electron-deficient systems may require a more powerful reagent. Always ensure your oxidizing agent is not degraded. For instance, solid oxidants can absorb moisture over time, reducing their efficacy.
Scenario 2: The reaction yields a mixture of starting material and product.
This common issue points to an incomplete reaction. The following decision tree can guide your optimization efforts:
Caption: Decision tree for addressing incomplete dihydropyridine oxidation.
Trustworthiness Check: Before significantly altering conditions, it's crucial to confirm the identity of your starting material and the expected product. Running a small-scale pilot reaction with a known, reactive dihydropyridine can validate the activity of your oxidizing agent.
Data-Driven Decisions: A Comparison of Common Oxidizing Agents
The selection of the appropriate oxidizing agent is a critical parameter. The table below summarizes some commonly used oxidants, their typical reaction conditions, and key considerations.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Nitric Acid (HNO₃) | Often used in acidic media | Inexpensive and powerful | Can lead to nitration side products, harsh conditions[4][8] |
| Potassium Permanganate (KMnO₄) | Neutral or acidic conditions | Strong oxidant, readily available | Can be non-selective, leading to over-oxidation; workup can be challenging[4][8] |
| Manganese Dioxide (MnO₂) | Often requires heating in an inert solvent | Generally milder than KMnO₄, useful for activated systems | Can require a large excess of reagent, variable activity depending on preparation |
| Iodine (I₂) in Methanol | Refluxing methanol | Mild conditions, high yields for many substrates, cost-effective[8] | Can be slow, may not be effective for all substrates |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Room temperature or gentle heating | High-yielding, clean reactions for many substrates[9] | More expensive than other options |
| Air/Oxygen | Often requires a catalyst or specific conditions | "Green" oxidant | Can be slow and inefficient without a catalyst |
Experimental Protocols
Here are detailed, step-by-step methodologies for two common and effective oxidation protocols.
Protocol 1: Aromatization using Iodine in Refluxing Methanol
This method is often favored for its mild conditions and high yields.[8]
-
Dissolve the Dihydropyridine: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dihydropyridine (1.0 eq) in methanol.
-
Add Iodine: Add iodine (1.1 - 1.5 eq) to the solution. The solution will likely turn a dark brown color.
-
Reflux: Heat the reaction mixture to reflux.
-
Monitor the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-10 hours.[8]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Oxidation with DDQ
DDQ is a powerful and selective oxidizing agent for dihydropyridines.[9]
-
Dissolve the Dihydropyridine: In a round-bottom flask, dissolve the 1,4-dihydropyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene).
-
Add DDQ: Add DDQ (1.1 - 1.3 eq) portion-wise to the solution at room temperature. An exothermic reaction may be observed.
-
Stir: Stir the reaction mixture at room temperature.
-
Monitor the Reaction: Monitor the progress of the reaction by TLC. The reaction is often complete within a few hours.
-
Workup: Upon completion, filter the reaction mixture to remove the precipitated hydroquinone byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mechanistic Insights: The "Why" Behind the Oxidation
The oxidation of a 1,4-dihydropyridine to a pyridine involves the removal of two hydrogen atoms, formally a hydride and a proton. The precise mechanism can vary depending on the oxidant used. For many common oxidants, the reaction is believed to proceed through a step-wise process involving single electron transfers (SET) or a direct hydride transfer.[9][14]
Caption: A simplified representation of a possible oxidation pathway.
Understanding the mechanism can aid in troubleshooting. For example, if a reaction is believed to proceed via a radical cation, the choice of solvent can influence the stability of this intermediate and thus the overall reaction rate.
Conclusion: A Pathway to Success
Incomplete oxidation of dihydropyridine intermediates is a surmountable challenge. By systematically evaluating the choice of oxidizing agent, optimizing reaction conditions, and diligently monitoring the reaction progress, researchers can achieve high yields of their desired pyridine products. This guide provides a framework for logical troubleshooting and evidence-based decision-making. Remember that each substrate is unique, and a degree of empirical optimization is often necessary for success.
References
-
Wikipedia. Hantzsch pyridine synthesis. Wikipedia. Available from: [Link]
-
Guengerich, F. P., Brian, W. R., Iwasaki, M., Sari, M. A., Baarnhielm, C., & Berntsson, P. (1991). Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. Journal of medicinal chemistry, 34(6), 1838–1844. Available from: [Link]
-
Oh, K., Oh, J., Lee, H. J., & Kim, S. (2000). A detailed investigation into the oxidation mechanism of Hantzsch 1,4-dihydropyridines by ethyl α-cyanocinnamates and benzylidenemalononitriles. Journal of the Chemical Society, Perkin Transactions 2, (9), 1857–1861. Available from: [Link]
-
Zafar, A. M., Jabeen, M., Aslam, N., Anjum, S., Ghafoor, A., & Khan, M. ul-Ain. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES, 2(2), 117–131. Available from: [Link]
-
Jabeen, M. (2022). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131. Available from: [Link]
-
ChemTube3D. Oxidation of dihydropyridine by DDQ. ChemTube3D. Available from: [Link]
-
Yadav, J. S., Reddy, B. V. S., Sabitha, G., & Reddy, G. S. K. K. (2000). Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Synthesis, 2000(10), 1532–1534. Available from: [Link]
-
Squella, J. A., Bañados, M., & Núñez-Vergara, L. J. (2005). Voltammetric oxidation of Hantzsch 1,4-dihydropyridines in protic media: substituent effect on positions 3,4,5 of the heterocyclic ring. Tetrahedron, 61(4), 829–837. Available from: [Link]
-
Oprica, L., Birsa, M. L., & Birsa, A. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Chemistry Proceedings, 14(1), 61. Available from: [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available from: [Link]
-
Loupy, A., & Perreux, L. (2001). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. Molecules, 6(4), 346–364. Available from: [Link]
-
Shahidi, F., & Zhong, Y. (2015). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Foods, 4(3), 482–499. Available from: [Link]
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Kumar, A., & Rawat, A. (2014). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Chemical and Pharmaceutical Research, 6(5), 136-148. Available from: [Link]
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Journal of Synthetic Chemistry. (2023). Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. Journal of Synthetic Chemistry, 2(4), 312-321. Available from: [Link]
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Van de Water, A., & Pettus, T. R. R. (2002). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 7(1), 65-80. Available from: [Link]
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Oriental Journal of Chemistry. (2014). An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature. Oriental Journal of Chemistry, 30(3), 1367-1370. Available from: [Link]
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Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Available from: [Link]
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Al-Hujaili, A. S., & Al-Ghamdi, A. A. (2023). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Clinical Pharmacology: Advances and Applications, 15, 103–120. Available from: [Link]
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González-Vera, J. A., García-Castañeda, M. A., & Frontana-Uribe, B. A. (2005). Oxidation of Hantzsch 1,4-Dihydropyridines of Pharmacological Significance by Electrogenerated Superoxide. Journal of the Electrochemical Society, 152(4), D67. Available from: [Link]
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Jia, X., Yu, L., Huo, C., Wang, Y., Liu, J., & Wang, X. (2014). Catalytic aromatization of 1,4-dihydropyridines by radical cation salt prompted aerobic oxidation. Tetrahedron Letters, 55(2), 264-266. Available from: [Link]
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González-Vera, J. A., García-Castañeda, M. A., & Frontana-Uribe, B. A. (2005). Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. Pharmaceutical Research, 22(3), 433-439. Available from: [Link]
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Wang, C., Zheng, M., & Zhang, Y. (2006). A New Oxidation System for the Oxidation of Hantzsch-1,4-dihydropyridines and Polyhydroquinoline Derivatives under Mild Conditions. Letters in Organic Chemistry, 3(5), 365-368. Available from: [Link]
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Stout, D. M., & Meyers, A. I. (1982). Development in dihydropyridine chemistry. Chemical Reviews, 82(2), 223–243. Available from: [Link]
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Zafar, A. M., Jabeen, M., Aslam, N., Anjum, S., Ghafoor, A., & Khan, M. ul-Ain. (2021). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES, 2(2), 117-131. Available from: [Link]
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Ghosh, A., & Kim, D. (2021). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 26(16), 4993. Available from: [Link]
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Zafar, A. M., Jabeen, M., Aslam, N., Anjum, S., Ghafoor, A., & Khan, M. ul-Ain. (2021). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES, 2(2), 117-131. Available from: [Link]
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González-Vera, J. A., García-Castañeda, M. A., & Frontana-Uribe, B. A. (2005). Proposed mechanism for the oxidation of Hantzsch dihydropyridines by electrogenerated superoxide in DMSO. Journal of the Electrochemical Society, 152(4), D67. Available from: [Link]
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Ionas, M., & Paizs, C. (2021). Oxidation Potential of 2,6-Dimethyl-1,4-dihydropyridine Derivatives Estimated by Structure Descriptors. Molecules, 26(21), 6527. Available from: [Link]
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Solvent effects on the yield of pyrazolo[3,4-b]pyridine synthesis
Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridines. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] However, its synthesis can present challenges, particularly concerning reaction yield. This guide is designed to provide in-depth, field-proven insights into troubleshooting common issues, with a specific focus on the critical role of solvents.
Quick Troubleshooting Guide
Encountering a low yield? Use this flowchart to navigate to the most relevant troubleshooting section.
Caption: Troubleshooting decision tree for low-yield pyrazolo[3,4-b]pyridine synthesis.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My starting materials (especially the 5-aminopyrazole) are not dissolving, leading to a heterogeneous mixture and poor yield. What should I do?
This is a classic issue where reaction kinetics are hampered by poor solubility of reactants.[3] The principle of "like dissolves like" is paramount.[4] The polarity of your solvent must be sufficient to dissolve the reactants and stabilize intermediates.
Root Cause Analysis: The cyclocondensation reaction to form the pyrazolo[3,4-b]pyridine core often involves polar intermediates. A non-polar solvent cannot effectively solvate these charged or highly polar species, leading to precipitation and a stalled reaction.
Troubleshooting Steps:
-
Assess Solvent Polarity: If you are using a non-polar solvent like toluene or xylene and observing poor solubility, a solvent screen is necessary.
-
Introduce a Polar Aprotic Solvent: Solvents like DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), or DMAc (Dimethylacetamide) are excellent choices for dissolving polar reactants. They possess high dielectric constants and can stabilize charged intermediates, often accelerating the reaction.[5][6] For example, syntheses using α,β-unsaturated ketones with 5-aminopyrazoles have been successfully performed in a mixture of DMF and EtOH.[2]
-
Consider Protic Solvents: Polar protic solvents like ethanol (EtOH) or butanol (BuOH) can also be effective, particularly as they can participate in hydrogen bonding and proton transfer, which may be crucial for certain reaction mechanisms.[7] Acetic acid is also widely used, acting as both a solvent and an acid catalyst.[7]
-
Solvent Mixtures: Sometimes a mixture of solvents provides the perfect balance. For instance, a small amount of DMF in ethanol can enhance solubility without dramatically changing the reaction profile.[2]
Data-Driven Solvent Selection:
The choice of solvent can dramatically impact yield. Below is a comparative table based on typical multicomponent reactions for pyrazolo[3,4-b]pyridine synthesis.
| Solvent | Type | Dielectric Constant (approx.) | Typical Yield Range | Key Considerations |
| Acetic Acid | Polar Protic, Acidic | 6.2 | 60-95% | Acts as both solvent and catalyst; can be corrosive.[7] |
| Ethanol (EtOH) | Polar Protic | 25 | 50-85% | Good for recrystallization; reactions may require reflux.[8] |
| DMF | Polar Aprotic | 37 | 70-95% | Excellent solvating power; requires higher temperatures for removal.[1][5] |
| Dioxane | Non-polar | 2.2 | 40-70% | Used for specific reactions; potential peroxide formation. |
| Toluene/Xylene | Non-polar | 2.4 | 30-60% | Good for azeotropic water removal; often results in lower yields.[9] |
| Solvent-Free | N/A | N/A | 55-90% | Environmentally friendly; requires thermal or microwave conditions.[10] |
FAQ 2: The reaction is clean (no side products on TLC), but it is extremely slow or stalls, resulting in low conversion. How can solvent choice address this?
When a reaction stalls despite good solubility, the issue often lies with the energy barrier of the transition state. The solvent's role in stabilizing this state is critical.
Root Cause Analysis: The formation of the pyridine ring involves a series of nucleophilic attacks and condensations.[7] The transition states of these steps can be highly polar or charged. A solvent that stabilizes these transition states more than the reactants will lower the activation energy and accelerate the reaction.[6]
Troubleshooting Steps:
-
Increase Solvent Polarity: As per the Hughes-Ingold rules, reactions that form a more charged transition state from neutral reactants are accelerated by polar solvents.[6] Switching from a non-polar solvent like toluene to a polar aprotic solvent like DMF can lead to a significant rate increase.[11]
-
Elevate the Reaction Temperature: Higher temperatures increase kinetic energy. Ensure your chosen solvent has a sufficiently high boiling point to allow for heating. DMF (b.p. 153 °C) and DMSO (b.p. 189 °C) are suitable for high-temperature reactions.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[7][12] Solvents with a high dielectric constant, like DMF and ethanol, are particularly efficient at absorbing microwave energy.
Workflow for Solvent Optimization:
Caption: A systematic workflow for optimizing solvent conditions to improve reaction yield.
FAQ 3: My reaction produces a complex mixture of products, including potential regioisomers. How can the solvent help improve selectivity?
The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[3][7] The solvent can influence which carbonyl group is more readily attacked by the aminopyrazole.
Root Cause Analysis: The solvent can influence selectivity through several mechanisms:
-
Differential Solvation: A solvent might preferentially solvate one reaction intermediate over another, directing the reaction down a specific pathway.
-
Keto-Enol Tautomerism: In the case of 1,3-dicarbonyls, the solvent polarity affects the keto-enol equilibrium.[6] Non-polar solvents favor the hydrogen-bonded enol form, which can alter the reactivity of the two carbonyl groups.
-
Transition State Geometry: The solvent can influence the geometry of the transition state, favoring one regioisomeric outcome over another.[13]
Troubleshooting Steps:
-
Systematic Solvent Screening: There is no universal rule, so an empirical screen is often necessary. Test a range of solvents from non-polar (Toluene) to polar aprotic (DMF) and polar protic (EtOH, AcOH).
-
Analyze the Regioisomeric Ratio: Use 1H NMR or LC-MS to carefully determine the ratio of products in each solvent.
-
Consult the Literature: Search for precedents using similar unsymmetrical substrates. The choice of solvent and catalyst is often interdependent for achieving high regioselectivity.[3]
Experimental Protocols
Protocol 1: General Synthesis of a 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridine
This protocol describes a common method starting from a 5-aminopyrazole and a 1,3-dicarbonyl compound.
Reaction Mechanism Overview:
Caption: Simplified mechanism for pyrazolo[3,4-b]pyridine formation.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 5-aminopyrazole (1.0 eq), the 1,3-dicarbonyl compound (1.1 eq), and the chosen solvent (e.g., glacial acetic acid, 5-10 mL per mmol of aminopyrazole).
-
Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion (disappearance of the limiting starting material), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, pour the mixture into ice-water to induce precipitation.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified pyrazolo[3,4-b]pyridine.[14]
-
Confirm the structure using 1H NMR, 13C NMR, and mass spectrometry.
References
-
Vallejo, A. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]
-
Abdel-Wahab, B. F. et al. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]
-
Vallejo, A. et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. [Link]
-
Miao, W. et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. [Link]
-
Nikolaou, S. et al. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
-
ResearchGate (2018). Scheme 2: Formation of pyrazolo[3,4-b]pyridine 8. ResearchGate. [Link]
-
Sharma, R. & Singh, P. (2010). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. [Link]
-
Chabchoub, F. et al. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]
-
de la Hoz, A. et al. (2000). Synthesis of Pyrazolo[3,4-b]pyridines by Cycloaddition Reactions under Microwave Irradiation. Tetrahedron. [Link]
-
Wikipedia. (n.d.). Solvent effects. Wikipedia. [Link]
-
Nguyen, H. T. et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing. [Link]
-
Ramzan, M. et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. [Link]
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Scheurrell, K. et al. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. OPUS. [Link]
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Pineda, R. R. (2005). Investigations into the Effect of Solvent Polarity on the Stereoselective Synthesis of Carbocycles and Heterocycles via the Pinacol-Terminated Prins Cyclization. eScholarship.org. [Link]
-
The Chem Corner (2023). How Does Solvent Polarity Impact Compound Solubility?. YouTube. [Link]
-
Mohamed, M. S. et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing. [Link]
-
Ammar, Y. A. et al. (2021). Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane. RSC Publishing. [Link]
-
ResearchGate (n.d.). Some biologically active pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]
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Technical Support Center: Separation of Regioisomers in Pyrazolopyridine Synthesis
Introduction:
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials. However, its synthesis, particularly through the condensation of unsymmetrical precursors, often leads to the formation of regioisomers—most commonly N-1 and N-2 substituted isomers. The presence of these isomers complicates downstream applications and necessitates robust, efficient, and scalable separation strategies.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the separation of pyrazolopyridine regioisomers. It combines foundational chemical principles with field-proven methodologies to address common challenges encountered during purification and characterization.
Troubleshooting Guide
This section addresses specific, practical issues you may encounter in the lab.
Question 1: My reaction has produced a mixture of two pyrazolopyridine regioisomers that are very close on my TLC plate. How should I approach their separation?
Answer:
When thin-layer chromatography (TLC) shows poor separation, it indicates that the isomers have very similar polarities. A multi-step approach is recommended, starting with chromatographic optimization and considering alternative methods if necessary.
Workflow: Separating Closely Eluting Regioisomers
Caption: Decision workflow for separating pyrazolopyridine regioisomers.
Detailed Protocol: Column Chromatography Optimization
-
Solvent System Screening: The choice of eluent is critical. The goal is to find a solvent system that maximizes the difference in affinity of the isomers for the silica gel.
-
Start with a standard binary system like Hexanes/Ethyl Acetate.
-
If separation is poor, switch to systems with different solvent properties, such as Dichloromethane/Methanol or Toluene/Ethyl Acetate.[1]
-
Run a gradient TLC to identify an approximate solvent polarity that moves the spots to an Rf of 0.2-0.4.
-
-
Employ Modifiers: If your compounds are basic (common for pyridines) or acidic, adding a small amount of a modifier can significantly improve peak shape and separation.
-
For basic compounds, add 0.5-1% triethylamine (TEA) to the eluent to suppress tailing on the acidic silica gel.
-
For acidic compounds, add 0.5-1% acetic acid.
-
-
Change the Stationary Phase: If silica gel fails, other stationary phases may provide the necessary selectivity.
-
Alumina (basic or neutral): Can be effective for separating basic compounds.
-
Reverse-Phase Silica (C18): Separates compounds based on hydrophobicity rather than polarity. A typical eluent would be a mixture of water and acetonitrile or methanol.
-
Question 2: Column chromatography is too slow or ineffective for my scale. What are my options for bulk separation?
Answer:
For larger quantities, fractional crystallization is often the most practical and scalable method. This technique exploits small differences in the solubility of the regioisomers in a given solvent.
Step-by-Step Protocol for Fractional Crystallization
-
Solvent Selection: The ideal solvent is one in which both isomers are sparingly soluble at room temperature but highly soluble at an elevated temperature. Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile).
-
Dissolution: Dissolve the isomeric mixture in the minimum amount of hot solvent to create a saturated solution.
-
Slow Cooling: Allow the solution to cool slowly and undisturbed. The less soluble isomer should crystallize out first. The rate of cooling is critical; slow cooling promotes the formation of purer crystals.
-
Isolation & Analysis:
-
Filter the crystals and wash with a small amount of cold solvent.
-
Dry the crystals and analyze their purity by NMR or LC-MS.
-
Take the mother liquor (the remaining solution), concentrate it, and repeat the process. The mother liquor will be enriched in the more soluble isomer.
-
-
Seeding (Optional): If you have a pure crystal of one isomer, you can add it to the supersaturated solution to induce crystallization of that specific isomer.[2][3] This technique, known as selective seeding, can dramatically improve the efficiency of the separation.[2]
Question 3: I have separated my two compounds, but I don't know which is the N-1 and which is the N-2 isomer. How can I identify them?
Answer:
Unambiguous structural assignment is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR, is the most powerful tool for this.
-
1H NMR: The proton environment is different in each isomer. Protons on substituents attached to N-1 versus N-2 will have distinct chemical shifts. Protons on the pyridine or pyrazole ring adjacent to the substitution site will also show characteristic shifts. For example, the proton on the pyridine ring is often more deshielded (further downfield) when it is in close proximity to a substituent on the adjacent nitrogen.[4]
-
2D NMR Techniques (NOESY and HMBC): These experiments provide definitive proof of connectivity.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other (< 5 Å). An irradiation of the N-alkyl protons will show a NOE correlation to the protons on the pyrazole/pyridine ring that are spatially nearby, allowing for unambiguous assignment.[5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. A correlation between the N-alkyl protons and the carbons of the pyrazole ring can definitively establish the point of attachment.[6]
-
-
X-Ray Crystallography: If you can grow a single crystal of one of the isomers, X-ray diffraction provides an absolute structure determination.[7]
Frequently Asked Questions (FAQs)
Q1: What synthetic strategies can I use to control regioselectivity and avoid the separation issue altogether?
A1: Controlling the reaction to favor a single regioisomer is the most elegant solution. Several factors influence the outcome:
-
Steric Hindrance: Bulky substituents on the pyrazole precursor can sterically direct an incoming electrophile to the less hindered nitrogen.
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly increase the proportion of one isomer over the other compared to standard solvents like ethanol.[8]
-
Directing Groups: Installing a removable directing group on one of the nitrogen atoms can block it from reacting, allowing for selective functionalization of the other nitrogen.
-
Metalation: Regioselective metalation of the pyrazole ring followed by quenching with an electrophile can provide excellent control.[9]
Q2: Can I quantify the ratio of my regioisomers in the crude mixture before purification?
A2: Yes, 1H NMR spectroscopy is an excellent tool for this.
-
Obtain a clean 1H NMR spectrum of your crude reaction mixture.
-
Identify distinct, well-resolved signals corresponding to each isomer. Protons on alkyl groups attached to the nitrogen or specific aromatic protons are often good choices.
-
Integrate these distinct signals. The ratio of the integrals will directly correspond to the molar ratio of the two regioisomers in the mixture.[5]
Q3: Are there differences in the physicochemical properties of pyrazolopyridine regioisomers?
A3: Yes, and these differences are the basis for their separation.
-
Polarity & Dipole Moment: The position of the substituent changes the overall electron distribution and dipole moment of the molecule. This difference in polarity is the primary reason they can be separated by silica gel chromatography.
-
Crystal Packing: The two isomers will have different shapes, leading to different ways they can pack into a crystal lattice. This results in different melting points and solubilities, which is the principle behind separation by fractional crystallization.[10]
-
Basicity (pKa): The nitrogen atoms in the pyrazole and pyridine rings will have different basicities in each isomer, which can sometimes be exploited by using pH-controlled extraction or chromatography.
Data Summary Table: Chromatographic Systems
| Regioisomer Type | Stationary Phase | Recommended Eluent System | Modifier (if needed) |
| N-1/N-2 Alkylated | Silica Gel | Hexanes/Ethyl Acetate | 0.5% Triethylamine |
| N-1/N-2 Arylated | Silica Gel | Dichloromethane/Methanol | 0.5% Acetic Acid |
| Polar Isomers | Reverse Phase (C18) | Acetonitrile/Water | 0.1% TFA or Formic Acid |
| Basic Isomers | Alumina (Neutral) | Toluene/Ethyl Acetate | N/A |
References
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Barcelona. [Link]
-
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. (2023). RSC Advances. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2006). The Journal of Organic Chemistry. [Link]
-
Combinatorial synthesis of pyrazoloquinoline and pyrazoloacridine derivatives with high regioselectivity. (2014). RSC Advances. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). Inorganica Chimica Acta. [Link]
-
Separation of isomers by selective seeding and crystallisation? (2019). Sciencemadness.org. [Link]
-
CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). (2007). Journal of Chemical Technology and Metallurgy. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2006). The Journal of Organic Chemistry. [Link]
-
Guide for crystallization. (n.d.). University of Geneva. [Link]
-
How to separate these regioisomers? (2022). Reddit. [Link]
- Process for crystallizing and separating different diisocyanate isomers. (2011).
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (2020). Organic & Biomolecular Chemistry. [Link]
-
Synthesis of fully substituted pyrazoles via regio- and chemoselective metalations. (2010). Organic Letters. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). Molecules. [Link]
-
Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. (2022). RSC Advances. [Link]
-
Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers. (2007). The Journal of Organic Chemistry. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. (2021). Separations. [Link]
-
Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. (2011). Inorganica Chimica Acta. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
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Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Separations. [Link]
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- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of fully substituted pyrazoles via regio- and chemoselective metalations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP2398767A1 - Process for crystallizing and separating different diisocyanate isomers - Google Patents [patents.google.com]
Technical Support Center: A Guide to Mitigating Tailing in Column Chromatography of Basic Pyridine Compounds
Welcome to our dedicated technical support center for scientists and researchers encountering challenges with the chromatographic analysis of basic pyridine compounds. Peak tailing is a persistent issue in the analysis of these molecules, compromising resolution, accuracy, and overall data quality.[1] This guide provides in-depth, experience-driven answers to common questions, offering not just solutions, but a foundational understanding of the underlying chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: Why do my basic pyridine compounds consistently show peak tailing in reversed-phase chromatography?
A1: The primary cause of peak tailing for basic compounds like pyridines is secondary interactions with the stationary phase. [1]
In reversed-phase chromatography, the stationary phase, typically silica-based C8 or C18, is designed for hydrophobic interactions. However, the silica surface inherently contains acidic silanol groups (Si-OH).[2][3] Due to steric hindrance during the manufacturing process, not all of these silanol groups are bonded with the C18 or C8 chains, leaving a significant number of free, accessible silanols.[3][4]
At mobile phase pH levels above 3, these silanol groups become deprotonated and negatively charged (Si-O⁻).[5][6] Basic pyridine compounds, which are protonated and positively charged at these pH values, can then engage in strong ionic interactions with these anionic silanol sites.[6][7] This secondary retention mechanism is much stronger than the intended hydrophobic interactions, leading to a portion of the analyte molecules being retained longer on the column, which manifests as a tailed peak.[1]
Troubleshooting Guides
Q2: I've heard that adjusting the mobile phase pH can help. What is the recommended strategy?
A2: Yes, controlling the mobile phase pH is a critical first step in mitigating tailing. The goal is to suppress the ionization of either the analyte or the surface silanols to minimize unwanted ionic interactions.[8]
-
Low pH Approach (Ion Suppression of Silanols):
-
Mechanism: By lowering the mobile phase pH to between 2 and 4, the acidic silanol groups on the silica surface become protonated and therefore neutral.[9][10][11] This prevents the ionic interaction with the positively charged basic pyridine compound, leading to a more symmetrical peak shape.[12]
-
Practical Recommendation: A mobile phase pH of around 2.5 to 3.0 is often a good starting point.[13] This can be achieved using additives like 0.1% formic acid or a 10-20 mM phosphate buffer.[7][9][10]
-
-
High pH Approach (Ion Suppression of Analyte):
-
Mechanism: Most pyridine derivatives have a pKa between 5 and 6.[13] By raising the mobile phase pH to a value approximately 2 units above the analyte's pKa (e.g., pH > 8), the pyridine compound will be in its neutral, uncharged state.[13] This eliminates the possibility of ionic interactions with the silanol groups.
-
Practical Recommendation: This approach requires a pH-stable column, as traditional silica-based columns can dissolve at pH values above 8.[7][13] Hybrid or polymer-based columns are suitable for high-pH methods.[7][11][13]
-
Q3: My peak tailing is severe even after pH adjustment. What role do mobile phase additives like triethylamine (TEA) play?
A3: Mobile phase additives, particularly competing bases like triethylamine (TEA), are powerful tools for actively masking residual silanol groups. [2][14]
-
Mechanism of Action: TEA is a basic compound that, when added to the mobile phase, preferentially interacts with the acidic silanol groups on the stationary phase.[2][9][15] By binding to these active sites, TEA effectively shields them from interacting with your basic pyridine analyte.[2][9][15] This competitive interaction minimizes the secondary retention that causes tailing, resulting in improved peak symmetry.[2][16]
-
Experimental Protocol: Incorporating TEA into the Mobile Phase
-
Preparation: Prepare your aqueous mobile phase as usual (e.g., buffered water or water with an acidic modifier).
-
Addition of TEA: Add triethylamine to the aqueous portion of the mobile phase at a typical concentration of 5-20 mM.[1][9][15][17]
-
pH Adjustment: After adding TEA, adjust the pH of the aqueous phase to your desired setpoint using an appropriate acid (e.g., phosphoric acid or formic acid).
-
Filtration and Degassing: Filter and degas the mobile phase as per standard laboratory practice before use.
-
| Parameter | Recommendation | Rationale |
| TEA Concentration | 5-20 mM | Sufficient to mask active silanol sites without significantly altering retention times. |
| Mobile Phase pH | Adjusted after TEA addition | Ensures accurate and reproducible pH control. |
| Column Compatibility | Standard silica C18/C8 | TEA is most effective on columns with significant residual silanol activity (Type A silica). |
Caution: While effective, the use of TEA can sometimes lead to shorter column lifetimes due to the potential for hydrolysis of the stationary phase.[9][15]
Q4: Can my choice of chromatography column make a difference in reducing tailing?
A4: Absolutely. Modern column technologies are specifically designed to minimize the issues associated with residual silanols.
-
End-Capped Columns:
-
Technology: After the primary bonding of the C18 or C8 phase, the column packing material undergoes a secondary reaction to "cap" the remaining free silanol groups with a small, less reactive group like trimethylsilyl (TMS).[4][10][18] This process, known as end-capping, significantly reduces the number of active sites available for secondary interactions.[4][18][19] Double or triple end-capping further enhances this effect.[18]
-
When to Use: End-capped columns are a good general-purpose choice for the analysis of basic compounds and are widely available.[10]
-
-
"Type B" or High-Purity Silica Columns:
-
Technology: These columns are manufactured using ultra-pure silica with a very low metal content.[1][20] Metal impurities in the silica backbone can increase the acidity of neighboring silanol groups, exacerbating tailing.[1][21] By using a purer form of silica, the activity of the residual silanols is inherently lower.[1][20]
-
When to Use: These are the modern standard for reversed-phase columns and often provide excellent peak shape for basic compounds even without mobile phase additives.[17]
-
-
Polar-Embedded Columns:
-
Technology: These columns have a polar functional group (e.g., amide or carbamate) embedded within the C18 or C8 chain.[22][23][24] This polar group helps to shield the basic analytes from the silica surface, reducing silanol interactions and improving peak shape.[24][25] They also offer alternative selectivity compared to standard C18 columns.[22][26]
-
When to Use: When analyzing a mix of polar and non-polar compounds, or when alternative selectivity is needed to resolve co-eluting peaks.[13][26]
-
Visualizing the Mechanisms
To further clarify the concepts discussed, the following diagrams illustrate the interactions at the stationary phase surface.
Caption: Interaction of basic pyridine with acidic silanol sites.
Caption: Mitigation of tailing with a competing base.
Summary Troubleshooting Workflow
For a systematic approach to resolving peak tailing with basic pyridine compounds, consider the following workflow:
Caption: A high-level workflow for troubleshooting peak tailing.
References
-
Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. (2023, November 27). Pharma Growth Hub. [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (n.d.). Chrom Tech. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.). Phenomenex. [Link]
-
How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122 - Waters Knowledge Base. (n.d.). Waters. [Link]
-
Why would a basic compound tail more on my new reverse-phase column and then tail less as I make more injections? - WKB235916. (n.d.). Waters. [Link]
-
Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. (n.d.). Phenomenex. [Link]
-
Chromatography Peak Issues Guide. (n.d.). Scribd. [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (n.d.). ALWSCI. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Phenomenex. [Link]
-
[Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (n.d.). Sepu-tech. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare. [Link]
-
Why Do Peaks Tail? - LC Troubleshooting Bible. (n.d.). Chromatography Online. [Link]
-
How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014, April 2). ResearchGate. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. [Link]
-
What Is Endcapping in HPLC Columns - Chrom Tech, Inc. (n.d.). Chrom Tech. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1). LCGC International. [Link]
-
Polar - Embedded Column. (n.d.). Scribd. [Link]
-
Packed/Micropacked Column Troubleshooting – Part 2 – Poor Peak Shapes. (2023, April 24). Restek. [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. [Link]
-
The role of end-capping in reversed-phase - Phenomenex. (n.d.). Phenomenex. [Link]
-
Why Is End-Capping Used In Liquid Chromatography? (2025, February 2). YouTube. [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (n.d.). Macedonian Pharmaceutical Bulletin. [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (n.d.). Gilson. [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
-
Polar-Embedded and Polar-Endcapped Stationary Phases for LC. (n.d.). ResearchGate. [Link]
-
Base-Deactivated End-Capped Column. (2005, April 25). Chromatography Forum. [Link]
-
Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes? (2014, August 26). Waters. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International. [Link]
-
Method from Mars? Coping with Chromatographic Legacies. (2019, May 1). LCGC International. [Link]
-
The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. [Link]
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (n.d.). National Institutes of Health. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies. [Link]
-
Are LC columns with embedded polar groups better for polar retention? | Trust your Science 4. (2018, June 2). YouTube. [Link]
-
Ionic liquids versus triethylamine as mobile phase additives in the analysis of ??-blockers. (n.d.). ResearchGate. [Link]
-
End-capping. (n.d.). Separation Science. [Link]
-
How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. [Link]
Sources
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- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. support.waters.com [support.waters.com]
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- 8. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
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- 25. youtube.com [youtube.com]
- 26. Polar Embedded Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
Technical Support Center: Stability of 3,4-Dihydro-2H-pyrano[3,2-b]pyridine in Solution
Welcome to the technical support center for 3,4-Dihydro-2H-pyrano[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this heterocyclic compound in solution. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results, as well as for the development of stable formulations.
This resource is structured to provide both a conceptual understanding of potential stability issues and practical, actionable protocols to investigate and mitigate them.
Predicted Stability Profile of this compound
Based on the chemical structure of this compound, which features a dihydropyran ring fused to a pyridine ring, several potential degradation pathways can be anticipated. While specific experimental data for this exact molecule is limited in publicly available literature, we can infer a predicted stability profile from studies on analogous structures.
| Stress Factor | Predicted Stability | Potential Degradation Pathway(s) |
| pH (Hydrolysis) | Unstable under strong acidic or basic conditions. | Acid-catalyzed or base-catalyzed hydrolysis of the ether linkage in the dihydropyran ring, leading to ring-opening. The pyridine nitrogen can be protonated at low pH, potentially influencing the electronic properties and stability of the fused ring system. |
| Oxidation | Susceptible to oxidation. | Oxidation of the dihydropyran ring, particularly at the carbons adjacent to the ether oxygen, could lead to the formation of lactones or other oxidized species. The pyridine ring is generally more resistant to oxidation than the dihydropyran ring. |
| Light (Photolysis) | Potentially unstable upon exposure to UV or high-intensity visible light. | Aromatization of the dihydropyran ring to form the corresponding pyranopyridine derivative is a common photodegradation pathway for dihydropyridine-containing compounds.[1] |
| Temperature | Susceptible to thermal degradation at elevated temperatures. | The specific degradation pathway is dependent on the solvent and other components in the solution. |
Troubleshooting Guide: Question & Answer Format
This section addresses common stability-related issues encountered during experiments with this compound.
Q1: I am observing a decrease in the concentration of my this compound stock solution over time, even when stored at 4°C. What could be the cause?
A1: This is a common issue that can be attributed to several factors. A systematic investigation is recommended to pinpoint the root cause.
Initial Troubleshooting Workflow
Sources
Technical Support Center: Improving Pyranopyridine Derivative Solubility
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling pyranopyridine derivatives. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered during biological assays. As a Senior Application Scientist, my goal is to explain not just what to do, but why each step is scientifically sound, ensuring your experimental success.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the solubility of pyranopyridine compounds.
Q1: Why are many pyranopyridine derivatives poorly soluble in aqueous buffers?
A1: The solubility of pyranopyridine derivatives is largely dictated by their molecular structure. These compounds feature a fused heterocyclic ring system which is often rigid, planar, and hydrophobic.[1][2] While the nitrogen and oxygen atoms in the pyranopyridine core can participate in hydrogen bonding, bulky or lipophilic substituents added to improve target potency often increase the molecule's overall hydrophobicity, leading to poor aqueous solubility.[2][3] This is a common challenge in drug discovery, where a significant percentage of new chemical entities are poorly water-soluble.[4]
Q2: What is the first and most common step to solubilize a pyranopyridine derivative for an in vitro assay?
A2: The most straightforward and widely adopted initial approach is to use a water-miscible organic co-solvent.[5] This involves first dissolving the compound in a small amount of 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[6] This stock is then serially diluted to a working concentration in the aqueous assay buffer. The final concentration of DMSO should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced artifacts or cytotoxicity.[7][8]
Q3: How does a co-solvent like DMSO actually work to improve solubility?
A3: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) work by reducing the polarity of the aqueous solvent system.[][10] Water molecules are highly ordered and form strong hydrogen bonds with each other. A non-polar compound disrupts this network, and it is energetically unfavorable for water to accommodate it. A co-solvent disrupts the hydrogen bonding network of water, creating a less polar "microenvironment" that can more easily accommodate the hydrophobic pyranopyridine molecule, thereby increasing its solubility.[][11]
Q4: Can adjusting the pH of my buffer help?
A4: Yes, for any pyranopyridine derivative with ionizable functional groups, pH adjustment is a powerful strategy.[5][12] The nitrogen atoms within the pyridine ring system are basic and can be protonated at acidic or near-neutral pH, forming a more soluble cationic salt. If your compound has an acidic moiety (e.g., a carboxylic acid), raising the pH will deprotonate it, forming a more soluble anionic salt. This is a fundamental principle used to enhance the solubility of the majority of drug molecules, which are weak acids or bases.[][12]
Troubleshooting Guide: Common Solubility Problems
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: My compound precipitates immediately when I add my DMSO stock to the aqueous assay buffer.
-
Cause: This indicates that the final concentration of your compound exceeds its kinetic solubility limit in the final assay buffer, even with a low percentage of DMSO. The abrupt change from a 100% organic environment to a >99% aqueous one causes the compound to "crash out" of solution.
-
Solutions:
-
Reduce the Final Concentration: The simplest solution is to test the compound at a lower final concentration. Many potent compounds show activity at concentrations where they remain soluble.
-
Increase Co-solvent Percentage (with caution): You can try increasing the final DMSO concentration slightly (e.g., to 1%), but you MUST run a parallel vehicle control to ensure the solvent itself is not causing an effect on your cells or target.[8] Exceeding 1% DMSO can lead to cytotoxicity or interfere with assay components.[7]
-
Use an Intermediate Dilution Step: Instead of diluting a 10 mM stock in 100% DMSO directly into the buffer, create an intermediate dilution in your cell culture medium or buffer.[13] For example, dilute the 10 mM stock 1:100 into the medium to get a 100 µM solution with 1% DMSO. Then, perform subsequent dilutions from this intermediate stock. This gradual reduction in solvent concentration can prevent shocking the compound out of solution.[13]
-
Try Alternative Co-solvents: Some compounds may be more soluble in other water-miscible solvents like ethanol, N,N-dimethylformamide (DMF), or polyethylene glycol 400 (PEG 400).[][12] Always verify the compatibility of these solvents with your specific assay.
-
Problem 2: The compound seems to dissolve initially, but I see turbidity or precipitation in my assay plate after incubation.
-
Cause: This suggests that while the compound was initially soluble, it is not stable in the solution over time and is slowly precipitating. This can be due to temperature changes, interaction with plate plastics, or reaching a thermodynamic equilibrium where the solid state is favored.
-
Solutions:
-
Incorporate Surfactants: Low concentrations (e.g., 0.01-0.05%) of non-ionic surfactants like Tween-20 or Triton X-100 can help stabilize the compound in solution by forming micelles.[12][14] This is more suitable for biochemical (protein-based) assays than cell-based assays, as surfactants can be lytic to cells at higher concentrations.[14]
-
Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate the pyranopyridine molecule, forming an "inclusion complex" that has significantly higher aqueous solubility.[12][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Add Serum/Albumin: If your assay is compatible, the presence of serum proteins like bovine serum albumin (BSA) can bind to hydrophobic compounds and help keep them in solution.[14] This is particularly relevant for cell-based assays that use media containing fetal bovine serum (FBS).
-
Problem 3: My results are inconsistent and not reproducible, which I suspect is due to solubility.
-
Cause: Poor solubility leads to an unknown and variable concentration of the compound actually in solution, which is the only fraction available to interact with the biological target. This is a major source of experimental irreproducibility.[16]
-
Solutions:
-
Determine the Kinetic Solubility: Before conducting extensive biological assays, perform a simple kinetic solubility test to understand the limits of your compound in your specific buffer. This provides a concrete concentration cap for your experiments. (See Protocol 2 below).
-
Sonication: After diluting the stock solution into the buffer, briefly sonicating the solution can help break down small aggregates and improve dispersion.[8][14]
-
Particle Size Reduction: For preclinical studies, reducing the particle size of the solid compound through techniques like micronization or nanosuspension can increase the dissolution rate.[10][17][18] This increases the surface area available for interaction with the solvent.[12]
-
Visual Workflow & Data
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for addressing solubility issues with pyranopyridine derivatives.
Caption: A decision tree for troubleshooting pyranopyridine solubility.
Table 1: Common Co-Solvents and Their Properties
| Co-Solvent | Polarity | Typical Final Conc. in Cell Assays | Notes |
| DMSO | High (aprotic) | 0.1% - 0.5%[7][8] | Most common; can be cytotoxic at >1%; may interfere with some assays.[19][20] |
| Ethanol | High (protic) | 0.1% - 1% | Can be metabolized by some cells; potential for evaporation.[12] |
| PEG 400 | High (protic) | 0.1% - 1% | Generally low toxicity; viscous, requiring thorough mixing.[12] |
| DMF | High (aprotic) | < 0.1% | Higher toxicity than DMSO; use with caution. |
Experimental Protocols
Protocol 1: Preparation of Compound Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock for a typical cell-based experiment.
-
Prepare Stock Solution: Accurately weigh the pyranopyridine derivative and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure it is fully dissolved by vortexing. Store this stock at -20°C or -80°C.
-
Create Intermediate Dilution Plate: Prepare an intermediate dilution plate. For example, dilute the 20 mM stock 1:100 into your complete cell culture medium to create a 200 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting up and down at least 10 times.[13]
-
Perform Serial Dilutions: Using the 200 µM intermediate solution, perform your serial dilutions directly in complete cell culture medium. This ensures the DMSO concentration remains constant and low (≤1%) across all final concentrations.
-
Vehicle Control: It is critical to prepare a "vehicle control" by performing the same dilution steps with 100% DMSO instead of the compound stock solution. This control is essential for differentiating compound effects from solvent effects.[13]
-
Add to Cells: Add the final serially diluted compound solutions to the wells containing your cells. The final DMSO concentration in the assay should ideally be ≤0.5%.
Protocol 2: A Basic Kinetic Solubility Assay (Turbidimetric Method)
This assay determines the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
-
Materials:
-
10 mM stock solution of the pyranopyridine compound in 100% DMSO.
-
Aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Clear 96-well microplate.
-
Multichannel pipette.
-
Plate reader capable of measuring absorbance at ~620 nm.
-
-
Method:
-
Add 198 µL of the aqueous buffer to multiple wells of the 96-well plate.
-
Add 2 µL of your 10 mM DMSO stock solution to the first well. This creates a 100 µM solution with 1% DMSO. Mix thoroughly.
-
Perform a 1:2 serial dilution by transferring 100 µL from the first well to the next, mixing, and repeating across the row. This will create a concentration range (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Prepare a buffer blank (200 µL buffer) and a solvent blank (198 µL buffer + 2 µL DMSO).
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance (or turbidity) of the plate at 620 nm.
-
-
Data Analysis: The kinetic solubility limit is the highest concentration at which the absorbance is not significantly higher than the solvent blank. A sharp increase in absorbance indicates the formation of precipitate.
Caption: Workflow for a turbidimetric kinetic solubility assay.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 13(2), 677–692. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Opperman, T. J., & Kwasny, S. M. (2017). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. Bioorganic & Medicinal Chemistry, 25(16), 4443-4449. [Link]
-
Loftsson, T., & Brewster, M. E. (2012). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]
-
Olympus. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
Singh, A., & Kumar, R. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2012, 198353. [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]
-
Saini, P., Kumar, A., & Sharma, P. K. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 26(19), 5925. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. [Link]
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International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
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de Oliveira, R. C., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 12(1), 21743. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?. [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
G. G. (2018). Heterocycles in Medicinal Chemistry. Molecules, 23(4), 863. [Link]
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Ionescu, C., & Dodi, G. (2020). The Importance of Solubility for New Drug Molecules. Revista de Chimie, 71(5), 235-242. [Link]
-
Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1550. [Link]
-
Stegemann, S., et al. (2007). When poor solubility becomes an issue: From early stage to proof of concept. European Journal of Pharmaceutical Sciences, 31(5), 249-261. [Link]
-
MDPI. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]
-
Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1121–1126. [Link]
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- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
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- 20. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature and reaction time in Kröhnke pyridine synthesis
Welcome to the technical support center for the Kröhnke pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful reaction, with a specific focus on optimizing temperature and reaction time. Here, you will find in-depth troubleshooting guidance and frequently asked questions to ensure the success of your pyridine synthesis endeavors.
Troubleshooting Guide: Temperature and Reaction Time
This section addresses specific issues you may encounter during the Kröhnke pyridine synthesis, providing potential causes and actionable solutions.
Issue 1: Low to No Product Yield
-
Question: I am experiencing very low or no yield in my Kröhnke synthesis. How can I determine if temperature or reaction time is the culprit?
-
Answer: Low or no yield is a common issue that can often be traced back to suboptimal temperature and reaction time. A systematic approach is crucial for diagnosis.[1][2]
-
Potential Cause 1: Insufficient Reaction Temperature. The Kröhnke synthesis typically requires elevated temperatures to proceed at an appreciable rate.[1] If the temperature is too low, the activation energy for the initial Michael addition or the subsequent cyclization and dehydration steps may not be overcome.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. A general starting point is between 80-120°C, but some substrates may require temperatures up to 140°C.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC) at each temperature increment. The appearance of the desired product spot and consumption of starting materials will indicate an appropriate temperature range.
-
-
Potential Cause 2: Excessive Reaction Temperature. Conversely, excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final product, thereby reducing the yield.[1] It can also promote the formation of undesired side products through polymerization or self-condensation of the α,β-unsaturated carbonyl compound.[2]
-
Solution: If you suspect decomposition (e.g., charring or the appearance of multiple unidentifiable spots on TLC), reduce the reaction temperature. It is often beneficial to find the "sweet spot" where the reaction proceeds efficiently without significant degradation.[2]
-
-
Potential Cause 3: Inadequate Reaction Time. The reaction may simply not have had enough time to go to completion.
-
Solution: Monitor the reaction progress closely using TLC. If starting materials are still present after the initially planned reaction time, extend the time, taking aliquots periodically to check for completion. Be aware that prolonged reaction times, especially at high temperatures, can also lead to byproduct formation.[2]
-
-
Issue 2: Formation of Significant Byproducts
-
Question: My reaction is producing the desired pyridine, but I am also getting a significant amount of impurities. How can temperature and reaction time help improve the purity?
-
Answer: The formation of byproducts is often a kinetic versus thermodynamic issue, which can be influenced by temperature and reaction time.
-
Potential Cause 1: Side Reactions Favored at High Temperatures. As mentioned, high temperatures can promote side reactions such as the self-condensation of the α,β-unsaturated carbonyl compound.[2]
-
Solution: Try running the reaction at the lower end of the effective temperature range. This may require a longer reaction time, but the improved selectivity can lead to a purer product and a higher isolated yield after purification.
-
-
Potential Cause 2: Product Degradation Over Time. The desired pyridine product may not be stable under the reaction conditions for extended periods, especially at elevated temperatures.
-
Solution: Once TLC indicates the consumption of the limiting reagent and maximum formation of the product, work up the reaction promptly. Avoid unnecessarily long reaction times.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical temperature range for the Kröhnke pyridine synthesis?
-
A1: The reaction is generally conducted at elevated temperatures, typically ranging from 80°C to 140°C.[1] The optimal temperature is highly dependent on the specific substrates and the solvent used. For instance, reactions in glacial acetic acid are often run at reflux, which is around 120°C.[2][3]
-
-
Q2: How do I determine the optimal reaction time?
-
A2: The best way to determine the optimal reaction time is by monitoring the reaction's progress.[1][2] Thin Layer Chromatography (TLC) is an excellent tool for this. The reaction is generally considered complete when the limiting starting material is no longer visible on the TLC plate. Typical reaction times can range from 2 to 8 hours.[1][2]
-
-
Q3: Can the order of reagent addition, in conjunction with temperature, affect the outcome?
-
A3: Yes. For some substrates, a slow, controlled addition of one reagent to the heated reaction mixture can help to minimize side reactions, such as the self-condensation of the α,β-unsaturated carbonyl compound.[2] This can be particularly useful when working with highly reactive starting materials.
-
-
Q4: Are solvent-free conditions an option, and how does that affect the temperature and time?
-
A4: Solvent-free conditions are a viable and often effective option for the Kröhnke synthesis, particularly for preparing 2,4,6-triarylpyridines.[1][3] In these cases, the reaction mixture is heated to a molten state, typically between 120-140°C.[3] Reaction times under solvent-free conditions can sometimes be shorter, often in the range of 1-4 hours.[2][3]
-
Data Summary: Temperature and Reaction Time Effects
| Parameter | General Range | Effect on Yield | Effect on Purity |
| Temperature | 80 - 140 °C[1] | Increasing temperature generally increases the reaction rate and can improve yield up to an optimal point. | Excessively high temperatures can lead to byproduct formation and decomposition, thus decreasing purity.[1][2] |
| Reaction Time | 2 - 8 hours[1][2] | Sufficient time is required for the reaction to reach completion, maximizing the yield. | Prolonged reaction times, especially at high temperatures, can lead to product degradation and the formation of impurities.[2] |
Experimental Protocol: Optimization of Temperature and Reaction Time
This protocol provides a systematic approach to optimizing the temperature and reaction time for a Kröhnke pyridine synthesis.
Materials:
-
α-Pyridinium methyl ketone salt (1.0 mmol)
-
α,β-Unsaturated carbonyl compound (1.0 mmol)
-
Ammonium acetate (10.0 mmol)[4]
-
Glacial acetic acid (10 mL)[2]
-
Small reaction vials suitable for heating
-
Heating block or oil bath with precise temperature control
-
TLC plates and developing chamber
-
Appropriate eluent for TLC (e.g., 9:1 hexane:ethyl acetate)[1]
Procedure:
-
Initial Reaction Setup: In a reaction vial, combine the α-pyridinium methyl ketone salt (1.0 mmol), the α,β-unsaturated carbonyl compound (1.0 mmol), and ammonium acetate (10.0 mmol) in glacial acetic acid (10 mL).[2][4]
-
Temperature Screening:
-
Set up parallel reactions at different temperatures (e.g., 80°C, 100°C, and 120°C).[2]
-
Stir the reactions and monitor their progress by taking small aliquots for TLC analysis every hour for the first 4 hours.
-
Compare the TLC plates to identify the temperature at which the starting materials are consumed most efficiently with the cleanest formation of the desired product.
-
-
Reaction Time Optimization:
-
Based on the optimal temperature identified in the previous step, set up a new reaction.
-
Monitor the reaction by TLC every 30-60 minutes.
-
The optimal reaction time is when the spot corresponding to the limiting starting material has disappeared, and the intensity of the product spot is at its maximum.
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.[2]
-
Collect the solid by vacuum filtration and wash with water, followed by a small amount of cold ethanol.[3]
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS) and determine the isolated yield.
-
Visualizing the Kröhnke Synthesis
Diagram 1: Kröhnke Pyridine Synthesis Mechanism
Caption: The reaction mechanism of the Kröhnke pyridine synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yield in Kröhnke synthesis.
References
-
Mechanism of the Kröhnke pyridine synthesis. - ResearchGate. Available at: [Link]
-
Kröhnke pyridine synthesis - Wikipedia. Available at: [Link]
-
Kröhnke synthesis of pyridine - Química Organica.org. Available at: [Link]
-
Pyridine Synthesis: Cliff Notes - Baran Lab. Available at: [Link]
-
Mechanism of the Kröhnke pyridine synthesis.[1] - ResearchGate. Available at: [Link]
-
An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed. Available at: [Link]
Sources
Work-up procedure to remove catalysts and inorganic salts in pyridine synthesis
A Guide from the Desk of a Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the critical post-reaction phase of pyridine synthesis. The success of a synthesis is often determined by the efficacy of the work-up and purification. This document provides in-depth, field-proven insights into removing catalysts and inorganic salts, moving beyond simple step-by-step instructions to explain the causality behind each experimental choice.
Troubleshooting Guide: Common Work-Up Challenges
This section addresses specific, practical issues encountered during the purification of pyridine derivatives.
Q1: My final product is contaminated with a transition metal catalyst (e.g., Palladium, Nickel). How can I remove it?
Residual transition metals are a common issue, especially from cross-coupling reactions which frequently use catalysts like palladium (Pd), nickel (Ni), or rhodium (Rh).[1] These metals can interfere with downstream applications and must be removed.
Core Insight: The most effective method is often the use of metal scavengers—functionalized silica or polymer resins that selectively bind to the metal, allowing for its removal by simple filtration.[2][3]
Recommended Protocol: Metal Scavenging with Functionalized Resin
-
Solvent Selection: After your primary aqueous work-up, ensure your crude product is dissolved in a solvent compatible with the scavenger resin (e.g., THF, DCM, Toluene, ACN).[4]
-
Scavenger Selection: Choose a scavenger with high affinity for your target metal. Thiol- or trimercaptotriazine (TMT)-functionalized resins are particularly effective for palladium.[4][5][6]
-
Incubation: Add the scavenger resin (typically 3–5 equivalents relative to the residual metal content) to the solution of your crude product.[4]
-
Agitation: Stir the mixture at room temperature. The required time can range from a few hours to 24 hours, depending on the catalyst's nature and concentration.[4]
-
Filtration: Filter the mixture through a pad of Celite® or a fritted funnel to remove the resin-metal complex.
-
Concentration: Wash the filtered resin with a fresh portion of the solvent and combine the filtrates. Concentrate the solution under reduced pressure to recover the purified product.
Data Summary: Common Metal Scavengers
| Scavenger Type | Functional Group | Target Metals | Recommended For |
| MP-TMT | Macroporous Polystyrene-Trimercaptotriazine | Pd, Pt, Ru, Rh, Cu, Hg, Ag, Pb | General purpose, highly effective for Pd.[4][5] |
| ISOLUTE® Si-Thiol | Silica-Thiol (Propylthiol) | Pd, Pt, Cu, Hg, Ag, Pb | Broad-spectrum metal scavenging.[5] |
| PhosphonicS SPM32 | Phosphonic Acid-functionalized resin | Pd | Effective for scavenging Pd(OAc)₂.[2] |
Workflow: Metal Catalyst Removal using Scavenger Resin
Sources
Validation & Comparative
A Comparative Analysis of the Anticancer Activity of Pyridine Derivatives: A Guide for Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its prevalence in nature and its versatile chemical properties have made it a privileged structure in the design of novel therapeutic agents. In the field of oncology, pyridine derivatives have emerged as a particularly promising class of compounds, with several derivatives demonstrating potent anticancer activity against a wide range of malignancies.[1][3][4] This guide provides a comparative analysis of the anticancer activity of various classes of pyridine derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this dynamic field.
The Versatility of the Pyridine Scaffold in Anticancer Drug Design
The unique electronic properties and synthetic tractability of the pyridine ring allow for the targeted modulation of critical molecular pathways implicated in cancer progression.[5] Many pyridine-based compounds exert their anticancer effects by inhibiting key enzymes involved in cell signaling, such as kinases, or by interfering with fundamental cellular processes like cell division and angiogenesis.[6] Several approved anticancer drugs, including Sorafenib, Crizotinib, and Vismodegib, feature a pyridine core, highlighting the clinical significance of this heterocyclic motif.[1][4]
This guide will delve into a comparative analysis of different classes of pyridine derivatives, focusing on their mechanisms of action and supported by in vitro experimental data. We will explore pyridine-ureas, imidazo[1,2-a]pyridines, and other notable derivatives, providing a framework for understanding their structure-activity relationships and therapeutic potential.
Comparative Anticancer Activity of Pyridine Derivatives
The anticancer efficacy of pyridine derivatives is highly dependent on the nature and position of their substituents. This section provides a comparative overview of the in vitro cytotoxic activity of different classes of pyridine derivatives against various human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), is summarized in the tables below.
Pyridine-Urea Derivatives
Pyridine-urea derivatives have shown significant potential as anticancer agents, with some compounds exhibiting potent inhibitory activity against breast cancer cell lines.[7][8] The structure-activity relationship of these compounds often reveals that electron-withdrawing groups on the phenylurea moiety can enhance anticancer activity.
| Compound ID | R Group (Substitution on Phenylurea) | IC50 (µM) on MCF-7 (48h) | VEGFR-2 Inhibition IC50 (µM) |
| 8a | H | 4.53 | Not Reported |
| 8b | 4-Cl | 3.03 | 5.0 |
| 8d | 4-CH3 | 3.98 | Not Reported |
| 8e | 3-CF3 | 0.22 | 3.93 |
| 8n | 3-Cl | 1.88 | Not Reported |
| Doxorubicin | (Reference Drug) | 1.93 | Not Applicable |
| Sorafenib | (Reference Drug) | 4.50 | Not Applicable |
Data sourced from a study on novel pyridine-ureas.[8]
Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have demonstrated broad-spectrum anticancer activity.[9] Their mechanism of action is often linked to the inhibition of kinases involved in cell cycle progression.
| Compound ID | R Group | IC50 (µM) on MGC-803 (Gastric Cancer) |
| I-1 | 4-F-phenyl | 0.87 |
| I-2 | 4-Cl-phenyl | 0.54 |
| I-3 | 4-Br-phenyl | 0.31 |
| I-4 | 4-I-phenyl | 0.22 |
| Staurosporine | (Reference Drug) | 0.015 |
Data adapted from a study on imidazo[1,2-a]pyridine derivatives as Nek2 inhibitors.[8]
Other Notable Pyridine Derivatives
A diverse range of other pyridine derivatives, including cyanopyridines and fused pyridine systems, have also been investigated for their anticancer properties.[1][3] These compounds often exhibit cytotoxicity against various cancer cell lines, including those of the lung, liver, and colon.
| Derivative Class | Cancer Cell Line | IC50 (µM) |
| Diphenyl ether-based pyridine | A-549 (Lung) | 10.57 (with -OCH3 sub) |
| Imidazole pyridine derivative | HeLa (Cervical) | 0.8 |
| Chalcone linked thiazole-imidazopyridine | Prostate Carcinoma | Varies |
| Pyridine thioglycosides | U251 (Glioblastoma) | Varies |
This table presents a selection of data from various studies to highlight the broad activity of different pyridine derivatives.[1][4][6]
Mechanisms of Anticancer Action
The anticancer activity of pyridine derivatives is mediated through various mechanisms, primarily targeting key cellular processes that are dysregulated in cancer. Understanding these mechanisms is crucial for the rational design of more effective and selective anticancer agents.
Inhibition of Key Signaling Pathways
Many pyridine derivatives function as inhibitors of protein kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[5]
-
VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[10][11][12] Several pyridine-urea derivatives have been shown to inhibit VEGFR-2, thereby disrupting the blood supply to tumors.[5][7]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy.[7][8][9][13] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation. Some pyridine derivatives have been designed to specifically inhibit the tyrosine kinase activity of EGFR.
Below is a diagram illustrating the VEGFR-2 signaling pathway, a common target for pyridine-based anticancer agents.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridine derivatives.
Induction of Cell Cycle Arrest and Apoptosis
Pyridine derivatives can also induce cancer cell death by disrupting the cell cycle and triggering apoptosis (programmed cell death).
-
Cell Cycle Arrest: Many anticancer compounds, including certain pyridine derivatives, can halt the progression of the cell cycle at specific checkpoints, most commonly the G2/M phase.[1][14] This prevents cancer cells from dividing and proliferating.
-
Apoptosis Induction: Apoptosis is a natural process of cell elimination that is often evaded by cancer cells. Some pyridine derivatives can induce apoptosis by activating key effector proteins like caspases.[14] Caspase-3 is a crucial executioner caspase in the apoptotic pathway.
The following diagram illustrates a typical experimental workflow for assessing the anticancer activity of pyridine derivatives.
Sources
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- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines as Antirhinoviral Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral drug discovery, the human rhinovirus (HRV), the predominant cause of the common cold, remains a challenging target. The immense diversity of HRV serotypes necessitates the development of broad-spectrum antiviral agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of compounds: the 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines. We will dissect the key structural features that govern their potent antirhinoviral activity, offering a comparative analysis based on experimental data to inform future drug design and development efforts.
The 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine Scaffold: A Privileged Structure in Antiviral Research
The 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine core represents a privileged scaffold in medicinal chemistry, demonstrating a range of biological activities.[1] Its rigid, fused heterocyclic system provides a unique three-dimensional architecture for interaction with biological targets. Notably, this scaffold has been identified as a potent inhibitor of human rhinovirus replication, interfering with the early stages of the viral life cycle.[2][3] The mechanism of action for many antirhinoviral compounds involves binding to a hydrophobic pocket in the viral capsid protein VP1, thereby stabilizing the capsid and preventing the uncoating process necessary for viral RNA release into the host cell.[4][5]
Deciphering the Structure-Activity Relationship: A Tale of Two Rings
The antirhinoviral potency of the 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine series is exquisitely sensitive to substitutions on both the pyridine and the pendant phenyl ring. The following sections provide a detailed comparison of various analogs, drawing upon key findings from seminal studies in the field.
The Critical Role of Substitution at the 6-Position of the Pyrano[2,3-b]pyridine Ring
Systematic modification of the 6-position of the pyranopyridine ring has revealed its profound impact on antiviral activity. A comparative analysis of various substituents highlights the importance of both electronic and steric factors.
| Compound ID | 6-Substituent (R) | Phenyl Substituent (R') | Median MIC50 (µg/mL) vs. 23 HRV Serotypes[3] |
| 1a | H | 3',4'-diCl | >10 |
| 1b | Cl | 3',4'-diCl | 0.25 |
| 1c | Br | 3',4'-diCl | 0.05 |
| 1d | I | 3',4'-diCl | 0.25 |
| 1e | CH3 | 3',4'-diCl | 1.0 |
| 1f | OCH3 | 3',4'-diCl | >10 |
| 1g | SO2CH3 | H | >10 |
| 1h | SO2CH3 | 3',4'-diCl | 0.13 |
As evidenced by the data, an unsubstituted 6-position (Compound 1a ) results in a significant loss of activity. The introduction of a halogen at this position dramatically enhances potency, with the bromo-substituted analog (1c ) exhibiting the highest activity.[3] This suggests that an electron-withdrawing group at the 6-position is crucial for potent inhibition. The methylsulfonyl group (SO2CH3) in compound 1h also confers significant activity, further supporting the importance of electron-withdrawing character at this position.[3] In contrast, electron-donating groups like methoxy (OCH3) are detrimental to activity.
The Influence of the 2-Phenyl Ring Substituents
The substitution pattern on the 2-phenyl ring is another critical determinant of antirhinoviral potency. Dichloro substitution at the 3' and 4' positions of the phenyl ring has been shown to be particularly favorable.
| Compound ID | 6-Substituent (R) | Phenyl Substituent (R') | MIC50 (µg/mL) vs. HRV 1A[3] | MIC50 (µg/mL) vs. HRV 9[3] | MIC50 (µg/mL) vs. HRV 64[3] |
| 1i | Br | H | >10 | >10 | >10 |
| 1j | Br | 4'-Cl | 0.16 | 0.16 | 0.08 |
| 1k | Br | 3',4'-diCl | 0.04 | 0.04 | 0.04 |
| 1l | Br | 3',5'-diCl | 0.08 | 0.08 | 0.08 |
| 1m | Br | 2',4'-diCl | 0.63 | 0.32 | 0.32 |
The data clearly demonstrates that an unsubstituted phenyl ring (Compound 1i ) is inactive. A single chloro substituent at the 4'-position (Compound 1j ) restores some activity. However, the most potent compounds in this series feature a 3',4'-dichlorophenyl moiety (Compound 1k ).[3] This substitution pattern likely optimizes the hydrophobic and electronic interactions within the binding pocket of the viral capsid protein. Other dichloro substitution patterns, such as 3',5'- and 2',4'-, are also tolerated but result in slightly reduced activity compared to the 3',4'-dichloro analog.
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducibility is the cornerstone of scientific advancement. To this end, we provide detailed, step-by-step methodologies for the synthesis of the 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine scaffold and the key biological assays used for their evaluation.
General Synthesis of 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines
The synthesis of the title compounds is typically achieved through a multi-step sequence involving the formation of a chalcone followed by a cyclization reaction.
Step 1: Synthesis of Chalcones (Claisen-Schmidt Condensation)
-
To a solution of an appropriately substituted 2-hydroxy-nicotinaldehyde (1 equivalent) in a suitable solvent such as methanol, add an equimolar amount of the desired acetophenone derivative.
-
Add a catalytic amount of a base, such as potassium hydroxide, to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the chalcone.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure chalcone.
Step 2: Cyclization to form the Pyrano[2,3-b]pyridine Ring
-
Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent, such as ethanol or dioxane.
-
Add a catalytic amount of a base, such as piperidine or sodium methoxide.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine derivative.
Diagram of the General Synthetic Workflow
Caption: Workflow for in vitro antirhinoviral activity assays.
Conclusion and Future Directions
The 3,4-dihydro-2-phenyl-2H-pyrano[2,3-b]pyridine scaffold is a validated and potent platform for the development of antirhinoviral agents. The SAR studies clearly indicate that electron-withdrawing substituents at the 6-position of the pyranopyridine ring and a 3',4'-dichlorophenyl moiety at the 2-position are key for high potency. This guide provides the foundational knowledge and experimental framework for researchers to build upon. Future efforts in this area could focus on exploring a wider range of substitutions at the 6-position to fine-tune electronic and steric properties, as well as investigating bioisosteric replacements for the dichlorophenyl group to improve pharmacokinetic and toxicological profiles. Furthermore, the application of computational modeling and structure-based drug design could accelerate the discovery of next-generation inhibitors with enhanced potency and broader serotype coverage.
References
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Rollinger, J. M., & Schmidtke, M. (2011). The human rhinovirus: human-pathological impact, mechanisms of antirhinoviral agents, and strategies for their discovery. Medicinal research reviews, 31(1), 42–92. [Link]
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Conti, C., Monaco, L. P., & Desideri, N. (2014). Synthesis and anti-rhinovirus activity of novel 3-[2-(pyridinyl)vinyl]substituted-2H-chromenes and-4H-chromen-4-ones. Bioorganic & medicinal chemistry, 22(3), 1279–1287. [Link]
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Bargar, T. M., Dulworth, J. K., Kenny, M. T., Massad, R., Daniel, J. K., Wilson, T., & Sargent, R. N. (1986). 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity. Journal of medicinal chemistry, 29(9), 1590–1595. [Link]
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Posner, G. H., Afarinkia, K., & Dai, H. (1993). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 71, 111. [Link]
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Guevel, A. C., & Hart, D. J. (1993). Synthesis of substituted chloronicotinaldehydes. The Journal of organic chemistry, 58(23), 6442–6445. [Link]
-
Chaudhary, A., Palia, P., Chaudhary, A., Shalini, & Sharma, N. (2020). A REVIEW ON SYNTHESIS OF PYRIDINE DERIVATIVES FROM CHALCONE AS ANTI-MICROBIAL AGENTS. International Journal of Research and Analytical Reviews, 7(3), 783-788. [Link]
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Loh, W. K. C., Ng, C. H., & Ng, S. W. (2015). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 11), o863–o864. [Link]
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Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. Retrieved from [Link]
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A Comparative Guide to 3,4-Dihydro-2H-pyrano[3,2-b]pyridine and Other Heterocyclic Scaffolds in Oncology Research
Introduction: The Central Role of Heterocycles in Oncology
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast number of pharmaceuticals.[1][2] Their prevalence in nature has led to cellular machinery evolving to interact with them, making them ideal scaffolds for drug design.[3] In oncology, this is particularly evident; from established chemotherapeutics like 5-fluorouracil to modern targeted therapies, heterocyclic moieties are indispensable.[3][4] These rings can engage with biological targets through a variety of interactions, including hydrogen bonding and π-π stacking, allowing for the fine-tuning of a molecule's physicochemical, pharmacokinetic, and pharmacodynamic properties.[3] This guide provides a comparative analysis of the emerging 3,4-Dihydro-2H-pyrano[3,2-b]pyridine scaffold against other prominent heterocyclic systems in the landscape of cancer research, offering a technical resource for researchers and drug developers.
The Profile of this compound
The this compound is a bicyclic heterocyclic system featuring a fused dihydropyran and a pyridine ring.[5][6] This scaffold represents a "privileged structure" in medicinal chemistry because its derivatives exhibit a wide spectrum of biological activities.[7] While the parent compound serves as a versatile building block for more complex chemical synthesis, its substituted derivatives have shown notable potential as anticancer agents.[8]
The fusion of the electron-rich pyran ring with the electron-deficient pyridine ring creates a unique electronic and structural architecture. This allows for diverse functionalization, leading to compounds that can target various biological pathways implicated in cancer. Research has shown that derivatives of this scaffold exhibit cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7) and leukemia (K562).[8]
Synthesis of the Pyranopyridine Core
The synthesis of pyranopyridine derivatives often employs multicomponent reactions (MCRs), which are highly efficient processes where multiple starting materials react in a single step to form a complex product. This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. For instance, a common strategy involves the reaction of a β-keto-ester, an aldehyde, and an amine source, often with a catalyst, to construct the core ring system.[9][10]
Comparative Analysis with Other Key Heterocyclic Scaffolds in Oncology
To understand the potential of the pyranopyridine scaffold, it is essential to compare it with other heterocyclic systems that have established roles or are showing significant promise in cancer research.
Pyrazolopyridines: Masters of Kinase Inhibition
Pyrazolopyridines, which feature a fused pyrazole and pyridine ring, are a dominant class of kinase inhibitors.[11] Kinases are critical enzymes in cell signaling pathways, and their aberrant activity is a hallmark of many cancers.[11]
-
Mechanism of Action: Pyrazolopyridine-based drugs are typically ATP-competitive inhibitors. Their structure mimics the adenosine part of ATP, allowing them to fit into the kinase's active site and block its phosphorylating activity, thereby halting downstream signaling cascades that promote cell proliferation and survival.[11]
-
Prominent Examples:
-
Comparison Point: While pyranopyridines have shown general cytotoxicity, the pyrazolopyridine class is distinguished by its success in creating highly selective, potent, and clinically approved targeted therapies. This highlights a potential trajectory for pyranopyridine research: moving from broad-spectrum activity to inhibitors of specific cancer-driving kinases.
Thienopyridines and Pyridothienopyrimidines: Broad-Spectrum Antiproliferatives
Thienopyridines (fused thiophene and pyridine rings) and their more complex pyridothienopyrimidine relatives are another important class of anticancer heterocycles.[12]
-
Mechanism of Action: Like many heterocyclic compounds, their derivatives exhibit diverse mechanisms. Some have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancers of the lung, colon, and breast.[12]
-
Reported Efficacy: Studies have demonstrated that certain pyridothienopyrimidine derivatives show potent antiproliferative activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with some compounds exhibiting IC50 values in the low micromolar range, comparable or superior to the standard drug doxorubicin.[12]
-
Comparison Point: This class demonstrates a similar development stage to pyranopyridines, with many promising compounds identified through in vitro screening. They serve as a direct benchmark for the cytotoxic potency that novel pyranopyridine derivatives must meet or exceed to be considered for further development.
Pyrimidines and Quinolines: Clinically Validated Scaffolds
Pyrimidines and quinolines are nitrogen-containing heterocycles that are foundational to numerous FDA-approved anticancer drugs.[2]
-
Mechanism of Action: Their mechanisms are incredibly diverse. Pyrimidine analogs like 5-Fluorouracil act as antimetabolites, disrupting DNA synthesis. Quinoline-based drugs like Lenvatinib and Cabozantinib are multi-kinase inhibitors targeting VEGFR, FGFR, and other pathways involved in tumor angiogenesis and growth.[3]
-
Prominent Examples:
-
Comparison Point: These scaffolds represent the pinnacle of clinical success for heterocyclic compounds. They demonstrate that a single heterocyclic core can be adapted to target a wide array of mechanisms, from direct DNA damage to specific enzyme inhibition. For pyranopyridine researchers, this underscores the importance of mechanistic studies to unlock the full potential of the scaffold.
Quantitative Data Summary
The following table summarizes the reported in vitro anticancer activity (IC50 values) for derivatives of pyranopyridines and comparator heterocyclic compounds against various human cancer cell lines. This allows for a direct, data-driven comparison of their cytotoxic potential.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Drug (IC50, µM) | Source |
| Pyrano[3,2-c]pyridine | Compound 8b | A-549 (Lung) | 0.15 | Erlotinib (0.18) | [13][14] |
| Pyrano[3,2-c]pyridine | Compound 8a | A-549 (Lung) | 0.23 | Erlotinib (0.18) | [13][14] |
| Piperazine-Pyranopyridine | DO11-48 | K562 (Leukemia) | 0.5 | - | [15] |
| Piperazine-Pyranopyridine | DO11-49 | HeLa (Cervical) | 1.7 | - | [15] |
| Pyridothienopyrimidine | Compound 9b | HepG2 (Liver) | 1.17 | Doxorubicin (2.85) | [12] |
| Pyridothienopyrimidine | Compound 5a | HepG2 (Liver) | 1.25 | Doxorubicin (2.85) | [12] |
| Pyridine Derivative | Compound 33 | HCT-116 (Colon) | 5.4 | Sorafenib (9.30) | [16] |
| Pyridine Derivative | Compound 33 | HepG2 (Liver) | 7.1 | Sorafenib (7.40) | [16] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Visualizing Mechanisms: Kinase Signaling Pathways
Many of the compared heterocyclic compounds function by inhibiting protein kinases, such as EGFR and VEGFR. The diagram below illustrates the general workflow of a kinase signaling pathway and the point of intervention for these inhibitors.
Caption: A generalized receptor tyrosine kinase (RTK) signaling cascade and the inhibitory action of heterocyclic compounds.
Experimental Protocols
To ensure scientific integrity and reproducibility, the methods used to evaluate these compounds must be robust. Below are standardized protocols for key assays.
Protocol 1: MTT Assay for In Vitro Cytotoxicity Screening
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Objective: To determine the concentration at which a compound inhibits 50% of cancer cell growth (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO only (vehicle control) and wells with untreated cells (negative control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Workflow for Kinase Inhibition Assay
This workflow outlines the steps for determining if a compound inhibits a specific kinase.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The this compound scaffold is an exciting and promising platform in the field of anticancer drug discovery. While early research has focused on establishing its general cytotoxic potential, comparative analysis reveals a clear path forward. The success of scaffolds like pyrazolopyridines in targeted therapy demonstrates the value of identifying specific molecular targets, such as protein kinases, for pyranopyridine derivatives.
Future research should prioritize:
-
Mechanism of Action Studies: Elucidating the specific cellular targets and pathways modulated by active pyranopyridine compounds.
-
Structure-Activity Relationship (SAR) Development: Systematically modifying the scaffold to optimize potency against identified targets and improve pharmacokinetic properties.
-
In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy and safety profiles.
By leveraging the lessons learned from other successful heterocyclic systems, the research community can unlock the full therapeutic potential of pyranopyridines, potentially adding a new and effective class of molecules to the arsenal against cancer.
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A Comparative Guide to the Cytotoxicity of Dihydropyran Derivatives in Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, dihydropyran derivatives have emerged as a promising class of molecules exhibiting significant cytotoxic effects against a spectrum of cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of various dihydropyran derivatives, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their anticancer potential, detail the experimental protocols for assessing their cytotoxicity, and explore the molecular signaling pathways through which they exert their effects. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel anticancer agents.
The Dihydropyran Scaffold: A Versatile Tool in Anticancer Drug Discovery
The dihydropyran ring system, a six-membered heterocyclic ether, serves as a versatile scaffold in medicinal chemistry. Its structural flexibility allows for the introduction of various substituents, leading to a diverse library of derivatives with a wide range of biological activities. In the context of cancer, these modifications have been shown to modulate the compounds' cytotoxicity, selectivity, and mechanism of action, making them attractive candidates for further development.
Comparative Cytotoxicity of Dihydropyran Derivatives
The cytotoxic potential of dihydropyran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various dihydropyran and closely related dihydropyridine derivatives against a panel of human cancer cell lines, as determined by the MTT assay. It is important to note that direct comparisons of IC50 values between different studies should be made with caution, as experimental conditions such as cell line passage number, incubation time, and specific assay protocols can influence the results.
Table 1: Cytotoxicity (IC50, µM) of Dihydropyran and Dihydropyridine Derivatives in Breast Cancer Cell Lines
| Compound/Derivative Class | Specific Derivative | MCF-7 | T47D | MDA-MB-231 | Reference(s) |
| 1,4-Dihydropyridine | Compound 7d | 28.5 ± 3.5 | - | - | [1] |
| 1,4-Dihydropyridine | Compound 7a | 28.8 ± 2.8 | - | - | [1] |
| Symmetrical Dihydropyridines | HD-7 | 16.75 | - | - | [2] |
| Symmetrical Dihydropyridines | HD-8 | 18.33 | - | - | [2] |
| Symmetrical Dihydropyridines | HD-6 | 21.26 | - | - | [2] |
| Dihydropyranopyran | Compound 4j | 26.6 | - | - | [3] |
| Dihydropyranopyran | Compound 4i | 34.2 | - | - | [3] |
| Dihydropyranopyran | Compound 4g | 42.6 | - | - | [3] |
| Chalcone-Dihydropyrimidone | Compound 9h | 5.8 | - | - | [4] |
| 1,4-Dihydropyridine | Compound 18 | 5.2 | - | - | [5] |
| 1,4-Dihydropyridine | Compound 19 | 5.7 | - | - | [5] |
| 1,4-Dihydropyridine | Compound 20 | 11.9 | - | - | [5] |
| Bis 1,4-Dihydropyridine | Compound 7 | >50 | - | - | [6] |
Table 2: Cytotoxicity (IC50, µM) of Dihydropyran and Dihydropyridine Derivatives in Colon Cancer Cell Lines
| Compound/Derivative Class | Specific Derivative | HCT-116 | HT-29 | SW-480 | LS180 | Caco-2 | Reference(s) |
| 1,4-Dihydropyridine | Compound B3 | - | - | - | - | 2.9 (µg/ml) | [7] |
| 1,4-Dihydropyridine | Compound B4 | - | - | - | - | 2.9 (µg/ml) | [7] |
| Dihydropyranopyran | Compound 4g | - | - | 34.6 | - | - | [3] |
| Dihydropyranopyran | Compound 4i | - | - | 35.9 | - | - | [3] |
| Dihydropyranopyran | Compound 4j | - | - | 38.6 | - | - | [3] |
| 1,4-Dihydropyridine | Compound 7a | - | - | - | 29.7 ± 4.7 | - | [1] |
| 1,3-Thiazine Derivative | DPBT | - | 40.81 | - | 29.60 | - | [8] |
Table 3: Cytotoxicity (IC50, µM) of Dihydropyran and Dihydropyridine Derivatives in Lung, Leukemia, Liver, and Glioblastoma Cell Lines
| Compound/Derivative Class | Specific Derivative | Lung (A549) | Lung (DMS 114) | Leukemia (MOLT-4) | Leukemia (K562) | Liver (HepG2) | Glioblastoma (U-87) | Reference(s) |
| 1,4-Dihydropyridine | Compound B4 | - | 3.1 (µg/ml) | - | - | - | - | [7] |
| 1,4-Dihydropyridine | Compound B3 | - | 3.2 (µg/ml) | - | - | - | - | [7] |
| 1,4-Dihydropyridine | Compound 7a | - | - | 17.4 ± 2.0 | - | - | - | [1] |
| 1,4-Dihydropyridine | Compound 7d | - | - | 18.7 ± 1.2 | - | - | - | [1] |
| Arecoline Metabolite | Compound 1 | 3.08 ± 0.19 | - | - | 1.56 ± 0.11 | - | - | [9] |
| Arecoline Metabolite | Compound 5 | 3.29 ± 0.20 | - | - | 2.15 ± 0.15 | - | - | [9] |
| Arecoline Metabolite | Compound 3 | 7.33 ± 0.45 | - | - | 3.33 ± 0.24 | - | - | [9] |
| Bis 1,4-Dihydropyridine | Compound 10 | >50 | - | - | - | - | - | [6] |
| Pyrazole-tosyl amide | Compound A2 | - | - | - | - | 0.0682 (µmol/mL) | - | [10] |
| Pyrazole-tosyl amide | Compound A1 | - | - | - | - | 0.0695 (µmol/mL) | - | [10] |
| Pyrazolopyrimidinone | Compound 5 | - | - | - | - | - | 6.17 | [11] |
Experimental Protocols: Assessing Cytotoxicity with the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Culture cancer cells in a suitable medium until they reach the exponential growth phase.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the dihydropyran derivatives in culture medium. It is crucial to include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds).
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.
-
Incubate the plate for the desired exposure time (typically 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of 650 nm or higher is recommended to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Mechanisms of Action: Unraveling the Signaling Pathways
The cytotoxic effects of dihydropyran derivatives are often mediated by their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and death. Understanding these mechanisms is crucial for the rational design of more potent and selective anticancer agents.
Induction of Apoptosis
A primary mechanism by which dihydropyran derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[1] This process is tightly regulated by a complex network of proteins, including the caspase family of proteases and the Bcl-2 family of apoptosis regulators.
The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Many dihydropyran derivatives have been shown to activate the intrinsic pathway. This involves the modulation of the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Dihydropyran derivatives can shift the balance in favor of the pro-apoptotic members, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.
Once in the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.
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A Comparative Guide to Conventional vs. Microwave-Assisted Synthesis of Dihydropyridones
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dihydropyridones, core scaffolds in a multitude of pharmacologically active compounds, has traditionally been accomplished through methods requiring long reaction times and significant energy input. However, the advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising dramatic reductions in reaction time, increased yields, and alignment with the principles of green chemistry. This guide provides an in-depth comparison of conventional (reflux) heating and microwave-assisted methods for the synthesis of dihydropyridones, supported by experimental data and mechanistic insights to inform your methodological choices.
The Enduring Relevance of Dihydropyridones
1,4-dihydropyridines (1,4-DHPs) and their oxidized pyridine counterparts are foundational structures in medicinal chemistry. The Hantzsch synthesis, first reported in 1882, remains the most prevalent method for their creation.[1] This multicomponent reaction, which combines an aldehyde, a β-ketoester, and an ammonia source, is highly versatile but often hampered by long reaction times under conventional heating.[1] Given their role as calcium channel blockers and other therapeutic agents, optimizing the synthesis of these heterocycles is of critical importance.[2]
The Heart of the Matter: Conventional vs. Microwave Heating
The fundamental difference between the two methods lies in the mechanism of energy transfer.
-
Conventional Heating: Relies on the slow, inefficient transfer of heat from an external source, through the vessel walls, and into the reaction mixture via conduction and convection.[3] This process creates a significant temperature gradient within the vessel, where the walls are hotter than the bulk of the solution.[3]
-
Microwave-Assisted Synthesis (MAOS): Utilizes microwave irradiation to directly heat the reactants and solvent.[4] This is a form of dielectric heating where energy is transferred through two primary mechanisms: dipolar polarization and ionic conduction.[5][6] Polar molecules in the mixture attempt to align with the rapidly oscillating electric field of the microwaves, generating heat through this constant molecular motion.[4][5] This results in rapid, uniform, and volumetric heating of the reaction mixture.[5][7]
Caption: Energy transfer mechanisms in conventional vs. microwave heating.
Head-to-Head Performance Comparison
The most effective way to evaluate these two methodologies is by comparing key performance indicators from documented Hantzsch dihydropyridine syntheses.
| Parameter | Conventional (Reflux) Method | Microwave-Assisted Method | Advantage |
| Reaction Time | Hours (e.g., 12 hours)[1][8] | Minutes (e.g., 3-10 minutes)[1][8] | Microwave |
| Product Yield | Good to High (variable) | Often Higher / Comparable (e.g., 85-97%)[2][3] | Microwave |
| Energy Consumption | High (prolonged heating)[9] | Significantly Lower[5][9] | Microwave |
| Process Control | Limited to bulk temperature | Precise control of temp & pressure | Microwave |
| Solvent Use | Often requires organic solvents | Amenable to solvent-free or green solvents[4][10] | Microwave |
| Scalability | Well-established for large scale | Batch is limited; flow chemistry is an option[11][12] | Conventional (Batch) |
Data compiled from multiple sources indicating general trends.[1][2][3][8][9][11][12]
The data clearly demonstrates that for laboratory-scale synthesis, the microwave-assisted approach offers substantial improvements in efficiency. One of the earliest reports on microwave-assisted Hantzsch synthesis noted a reduction in reaction time from 12 hours under reflux to just 4 minutes, a dramatic acceleration that has been consistently replicated.[1][8] While yields are not always improved, they are often comparable or superior, and achieved in a fraction of the time.[10][13]
Experimental Protocols: A Representative Hantzsch Synthesis
To provide a practical comparison, here are generalized protocols for the synthesis of a 4-aryl-1,4-dihydropyridine.
Protocol 1: Conventional Reflux Synthesis
-
Reactant Mixing: In a round-bottom flask, combine an aromatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and concentrated aqueous ammonia (15 mmol) in ethanol (20 mL).
-
Setup: Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Heating: Heat the mixture to reflux (approximately 78-80°C for ethanol) and maintain for 3-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure dihydropyridine.
Protocol 2: Microwave-Assisted Synthesis
-
Reactant Mixing: In a 10 mL microwave reaction vessel, combine the aromatic aldehyde (5 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (7.5 mmol). For a solvent-free approach, mix the neat reactants.[8] Alternatively, a minimal amount of a polar solvent like ethanol or DMF can be used.[1]
-
Setup: Seal the vessel with a cap and place it in the cavity of a dedicated microwave synthesizer.
-
Irradiation: Set the reaction parameters. A typical protocol would be to heat to 100-140°C and hold for 3-10 minutes with magnetic stirring.[14] The instrument will automatically adjust power to maintain the target temperature.
-
Workup: After the reaction time, the vessel is cooled automatically with compressed air.[14] Add a small amount of cold ethanol to the vessel to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization may be performed if necessary, though microwave synthesis often yields cleaner products.[4]
Caption: Simplified workflow comparison of conventional vs. microwave synthesis.
Mechanistic Advantages and Green Chemistry Implications
The superiority of MAOS extends beyond mere speed. The unique heating mechanism offers distinct advantages that align with the principles of green chemistry.[15]
-
Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis drastically reduces energy consumption compared to the prolonged heating of an oil bath or mantle.[5][9]
-
Reduced Waste: Faster reactions and often higher selectivity lead to the formation of fewer by-products, simplifying purification and reducing solvent waste.[13]
-
Use of Safer Solvents: MAOS is highly effective with green solvents like water and ethanol and is particularly well-suited for solvent-free reactions, eliminating the need for hazardous organic solvents.[4][5] This is a significant step towards more sustainable chemical production.[3]
The rapid energy transfer in microwave synthesis can also influence reaction pathways. The high instantaneous temperatures experienced by the molecules can help overcome large activation energy barriers more efficiently than conventional heating, sometimes leading to different product distributions or enabling reactions that are difficult under thermal conditions.[6]
Conclusion and Recommendations
For the synthesis of dihydropyridones at the research and development scale, microwave-assisted methods offer undeniable and significant advantages over conventional reflux. The dramatic reduction in reaction times (from hours to minutes), comparable or improved yields, and lower energy consumption make it a superior choice for rapid library synthesis, lead optimization, and process development.[16] The alignment with green chemistry principles further strengthens its position as a modern, efficient, and environmentally conscious technique.[17]
While conventional heating remains a robust and scalable method for large-scale manufacturing, the insights gained from microwave-assisted protocol optimization can often be translated to continuous flow reactors, bridging the gap between lab-scale discovery and industrial production.[11][12] Therefore, for professionals in drug development, embracing microwave synthesis is not just a matter of convenience but a strategic move towards more efficient and sustainable chemistry.
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
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MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development (IJNRD). [Link]
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Microwave assisted synthesis: An eco-friendly green chemistry approach of drug synthesis. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. National Institutes of Health (NIH). [Link]
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Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real. SciSpace. [Link]
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Batch and Continuous Flow Preparation of Hantzsch 1,4- Dihydropyridines under Microwave Heating and Simultaneous Real. Sciforum. [Link]
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Rapid microwave assisted synthesis of hantzsch 1,4-dihydropyridines. ResearchGate. [Link]
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Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. National Institutes of Health (NIH). [Link]
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(PDF) Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. ResearchGate. [Link]
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Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study. MDPI. [Link]
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Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. MDPI. [Link]
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A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Pontificia Universidad Javeriana. [Link]
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A Comparative Analysis of Pyranopyridine Derivatives and Standard Anticonvulsant Drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticonvulsant agents with improved efficacy and better safety profiles is a continuous endeavor in neuroscience and drug development.[1] Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide, and a significant portion of patients remain resistant to currently available therapies.[1] This guide provides an in-depth comparison of the anticonvulsant activity of emerging pyranopyridine derivatives against established standard antiepileptic drugs (AEDs). We will delve into their mechanisms of action, present comparative experimental data from preclinical models, and provide detailed protocols for key assays.
The Landscape of Anticonvulsant Therapy: Standard Drugs
The mainstay of epilepsy treatment involves a range of AEDs, each with distinct mechanisms of action.[2][3] These drugs primarily aim to suppress seizure activity by modulating neuronal excitability.[4] Standard AEDs often fall into several mechanistic categories:
-
Sodium Channel Blockers: These drugs, such as Phenytoin and Carbamazepine , stabilize the inactive state of voltage-gated sodium channels, thereby limiting the repetitive firing of neurons.[4][5]
-
GABA Enhancers: Drugs like Phenobarbital and Benzodiazepines (e.g., Diazepam, Clonazepam) enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[4][5][6]
-
Calcium Channel Blockers: Ethosuximide , for instance, is effective against absence seizures by inhibiting T-type calcium channels.[5]
-
Broad-Spectrum Agents: Valproic acid exhibits multiple mechanisms, including sodium channel blockade, increased GABA levels, and T-type calcium channel inhibition.[5][7]
Newer generation AEDs like Lamotrigine , Levetiracetam , and Topiramate offer different mechanisms and often improved tolerability profiles.[2][6][7]
Emerging Hope: Pyranopyridine Derivatives
Pyranopyridine derivatives have emerged as a promising class of heterocyclic compounds with significant anticonvulsant potential.[8][9] Their unique chemical scaffold allows for diverse structural modifications, leading to compounds with varied potencies and potential mechanisms of action. Several studies have highlighted their efficacy in preclinical models of epilepsy.[8][9][10]
Evaluating Anticonvulsant Efficacy: Preclinical Models
The initial screening and characterization of potential anticonvulsant drugs heavily rely on well-established animal models that mimic different types of human seizures.[1][11][12] The two most widely used primary screening tests are the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ) seizure test.[13][14]
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[15] An electrical stimulus is delivered to rodents to induce a maximal seizure characterized by a tonic hindlimb extension.[15][16] The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.[15]
Pentylenetetrazole (PTZ)-Induced Seizure Test
The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold.[17][18] PTZ, a GABA-A receptor antagonist, is administered to induce clonic seizures.[18] The effectiveness of a drug is determined by its ability to prevent or delay the onset of these seizures.[17][19]
Comparative Anticonvulsant Activity
The following table summarizes the anticonvulsant activity of representative pyranopyridine derivatives compared to standard AEDs in the MES and PTZ seizure models. The data is presented as the median effective dose (ED50), which is the dose required to protect 50% of the animals from the induced seizure. A lower ED50 value indicates higher potency.
| Compound | MES Test ED50 (mg/kg) | PTZ Test ED50 (mg/kg) | Primary Mechanism of Action |
| Pyranopyridine Derivatives | |||
| Compound A | 15.8 | 14.1 | GABA Receptor Modulator |
| Compound B | 13.6 | > 100 | Sodium Channel Blocker |
| Standard Anticonvulsant Drugs | |||
| Phenytoin | 9.5 | Inactive | Sodium Channel Blocker[5] |
| Carbamazepine | 8.8 | > 100 | Sodium Channel Blocker[5][7] |
| Valproic Acid | 272 | 149 | Broad Spectrum[5][7] |
| Diazepam | Inactive | 0.2 | GABA-A Receptor Agonist[20] |
Data for pyranopyridine derivatives are hypothetical and for illustrative purposes, based on published findings for similar compounds.[9][21]
Neurotoxicity Assessment
An essential aspect of anticonvulsant drug development is the evaluation of potential neurotoxicity.[22] The rotarod test is a common method to assess motor coordination and neurological deficit in rodents. A compound's therapeutic index (TI) is often calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher TI indicates a wider margin of safety.
Experimental Protocols
Maximal Electroshock (MES) Test Protocol
Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in mice.
Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsiometer
-
Corneal electrodes
-
Saline solution (0.9%)
-
Test compound and vehicle
-
Standard drug (e.g., Phenytoin)
Procedure:
-
Divide the animals into groups (n=6-10 per group), including a vehicle control group, a positive control group (standard drug), and test groups receiving different doses of the pyranopyridine derivative.
-
Administer the test compound, standard drug, or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[15]
-
Observe the animal for the presence or absence of the tonic hindlimb extension.[15]
-
The absence of the tonic hindlimb extension is considered as protection.
-
Calculate the percentage of protected animals in each group and determine the ED50 value using probit analysis.
Pentylenetetrazole (PTZ) Seizure Test Protocol
Objective: To assess the ability of a test compound to protect against clonic seizures induced by PTZ.
Materials:
-
Male albino mice (20-25 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Test compound and vehicle
-
Standard drug (e.g., Diazepam)
-
Observation cages
Procedure:
-
Divide the animals into groups as described in the MES test protocol.
-
Administer the test compound, standard drug, or vehicle.
-
After a specific pretreatment time, administer PTZ subcutaneously (s.c.) or intraperitoneally (i.p.).[23]
-
Immediately place the animal in an individual observation cage and observe for the onset of clonic seizures for a period of 30 minutes.
-
The absence of clonic seizures for at least 5 seconds is considered protection.[24]
-
Record the number of protected animals in each group and calculate the ED50.
Mechanistic Insights
The diverse anticonvulsant profiles of pyranopyridine derivatives suggest multiple potential mechanisms of action. Some derivatives show efficacy in both MES and PTZ tests, indicating a broad spectrum of activity, possibly through modulation of both voltage-gated ion channels and GABAergic neurotransmission.[21] In contrast, derivatives active only in the MES test are more likely to act as sodium channel blockers, similar to phenytoin and carbamazepine.[9] Further in-vitro studies, such as receptor binding assays and electrophysiological recordings, are crucial to elucidate the precise molecular targets of these novel compounds.[1][12]
Visualization of Experimental Workflow and Mechanisms
Experimental Workflow for Anticonvulsant Screening
Caption: Workflow for the preclinical evaluation of novel anticonvulsant compounds.
Proposed Mechanisms of Action of Anticonvulsant Drugs
Caption: Potential molecular targets of pyranopyridine derivatives and standard AEDs.
Conclusion and Future Directions
Pyranopyridine derivatives represent a promising avenue for the development of novel anticonvulsant therapies. Their performance in preclinical models, with some compounds exhibiting broad-spectrum activity and favorable safety profiles, warrants further investigation. Future research should focus on elucidating their precise mechanisms of action, optimizing their pharmacokinetic properties, and evaluating their efficacy in more complex and chronic models of epilepsy. The ultimate goal is to translate these promising preclinical findings into clinically effective treatments for patients with epilepsy, particularly those who are refractory to current medications.
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A Comparative Guide to the Selectivity of Pyrazolo[3,4-b]Pyridine Derivatives for Amyloid Plaques
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Selective Amyloid Plaque Imaging
Alzheimer's disease (AD) is characterized by the extracellular deposition of β-amyloid (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] The ability to accurately visualize and quantify Aβ plaques in the living brain is crucial for the early diagnosis of AD, patient stratification for clinical trials, and monitoring the efficacy of anti-amyloid therapies. Positron Emission Tomography (PET) has emerged as a key imaging modality for this purpose, contingent on the development of PET tracers that bind to Aβ plaques with high affinity and selectivity.
An ideal Aβ PET tracer must not only readily cross the blood-brain barrier but also exhibit high selectivity for Aβ plaques over other protein aggregates, particularly tau tangles, to provide an unambiguous signal.[2] The pyrazolo[3,4-b]pyridine scaffold has garnered interest due to its diverse biological activities, including neuroprotective properties.[3] This guide provides a comparative analysis of pyrazolo[3,4-b]pyridine derivatives as potential imaging agents for Aβ plaques, discusses their selectivity based on available experimental data, and contextualizes their performance against established imaging agents. We also provide detailed experimental protocols for assessing binding affinity and selectivity, empowering researchers to conduct their own comparative studies.
The Pyrazolo[3,4-b]Pyridine Scaffold: A Promising Candidate for Amyloid Plaque Imaging
The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has been incorporated into numerous pharmaceutically active compounds, demonstrating a broad range of biological activities.[3] While research has explored its potential as an anti-Alzheimer's agent, with compounds like Etazolate being clinically investigated, its application as an imaging probe for Aβ plaques is an emerging area of investigation.[3]
Recent studies have demonstrated that novel pyrazolo[3,4-b]pyridine derivatives can selectively bind to Aβ plaques in post-mortem human brain tissue from AD patients.[3][4] Fluorescence confocal microscopy has revealed that these compounds can clearly visualize both diffused and dense-core amyloid plaques.[3][4] This qualitative evidence suggests that the pyrazolo[3,4-b]pyridine scaffold holds promise for the development of Aβ plaque imaging agents.
However, a critical aspect of any new imaging probe is its quantitative binding affinity and selectivity profile. To be a viable alternative to existing agents, a pyrazolo[3,4-b]pyridine derivative must demonstrate high binding affinity for Aβ plaques (typically with Ki or Kd values in the low nanomolar range) and significantly lower affinity for other protein aggregates like tau.[5]
Comparative Landscape: Benchmarking Against Established Amyloid PET Tracers
To provide a framework for evaluating new imaging agents, it is essential to consider the properties of established PET tracers that are widely used in research and clinical settings. The table below summarizes key characteristics of some of these agents.
| Tracer | Chemical Class | Binding Affinity (Ki for Aβ fibrils) | Selectivity over Tau | Key Characteristics |
| [11C]PiB (Pittsburgh Compound B) | Thioflavin T derivative | ~1-5 nM | High | The "gold standard" for Aβ PET imaging, but has a short half-life (20 min) requiring an on-site cyclotron.[5][6] |
| [18F]Florbetapir (Amyvid®) | Stilbene derivative | ~2.7 nM | High | FDA-approved for clinical use, longer half-life (~110 min) allows for wider distribution.[6] |
| [18F]Florbetaben (Neuraceq®) | Stilbene derivative | ~5.3 nM | High | Another FDA-approved agent with a long half-life, shows good correlation with post-mortem plaque load.[6] |
| [18F]Flutemetamol (Vizamyl®) | Thioflavin T derivative | ~1.6 nM | High | FDA-approved, structurally similar to PiB but with the advantage of 18F-labeling.[6] |
While direct quantitative comparative data for pyrazolo[3,4-b]pyridine derivatives is not yet widely available in the public domain, the performance of these established tracers sets a high bar for any new candidate. Future studies on pyrazolo[3,4-b]pyridines should aim to provide robust quantitative data on their binding affinities and selectivity to allow for a direct comparison with these benchmarks.
Experimental Protocols for Assessing Selectivity and Binding Affinity
The following protocols are fundamental for characterizing the binding properties of novel amyloid imaging agents. Adherence to these standardized methods is crucial for generating reliable and comparable data.
In Vitro Competitive Binding Assay
This assay is essential for determining the binding affinity (Ki) of a novel compound for Aβ plaques by measuring its ability to compete with a known radiolabeled ligand.
Methodology:
-
Preparation of Brain Homogenates:
-
Obtain post-mortem brain tissue from confirmed AD patients and healthy controls.
-
Homogenize the gray matter in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of ~10% (w/v).
-
Centrifuge the homogenate at low speed to remove large debris and collect the supernatant.
-
-
Competitive Binding Experiment:
-
In a multi-well plate, incubate a fixed concentration of a radiolabeled Aβ imaging agent (e.g., [3H]PiB) with the brain homogenate.
-
Add increasing concentrations of the unlabeled pyrazolo[3,4-b]pyridine derivative (the competitor).
-
Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the protein-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.
-
Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for in vitro competitive binding assay.
In Vitro Autoradiography
This technique provides a visual representation of the specific binding of a radiolabeled compound to Aβ plaques in brain tissue sections, allowing for a qualitative assessment of selectivity.
Methodology:
-
Tissue Preparation:
-
Prepare cryosections (e.g., 20 µm thick) of post-mortem AD and control brain tissue.
-
Mount the sections on microscope slides.
-
-
Incubation with Radioligand:
-
Incubate the tissue sections with a solution containing the radiolabeled pyrazolo[3,4-b]pyridine derivative at a low nanomolar concentration.
-
For determination of non-specific binding, co-incubate adjacent sections with an excess of a known Aβ plaque-binding compound (e.g., unlabeled PiB).
-
-
Washing and Drying:
-
Wash the sections in buffer to remove unbound radioligand.
-
Rinse in distilled water and dry the slides.
-
-
Imaging:
-
Expose the slides to a phosphor imaging screen or autoradiography film.
-
Scan the screen or develop the film to visualize the distribution of the radioligand.
-
-
Analysis:
-
Compare the total binding in the absence of a competitor with the non-specific binding in the presence of a competitor to identify specific binding to Aβ plaques.
-
Correlate the autoradiographic signal with histological staining for Aβ plaques on adjacent sections.
-
Fluorescence Microscopy
This method provides high-resolution visualization of the binding of fluorescent pyrazolo[3,4-b]pyridine derivatives to Aβ plaques and allows for a direct comparison with the localization of other pathological hallmarks like tau tangles through immunofluorescence.
Methodology:
-
Tissue Staining:
-
Incubate fixed brain sections from AD patients with a solution of the fluorescent pyrazolo[3,4-b]pyridine derivative.
-
Wash the sections to remove unbound compound.
-
-
Immunofluorescence Co-staining (for selectivity):
-
To assess selectivity, co-stain the sections with antibodies specific for Aβ (e.g., 6E10) and hyperphosphorylated tau (e.g., AT8).
-
Use secondary antibodies conjugated with different fluorophores to distinguish between the pyrazolo[3,4-b]pyridine signal and the antibody signals.
-
-
Imaging:
-
Visualize the stained sections using a confocal microscope.
-
Acquire images in the respective fluorescence channels.
-
-
Analysis:
-
Overlay the images to determine the degree of co-localization between the pyrazolo[3,4-b]pyridine derivative and the Aβ plaques.
-
Assess the lack of co-localization with tau tangles to confirm selectivity.
-
Caption: Workflow for selectivity assessment using fluorescence microscopy.
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold represents a promising avenue for the development of novel imaging agents for Aβ plaques. Initial qualitative studies have demonstrated their ability to selectively bind to these pathological hallmarks in human brain tissue. However, to establish their utility and potential superiority over existing PET tracers, rigorous quantitative characterization is imperative.
Future research should focus on:
-
Quantitative Binding Assays: Determining the Ki values of lead pyrazolo[3,4-b]pyridine derivatives for Aβ plaques and tau aggregates to establish a clear selectivity profile.
-
In Vivo Evaluation: Assessing the pharmacokinetic properties, including blood-brain barrier penetration and clearance, of radiolabeled pyrazolo[3,4-b]pyridine derivatives in animal models of AD.
-
Head-to-Head Comparisons: Conducting direct comparative studies against established PET tracers like [11C]PiB or [18F]Florbetapir to benchmark their performance.
By systematically addressing these research questions, the scientific community can fully elucidate the potential of pyrazolo[3,4-b]pyridine derivatives as next-generation imaging agents for the improved diagnosis and management of Alzheimer's disease.
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Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1461–1481. [Link]
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Kumar, R., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646. [Link]
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Comparative Guide to Pyridine-Based Analogs as PIM-1 Kinase Inhibitors
This guide provides a comprehensive comparison of emerging pyridine-based analogs, with a focus on pyranopyridine, cyanopyridine, and pyridone scaffolds, as inhibitors of PIM-1 kinase. It is intended for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor discovery. We will delve into the structure-activity relationships (SAR), comparative potency, and the experimental methodologies used to validate these compounds, offering a technically grounded perspective on their therapeutic potential.
The Rationale for Targeting PIM-1 Kinase
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that have emerged as critical targets in oncology.[1] PIM-1, the most extensively studied isoform, is a downstream effector of numerous cytokine and growth factor signaling pathways, primarily through the JAK/STAT cascade.[2][3] Unlike many other kinases, PIM kinases are constitutively active upon expression, and their activity is mainly regulated at the level of transcription and protein stability.[4]
Overexpression of PIM-1 is a hallmark of various hematological malignancies and solid tumors, including prostate cancer, leukemia, and lymphomas, where it often correlates with poor prognosis.[5][6][7] PIM-1 exerts its oncogenic effects by phosphorylating a wide array of downstream substrates involved in cell survival, proliferation, and apoptosis. A key substrate is the pro-apoptotic protein BAD; phosphorylation by PIM-1 at Ser112 inhibits its function, thereby promoting cell survival.[2][4][5] Given its unique hinge region and constitutively active nature, PIM-1 is an attractive target for the development of selective small-molecule inhibitors.[6]
The signaling pathway illustrates the central role of PIM-1 in promoting cell proliferation and survival, making its inhibition a key therapeutic strategy.
Comparative Analysis of Pyridine-Based PIM-1 Inhibitors
The pyridine core has proven to be a versatile scaffold for designing potent PIM-1 inhibitors. Modifications around this core have led to the development of several distinct chemical series, including pyridones, cyanopyridines, and pyranopyridines. Below, we compare representative analogs from these series.
| Compound Class | Representative Analog | PIM-1 IC₅₀ (nM) | PIM-2 IC₅₀ (nM) | PIM-3 IC₅₀ (nM) | Cellular Activity (Cell Line, IC₅₀) | Reference |
| Pyridone | Substituted Pyridone | 50 | - | - | Not specified | [8] |
| Cyanopyridine | Compound 3b | 130 | >1000 | >1000 | PC-3 (prostate), DU-145 (prostate) | [9] |
| Cyanopyridine | Compound 12 | 14.3 | - | - | MCF-7 (breast), 500 nM | [6] |
| Cyanopyridine | Compound 4d | 460 | - | - | HePG2 (liver), 6.95 µM | [7] |
| Pyranopyridine | MBX2319 Analog 22d | Not specified for PIM-1 | - | - | Potentiates antibiotics in E. coli | [10][11] |
| Pan-PIM Inhibitor | TP-3654 | Kᵢ = 6.7 | Kᵢ = 20 | Kᵢ = 10 | UM-UC-3 (bladder), EC₅₀ = 67 nM | [12] |
| Pan-PIM Inhibitor | Compound I | 0.4 | 0.7 | - | KMS-12-BM (myeloma), 56 nM | [13] |
Note: The pyranopyridine MBX2319 was developed as a bacterial efflux pump inhibitor, but its core structure represents a relevant scaffold for exploring PIM-1 inhibition through further modification. Direct comparative PIM-1 inhibition data for this specific class is less prevalent in published literature.
Structure-Activity Relationship (SAR) Insights
The development of potent pyridine-based PIM-1 inhibitors has been guided by extensive SAR studies. Key structural modifications that influence potency and selectivity are summarized below.
Analysis of cyanopyridine derivatives reveals that the presence of an N,N-dimethyl phenyl group at the 4-position of the pyridine ring significantly enhances antitumor effects. Further studies have shown that incorporating specific amide-coupled moieties can yield compounds with potent PIM-1 inhibition in the low nanomolar range (IC₅₀ = 14.3 nM).[6] For pyridone-based inhibitors, a key hydrogen bond matrix involving the inhibitor, water molecules, and the catalytic core is crucial for achieving high potency. The overarching goal is to optimize interactions within the ATP-binding pocket of PIM-1, often by forming hydrogen bonds with the hinge region and utilizing hydrophobic pockets to enhance affinity and selectivity.[14]
Experimental Protocols for Inhibitor Validation
The validation of PIM-1 kinase inhibitors requires a multi-step approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by cellular assays to confirm on-target activity and assess anti-proliferative effects.
Protocol 1: In Vitro Biochemical PIM-1 Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent kinase assay that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[3]
Objective: To determine the IC₅₀ value of a test compound against purified PIM-1 kinase.
Materials:
-
Recombinant human PIM-1 enzyme
-
PIM-1 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[3]
-
Peptide substrate (e.g., PIMtide)
-
ATP at a concentration near the Kₘ for PIM-1
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Plating: Add 1 µL of serially diluted test compound or 5% DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add 2 µL of PIM-1 enzyme and 2 µL of the substrate/ATP mix to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by PIM-1 into ATP. Incubate for 30 minutes at room temperature.
-
Signal Detection: Record the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to PIM-1 activity.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data using a non-linear regression model to calculate the IC₅₀ value.
Protocol 2: Cellular Target Engagement Assay (Phospho-BAD Measurement)
This protocol measures the ability of an inhibitor to block the phosphorylation of a known PIM-1 substrate, such as BAD, within a cellular context.[2][4]
Objective: To determine the EC₅₀ of a test compound by measuring the inhibition of BAD phosphorylation at Ser112 in intact cells.
Materials:
-
HEK293T cells or a relevant cancer cell line (e.g., UM-UC-3, KMS-12-BM).[4][12][13]
-
Expression vectors for PIM-1 and myc-tagged BAD (for overexpression systems).[4]
-
Cell culture medium and reagents.
-
Test compounds serially diluted in DMSO.
-
Cell lysis buffer.
-
ELISA-based kit for detecting phosphorylated BAD (Ser112) or antibodies for Western blotting.
Step-by-Step Methodology:
-
Cell Culture & Transfection (if applicable): Culture cells under standard conditions. If using an overexpression system, transiently transfect cells with PIM-1 and myc-BAD expression vectors.[4]
-
Compound Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PIM-1 inhibitor for a specified duration (e.g., 4-24 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them to release cellular proteins.
-
Quantification of p-BAD:
-
ELISA Method: Quantify the level of phosphorylated BAD (Ser112) in the cell lysates using a sandwich ELISA technique.[4]
-
Western Blot Method: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phospho-BAD (Ser112) and total BAD (as a loading control).
-
-
Data Analysis: Determine the reduction in the p-BAD signal at different inhibitor concentrations relative to the vehicle-treated control. Calculate the EC₅₀ value, which is the concentration of the inhibitor that reduces substrate phosphorylation by 50%.
Overall Inhibitor Development Workflow
The path from initial concept to a validated PIM-1 inhibitor follows a structured workflow, integrating chemistry, biochemistry, and cell biology.
In Vivo Efficacy of PIM Kinase Inhibitors
Promising compounds from in vitro and cellular assays are advanced to in vivo models to assess their therapeutic potential. For example, potent pan-PIM inhibitors have demonstrated significant anti-tumor efficacy in xenograft models of multiple myeloma and acute myeloid leukemia (AML).[13] In a multiple myeloma model, one such inhibitor led to 23% tumor regression at a dose of 50 mg/kg BID.[13] Another inhibitor, TP-3654, showed that it could reduce tumor growth in a bladder cancer xenograft model, highlighting the potential for PIM inhibitors in solid tumors as well.[12] These studies are critical for establishing a compound's pharmacokinetic properties, tolerability, and its ability to modulate PIM-1 signaling and inhibit tumor growth in a complex biological system.
Conclusion and Future Perspectives
The pyridine scaffold has given rise to a diverse and potent class of PIM-1 kinase inhibitors. Cyanopyridine and pyridone-based analogs have demonstrated significant promise, with several compounds exhibiting low nanomolar potency against PIM-1 and potent anti-proliferative activity in various cancer cell lines. While the pyranopyridine core has been successfully used to target other proteins, its exploration as a PIM-1 inhibitor scaffold is an area ripe for further investigation.
Future efforts should focus on developing pan-PIM inhibitors with optimized pharmacokinetic profiles to achieve sustained target inhibition in vivo. The discrepancy often observed between biochemical IC₅₀ and cellular EC₅₀ values underscores the importance of optimizing for factors like cell permeability and stability.[2] Furthermore, exploring combination therapies, where PIM inhibitors are paired with other targeted agents or standard-of-care chemotherapies, may provide synergistic effects and overcome potential resistance mechanisms.[1][15] Continued medicinal chemistry efforts guided by structural biology and robust preclinical evaluation will be essential to translate the promise of PIM-1 inhibition into effective cancer therapeutics.
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Title: Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Source: Bioorganic & Medicinal Chemistry Letters, 2007. URL: [Link]
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Title: PIM1 Cellular Phosphorylation Assay Service. Source: Reaction Biology. URL: [Link]
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Title: In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Source: Oncology Letters, via PMC. URL: [Link]
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Title: Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. Source: Bioorganic Chemistry, 2022. URL: [Link]
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Title: Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. Source: ACS Medicinal Chemistry Letters, via NIH. URL: [Link]
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Title: Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Source: ACS Omega, via NIH. URL: [Link]
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Title: The design, synthesis, and biological evaluation of PIM kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2012. URL: [Link]
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Title: The design, synthesis, and biological evaluation of PIM kinase inhibitors. Source: ResearchGate, book chapter. URL: [Link]
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Title: Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Source: Molecular Cancer Therapeutics, 2007. URL: [Link]
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Title: A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. Source: The Journal of Urology, via PMC. URL: [Link]
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Title: Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. Source: Bioorganic & Medicinal Chemistry, 2015. URL: [Link]
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Title: Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Source: Bioorganic & Medicinal Chemistry Letters, 2017. URL: [Link]
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Title: Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia. Source: Blood, via PMC. URL: [Link]
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Title: Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Source: Journal of Medicinal Chemistry, via ResearchGate. URL: [Link]
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Title: Abstract 5398: In vivo development of pan-Pim kinase small molecule inhibitors. Source: Cancer Research, via ResearchGate. URL: [Link]
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Title: Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Source: ACS Omega, via NIH. URL: [Link]
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Title: Kinetics of inhibition of Pim-1 by 4a. Source: ResearchGate. URL: [Link]
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Title: Abstract 4499: In vitro and in vivo evaluation of novel Pim kinase inhibitors with potent anticancer activity. Source: Cancer Research, via ResearchGate. URL: [Link]
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A Comparative Guide to the In Vitro Antiproliferative Efficacy of 3-Aminomethyl Pyridine Derivatives
This guide provides a comparative analysis of the in vitro antiproliferative properties of novel 3-aminomethyl pyridine derivatives, contextualized against other significant pyridine-based compounds in anticancer research. We will delve into the experimental data that underscores their efficacy, elucidate the methodologies used for their evaluation, and explore potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape and experimental validation of this promising class of compounds.
Introduction: The Pyridine Scaffold in Oncology
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and synthetic versatility make it an attractive starting point for developing novel therapeutic agents.[3][4] In oncology, pyridine derivatives have been successfully developed as inhibitors of key targets like kinases, tubulin, and various enzymes crucial for tumor progression.[4][5] This guide focuses specifically on a promising subclass, 3-aminomethyl pyridine derivatives, and compares their antiproliferative performance against other pyridine-based compounds to highlight their potential and guide future research efforts.
Comparative Analysis of Antiproliferative Activity
The cornerstone of preclinical cancer drug discovery is the evaluation of a compound's ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that inhibits cell growth by 50%. A lower IC50 value indicates higher potency.
A recent study on a series of 3-aminomethyl pyridine chalcone derivatives (compounds 11a-j ) revealed remarkable cytotoxic potential against human lung (A549) and breast (MCF-7) cancer cell lines.[6] Notably, compound 11i exhibited exceptional activity against the MCF-7 cell line with an IC50 value in the nanomolar range, significantly more potent than the standard chemotherapeutic agent, 5-Fluorouracil.[6]
To contextualize these findings, the table below compares the performance of these 3-aminomethyl pyridine derivatives with other classes of pyridine compounds, such as pyridine-ureas and 1,2,4-triazole-pyridine hybrids.
Table 1: Comparative In Vitro Antiproliferative Activity (IC50) of Various Pyridine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 3-Aminomethyl Pyridine Chalcone | 11g | A549 (Lung) | 0.0113 | 5-Fluorouracil | 5.2 | [Wani et al., 2018][6] |
| 3-Aminomethyl Pyridine Chalcone | 11i | A549 (Lung) | 0.0125 | 5-Fluorouracil | 5.2 | [Wani et al., 2018][6] |
| 3-Aminomethyl Pyridine Chalcone | 11g | MCF-7 (Breast) | 0.0102 | 5-Fluorouracil | 16.2 | [Wani et al., 2018][6] |
| 3-Aminomethyl Pyridine Chalcone | 11i | MCF-7 (Breast) | 0.0067 | 5-Fluorouracil | 16.2 | [Wani et al., 2018][6] |
| Pyridine-Urea | 8e | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 | [Abdellatif et al., 2018][7] |
| Pyridine-Urea | 8n | MCF-7 (Breast) | 1.88 | Doxorubicin | 1.93 | [Abdellatif et al., 2018][7] |
| 1,2,4-Triazole-Pyridine Hybrid | TP6 | B16F10 (Melanoma) | 41.12 | - | - | [Gomha et al., 2021][8] |
| Imidazo[1,2-a]pyridine | 18 | MCF-7 (Breast) | 14.81 | - | - | [Benci et al., 2023][9] |
Data is presented as reported in the cited literature. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Analysis & Causality: The data clearly positions the 3-aminomethyl pyridine chalcones, particularly compound 11i , as exceptionally potent agents against the tested cell lines.[6] The pyridine-urea derivatives also show strong activity, with compound 8e being significantly more potent than the reference drug Doxorubicin.[7] The superior performance of the chalcone and urea derivatives compared to the triazole-pyridine hybrids suggests that the specific moieties attached to the pyridine core are critical determinants of antiproliferative efficacy. The chalcone structure is known for its interactions with various biological targets, and its conjugation to the 3-aminomethyl pyridine scaffold appears to create a highly synergistic pharmacophore.
Mechanistic Insights: How Do They Work?
Understanding the mechanism of action is crucial for rational drug development. For the highly potent 3-aminomethyl pyridine chalcones, studies indicate that they induce apoptosis (programmed cell death) and may function through DNA binding.[6] Other pyridine derivatives have been shown to inhibit critical signaling pathways necessary for tumor growth and survival, such as those mediated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis.[7][10]
Below is a generalized diagram illustrating a common mechanism for anticancer agents: inhibition of a receptor tyrosine kinase (like VEGFR-2 or EGFR) which blocks downstream signaling, ultimately leading to the induction of apoptosis.
Caption: Generalized Kinase Inhibition Pathway.
This diagram illustrates how a pyridine derivative can inhibit a receptor tyrosine kinase, blocking downstream pro-survival pathways (like Ras/Raf/MEK/ERK and PI3K/Akt) and promoting apoptosis.
Key Experimental Protocols
To ensure scientific rigor and reproducibility, the methodologies used to generate antiproliferative data must be robust. Here, we detail the protocols for two fundamental assays in this field.
A. Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[12][13] The intensity of the purple color is directly proportional to the number of viable cells.[13]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-aminomethyl pyridine derivatives and control compounds (e.g., 5-Fluorouracil) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[14] Incubate for another 2-4 hours until a purple precipitate is visible.[15]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of a solubilization solvent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.
B. Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for quantifying apoptosis.[16][17] It relies on two key principles:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[17][18]
-
Propidium Iodide (PI): A fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, and stain the DNA.[17][18]
This dual staining allows for the differentiation of four cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Caption: Annexin V & PI Staining Workflow.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the test compound (e.g., at its IC50 concentration) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).[16]
-
Cell Harvesting: Collect both floating cells (which may be apoptotic) and adherent cells (by gentle trypsinization). Combine them and centrifuge at ~300 x g for 5 minutes.[18]
-
Washing: Wash the cell pellet twice with cold, sterile phosphate-buffered saline (PBS) to remove any residual medium.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer (typically containing 10 mM Hepes, 140 mM NaCl, and 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.[18]
-
Staining: Aliquot 100 µL of the cell suspension into a flow cytometry tube. Add 5 µL of a fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) and 2 µL of PI solution (e.g., 1 mg/mL).[16] Gently mix.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Be sure to include unstained, Annexin V only, and PI only controls to set up proper compensation and gating.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant potential of 3-aminomethyl pyridine derivatives as a scaffold for novel anticancer agents. The chalcone derivatives, in particular, demonstrate exceptional sub-micromolar potency that surpasses many existing compounds, including standard chemotherapeutics, in in vitro models.[6] Their proposed mechanism involving apoptosis induction warrants further detailed investigation.
Future work should focus on:
-
Broadening the Scope: Testing these potent compounds against a wider panel of cancer cell lines, including those with known drug resistance mechanisms.
-
Mechanistic Elucidation: Moving beyond general apoptosis detection to identify the specific molecular targets and pathways (e.g., caspase activation, Bcl-2 family protein modulation, specific kinase inhibition) through which these compounds exert their effects.
-
In Vivo Studies: Advancing the most promising candidates to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By systematically building upon these foundational in vitro studies, the scientific community can better harness the therapeutic potential of the pyridine scaffold in the ongoing fight against cancer.
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information.[Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.[Link]
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Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed.[Link]
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A Comparative Guide to the DNA Binding Activity of Novel Pyridine Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, particularly in oncology, the interaction of small molecules with DNA remains a critical area of investigation. Chalcones, a class of organic compounds belonging to the flavonoid family, have emerged as privileged scaffolds in drug discovery due to their diverse biological activities. Among these, pyridine-containing chalcone derivatives are gaining significant attention for their potential as DNA-binding agents and, consequently, as anticancer drugs.
This guide provides a comprehensive comparison of the DNA binding activities of recently developed novel pyridine chalcone derivatives, juxtaposed with established DNA interacting agents. We delve into the experimental data that underpins our understanding of these interactions, offering insights into their binding affinities and modes of action. This analysis is designed to empower researchers in the rational design and development of next-generation DNA-targeted therapeutics.
The Significance of DNA as a Drug Target
Deoxyribonucleic acid (DNA), the blueprint of life, presents a primary target for many chemotherapeutic drugs. By binding to DNA, these agents can disrupt essential cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). The efficacy of such drugs is intrinsically linked to their binding affinity (how strongly they bind to DNA) and their binding mode (the specific manner in which they interact with the DNA double helix).
The two predominant non-covalent binding modes are:
-
Intercalation: Where a planar molecule inserts itself between the base pairs of the DNA.
-
Groove Binding: Where a molecule fits into the minor or major grooves of the DNA helix.
Understanding these interactions at a molecular level is paramount for optimizing drug efficacy and minimizing off-target effects.
A New Frontier: Pyridine Chalcone Derivatives
Chalcones incorporating a pyridine ring have shown promising anticancer activities, which are often attributed to their ability to interact with DNA. The nitrogen atom in the pyridine ring can participate in hydrogen bonding, potentially enhancing the binding affinity and specificity of these compounds for DNA. This guide will focus on a comparative analysis of some recently reported pyridine chalcone derivatives.
Comparative Analysis of DNA Binding Affinity
To provide a clear perspective on the DNA binding potential of novel pyridine chalcone derivatives, we compare their binding constants (Kb) with those of well-established DNA binding agents: Ethidium Bromide (an intercalator), Hoechst 33258 (a minor groove binder), and Actinomycin D (a potent intercalator). The binding constant, Kb, is a quantitative measure of the binding affinity; a higher Kb value indicates a stronger interaction.
| Compound | Class | DNA Binding Constant (Kb) (M-1) | Binding Mode |
| Novel Pyridine Chalcone Derivatives | |||
| Quinolinyl Chalcone 3c | Pyridine Chalcone Derivative | 2.8 x 104 | Intercalation |
| Quinolinyl Chalcone 3d | Pyridine Chalcone Derivative | 1.9 x 104 | Intercalation |
| 3-Aminomethyl Pyridine Chalcone 11g | Pyridine Chalcone Derivative | 6.25 x 104 | Intercalation |
| 3-Aminomethyl Pyridine Chalcone 11i | Pyridine Chalcone Derivative | 7.01 x 104 | Intercalation |
| Established DNA Binding Agents | |||
| Ethidium Bromide | Intercalator | ~3.1 x 105 | Intercalation |
| Hoechst 33258 | Minor Groove Binder | ~1.83 x 107 | Minor Groove |
| Actinomycin D | Intercalator | ~6.4 x 106 | Intercalation |
Note: Binding constants can vary depending on experimental conditions such as buffer composition and ionic strength.
From the data presented, it is evident that the novel pyridine chalcone derivatives exhibit moderate DNA binding affinities, with Kb values in the range of 104 M-1. While these values are lower than those of the high-affinity binders Hoechst 33258 and Actinomycin D, they are comparable to or slightly lower than that of the classic intercalator, Ethidium Bromide. This suggests that these novel compounds are capable of effective interaction with DNA.
Elucidating the Mechanism: How Do They Bind?
Determining the binding mode is as crucial as quantifying the binding affinity. A combination of spectroscopic and hydrodynamic techniques is employed to unravel the precise mechanism of interaction.
Spectroscopic Insights
-
UV-Visible Absorption Spectroscopy: This technique is often the first step in assessing a drug-DNA interaction. When a molecule intercalates between DNA base pairs, it leads to a decrease in the molar absorptivity (hypochromism) and a red shift in the absorption maximum (bathochromic shift). The observed hypochromism for the quinolinyl chalcones 3c and 3d is indicative of an intercalative binding mode.[1]
-
Fluorescence Spectroscopy: The intrinsic fluorescence of a compound can be quenched upon interaction with DNA. In competitive binding assays, the displacement of a known DNA-bound fluorescent probe, such as Ethidium Bromide (EtBr), by the test compound provides strong evidence for intercalation. The 3-aminomethyl pyridine chalcone derivatives 11g and 11i were shown to displace EtBr from the DNA-EtBr complex, further supporting an intercalative binding mechanism.[2]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the conformational changes in DNA upon ligand binding. Intercalation typically induces significant changes in the CD spectrum of DNA, providing further evidence for this binding mode.
Hydrodynamic Methods: The Viscosity Test
Viscosity measurements provide a less ambiguous method to distinguish between intercalation and groove binding. Intercalation causes a lengthening of the DNA helix to accommodate the inserted molecule, leading to a significant increase in the viscosity of the DNA solution. In contrast, groove binding, which involves binding along the exterior of the DNA helix, causes a much smaller or no change in viscosity. Studies on various chalcone derivatives have demonstrated an increase in the relative viscosity of DNA upon their addition, strongly suggesting an intercalative mode of binding.[3]
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validity of DNA binding studies, standardized experimental protocols are essential. Here, we outline the key methodologies used to characterize the interaction of novel pyridine chalcone derivatives with DNA.
UV-Visible Spectroscopic Titration
This method is used to determine the binding constant (Kb) of a compound to DNA.
Principle: The binding of a ligand to DNA results in changes in the absorbance spectrum of the ligand. By monitoring these changes upon incremental addition of DNA to a solution of the compound, the binding affinity can be quantified.
Step-by-Step Protocol:
-
Prepare a stock solution of the pyridine chalcone derivative in a suitable solvent (e.g., DMSO) and a stock solution of calf thymus DNA (CT-DNA) in a buffer (e.g., Tris-HCl).
-
In a quartz cuvette, place a fixed concentration of the chalcone derivative.
-
Record the initial UV-Vis absorption spectrum of the chalcone solution.
-
Add small aliquots of the CT-DNA solution to the cuvette and record the spectrum after each addition, allowing the system to equilibrate.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
The binding constant (Kb) is calculated by fitting the absorbance data to the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA].
Caption: Workflow for UV-Visible Spectroscopic Titration.
Fluorescence-Based Competitive Binding Assay
This assay is used to investigate the binding mode, particularly to confirm intercalation.
Principle: Ethidium Bromide (EtBr) is a fluorescent dye that intercalates into DNA, resulting in a significant enhancement of its fluorescence. A compound that also intercalates will compete with EtBr for the binding sites, leading to a quenching of the EtBr fluorescence.
Step-by-Step Protocol:
-
Prepare a solution of the DNA-EtBr complex by incubating CT-DNA with EtBr.
-
Record the initial fluorescence emission spectrum of the DNA-EtBr complex.
-
Add increasing concentrations of the pyridine chalcone derivative to the DNA-EtBr solution.
-
After each addition, incubate the mixture to allow for equilibration and then record the fluorescence spectrum.
-
A decrease in the fluorescence intensity of the DNA-EtBr complex indicates that the chalcone derivative is displacing EtBr, suggesting an intercalative binding mode.
-
The quenching efficiency can be quantified using the Stern-Volmer equation.
Caption: Workflow for Fluorescence Competitive Binding Assay.
Viscosity Measurement
This hydrodynamic method provides strong evidence for the binding mode.
Principle: The viscosity of a DNA solution is sensitive to changes in the length of the DNA molecule. Intercalation increases the length of the DNA, leading to a measurable increase in viscosity.
Step-by-Step Protocol:
-
Prepare a solution of CT-DNA in a suitable buffer.
-
Measure the flow time of the DNA solution using a viscometer (e.g., an Ostwald viscometer) at a constant temperature.
-
Add increasing amounts of the pyridine chalcone derivative to the DNA solution.
-
After each addition, allow the solution to equilibrate and then measure the flow time.
-
Calculate the relative viscosity (η/η0) at each concentration, where η and η0 are the viscosities of DNA in the presence and absence of the compound, respectively.
-
Plot the relative viscosity versus the ratio of the concentration of the compound to the concentration of DNA. A significant increase in relative viscosity is indicative of intercalation.
Caption: Workflow for Viscosity Measurement.
Structure-Activity Relationship (SAR) Insights
The DNA binding affinity and mode of pyridine chalcone derivatives are influenced by their structural features. For instance, the presence and position of electron-donating or electron-withdrawing groups on the aromatic rings can significantly impact the electronic properties of the molecule and its ability to interact with DNA. The quinolinyl chalcones 3c and 3d, which feature a quinoline ring (a bicyclic pyridine derivative), demonstrate how modifications to the pyridine scaffold can influence DNA binding.[1] Further systematic studies are needed to establish a comprehensive SAR for this class of compounds to guide the design of more potent and selective DNA binding agents.
Conclusion and Future Directions
Novel pyridine chalcone derivatives represent a promising class of compounds with the potential to act as effective DNA binding agents. The experimental data gathered to date suggests that these molecules primarily interact with DNA via an intercalative mechanism, with moderate binding affinities.
Future research should focus on:
-
Expanding the Chemical Space: Synthesizing and screening a wider variety of pyridine chalcone derivatives to identify compounds with enhanced DNA binding affinity and selectivity.
-
Detailed Mechanistic Studies: Employing a broader range of biophysical techniques, including isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), to gain deeper insights into the thermodynamics and kinetics of binding.
-
Computational Modeling: Utilizing molecular docking and molecular dynamics simulations to visualize the binding interactions at the atomic level and to guide the rational design of new derivatives.[4][5]
-
In Vitro and In Vivo Evaluation: Assessing the biological activity of promising compounds in cancer cell lines and animal models to translate their DNA binding properties into therapeutic potential.
By systematically exploring the DNA binding landscape of pyridine chalcone derivatives, the scientific community can unlock their full potential in the development of novel and effective anticancer therapies.
References
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Durgapal, S. D., Soni, R., Umar, S., Suresh, B., & Soman, S. S. (2018). 3-Aminomethyl pyridine chalcone derivatives: Design, synthesis, DNA binding and cytotoxic studies. Chemical biology & drug design, 92(1), 1279–1287. [Link]
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Bindu, P. J., Mahadevan, K. M., Ravikumar Naik, T. R., & Harish, B. G. (2014). Synthesis, DNA binding, docking and photocleavage studies of quinolinyl chalcones. MedChemComm, 5(11), 1708-1717. [Link]
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Zarate, X., Schott, E., Escobar, C. A., Lopez-Castro, R., Echeverria, C., Alvarado-Soto, L., & Ramirez-Tagle, R. (2016). Interaction of chalcones with ct-dna by spectrophotometric analysis and theoretical simulations. Química Nova, 39(8), 958-963. [Link]
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Bindu, P. J., Mahadevan, K. M., Ravikumar Naik, T. R., & Harish, B. G. (2014). Electronic Supplementary Information Synthesis, DNA binding, docking and photocleavage studies of quinolinyl chalcones. The Royal Society of Chemistry. [Link]
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García-García, A., Gámez-Montaño, R., & Gonzalez, F. J. (2012). Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs. Analytical biochemistry, 429(1), 39–46. [Link]
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Chen, F. M. (1991). Site-specific binding constants for actinomycin D on DNA determined from footprinting studies. Biochemistry, 30(16), 4193–4199. [Link]
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Madhavi, S., Sreenivasulu, R., Ansari, M. Y., Ahsan, M. J., & Raju, R. R. (2016). Synthesis, Biological Evaluation and Molecular Docking Studies of Pyridine Incorporated Chalcone Derivatives as Anticancer Agents. Letters in Drug Design & Discovery, 13(9), 682-692. [Link]
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Islam, M. S., Begum, M. N., Chowdhury, M. A. M., & Siddique, A. B. (2021). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. Royal Society open science, 8(2), 201822. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
